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  • Product: FerrioxamineE
  • CAS: 20008-20-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Discovery, Isolation, and Characterization of Ferrioxamine E from Streptomyces

Abstract This technical guide provides a comprehensive, in-depth methodology for the discovery, isolation, and characterization of Ferrioxamine E, a cyclic trihydroxamate siderophore produced by various species of the ge...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the discovery, isolation, and characterization of Ferrioxamine E, a cyclic trihydroxamate siderophore produced by various species of the genus Streptomyces. Ferrioxamine E plays a crucial role in microbial iron acquisition and holds potential for various biomedical applications. This document is structured to guide researchers, scientists, and drug development professionals through the entire workflow, from initial screening of producing strains to final structural verification. We detail field-proven protocols, including the universal Chrome Azurol S (CAS) assay for discovery, a robust multi-stage chromatographic procedure for purification, and modern analytical techniques for characterization. Furthermore, this guide elucidates the causality behind experimental choices and provides an overview of the Ferrioxamine E biosynthetic pathway, grounding the practical steps in established biochemical principles.

Introduction to Siderophores and the Ferrioxamine Family

The Critical Role of Iron in Microbial Physiology

Iron is an indispensable element for nearly all forms of life, acting as a vital cofactor in a multitude of fundamental cellular processes, including DNA synthesis, respiration, and enzyme catalysis.[1][2] Despite its abundance in the Earth's crust, its biological availability is severely limited. In aerobic, neutral-pH environments, iron primarily exists in the insoluble ferric (Fe³⁺) state, making its acquisition a significant challenge for microorganisms.[2]

Siderophores: Nature's High-Affinity Iron Chelators

To overcome iron scarcity, many bacteria and fungi have evolved a sophisticated strategy: the synthesis and secretion of low-molecular-weight, high-affinity iron-chelating molecules known as siderophores.[1][3] These molecules are dispatched into the extracellular environment to scavenge Fe³⁺. The resulting stable iron-siderophore complexes are then recognized by specific receptors on the cell surface and actively transported into the cell.[3] Inside the cell, the iron is typically released via reduction to the ferrous (Fe²⁺) state, and the apo-siderophore may be recycled.[3]

Ferrioxamine E: A Cyclic Trihydroxamate Siderophore of the Streptomyces Genus

The ferrioxamines are a well-characterized class of hydroxamate-containing siderophores predominantly produced by actinomycetes, particularly the genus Streptomyces.[4][5] Ferrioxamine E, also known by its synonym nocardamine, is a cyclic trihydroxamate siderophore.[6][7][8][9] Its structure consists of three repeating units of 1-amino-5-hydroxyaminopentane and succinic acid, forming a macrocyclic ring that creates a stable octahedral complex with a ferric ion.[4] This compound is not exclusive to Streptomyces and has been identified in other bacteria such as Erwinia herbicola and Pseudomonas stutzeri.[6][10][11] The potent iron-chelating ability of the ferrioxamine family has led to the clinical use of its linear analogue, Desferrioxamine B, for treating iron overload in patients.[12]

Discovery and Screening of Ferrioxamine E Producers

Principle: Induction of Siderophore Biosynthesis under Iron Limitation

The biosynthesis of siderophores is a tightly regulated process, primarily controlled by the intracellular iron concentration. When iron is scarce, repressor proteins (like the Ferric uptake regulator, Fur) release their hold on the promoter regions of siderophore biosynthetic gene clusters, leading to gene expression and subsequent siderophore production.[11][13] Therefore, the foundational principle for discovering and screening for producers is the cultivation of candidate microorganisms in an iron-deficient medium. This environmental stressor is the causal trigger for inducing the metabolic pathway leading to Ferrioxamine E secretion.

The Chrome Azurol S (CAS) Agar Assay: A Universal Detection Method

The Chrome Azurol S (CAS) assay is a rapid, reliable, and widely adopted colorimetric method for the universal detection of siderophores.[14][15] Its mechanism is based on competitive iron binding. The CAS dye forms a stable, blue-colored ternary complex with ferric iron (Fe³⁺) and a cationic detergent like hexadecyltrimethylammonium bromide (HDTMA).[14] Siderophores, possessing a higher affinity for Fe³⁺ than CAS, will strip the iron from the dye complex. This removal of iron causes the dye to revert to its free form, resulting in a visible color change from blue to orange or yellow.[14][16] The formation of an orange halo around a microbial colony on a blue CAS agar plate is a positive indicator of siderophore production.

Experimental Protocol: CAS Plate Assay for Streptomyces Screening

This protocol is a self-validating system for screening Streptomyces isolates for siderophore production. The inclusion of a known producer and a non-producer serves as positive and negative controls, respectively, ensuring the assay is performing correctly.

Materials:

  • All glassware must be acid-washed to remove trace iron contamination.[17]

  • CAS dye solution

  • HDTMA solution

  • FeCl₃ solution

  • Nutrient-poor, iron-deficient agar medium (e.g., a modified Bennett's agar without iron salts)

  • Petri plates

  • Streptomyces isolates for testing

  • Positive control: A known desferrioxamine-producing strain (e.g., Streptomyces pilosus).[12][18]

  • Negative control: A non-siderophore producing bacterium.

Step-by-Step Methodology:

  • Prepare CAS Indicator Solution: Prepare the CAS/HDTMA/FeCl₃ indicator solution as described by Schwyn and Neilands (1987).[19] Ensure the final mixture is a deep blue color.

  • Prepare CAS Agar Plates: Autoclave the iron-deficient agar medium. Allow it to cool to approximately 50°C in a water bath. Aseptically mix the CAS indicator solution with the molten agar.[17] The ratio is critical to avoid degradation of the dye. Immediately pour the mixture into sterile petri plates and allow them to solidify. The final plates should be a uniform blue color.

  • Inoculate Plates: Spot-inoculate the center of the CAS agar plates with the Streptomyces isolates to be tested. Inoculate separate plates with the positive and negative control strains.

  • Incubate: Incubate the plates at the optimal growth temperature for Streptomyces (typically 28-30°C) for 5-10 days.

  • Observe and Interpret Results: Periodically examine the plates for the appearance of an orange-to-yellow halo around the colonies against the blue background of the agar. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.[17] A large, distinct halo indicates a potent producer, which should be prioritized for further study.

CAS_Assay_Workflow prep Prepare Iron-Deficient CAS Agar Plates inoculate Spot Inoculate Streptomyces Isolates prep->inoculate controls Inoculate Positive & Negative Controls prep->controls incubate Incubate at 28-30°C (5-10 Days) inoculate->incubate controls->incubate observe Observe for Orange Halo Formation incubate->observe select Select Potent Producers for Isolation observe->select

CAS Assay Workflow for Siderophore Producer Screening.

A Validated Workflow for the Isolation and Purification of Ferrioxamine E

The following multi-stage workflow is designed to isolate Ferrioxamine E from liquid culture with progressively increasing purity. Each chromatographic step serves a distinct purpose, and monitoring fractions with a spectrophotometer and the CAS assay ensures the target compound is not lost.

Isolation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification fermentation Step 1: Optimized Liquid Fermentation harvest Step 2: Harvest & Centrifuge to obtain Supernatant fermentation->harvest aex Step 3: Anion-Exchange Chromatography harvest->aex gf Step 4: Gel Filtration Chromatography aex->gf hplc Step 5: Preparative Reverse-Phase HPLC gf->hplc final_product Pure Desferrioxamine E (Apo-form) hplc->final_product

Multi-stage Isolation and Purification Workflow for Ferrioxamine E.
Step 1: Fermentation and Culture Preparation

The causal logic here is to maximize the yield of the target metabolite. Optimization of culture media has been shown to dramatically increase Ferrioxamine E production, with yields reaching up to 2 g/L under ideal conditions.[20]

Protocol: Optimized Liquid Culture of Streptomyces for Siderophore Production

  • Pre-culture: Inoculate a loopful of a high-producing Streptomyces strain (e.g., S. parvulus) into a seed medium and incubate for 48-72 hours with agitation.

  • Production Culture: Inoculate the production medium with the seed culture (5-10% v/v). A proven high-yield medium contains glucose as a carbon source, sodium glutamate as a nitrogen source, and is buffered with MOPS to maintain a stable pH.[20] It is critical that the medium is iron-deficient.

  • Fermentation: Incubate the production culture in a shaker incubator (200 rpm, 30°C) for 7-14 days.

  • Harvesting: After incubation, harvest the culture broth and centrifuge at high speed (e.g., 10,000 x g for 20 minutes) to pellet the biomass.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted Desferrioxamine E. This supernatant is the starting material for purification.

Step 2: Multi-Stage Chromatographic Purification

This sequence of chromatographic steps is a well-documented and effective method for purifying Desferrioxamine E from complex culture supernatants.[7][8][9]

Protocol: Anion-Exchange Chromatography (AEX)

  • Rationale: This step serves to capture and concentrate the acidic Desferrioxamine E from the dilute supernatant while removing neutral and basic contaminants.

  • Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with a low-salt buffer.

  • Load the culture supernatant onto the column.

  • Wash the column with the equilibration buffer to remove unbound molecules.

  • Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl).

  • Collect fractions and test each for siderophore activity using the CAS assay (liquid version). Pool the active, orange-colored fractions.

Protocol: Gel Filtration Chromatography (GFC)

  • Rationale: This step separates molecules based on their hydrodynamic radius (size), effectively removing higher and lower molecular weight impurities from the AEX-purified fraction.

  • Concentrate the pooled active fractions from AEX.

  • Equilibrate a GFC column (e.g., Sephadex G-25) with an appropriate buffer (e.g., phosphate-buffered saline).

  • Load the concentrated sample onto the column.

  • Elute with the equilibration buffer at a constant flow rate.

  • Collect fractions and again identify the active fractions using the CAS assay. Pool the active fractions.

Protocol: Preparative Reverse-Phase HPLC (RP-HPLC)

  • Rationale: This is the final polishing step, separating Desferrioxamine E from closely related structural analogues (e.g., Desferrioxamine D2) based on differences in hydrophobicity, yielding a highly pure product.[20]

  • Use a preparative C18 column.

  • The mobile phase typically consists of a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Inject the pooled, concentrated sample from GFC.

  • Run a linear gradient (e.g., 5% to 60% B over 30 minutes).

  • Monitor the elution profile at ~220 nm and collect the major peak corresponding to Desferrioxamine E.

  • Lyophilize the pure fraction to obtain Desferrioxamine E as a white powder. Verify purity using analytical HPLC, which should show a single, sharp peak.

Data Summary Table: Purification
Purification StepTotal Siderophore Activity (Units)Specific Activity (Units/mg)Purity (%)
Culture Supernatant10,0005< 1
Anion-Exchange Pool8,500150~15
Gel Filtration Pool7,800900~60
Preparative RP-HPLC6,5004,500> 97
Note: Values are illustrative examples to demonstrate the trend of increasing specific activity and purity throughout the process.

Physicochemical Characterization and Structural Elucidation

Final confirmation of the isolated compound's identity is non-negotiable for scientific integrity. This involves using multiple orthogonal analytical techniques to verify its molecular weight and structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS or MALDI-TOF) is used to determine the precise molecular weight. The apo-form (desferrioxamine E) will have a distinct mass, while the iron-bound form (ferrioxamine E) will show a mass corresponding to the formula C₂₇H₄₅FeN₆O₉, with an expected monoisotopic mass of approximately 653.26 Da.[6][21][22]

  • NMR Spectroscopy: ¹H and ¹³C NMR analyses are essential for confirming the detailed covalent structure of the molecule. The resulting spectra should match the published data for Desferrioxamine E.[7][8][9]

  • Comparative Analysis: The most straightforward verification is to compare the isolated compound to a commercially available authentic standard. The retention time on an analytical HPLC column and the mass spectrum must be identical to that of the standard.[6]

Data Summary Table: Key Physicochemical Properties
PropertyValueSource
Chemical Formula (Holo)C₂₇H₄₅FeN₆O₉[21][22]
Molecular Weight (Holo)653.5 g/mol [22]
Appearance (Apo)White solid[22]
TypeCyclic Trihydroxamate Siderophore[4]

The Biosynthetic Pathway of Ferrioxamine E in Streptomyces

Understanding the biosynthesis of Ferrioxamine E provides a rationale for genetic engineering approaches aimed at improving yield or generating novel analogues. The pathway is governed by the highly conserved des biosynthetic gene cluster (BGC).[3][23]

The assembly is a fascinating example of an NRPS-independent siderophore (NIS) pathway. The key steps are:

  • Precursor Formation: The pathway begins with L-lysine, which is decarboxylated by the enzyme DesA to form cadaverine.[13][23] This initial step is a key regulatory point, repressed by the presence of iron.[13]

  • Hydroxylation: The cadaverine is then N-hydroxylated by the monooxygenase DesB , yielding N-hydroxycadaverine.[23]

  • Acylation: The acyl transferase DesC attaches a succinyl group from succinyl-CoA to the hydroxylated amine, forming N-succinyl-N-hydroxycadaverine (HSC), the core building block.[23]

  • Assembly and Cyclization: The NIS synthetase DesD catalyzes the condensation of three HSC units. A final adenylation and subsequent intramolecular macrolactamization reaction results in the formation of the cyclic Desferrioxamine E.[23]

Biosynthesis_Pathway lysine L-Lysine cadaverine Cadaverine lysine->cadaverine DesA (Decarboxylase) nhc N-hydroxycadaverine cadaverine->nhc DesB (Monooxygenase) hsc N-succinyl- N-hydroxycadaverine (HSC) nhc->hsc DesC (Acyl Transferase) succinyl_coa Succinyl-CoA succinyl_coa->hsc DesC (Acyl Transferase) hsc_trimer Linear HSC Trimer hsc->hsc_trimer DesD (NIS Synthetase) (x3) dfoe Desferrioxamine E (Cyclic) hsc_trimer->dfoe DesD (Macrolactamization)

Biosynthetic Pathway of Desferrioxamine E in Streptomyces.

Conclusion and Future Directions

This guide has outlined a robust and validated framework for the discovery, isolation, and characterization of Ferrioxamine E from Streptomyces. By understanding the principles of iron-regulated gene expression, employing universal screening assays, and executing a logical multi-stage purification strategy, researchers can reliably obtain this important siderophore for further study. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to enhance production or create novel derivatives. Future research may focus on exploring the full therapeutic potential of Ferrioxamine E, investigating its role in complex microbial ecosystems, and leveraging its iron-chelating properties for applications in biotechnology and medicine.

References

  • Müller, A., & Zähner, H. (1989). Ferrioxamine-mediated iron transport in Streptomyces pilosus. Journal of Bacteriology, 171(1), 303-309. [Link]

  • American Society for Microbiology. (n.d.). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. ASM Journals. [Link]

  • Berner, I., Konetschny-Rapp, S., Jung, G., & Winkelmann, G. (1988). Characterization of ferrioxamine E as the principal siderophore of Erwinia herbicola (Enterobacter agglomerans). Biology of Metals, 1(1), 51-56. [Link]

  • Taylor & Francis. (n.d.). Streptomyces pilosus – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Streptomyces pilosus. [Link]

  • Schupp, T., Waldmeier, U., & Divers, M. (1987). Biosynthesis of desferrioxamine B in Streptomyces pilosus: Evidence for the involvement of lysine decarboxylase. FEMS Microbiology Letters, 42(2-3), 135-139. [Link]

  • van der Helm, D., & Poling, M. (1976). The Crystal Structure of Ferrioxamine E. Journal of the American Chemical Society, 98(1), 82-86. [Link]

  • Kadi, N., & Challis, G. L. (2018). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. Molecules, 23(4), 933. [Link]

  • Eustáquio, A. S., & Moore, B. S. (2018). Desferrioxamine biosynthesis: diverse hydroxamate assembly by substrate-tolerant acyl transferase DesC. Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1748), 20170051. [Link]

  • ResearchGate. (n.d.). CAS agar plate assay for detection of siderophore production. [Link]

  • PubChem. (n.d.). Ferrioxamine E. National Center for Biotechnology Information. [Link]

  • Appiah-Kubi, G., et al. (2022). Isolation and Bioactivity of Natural Products from Streptomyces sp. MA37. Molecules, 27(3), 890. [Link]

  • Traxler, M. F., et al. (2019). Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways. Applied and Environmental Microbiology, 85(13), e00537-19. [Link]

  • PubChem. (n.d.). Ferrioxamine E [M+Fe-2H]. National Center for Biotechnology Information. [Link]

  • Jones, S. E., et al. (2022). Cryptic specialized metabolites drive Streptomyces exploration and provide a competitive advantage during growth with other microbes. Proceedings of the National Academy of Sciences, 119(39), e2208307119. [Link]

  • protocols.io. (2020). Siderophore Detection assay. [Link]

  • Himpsl, S. D., & Mobley, H. L. T. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Methods in Molecular Biology, 2021, 97-108. [Link]

  • ResearchGate. (n.d.). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. [Link]

  • Mular, A., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. Inorganic Chemistry, 60(23), 17854-17866. [Link]

  • ResearchGate. (n.d.). Structure of desferrioxamine E and desferrioxamine B. [Link]

  • Yamanaka, K., et al. (2005). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. Microbiology, 151(Pt 9), 2899-2905. [Link]

  • D'aes, J., & De Maeyer, K. (2023). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. Journal of Visualized Experiments, (194), e65184. [Link]

  • Semantic Scholar. (n.d.). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. [Link]

  • MDPI. (n.d.). Isolation and Bioactivity of Natural Products from Streptomyces sp. MA37. [Link]

  • Nagy, K., et al. (2016). Optimization of desferrioxamine E production by Streptomyces parvulus. Acta Microbiologica et Immunologica Hungarica, 63(4), 437-451. [Link]

  • Fiedler, H. P., et al. (1994). Production of desferrioxamine E and new analogues by directed fermentation and feeding experiments. Journal of Antibiotics, 47(10), 1116-1125. [Link]

  • Iris Biotech. (2024). Ferrioxamine E: a powerful inhibitor for reliable cell cultures. [Link]

  • Kim, S., et al. (2022). Negatively Regulated Aerobactin and Desferrioxamine E by Fur in Pantoea ananatis Are Required for Full Siderophore Production and Antibacterial Activity, but Not for Virulence. Microbiology Spectrum, 10(2), e0251821. [Link]

  • Semantic Scholar. (n.d.). Isolation and identification of ferrioxamine G and E in Hafnia alvei. [Link]

  • Scientific Laboratory Supplies. (n.d.). Ferrioxamine E from Streptomyces. [Link]

Sources

Exploratory

Ferrioxamine E biosynthesis pathway in bacteria

A Deep Dive into the Bacterial Biosynthesis of Ferrioxamine E: A Technical Guide for Researchers Introduction Ferrioxamine E, a cyclic hydroxamate siderophore, represents a critical component in the iron acquisition stra...

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Bacterial

Biosynthesis of Ferrioxamine E: A Technical Guide for Researchers

Introduction

Ferrioxamine E, a cyclic hydroxamate siderophore, represents a critical component in the iron acquisition strategies of numerous bacterial species. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment, a crucial element for various cellular processes but often limited in bioavailability. The biosynthesis of ferrioxamine E follows a sophisticated and highly regulated non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. This guide provides an in-depth technical exploration of the core biosynthetic pathway of ferrioxamine E in bacteria, tailored for researchers, scientists, and drug development professionals. We will dissect the genetic and enzymatic machinery, delve into the biochemical logic of each synthetic step, and present established methodologies for its investigation.

The Ferrioxamine E Biosynthetic Gene Cluster: A Conserved Arsenal

The genetic blueprint for ferrioxamine E biosynthesis is typically organized within a conserved biosynthetic gene cluster (BGC). While variations exist across different bacterial species, the core BGC generally comprises a set of essential genes encoding the enzymatic machinery for the synthesis, transport, and regulation of this siderophore. In many well-studied organisms like Streptomyces species, this cluster includes the desA, desB, desC, and desD genes, which are central to the assembly of the ferrioxamine E backbone.[1][2][3][4][5] Additionally, genes such as desE and desF are often found within or in proximity to the core cluster, encoding for the uptake of the iron-bound form (ferrioxamine) and the subsequent release of iron within the cell.[2][6]

GeneEncoded Enzyme/ProteinFunction in Ferrioxamine E Biosynthesis
desALysine DecarboxylaseCatalyzes the initial step, the decarboxylation of L-lysine to cadaverine.[1][3][4]
desBFAD-dependent MonooxygenaseHydroxylates cadaverine to produce N-hydroxycadaverine.[1][3][4]
desCAcyl-CoA-dependent AcyltransferaseTransfers a succinyl group from succinyl-CoA to N-hydroxycadaverine, forming N-hydroxy-N-succinylcadaverine (HSC).[1][3][4][6]
desDNIS SynthetaseCatalyzes the ATP-dependent iterative condensation and subsequent macrocyclization of three HSC units to form desferrioxamine E.[1][3][6][7]
desEABC Transporter Lipoprotein ReceptorComponent of the ABC transporter system involved in the uptake of ferrioxamine.[2][6]
desFFerrioxamine ReductaseFacilitates the release of iron from the ferrioxamine complex within the cytoplasm.[1][2]
dmdR1DmdR1-family RegulatorA transcriptional regulator that, when bound to Fe²⁺, represses the expression of the des gene cluster.[1]
dfoS / MFS TransporterMajor Facilitator Superfamily TransporterProposed to be responsible for the export of desferrioxamine E out of the cell.[8]
The Core Biosynthetic Pathway: A Step-by-Step Elucidation

The synthesis of ferrioxamine E is a multi-step enzymatic cascade that transforms the common amino acid L-lysine into a complex cyclic siderophore. This pathway is a prime example of an NRPS-independent siderophore (NIS) synthesis mechanism, which relies on a series of discrete enzymes rather than a large multi-modular NRPS complex.[1][9]

Step 1: Generation of the Cadaverine Backbone

The journey begins with the decarboxylation of L-lysine to produce cadaverine (1,5-diaminopentane). This reaction is catalyzed by the pyridoxal-phosphate-dependent enzyme, DesA (Lysine Decarboxylase) .[1][3][4] This initial step provides the fundamental five-carbon diamine scaffold upon which the rest of the molecule is built.

Step 2: Hydroxylation to Form N-hydroxycadaverine

The subsequent step involves the N-hydroxylation of one of the terminal amino groups of cadaverine. This crucial transformation is carried out by DesB , a FAD-dependent monooxygenase.[1][3][4] The resulting product, N-hydroxycadaverine, now possesses the hydroxylamine functionality that will ultimately form the iron-chelating hydroxamate groups.

Step 3: Acylation to Yield N-hydroxy-N-succinylcadaverine (HSC)

The key building block for ferrioxamine E is formed in the third step, where N-hydroxycadaverine is acylated with a succinyl group. This reaction is catalyzed by DesC , an acyl-CoA-dependent acyltransferase, which utilizes succinyl-CoA as the acyl donor.[1][3][4][6] The product of this reaction is N-hydroxy-N-succinylcadaverine (HSC). The substrate flexibility of DesC is noteworthy, as it can also utilize acetyl-CoA, leading to the production of N-hydroxy-N-acetylcadaverine (HAC), a precursor for other desferrioxamine variants like desferrioxamine B.[1][6]

Step 4: Iterative Condensation and Macrocyclization by DesD

The final and most complex stage of ferrioxamine E biosynthesis is orchestrated by the NIS synthetase, DesD .[1][6][7] This enzyme catalyzes the ATP-dependent iterative condensation of three molecules of HSC. The process is thought to proceed through the following key events:

  • Adenylation: DesD first activates the carboxyl group of an HSC molecule by adenylation, using ATP and releasing pyrophosphate.[7]

  • First Condensation: The activated HSC is then condensed with a second HSC molecule to form a linear dimer.

  • Second Adenylation and Condensation: The carboxyl group of the linear dimer is subsequently adenylated by DesD and condensed with a third HSC molecule, resulting in a linear trimer, desferrioxamine G₁.[6]

  • Macrocyclization: Finally, DesD catalyzes an intramolecular cyclization of the linear trimer to form the stable, cyclic structure of desferrioxamine E, releasing AMP.[6]

Ferrioxamine_E_Biosynthesis L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine DesA (Lysine Decarboxylase) N-hydroxycadaverine N-hydroxycadaverine Cadaverine->N-hydroxycadaverine DesB (Monooxygenase) N-hydroxy-N-succinylcadaverine (HSC) N-hydroxy-N-succinylcadaverine (HSC) N-hydroxycadaverine->N-hydroxy-N-succinylcadaverine (HSC) DesC (Acyltransferase) + Succinyl-CoA Linear Dimer Linear Dimer N-hydroxy-N-succinylcadaverine (HSC)->Linear Dimer Linear Trimer (Desferrioxamine G1) Linear Trimer (Desferrioxamine G1) Linear Dimer->Linear Trimer (Desferrioxamine G1) DesD + HSC, ATP Desferrioxamine E Desferrioxamine E Linear Trimer (Desferrioxamine G1)->Desferrioxamine E DesD (Macrocyclization)

Caption: The core biosynthetic pathway of ferrioxamine E.

Regulation of Ferrioxamine E Biosynthesis: An Iron-Responsive System

The production of siderophores is a metabolically expensive process, and therefore, their biosynthesis is tightly regulated by the intracellular iron concentration. In many bacteria, this regulation is mediated by the Ferric Uptake Regulator (Fur) protein or a functional equivalent like the Diphtheria Toxin Regulator (DtxR) .[9] In the presence of sufficient iron, a Fe²⁺-Fur complex forms and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the siderophore biosynthetic genes, thereby repressing their transcription.[9][10] Conversely, under iron-limiting conditions, Fur is not bound to iron and detaches from the DNA, leading to the derepression and subsequent expression of the biosynthetic genes and the production of ferrioxamine E. Some systems also employ other regulators, such as the DmdR1-family regulators, which also act as iron-dependent repressors of the desferrioxamine biosynthetic gene cluster.[1]

Export and Uptake: Completing the Iron Scavenging Cycle

Once synthesized, desferrioxamine E must be exported from the cell to chelate extracellular iron. While the exact mechanisms can vary, members of the Major Facilitator Superfamily (MFS) of transporters, such as the putative DfoS, have been implicated in this process.[8] After sequestering Fe³⁺ in the environment to form ferrioxamine E, the iron-siderophore complex is recognized and actively transported back into the bacterial cell. This uptake is typically mediated by a specific ATP-binding cassette (ABC) transporter system, a component of which is the lipoprotein receptor DesE.[2][6] Inside the cell, the iron is released from the ferrioxamine complex, often through a reductive mechanism catalyzed by a ferrioxamine reductase like DesF, making the essential iron available for cellular processes.[1][2]

Experimental Methodologies for Studying Ferrioxamine E Biosynthesis

Investigating the ferrioxamine E biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Protocol 1: Gene Deletion via CRISPR-Cas9 to Confirm Gene Function

Objective: To create a targeted deletion of a biosynthetic gene (e.g., desD) to confirm its role in ferrioxamine E production.

Methodology:

  • gRNA Design and Plasmid Construction:

    • Design two unique 20-bp guide RNAs (gRNAs) targeting the 5' and 3' ends of the desD gene using a suitable design tool.

    • Clone the gRNA cassettes into a CRISPR-Cas9 delivery vector suitable for the host bacterium (e.g., a conjugative plasmid).

    • Construct a donor DNA template containing upstream and downstream homology arms flanking the desD gene, but with the gene itself deleted.

  • Transformation and Selection:

    • Introduce the CRISPR-Cas9 plasmid and the donor DNA template into the wild-type bacterial strain via a suitable transformation method (e.g., protoplast transformation for Streptomyces).

    • Select for transformants carrying the CRISPR-Cas9 plasmid using an appropriate antibiotic marker.

  • Induction of Cas9 Expression and Screening:

    • Induce the expression of the Cas9 nuclease according to the specific vector system (e.g., with an inducible promoter).

    • Screen for potential mutants by PCR using primers flanking the desD gene. A smaller PCR product will indicate a successful deletion.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Phenotypic Analysis:

    • Culture the wild-type and the ΔdesD mutant strains in iron-deficient medium.

    • Analyze the culture supernatants for the production of ferrioxamine E using HPLC-MS. The absence of the corresponding peak in the mutant strain confirms the essentiality of desD for biosynthesis.

Protocol 2: In Vitro Enzymatic Assay for DesC Acyltransferase Activity

Objective: To biochemically characterize the activity of the DesC enzyme in catalyzing the acylation of N-hydroxycadaverine.

Methodology:

  • Overexpression and Purification of DesC:

    • Clone the desC gene into an expression vector (e.g., pET vector with a His-tag).

    • Transform the plasmid into a suitable expression host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and purify the His-tagged DesC protein using nickel-affinity chromatography.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Purified DesC enzyme (e.g., 1-5 µM)

      • N-hydroxycadaverine (e.g., 1 mM)

      • Succinyl-CoA (e.g., 1 mM)

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

    • Include a control reaction without the enzyme.

  • Product Detection and Analysis:

    • Stop the reaction by adding an equal volume of ice-cold methanol or by acid quenching.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to detect the formation of N-hydroxy-N-succinylcadaverine (HSC). Compare the results with an authentic HSC standard.

Protocol 3: Isothermal Titration Calorimetry (ITC) for DesD Kinetics

Objective: To determine the kinetic parameters of the DesD-catalyzed trimerization and macrocyclization of HSC.

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified DesD enzyme in the ITC buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5).

    • Prepare a solution of the substrate (HSC) and ATP in the same buffer.

  • ITC Experiment:

    • Load the DesD solution into the sample cell of the ITC instrument.

    • Load the HSC and ATP solution into the injection syringe.

    • Perform a series of injections of the substrate solution into the enzyme solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the integrated data to a suitable kinetic model (e.g., Michaelis-Menten) using the instrument's software to determine the kinetic parameters (Kₘ, kcat).

Experimental_Workflow cluster_genetic Genetic Manipulation cluster_biochemical Biochemical Characterization cluster_analytical Analytical Chemistry Gene_Deletion Gene Deletion (CRISPR-Cas9) Phenotypic_Analysis Phenotypic Analysis (HPLC-MS) Gene_Deletion->Phenotypic_Analysis LC_MS LC-MS Analysis Phenotypic_Analysis->LC_MS Protein_Expression Protein Overexpression & Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Expression->Enzyme_Assay Kinetic_Analysis Kinetic Analysis (ITC) Enzyme_Assay->Kinetic_Analysis Enzyme_Assay->LC_MS NMR NMR Spectroscopy LC_MS->NMR Structure Elucidation

Caption: A generalized experimental workflow for studying ferrioxamine E biosynthesis.

Conclusion and Future Perspectives

The bacterial biosynthesis of ferrioxamine E is a testament to the elegant and efficient strategies evolved by microorganisms to thrive in iron-limited environments. A thorough understanding of this pathway, from the genetic organization to the intricate enzymatic mechanisms, is paramount for researchers in microbiology, biochemistry, and drug development. The enzymes of this pathway, particularly the NIS synthetase DesD, represent potential targets for the development of novel antimicrobial agents that could disrupt bacterial iron acquisition and, consequently, their virulence. Furthermore, the modular nature of this pathway offers exciting possibilities for synthetic biology and metabolic engineering approaches to produce novel siderophore analogs with tailored properties for applications in medicine, such as iron chelation therapy and targeted drug delivery. Continued research into the structural biology of the biosynthetic enzymes and the regulatory networks governing their expression will undoubtedly unveil further intricacies of this fascinating biological process.

References
  • The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. (n.d.). MDPI. Retrieved from [Link]

  • Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability. (n.d.). PMC - NIH. Retrieved from [Link]

  • Negatively Regulated Aerobactin and Desferrioxamine E by Fur in Pantoea ananatis Are Required for Full Siderophore Production and Antibacterial Activity, but Not for Virulence. (2022, March 22). PMC - PubMed Central. Retrieved from [Link]

  • Chemoenzymatic Synthesis of Select Intermediates and Natural Products of the Desferrioxamine E Siderophore Pathway. (n.d.). ProQuest. Retrieved from [Link]

  • The Siderophore Synthetase IucA of the Aerobactin Biosynthetic Pathway Uses an Ordered Mechanism. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]

  • Desferrioxamine biosynthesis: diverse hydroxamate assembly by substrate-tolerant acyl transferase DesC. (2018, April 23). Royal Society Publishing. Retrieved from [Link]

  • Aerobactin siderophore biosynthesis, IucA/IucC-like (IPR037455). (n.d.). InterPro. Retrieved from [Link]

  • Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum. (n.d.). MDPI. Retrieved from [Link]

  • Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways. (n.d.). NIH. Retrieved from [Link]

  • (PDF) Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways. (n.d.). ASM Journals. Retrieved from [Link]

  • (PDF) Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways. (2023, July 31). ResearchGate. Retrieved from [Link]

  • Identification of a Cluster of Genes that Directs Desferrioxamine Biosynthesis in Streptomyces coelicolor M145 | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Foundational

Unlocking Iron Acquisition: A Technical Guide to the Genetic Basis of Ferrioxamine E Production in Actinomycetes

Preamble: The Critical Role of Iron and the Elegance of Siderophore-Mediated Acquisition For researchers, scientists, and drug development professionals engaged with Actinomycetes, understanding the intricate mechanisms...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Critical Role of Iron and the Elegance of Siderophore-Mediated Acquisition

For researchers, scientists, and drug development professionals engaged with Actinomycetes, understanding the intricate mechanisms of nutrient acquisition is paramount. Iron, a critical cofactor for numerous cellular processes, exists in terrestrial environments predominantly in its sparingly soluble ferric (Fe³⁺) form. To overcome this limitation, Actinomycetes have evolved sophisticated iron acquisition systems, central to which are siderophores – low-molecular-weight, high-affinity iron chelators.[1] Among these, the desferrioxamine family, particularly the cyclic tris-hydroxamate siderophore, desferrioxamine E (DFO-E), represents a widely conserved and physiologically significant molecule.[2] This guide provides an in-depth technical exploration of the genetic architecture underpinning DFO-E biosynthesis in Actinomycetes, offering field-proven insights into its regulation, genetic manipulation, and the broader implications for drug development and microbial ecology.

I. The Genetic Blueprint: The des Biosynthetic Gene Cluster

The capacity of Actinomycetes, such as the model organism Streptomyces coelicolor, to synthesize DFO-E is encoded within a discrete and highly conserved biosynthetic gene cluster (BGC), designated the des cluster.[3][4][5] This cluster typically comprises a core set of four genes, desA, desB, desC, and desD, which orchestrate the assembly of DFO-E from primary metabolic precursors.[4][5][6] The biosynthesis of DFO-E is a classic example of a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) pathway, a biochemically distinct route from the more widely known NRPS pathways.[3][4][5][7]

Core Biosynthetic Genes and Their Enzymatic Functions

The synthesis of DFO-E is a multi-step enzymatic cascade, with each gene in the core des cluster playing a specific and indispensable role. The process begins with the amino acid L-lysine and the central metabolic intermediates, succinyl-CoA and acetyl-CoA.[3][5]

GeneEncoded EnzymeFunctionPrecursorsProduct
desA L-lysine decarboxylaseCatalyzes the decarboxylation of L-lysine.[3][6]L-lysineCadaverine (1,5-diaminopentane)[3]
desB FAD-dependent monooxygenaseMediates the N-hydroxylation of cadaverine.[3][6]CadaverineN-hydroxycadaverine[3][6]
desC Acyl-CoA-dependent N-acyltransferaseCatalyzes the N-acylation of N-hydroxycadaverine with succinyl-CoA.[3][6][8] This enzyme exhibits a degree of substrate tolerance, also accepting acetyl-CoA to produce a precursor for Desferrioxamine B.[8]N-hydroxycadaverine, Succinyl-CoAN-hydroxy-N-succinylcadaverine (HSC)[3][7][8]
desD NIS synthetaseAn ATP-dependent enzyme that iteratively condenses three molecules of HSC.[3][7][9] It first produces the linear trimer, desferrioxamine G1, which then undergoes a ring-closing reaction to yield the final cyclic product, DFO-E.[3][8]3x N-hydroxy-N-succinylcadaverine (HSC)Desferrioxamine E (DFO-E)
Ancillary Genes Associated with the des Locus

Beyond the core biosynthetic machinery, the des locus often includes additional genes crucial for the transport and utilization of the synthesized siderophore.

  • desE : Encodes a cell surface-associated lipoprotein receptor, a component of an ABC transporter system responsible for the uptake of the iron-chelated form of the siderophore, ferrioxamine.[3][6][8]

  • desF : Encodes a ferrioxamine reductase, an enzyme that facilitates the removal of iron from the hydroxamate siderophore complex within the cell.[3][6][8]

The tight clustering of these biosynthetic, transport, and processing genes is a hallmark of bacterial secondary metabolite pathways, ensuring the coordinated expression and efficient functioning of the entire system.

II. The Regulatory Network: Iron-Dependent Control of DFO-E Production

The production of siderophores is a metabolically expensive process; therefore, its regulation is tightly controlled by the availability of iron. In Actinomycetes, the primary regulator of the des gene cluster is the Divalent metal-dependent Regulatory protein, DmdR1.[10][11]

  • Under Iron-Replete Conditions : DmdR1, in its Fe²⁺-bound form, acts as a repressor. It binds to specific operator sequences within the promoter regions of the des gene cluster, sterically hindering the binding of RNA polymerase and thus downregulating transcription.[6]

  • Under Iron-Deficient Conditions : The scarcity of intracellular iron leads to the dissociation of Fe²⁺ from DmdR1. This conformational change inactivates its repressor function, allowing for the transcription of the des genes and subsequent production of DFO-E.[6][10][12][13] This derepression mechanism ensures that DFO-E is only produced when needed for iron scavenging.[11]

G cluster_0 Iron-Replete Conditions cluster_1 Iron-Deficient Conditions Fe2+ Fe2+ DmdR1_active Active DmdR1-Fe2+ Complex Fe2+->DmdR1_active Binds des_promoter des Promoter DmdR1_active->des_promoter Binds & Represses des_genes desA, desB, desC, desD DmdR1_inactive Inactive DmdR1 des_promoter_2 des Promoter des_genes_2 desA, desB, desC, desD des_promoter_2->des_genes_2 leads to Transcription Transcription & Translation des_genes_2->Transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->des_promoter_2 Binds DFO-E Desferrioxamine E Transcription->DFO-E

Caption: Regulation of the des gene cluster by the iron-dependent repressor DmdR1.

A recent study has also identified a novel operon, desJGH, which is also under the control of DmdR1. This operon plays a key role in balancing the production of DFO-E and another variant, desferrioxamine B (DFO-B), by influencing the availability of their respective precursors.[10] Deletion of desG or desH has been shown to significantly reduce DFO-B biosynthesis while enhancing the production of DFO-E, highlighting a more complex regulatory landscape than previously understood.[10]

III. Experimental Workflows for Investigating the des Gene Cluster

A thorough understanding of the genetic basis of DFO-E production necessitates robust experimental methodologies for gene functional analysis. Gene knockout and heterologous expression are two cornerstone techniques in this endeavor.

A. Targeted Gene Deletion via CRISPR/Cas9-Mediated Genome Editing

CRISPR/Cas9 has emerged as a powerful and efficient tool for precise genome editing in Streptomyces, surmounting many of the challenges associated with traditional homologous recombination methods.[14][15][16] The following protocol provides a generalized workflow for deleting a gene within the des cluster, such as desD, to confirm its role in DFO-E biosynthesis.

Protocol: CRISPR/Cas9-Mediated Deletion of desD in Streptomyces coelicolor

  • Design of sgRNA and Homology Arms:

    • Design a specific single guide RNA (sgRNA) targeting a 20-bp protospacer sequence within the desD gene. Ensure the presence of a Protospacer Adjacent Motif (PAM) sequence (typically NGG) immediately downstream of the target.

    • Design two homology arms, each approximately 1.5-2 kb in length, flanking the desD gene. These will serve as the template for homology-directed repair (HDR) following Cas9-induced double-strand breaks.[15]

  • Construction of the CRISPR/Cas9 Editing Plasmid:

    • Synthesize and anneal oligonucleotides corresponding to the designed sgRNA.

    • Clone the annealed sgRNA into a suitable all-in-one Streptomyces CRISPR/Cas9 editing vector (e.g., pCRISPomyces-2).[17] These vectors typically contain the Cas9 nuclease gene, the sgRNA expression cassette, and selection markers.

    • Amplify the designed homology arms from S. coelicolor genomic DNA.

    • Assemble the homology arms into the sgRNA-containing vector using a method such as Gibson Assembly or USER cloning.[16][18]

  • Transformation and Conjugation:

    • Transform the final construct into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and Streptomyces coelicolor recipient. Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants (e.g., MS agar supplemented with nalidixic acid and an antibiotic corresponding to the plasmid's resistance marker, such as apramycin).[19]

  • Screening and Verification of Deletion Mutants:

    • Isolate individual Streptomyces colonies and screen for the desired deletion via colony PCR using primers that flank the desD gene. A successful deletion will result in a smaller PCR product compared to the wild-type.

    • Confirm the deletion by Sanger sequencing of the PCR product.

    • Cure the CRISPR/Cas9 plasmid from the confirmed mutant strain by passaging on non-selective media, as the plasmid is often unstable without selective pressure.

  • Phenotypic Analysis:

    • Cultivate the wild-type and ΔdesD mutant strains in iron-deficient liquid media.

    • Analyze the culture supernatants for the production of DFO-E using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of a peak corresponding to the mass of DFO-E in the mutant strain's supernatant, which is present in the wild-type, validates the essential role of desD in its biosynthesis.

G cluster_design Design Phase cluster_construction Plasmid Construction cluster_transfer Gene Transfer cluster_verification Verification & Analysis sgRNA_Design sgRNA Design Vector_Prep CRISPR Vector Prep sgRNA_Design->Vector_Prep Homology_Arms Homology Arm Design Assembly Gibson/USER Assembly Homology_Arms->Assembly Vector_Prep->Assembly Ecoli_Transform E. coli Transformation Assembly->Ecoli_Transform Conjugation Intergeneric Conjugation Ecoli_Transform->Conjugation Selection Selection of Exconjugants Conjugation->Selection PCR_Screen Colony PCR Screening Selection->PCR_Screen Sequencing Sanger Sequencing PCR_Screen->Sequencing Phenotype Phenotypic Analysis (HPLC-MS) Sequencing->Phenotype

Caption: Experimental workflow for CRISPR/Cas9-mediated gene deletion in Streptomyces.

B. Heterologous Expression of the des Gene Cluster

Heterologous expression of the des BGC in a genetically tractable host strain that does not natively produce DFO-E is a powerful strategy to confirm the sufficiency of the gene cluster for biosynthesis and to potentially improve yields.[20][21] Streptomyces lividans is a commonly used chassis for this purpose due to its well-established genetic tools and relatively clean secondary metabolic background.[4]

Experimental Considerations for Heterologous Expression:

  • Host Selection: Choose a host strain with a low background of native siderophore production to simplify the detection of heterologously produced DFO-E.[21]

  • Vector Choice: Utilize an integrative or a high-copy episomal expression vector suitable for Streptomyces. The choice of vector can influence the level of expression.

  • Promoter Engineering: To maximize production, the native promoters of the des cluster can be replaced with strong, constitutive promoters, such as ermEp, or inducible promoters like tipAp.[18]

  • Codon Optimization: While often not a major issue between Streptomyces species, codon optimization of the des genes for the heterologous host can sometimes enhance translational efficiency.

A successful heterologous expression experiment, resulting in the production of DFO-E in a previously non-producing host, provides definitive evidence that the cloned des gene cluster is complete and functional.[20]

IV. Broader Implications and Future Directions

A deep understanding of the genetic basis of ferrioxamine E production has significant implications for both fundamental research and applied science.

  • Drug Discovery and Development: The ability to genetically manipulate the des pathway opens avenues for biosynthetic engineering. By swapping or modifying enzymes, it may be possible to generate novel desferrioxamine analogs with altered properties. Desferrioxamine B, a close relative of DFO-E, is an FDA-approved drug (Desferal) used to treat iron overload in patients.[3][5] Engineering strains to overproduce these compounds or create more effective derivatives is a key goal for the pharmaceutical industry.

  • Microbial Ecology: Siderophores are key mediators of microbial competition and cooperation in the soil.[3] Understanding the genetic regulation and diversity of these pathways provides insights into the ecological strategies of Actinomycetes and their interactions within complex microbial communities.

  • Synthetic Biology: The des BGC serves as a model system for the NIS pathway. Elucidating its genetic and biochemical logic provides a toolkit of genes and enzymes that can be used in synthetic biology applications to create novel pathways and molecules.

Future research will likely focus on further unraveling the intricate regulatory networks that govern DFO-E production, exploring the substrate flexibility of the biosynthetic enzymes for combinatorial biosynthesis, and leveraging this genetic knowledge to discover and produce novel siderophore-based therapeutics.

V. References

  • Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways. (n.d.). National Institutes of Health. Retrieved from

  • Identification of a Cluster of Genes that Directs Desferrioxamine Biosynthesis in Streptomyces coelicolor M145. (2004). Journal of the American Chemical Society. Retrieved from

  • Siderophore Synthetase DesD Catalyzes N-to-C Condensation in Desferrioxamine Biosynthesis. (2023). ACS Chemical Biology. Retrieved from

  • Genome mining based on transcriptional regulatory networks uncovers a novel locus involved in desferrioxamine biosynthesis. (n.d.). PLOS Biology. Retrieved from

  • Desferrioxamine biosynthesis: diverse hydroxamate assembly by substrate-tolerant acyl transferase DesC. (2018). Royal Society Publishing. Retrieved from

  • Identification of a Cluster of Genes that Directs Desferrioxamine Biosynthesis in Streptomyces coelicolor M145. (2004). ResearchGate. Retrieved from

  • An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35. (n.d.). National Institutes of Health. Retrieved from

  • The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. (2025). MDPI. Retrieved from

  • CRISPR/Cas9-mediated genome editing. (2023). ActinoBase. Retrieved from

  • Heterologous Production of Desferrioxamines with a Fusion Biosynthetic Gene Cluster. (2013). Bioscience, Biotechnology, and Biochemistry. Retrieved from

  • The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. (2025). ResearchGate. Retrieved from

  • Actinobacteria phylogenomics, selective isolation from an iron oligotrophic environment and siderophore functional characterization, unveil new desferrioxamine traits. (2017). FEMS Microbiology Ecology. Retrieved from

  • The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. (2025). PubMed. Retrieved from

  • Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment. (n.d.). MDPI. Retrieved from

  • Siderophore Synthetase DesD Catalyzes N-to-C Condensation in Desferrioxamine Biosynthesis. (2023). PubMed. Retrieved from

  • Iron acquisition in the marine actinomycete genus Salinispora is controlled by the desferrioxamine family of siderophores. (n.d.). National Institutes of Health. Retrieved from

  • CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products. (2018). Frontiers. Retrieved from

  • CRISPR-Cas9 Based Engineering of Actinomycetal Genomes. (n.d.). DTU Research Database. Retrieved from

  • Negatively Regulated Aerobactin and Desferrioxamine E by Fur in Pantoea ananatis Are Required for Full Siderophore Production and Antibacterial Activity, but Not for Virulence. (2022). PubMed Central. Retrieved from

  • CRISPR-Cas9 Toolkit for Actinomycete Genome Editing. (n.d.). PubMed. Retrieved from

  • Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. (2022). National Institutes of Health. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ferrioxamine E

This guide provides a comprehensive exploration of the chemical architecture and stereochemical intricacies of Ferrioxamine E, a prominent member of the hydroxamate class of siderophores. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the chemical architecture and stereochemical intricacies of Ferrioxamine E, a prominent member of the hydroxamate class of siderophores. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with advanced analytical insights to offer a complete understanding of this critical molecule.

Introduction: The Significance of Ferrioxamine E

Ferrioxamine E is a hexadentate siderophore, a small molecule with an exceptionally high affinity for ferric iron (Fe³⁺). Produced by various species of bacteria and fungi, its primary biological role is to sequester iron from the environment and transport it into the microbial cell. Beyond its microbial significance, its deferrated form, Desferrioxamine B (commercially known as Desferal®), is a clinically vital iron-chelating agent used to treat iron overload disorders in humans. A thorough understanding of its structure is paramount for appreciating its function and for the development of novel therapeutic agents.

Elucidation of the Core Chemical Structure

The foundational structure of Ferrioxamine E is a cyclic hexapeptide. However, it is not composed of traditional amino acids. Instead, its macrocyclic ring is formed by the repeating condensation of two fundamental building blocks:

  • N-hydroxy-1,5-diaminopentane: This unit provides the crucial hydroxamate functionality (-N(OH)C=O), which is directly involved in iron coordination.

  • Succinic acid: This dicarboxylic acid acts as the linker, acylating the amino groups of the diaminopentane units.

Three units of each building block are condensed in an alternating fashion to form the macrocycle. The resulting deferrated ligand, Desferrioxamine E, possesses three hydroxamate groups. Upon encountering ferric iron, these three groups cooperatively coordinate the metal ion in an octahedral geometry, forming a highly stable 1:1 complex. This strong chelation is driven by the "hard" nature of the hydroxamate oxygens, which have a high affinity for the "hard" Fe³⁺ ion.

Chemical Structure Diagram

Caption: 2D representation of Ferrioxamine E's coordination with a central Fe³⁺ ion.

Stereochemistry: A Tale of Two Isomers

The octahedral coordination of the three bidentate hydroxamate ligands around the central iron atom introduces a critical element of chirality, even though the constituent building blocks are themselves achiral. This results in the formation of two non-superimposable mirror images, known as coordination isomers.

  • Λ (Lambda) and Δ (Delta) Isomers: These isomers are described by the "handedness" of the propeller-like twist formed by the ligands around the metal center. If the propeller twist is left-handed, it is designated as the Λ isomer. Conversely, a right-handed twist is designated as the Δ isomer.

  • Cis Configuration: In Ferrioxamine E, the coordination is exclusively cis, meaning the three coordinating arms of the macrocycle wrap around one hemisphere of the iron center.

Crucially, X-ray crystallography has confirmed that ferrioxamines naturally crystallize as a racemic mixture, containing equal amounts of both the Λ-cis and Δ-cis isomers.[1] This has significant implications for its biological recognition, as protein binding pockets are often stereospecific. The ability of a biological system to recognize and transport both isomers, or its preference for one over the other, is a key area of research.

Stereoisomer Visualization

Stereoisomers cluster_Lambda Λ-cis Isomer (Left-Handed) cluster_Delta Δ-cis Isomer (Right-Handed) L_Fe Fe³⁺ L1 Ligand 1 L_Fe->L1 L2 Ligand 2 L_Fe->L2 L3 Ligand 3 L_Fe->L3 L1->L2  Left Twist L2->L3  Left Twist L3->L1  Left Twist D_Fe Fe³⁺ D1 Ligand 1 D_Fe->D1 D2 Ligand 2 D_Fe->D2 D3 Ligand 3 D_Fe->D3 D1->D3  Right Twist D2->D1  Right Twist D3->D2  Right Twist Racemic Racemic Mixture (Natural State) cluster_Lambda cluster_Lambda Racemic->cluster_Lambda 50% cluster_Delta cluster_Delta Racemic->cluster_Delta 50% Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis (Solution State) cluster_solid_state Solid-State Analysis cluster_results Derived Information start Purified Ferrioxamine E Sample NMR NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) start->NMR CD Circular Dichroism Spectroscopy start->CD MS Mass Spectrometry (ESI or FAB) start->MS XRAY X-Ray Crystallography start->XRAY Connectivity Covalent Structure (Backbone Connectivity) NMR->Connectivity Stereochem Absolute Configuration (Λ/Δ Isomers) CD->Stereochem MolWeight Molecular Weight & Formula Confirmation MS->MolWeight ThreeD_Struct 3D Atomic Structure (Bond Lengths/Angles) XRAY->ThreeD_Struct Final Complete Structural Elucidation Connectivity->Final Stereochem->Final MolWeight->Final ThreeD_Struct->Final

Sources

Foundational

Ferrioxamine E: Core Mechanisms of Iron Chelation and Transport

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Iron is an indispensable element for nearly all forms of life, acting as a critical cofactor in a myriad of essential b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an indispensable element for nearly all forms of life, acting as a critical cofactor in a myriad of essential biological processes. However, its low solubility under physiological conditions presents a significant challenge for microbial acquisition. To overcome this, many microorganisms synthesize and secrete siderophores—low-molecular-weight, high-affinity iron chelators. Ferrioxamine E, a cyclic trihydroxamate siderophore produced by various actinomycetes, represents a paradigm of efficient iron scavenging. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning ferrioxamine E's function, from the intricate chemistry of iron chelation to the sophisticated, multi-protein machinery responsible for its transport into the bacterial cell. We will delve into the structural biology, thermodynamics, and genetic regulation of this system, offering field-proven insights and detailed experimental protocols for its study.

The Imperative of Iron and the Siderophore Solution

Despite its abundance, iron's bioavailability is severely limited in aerobic, neutral-pH environments, where it predominantly exists as insoluble ferric (Fe³⁺) hydroxides[1]. For pathogenic and environmental bacteria, the ability to acquire this essential nutrient is a critical determinant of survival, growth, and virulence[1]. Siderophores are the primary tool in the microbial arsenal for iron acquisition. These molecules are secreted to solubilize environmental Fe³⁺, forming stable ferric-siderophore complexes that are then recognized and internalized by specific transport systems on the bacterial surface[1][2].

Ferrioxamine E belongs to the hydroxamate class of siderophores, characterized by repeating units that create a thermodynamically stable octahedral complex with ferric iron[3]. It is produced by several species, including those of the genus Streptomyces and Erwinia[4][5]. Its function extends beyond simple iron nutrition; it plays roles in inter-species competition and can be utilized as a "xenosiderophore" by organisms that do not produce it but possess the requisite transport machinery[6].

The Molecular Dance of Chelation: Structure and Thermodynamics

The efficacy of ferrioxamine E begins with the unique structure of its iron-free form, desferrioxamine E. It is a cyclic molecule composed of repeating units of 1-amino-5-hydroxyaminopentane and succinic acid[3]. This structure positions three hydroxamate groups (-N(OH)-C=O) in a conformationally flexible arrangement.

Hexadentate Coordination and Conformational Shift

Upon encountering a ferric ion (Fe³⁺), desferrioxamine E undergoes a significant conformational change to chelate the metal. As a hexadentate ligand, a single molecule uses the six oxygen atoms from its three hydroxamate groups to occupy all six coordination sites of the Fe³⁺ ion, forming a highly stable 1:1 complex known as ferrioxamine E[7][8]. This coordination results in a rigid, octahedral geometry around the iron center. This drastic conformational change between the free and complexed ligand is a critical feature, believed to be a selective device at the cell surface that facilitates the transport of the iron-laden siderophore into the cell while allowing the iron-free form to be excreted[9].

Caption: Chelation of Fe³⁺ by Desferrioxamine E.

Thermodynamic and Kinetic Profile

The ferrioxamine E complex is characterized by its high thermodynamic stability, a prerequisite for wresting iron from host proteins or mineral phases. The transport of this complex is an energy-dependent, saturable process, indicating the involvement of a high-affinity transport system.

ParameterOrganismValueReference
Apparent Km Erwinia herbicola0.1 µM[5]
Apparent Km Streptomyces pilosus~0.2 µM[10][11]
Vmax Erwinia herbicola8 pmol mg⁻¹ min⁻¹[5]

Table 1: Kinetic parameters for ⁵⁵Fe-labelled ferrioxamine E uptake.

The reduction of the iron within the ferrioxamine E complex is a key step for its release inside the cell. Studies on its redox characteristics show a large negative entropy change upon reduction, which is attributed to the complex becoming less rigid and resembling the more flexible desferrisiderophore structure[12].

The Transport Machinery: A Multi-Component Pathway

The transport of the bulky ferrioxamine E complex across the dual membranes of Gram-negative bacteria is a sophisticated process mediated by a series of specialized proteins. The entire ferric-siderophore complex is transported into the cytoplasm without prior decomplexation or reduction of the iron[10][11].

Protein ComponentLocationFunctionEnergy Source
FoxA Outer MembraneTonB-dependent receptor; specific recognition and translocationProton Motive Force (via TonB)
FhuD PeriplasmPeriplasmic binding protein; shuttles complex to inner membrane-
FhuB Inner MembraneIntegral membrane permease component of ABC transporterATP
FhuC Inner Membrane (Cytoplasmic face)ATPase component of ABC transporter; energizes transportATP Hydrolysis

Table 2: Key proteins in the ferrioxamine E transport system in Gram-negative bacteria.

Outer Membrane Translocation: The FoxA Receptor

The first step in uptake is the specific recognition of the ferrioxamine E complex by an outer membrane receptor. In several bacteria, including Salmonella enterica and Erwinia herbicola, this function is performed by the FoxA protein[6][13]. FoxA is a TonB-dependent transporter (TBDT), a class of proteins that form a β-barrel structure in the outer membrane with a central "plug" or "cork" domain[14][15].

Binding of ferrioxamine E to FoxA initiates a conformational change that, through interaction with the inner membrane TonB-ExbB-ExbD complex, transduces energy from the proton motive force of the cytoplasmic membrane[15][16]. This energy input drives the translocation of the ferric-siderophore complex across the outer membrane and into the periplasmic space[15][16].

Periplasmic Shuttling and Inner Membrane Transport

Once in the periplasm, the ferrioxamine E complex is bound by a periplasmic binding protein, FhuD [6][17]. FhuD then delivers the complex to a dedicated ATP-binding cassette (ABC) transporter in the inner membrane[17][18][19]. This transporter is typically composed of the integral membrane permease FhuB and the cytoplasmic ATPase FhuC [6][17]. The FhuC protein hydrolyzes ATP, providing the energy required to power the translocation of the complex through the FhuB channel and into the cytoplasm[18][19].

G cluster_OM Outer Membrane cluster_P Periplasm cluster_IM Inner Membrane FoxA FoxA Receptor FhuD FhuD FoxA->FhuD 3. Translocation FhuBC FhuB (Permease) FhuC (ATPase) FhuD->FhuBC:fhuB 4. Delivery Cytoplasm Cytoplasm FhuBC->Cytoplasm 6. Import ADP ADP + Pi FhuBC:fhuC->ADP Extracellular Extracellular Space FerrioxamineE Ferrioxamine E FerrioxamineE->FoxA 1. Binding TonB TonB Complex TonB->FoxA 2. Energizing ATP ATP ATP->FhuBC:fhuC 5. Hydrolysis

Caption: Ferrioxamine E transport pathway in Gram-negative bacteria.

Genetic Regulation: The Fur and FoxR Systems

The biosynthesis and transport of siderophores are tightly regulated to prevent iron toxicity and conserve metabolic energy. The primary regulator in many bacteria is the Ferric Uptake Regulator (Fur) protein[20][21].

  • Iron-Replete Conditions : When intracellular iron levels are sufficient, Fe²⁺ acts as a cofactor, binding to the Fur protein. The Fe²⁺-Fur complex then functions as a transcriptional repressor, binding to specific DNA sequences (known as "Fur boxes") in the promoter regions of iron-regulated genes, including the foxA transporter gene and the dfo biosynthesis genes. This binding blocks transcription[6][20].

  • Iron-Limited Conditions : Under iron starvation, the absence of Fe²⁺ leaves Fur in an inactive state. The repressor dissociates from the DNA, allowing for the transcription of siderophore biosynthesis and transport genes[20].

In Salmonella enterica, an additional layer of regulation exists through FoxR , an AraC-like transcriptional regulator. FoxR appears to positively regulate the expression of foxA in response to the presence of desferrioxamine E, enhancing the bacterium's ability to utilize this xenosiderophore[6].

Experimental Methodologies: A Practical Guide

Studying the ferrioxamine E system requires a combination of biochemical, microbiological, and molecular techniques. The following protocols provide a foundation for key experiments.

Protocol: Siderophore Production Assessment (Chrome Azurol S Assay)

This colorimetric assay is a universal method for detecting siderophores based on their ability to remove iron from the blue iron-CAS-HDTMA complex, resulting in a color change to orange/yellow.

Methodology:

  • Prepare CAS Agar Plates: Prepare standard growth medium (e.g., M9 minimal medium) agar. Autoclave and cool to 50°C. Separately, prepare the CAS assay solution and autoclave. Mix the molten agar with the CAS solution just before pouring the plates.

  • Inoculation: Spot-inoculate the bacterial strain of interest onto the center of a CAS agar plate.

  • Incubation: Incubate the plate under conditions appropriate for the test organism (e.g., 24-48 hours at 37°C).

  • Observation: Siderophore production is indicated by the formation of a colored halo (orange, yellow, or pink) around the bacterial growth against the blue background of the agar. The diameter of the halo is semi-quantitative for the amount of siderophore produced.

Protocol: Ferrioxamine E-Mediated Iron Uptake Assay

This protocol quantifies the rate of iron uptake using radiolabeled ferrioxamine E. It is the gold standard for measuring transport kinetics.

Methodology:

  • Cell Preparation: Grow the bacterial strain to mid-log phase in an iron-depleted medium to induce the expression of siderophore transport systems. Harvest cells by centrifugation, wash twice with an appropriate buffer (e.g., M9 salts), and resuspend to a defined optical density (e.g., OD₆₀₀ = 0.5).

  • Preparation of ⁵⁵Fe-Ferrioxamine E: Prepare the complex by mixing a solution of desferrioxamine E with ⁵⁵FeCl₃ in a slight molar excess of the ligand. Allow incubating for at least 1 hour at room temperature to ensure complete chelation.

  • Uptake Experiment:

    • Equilibrate the cell suspension to the desired temperature (e.g., 37°C).

    • Initiate the uptake by adding a known concentration of ⁵⁵Fe-ferrioxamine E (e.g., to a final concentration of 0.1-1.0 µM).

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw aliquots (e.g., 100 µL) of the cell suspension.

  • Stopping and Washing: Immediately filter each aliquot through a 0.45 µm nitrocellulose membrane filter and wash rapidly with a stop solution (e.g., cold buffer containing a high concentration of non-radioactive FeCl₃ or LiCl) to remove non-specifically bound radiolabel.

  • Quantification: Place the filter in a scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert counts per minute (CPM) to pmol of iron using the specific activity of the ⁵⁵Fe-ferrioxamine E. Plot pmol of iron taken up per mg of cellular protein versus time to determine the uptake rate.

Caption: Experimental workflow for a ⁵⁵Fe-ferrioxamine E uptake assay.

References

  • Benchchem. (n.d.). Deferoxamine's Iron Chelation Mechanism: A Technical Guide.
  • Müller, G., & Raymond, K. N. (1984). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. Journal of Bacteriology, 160(1), 304–312.
  • van der Helm, D., Baker, J. R., Eng-Wilmot, D. L., Hossain, M. B., & Loghry, R. A. (1980). The Crystal structure of ferrioxamine E. Journal of the American Chemical Society, 102(12), 4224–4231.
  • ResearchGate. (n.d.). Structure of desferrioxamine E and desferrioxamine B.
  • van der Helm, D., & Poling, M. (1976). The Crystal structure of ferrioxamine E. Journal of the American Chemical Society, 98(1), 82-86.
  • Sarkar, A., & Singh, A. (2022). Molecular Mechanism of Iron Transport Systems in Vibrio. Life, 12(3), 346.
  • PubChem. (n.d.). Ferrioxamine E.
  • Zhang, Y., et al. (2023). FoxR is an AraC-like transcriptional regulator of ferrioxamine uptake in Salmonella enterica. Molecular Microbiology.
  • PubChem. (n.d.). Ferrioxamine E [M+Fe-2H].
  • Dr.Oracle. (2025). What is the mechanism of iron chelation for Deferoxamine, Deferasirox, and Deferiprone?.
  • Berner, I., Konetschny-Rapp, S., Jung, G., & Winkelmann, G. (1988). Characterization of ferrioxamine E as the principal siderophore of Erwinia herbicola (Enterobacter agglomerans). Biology of Metals, 1(1), 51–56.
  • Müller, G., & Raymond, K. N. (1984). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. PubMed.
  • Shunaev, A., et al. (2024). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI.
  • Kesaulya, H., et al. (2022). Negatively Regulated Aerobactin and Desferrioxamine E by Fur in Pantoea ananatis Are Required for Full Siderophore Production and Antibacterial Activity, but Not for Virulence. Applied and Environmental Microbiology, 88(6).
  • Matzanke, B. F., Müller-Matzanke, G., & Raymond, K. N. (1989). Microbial iron transport via a siderophore shuttle: A membrane ion transport paradigm. PNAS, 86(17), 6592-6596.
  • Müller, G., & Raymond, K. N. (1984). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. ASM Journals.
  • Serrano-Bautista, E., et al. (2024). Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum. MDPI.
  • Nolan, E. M., & Lippard, S. J. (2009). Coordination Chemistry of Microbial Iron Transport. Accounts of Chemical Research, 42(1), 134-143.
  • DC Fine Chemicals. (2024). Ferrioxamine E: a powerful inhibitor for reliable cell cultures.
  • Sheldon, J. R., & Heinrichs, D. E. (2015). Non-classical roles of bacterial siderophores in pathogenesis. Frontiers in Cellular and Infection Microbiology, 5, 61.
  • Naka, H., & Crosa, J. H. (2012). Two ABC transporter systems participate in siderophore transport in the marine pathogen Vibrio anguillarum 775(pJM1). Journal of Bacteriology, 194(4), 837–847.
  • ResearchGate. (n.d.). Outer membrane siderophore receptors from E. coli and P. aeruginosa.
  • Kazmi, S. A., et al. (2010). Studies on the Redox Characteristics of Ferrioxamine E. Helvetica Chimica Acta, 93(2), 327-334.
  • Cornelis, P., & Bodilis, J. (2024). The role of FoxA, FiuA, and FpvB in iron acquisition via hydroxamate-type siderophores in Pseudomonas aeruginosa. Scientific Reports, 14(1), 18933.
  • Kesaulya, H., et al. (2022). Negatively Regulated Aerobactin and Desferrioxamine E by Fur in Pantoea ananatis Are Required for Full Siderophore Production and Antibacterial Activity, but Not for Virulence. Applied and Environmental Microbiology, 88(6).
  • Berner, I., & Winkelmann, G. (1990). Ferrioxamine transport mutants and the identification of the ferrioxamine receptor protein (FoxA) in Erwinia herbicola (Enterobacter agglomerans). Biology of Metals, 2(4), 197–202.
  • Braun, V. (2001). ABC transporter-mediated uptake of iron, siderophores, heme and vitamin B12. PubMed.
  • Matzanke, B. F., et al. (1991). Transport and utilization of ferrioxamine-E-bound iron in Erwinia herbicola (Pantoea agglomerans). PubMed.
  • Delepelaire, P. (2019). Bacterial ABC transporters of iron containing compounds. Research in Microbiology, 170(8), 345-357.

Sources

Exploratory

The Pivotal Role of Ferrioxamine E in Microbial Iron Acquisition: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Iron Imperative in Microbial Survival Iron is an indispensable nutrient for nearly all forms of life, acting as a critical cofactor in a myriad of essential cellular processes, from DNA replication and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Iron Imperative in Microbial Survival

Iron is an indispensable nutrient for nearly all forms of life, acting as a critical cofactor in a myriad of essential cellular processes, from DNA replication and repair to cellular respiration. However, the bioavailability of iron in most environments is extremely low. In aerobic, neutral pH settings, iron predominantly exists in the insoluble ferric (Fe³⁺) state. To overcome this scarcity, microorganisms have evolved sophisticated high-affinity iron acquisition systems, a cornerstone of which is the production and utilization of siderophores. This guide provides an in-depth technical exploration of ferrioxamine E, a prominent member of the hydroxamate class of siderophores, and its central role in microbial iron metabolism. We will delve into its structure, biosynthesis, transport mechanisms, and its emerging significance in the development of novel antimicrobial strategies.

I. Ferrioxamine E: Structure and Biosynthesis

Ferrioxamine E is a cyclic hexadentate siderophore, meaning it uses six donor atoms to octahedrally coordinate a single ferric ion with high affinity and specificity. Its structure is characterized by repeating units of 1-amino-5-hydroxyaminopentane and succinic acid, forming three hydroxamate groups (-N(OH)-C(=O)-) that are responsible for iron chelation.[1][2] The biosynthesis of desferrioxamine E (the iron-free form) is a non-ribosomal peptide synthetase (NRPS)-independent pathway.[3] In organisms like Streptomyces coelicolor, the biosynthetic gene cluster typically includes four core enzymes:

  • DesA: A lysine decarboxylase that converts L-lysine to cadaverine.

  • DesB: A monooxygenase that hydroxylates cadaverine.

  • DesC: An acyltransferase that attaches a succinyl group to the hydroxylated cadaverine, forming N-hydroxy-N-succinylcadaverine (HSC).[3]

  • DesD: A synthetase that catalyzes the condensation of three HSC units to form the cyclic desferrioxamine E.[3]

The production of ferrioxamine E is tightly regulated by the intracellular iron concentration. In many bacteria, this regulation is mediated by the Ferric Uptake Regulator (Fur) protein.[4][5] In low-iron conditions, Fur is inactive, leading to the derepression of the ferrioxamine E biosynthetic genes and subsequent siderophore production. Conversely, when iron is replete, Fe²⁺ acts as a co-repressor, binding to Fur and enabling it to bind to the operator regions of the biosynthetic genes, thereby repressing their transcription.[6]

II. The Ferrioxamine E-Mediated Iron Acquisition Pathway

The acquisition of iron via ferrioxamine E is a multi-step process involving secretion of the siderophore, chelation of extracellular iron, and the subsequent recognition and transport of the ferrioxamine E-iron complex back into the cell.

A. Transport Across the Gram-Negative Outer Membrane

In Gram-negative bacteria, the transport of the bulky ferrioxamine E-Fe³⁺ complex across the outer membrane is an energy-dependent process mediated by a specific TonB-dependent transporter (TBDT). This process is energized by the proton motive force of the cytoplasmic membrane, which is transduced to the outer membrane by the TonB-ExbB-ExbD complex.[2] The binding of the ferrioxamine E-Fe³⁺ complex to its cognate outer membrane receptor induces a conformational change that, coupled with the energy provided by the TonB complex, facilitates the translocation of the siderophore-iron complex into the periplasm.[2]

B. Periplasmic Transport and Cytoplasmic Membrane Translocation

Once in the periplasm, the ferrioxamine E-Fe³⁺ complex is bound by a specific periplasmic binding protein (PBP). This PBP then delivers the complex to an ATP-binding cassette (ABC) transporter located in the inner membrane. The ABC transporter utilizes the energy from ATP hydrolysis to actively transport the ferrioxamine E-Fe³⁺ complex across the cytoplasmic membrane and into the cytoplasm.[3]

C. Intracellular Iron Release

Inside the cytoplasm, iron must be released from the highly stable ferrioxamine E complex to be utilized by the cell. While the precise mechanism can vary between organisms, it generally involves the reduction of Fe³⁺ to the less tightly bound Fe²⁺ state. This reduction can be facilitated by specific cellular reductases.[7] Following iron release, the iron-free desferrioxamine E may be recycled by the cell or degraded.

Ferrioxamine_E_Transport cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Fe3+ Fe³⁺ TBDT TonB-Dependent Transporter Fe3+->TBDT Ferrioxamine E-Fe³⁺ Complex DFOE Desferrioxamine E DFOE->TBDT PBP Periplasmic Binding Protein TBDT->PBP TonB-ExbB-ExbD Energy ABC ABC Transporter PBP->ABC Fe2+ Fe²⁺ ABC->Fe2+ ATP Hydrolysis Utilization Cellular Utilization Fe2+->Utilization

Figure 1. Generalized workflow for ferrioxamine E-mediated iron uptake in Gram-negative bacteria.

III. Experimental Protocols for Studying Ferrioxamine E

A variety of experimental techniques are employed to detect, quantify, and characterize ferrioxamine E and its role in iron acquisition.

A. Detection and Quantification of Ferrioxamine E

1. Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay for the detection and quantification of siderophores.[8][9]

  • Principle: The CAS reagent is a ternary complex of chrome azurol S, iron(III), and a detergent (e.g., hexadecyltrimethylammonium bromide), which is blue. In the presence of a siderophore with a higher affinity for iron, such as ferrioxamine E, the iron is sequestered from the CAS complex, causing a color change to orange.[6] The change in absorbance at 630 nm is proportional to the amount of siderophore present.[9]

  • Protocol for CAS Agar Plate Assay (Qualitative):

    • Prepare CAS agar plates by incorporating the CAS assay solution into an appropriate growth medium.

    • Inoculate the test microorganism onto the surface of the agar.

    • Incubate under iron-limiting conditions.

    • Observe for the formation of an orange halo around the microbial growth, indicating siderophore production.[9]

  • Protocol for CAS Solution Assay (Quantitative):

    • Grow the microorganism in a liquid, iron-deficient medium.

    • Centrifuge the culture to remove cells and collect the supernatant.

    • Mix the supernatant with the CAS assay solution.

    • Measure the absorbance at 630 nm after a defined incubation period.

    • Quantify the siderophore concentration by comparing the absorbance to a standard curve prepared with a known siderophore like desferrioxamine B.[9]

2. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and quantification of ferrioxamine E.[10][11]

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Ferrioxamine E can be detected by its absorbance at specific wavelengths. The iron-free form (desferrioxamine E) can be detected at around 220 nm, while the iron-complexed form (ferrioxamine E) has a characteristic absorbance peak around 435 nm.[1][12]

  • General Protocol:

    • Prepare a cell-free culture supernatant.

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, typically containing an ion-pairing agent like trifluoroacetic acid.

    • Monitor the eluate at 220 nm and 435 nm.

    • Quantify by comparing the peak area to that of a known standard.

B. Iron Uptake Assays
  • Principle: These assays measure the ability of a microorganism to take up iron complexed to a specific siderophore. This is often done using radio-labeled iron (⁵⁵Fe or ⁵⁹Fe).

  • General Protocol:

    • Grow the microorganism under iron-limiting conditions to induce the expression of the iron uptake machinery.

    • Prepare the ⁵⁵Fe-ferrioxamine E complex.

    • Incubate the iron-starved cells with the ⁵⁵Fe-ferrioxamine E complex for various time points.

    • Stop the uptake by rapid filtration and washing with a cold stop buffer to remove extracellular radioactivity.

    • Measure the cell-associated radioactivity using a scintillation counter.

    • Determine the kinetics of iron uptake (Kₘ and Vₘₐₓ) by performing the assay at different concentrations of the ⁵⁵Fe-ferrioxamine E complex.[11]

IV. Ferrioxamine E in Drug Development: A Double-Edged Sword

The critical role of ferrioxamine E in microbial survival makes its associated pathways attractive targets for the development of novel antimicrobial agents. Furthermore, the highly specific uptake system for ferrioxamine E can be exploited for targeted drug delivery.

A. Ferrioxamine E as an Antimicrobial Target

Inhibiting the biosynthesis or transport of ferrioxamine E would effectively starve the pathogen of iron, leading to growth inhibition. This could be achieved by developing small molecules that target the key enzymes in the biosynthetic pathway (DesA, DesB, DesC, DesD) or the transport proteins.

Recent studies have also revealed that ferrioxamine E itself can exhibit antagonistic activity against certain bacteria, such as carbapenem-resistant Acinetobacter baumannii and Mycobacterium smegmatis.[13] The mechanism of this activity has been linked to the induction of the SOS response, suggesting it may interfere with DNA synthesis.[13] This opens up the possibility of using ferrioxamine E or its derivatives as direct antimicrobial agents.

B. The "Trojan Horse" Strategy: Ferrioxamine E as a Drug Delivery Vehicle

The high specificity of the ferrioxamine E uptake system can be cleverly exploited to deliver antimicrobial agents into bacterial cells. This "Trojan Horse" approach involves conjugating an antibiotic to ferrioxamine E.[5][14] The resulting conjugate is recognized and actively transported into the cell via the ferrioxamine E uptake machinery. Once inside, the antibiotic is released and can exert its cytotoxic effect. This strategy offers several advantages:

  • Increased Potency: By hijacking the siderophore transport system, the intracellular concentration of the antibiotic can be significantly increased, potentially overcoming resistance mechanisms like efflux pumps.

  • Enhanced Specificity: Targeting a bacterial-specific uptake system can reduce off-target effects on host cells.

  • Broad-Spectrum Potential: Siderophore-antibiotic conjugates have shown promise against a range of multidrug-resistant pathogens.[5]

Trojan_Horse cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Drug_DFOE Antibiotic Ferrioxamine E TBDT TonB-Dependent Transporter Drug_DFOE:f1->TBDT Recognition & Transport PBP Periplasmic Binding Protein TBDT->PBP ABC ABC Transporter PBP->ABC Drug_Released Antibiotic Released ABC->Drug_Released Internalization & Release Target Cellular Target Drug_Released->Target Inhibition

Figure 2. The "Trojan Horse" strategy using a ferrioxamine E-antibiotic conjugate.

V. Conclusion and Future Perspectives

Ferrioxamine E and its associated iron acquisition systems represent a fascinating and critically important aspect of microbial physiology. A thorough understanding of the molecular mechanisms governing its biosynthesis, transport, and regulation is paramount for researchers in microbiology and infectious disease. The experimental protocols outlined in this guide provide a framework for investigating the multifaceted roles of this siderophore.

Looking ahead, the ferrioxamine E pathway holds immense promise for the development of next-generation therapeutics. The continued exploration of inhibitors of this pathway and the design of novel siderophore-drug conjugates will be crucial in the fight against antibiotic resistance. Furthermore, the antagonistic properties of ferrioxamine E itself warrant further investigation to unlock its full therapeutic potential. The study of ferrioxamine E is not merely an academic pursuit; it is a vital component of our efforts to understand and control the microbial world.

References

  • Gomes, A. F. R., Sousa, E., & Resende, D. I. S. P. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS omega, 9(25), 26863–26877. [Link]

  • Buyuklyan, J. A., Biryukov, M. V., Zakalyukina, Y. V., Sacharov, A. A., et al. (2023). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. Molecules, 28(21), 7319. [Link]

  • Pérez-Miranda, S., Cabirol, N., George-Téllez, R., Zamudio-Rivera, L. S., & Fernández, F. J. (2007). O-CAS, a fast and universal method for siderophore detection. Journal of Microbiological Methods, 70(1), 127-131.
  • Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical biochemistry, 160(1), 47-56.
  • Li, W., et al. (2022). Negatively Regulated Aerobactin and Desferrioxamine E by Fur in Pantoea ananatis Are Required for Full Siderophore Production and Antibacterial Activity, but Not for Virulence. Applied and Environmental Microbiology, 88(8), e02371-21. [Link]

  • Page, M. G. (2013). Siderophore-antibiotic conjugates. Biochimica et Biophysica Acta (BBA)-General Subjects, 1828(11), 2496-2505.
  • Müller, G., & Raymond, K. N. (1984). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. Journal of bacteriology, 160(1), 304-312.
  • Barona-Gómez, F., et al. (2004). A gene cluster for the biosynthesis of desferrioxamine E, a siderophore of Streptomyces coelicolor A3(2). Journal of bacteriology, 186(21), 7183-7190.
  • Matzanke, B. F., Berner, I., Bill, E., Trautwein, A. X., & Winkelmann, G. (1991). Transport and utilization of ferrioxamine-E-bound iron in Erwinia herbicola (Pantoea agglomerans). Biology of metals, 4(3), 181-185. [Link]

  • DC Fine Chemicals. (2024, April 9). Ferrioxamine E: a powerful inhibitor for reliable cell cultures. [Link]

  • Winkelmann, G. (2002). Siderophore-iron transport in fungi. In Molecular and Cellular Iron Transport (pp. 437-463). CRC Press.
  • Miller, M. J., & Malouin, F. (1993). Microbial iron transport as a drug delivery system: the rational design of siderophore-drug conjugates. Accounts of chemical research, 26(5), 241-249.
  • Buyuklyan, J. A., Biryukov, M. V., Zakalyukina, Y. V., Sacharov, A. A., et al. (2023). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. Molecules, 28(21), 7319. [Link]

  • Fiedler, H. P., Krastel, P., Müller, J., Gebhardt, K., & Zeeck, A. (2001). Production of desferrioxamine E and new analogues by directed fermentation and feeding fermentation. Journal of biotechnology, 87(3), 249-256. [Link]

  • Berner, I., Konetschny-Rapp, S., Jung, G., & Winkelmann, G. (1988). Characterization of ferrioxamine E as the principal siderophore of Erwinia herbicola (Enterobacter agglomerans). Biology of Metals, 1(1), 51-56. [Link]

  • Winkelmann, G. (1991). The determination of ferric iron in plants by HPLC using the microbial iron chelator desferrioxamine E. Journal of plant nutrition, 14(1), 69-80.
  • Braun, V., & Killmann, H. (1999). Active transport of iron and siderophore antibiotics. Trends in biochemical sciences, 24(3), 104-109. [Link]

  • Singh, S., Singh, S. K., & Weaver, D. (1992). Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection. Analytical biochemistry, 203(1), 116-120. [Link]

  • Boiteau, R. M., & Repeta, D. J. (2015). An extended siderophore suite from a marine bacterium. Metallomics, 7(5), 877-884.

Sources

Foundational

Ferrioxamine E: A Technical Guide to Its Microbial Origins, Biosynthesis, and Applications

Abstract Ferrioxamine E, a cyclic hydroxamate siderophore, is a crucial molecule in microbial iron acquisition and holds significant promise for therapeutic and biotechnological applications. This in-depth technical guid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ferrioxamine E, a cyclic hydroxamate siderophore, is a crucial molecule in microbial iron acquisition and holds significant promise for therapeutic and biotechnological applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the microorganisms responsible for producing ferrioxamine E, their diverse ecological habitats, and the intricate biosynthetic pathways governing its formation. Furthermore, this guide offers detailed, field-proven methodologies for the isolation and cultivation of producing strains, alongside robust protocols for the extraction, purification, and characterization of ferrioxamine E. By elucidating the scientific underpinnings and providing practical experimental workflows, this document aims to empower researchers to harness the potential of this remarkable natural product.

Introduction: The Significance of Ferrioxamine E

Iron is an essential element for nearly all forms of life, playing a critical role in a myriad of cellular processes, including respiration, DNA synthesis, and enzymatic catalysis. However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, rendering it largely unavailable to microorganisms. To overcome this limitation, many microbes have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity iron-chelating molecules.

Ferrioxamine E, also known as nocardamine, is a cyclic trihydroxamate siderophore that exhibits a remarkable affinity and specificity for ferric iron.[1][2] Produced by a diverse array of microorganisms, it plays a pivotal role in scavenging iron from the environment and transporting it into the cell. Beyond its fundamental biological function, ferrioxamine E has garnered significant attention in the scientific community for its potential applications in medicine and biotechnology. Its strong iron-chelating properties make it a candidate for iron chelation therapy to treat iron overload disorders.[3] Additionally, its ability to inhibit the growth of certain pathogenic microorganisms by sequestering iron highlights its potential as an antimicrobial agent.[4] Recent research has also explored its use in advanced diagnostic applications, such as positron emission tomography (PET) imaging.

This guide will delve into the microbial sources of ferrioxamine E, the environments they inhabit, the genetic and enzymatic machinery behind its synthesis, and the practical methodologies required to work with this valuable compound.

Microbial Producers of Ferrioxamine E and Their Ecological Niches

Ferrioxamine E is predominantly produced by bacteria, particularly those belonging to the phylum Actinomycetota. These microorganisms are ubiquitous in various terrestrial and aquatic environments, reflecting the widespread importance of efficient iron acquisition strategies.

Key Producing Microorganisms

A diverse range of bacterial genera have been identified as producers of ferrioxamine E. The most prominent among these are:

  • Streptomyces: This genus is a prolific source of ferrioxamine E, with numerous species identified as producers, including Streptomyces pilosus, Streptomyces griseus, Streptomyces globisporus, and Streptomyces parvulus.[1][4][5]

  • Nocardia: Various species within this genus are also known to synthesize ferrioxamines.

  • Micromonospora, Arthrobacter, and Chromobacterium: These genera also contribute to the environmental pool of ferrioxamine E.

  • Erwinia herbicola (Enterobacter agglomerans) and Rouxiella badensis: These Gram-negative bacteria have also been characterized as producers of ferrioxamine E.[6][7]

  • Marine Actinomycetes: The marine environment is a rich source of microbial diversity, and marine actinomycetes, such as Salinispora tropica, have been shown to produce a variety of siderophores, including ferrioxamine E.

Habitats and Ecological Significance

The primary habitats of ferrioxamine E-producing microorganisms are soil and marine ecosystems.

  • Soil Environments: Soil is a complex and competitive microbial habitat where iron availability is often limited. Actinomycetes, particularly Streptomyces species, are abundant in soil and play a crucial role in nutrient cycling. The production of ferrioxamine E provides these bacteria with a competitive advantage by enabling them to efficiently sequester scarce iron resources.

  • Marine Environments: The open ocean is another iron-limited environment. Marine bacteria, including actinomycetes and other heterotrophic bacteria, produce siderophores like ferrioxamine E to facilitate iron uptake from the water column and marine sediments.[8] The presence of ferrioxamines has been detected in the North Pacific Ocean, highlighting their importance in oceanic iron biogeochemistry.

The ability of diverse microorganisms to produce ferrioxamine E across different environments underscores its evolutionary significance as a robust solution to the challenge of iron limitation.

The Biosynthesis of Ferrioxamine E: An NRPS-Independent Pathway

The biosynthesis of ferrioxamine E proceeds through a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) pathway. This enzymatic assembly line utilizes a set of core enzymes to construct the cyclic siderophore from the precursor amino acid, L-lysine.

Key Biosynthetic Enzymes and their Functions

The biosynthesis of desferrioxamine E involves a conserved set of enzymes, often encoded by a dedicated gene cluster (e.g., the des or dfo cluster). The key enzymes and their roles are:

  • Lysine Decarboxylase (DesA/DfoJ): This enzyme catalyzes the initial step, the decarboxylation of L-lysine to produce cadaverine (1,5-diaminopentane).[7]

  • Cadaverine Monooxygenase (DesB/DfoA): This enzyme hydroxylates one of the terminal amino groups of cadaverine to form N-hydroxycadaverine.[7]

  • N-hydroxycadaverine Succinyltransferase (DesC/DfoC): This enzyme transfers a succinyl group from succinyl-CoA to the hydroxylated amino group of N-hydroxycadaverine, forming N-hydroxy-N-succinyl-cadaverine (HSC).

  • NIS Synthetase (DesD): This is the central enzyme of the pathway. It catalyzes the ATP-dependent iterative condensation of three HSC units to form a linear trimer. Subsequently, it facilitates the macrocyclization of this trimer to yield the final product, desferrioxamine E.

The following Graphviz diagram illustrates the biosynthetic pathway of desferrioxamine E.

FerrioxamineE_Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine DesA / DfoJ (Decarboxylation) NHydroxycadaverine N-Hydroxycadaverine Cadaverine->NHydroxycadaverine DesB / DfoA (Hydroxylation) HSC N-Hydroxy-N-succinyl- cadaverine (HSC) NHydroxycadaverine->HSC DesC / DfoC (Succinylation) LinearTrimer Linear Trimer of HSC HSC->LinearTrimer DesD (Iterative Condensation) DFE Desferrioxamine E LinearTrimer->DFE DesD (Macrocyclization)

Caption: Biosynthetic pathway of desferrioxamine E.

Experimental Protocols: From Isolation to Characterization

This section provides detailed, step-by-step methodologies for the isolation of ferrioxamine E-producing microorganisms, their cultivation for optimal siderophore production, and the subsequent extraction, purification, and characterization of ferrioxamine E.

Isolation of Ferrioxamine E-Producing Microorganisms from Soil

This protocol is designed for the selective isolation of Streptomyces species, which are prominent producers of ferrioxamine E.

Materials:

  • Soil samples from diverse locations.

  • Sterile water or 0.9% NaCl solution.

  • Starch Casein Agar (SCA) or International Streptomyces Project (ISP) No. 7 media.[9]

  • Rifampicin and Nystatin solutions.

  • Sterile petri dishes, flasks, and pipettes.

  • Incubator.

Procedure:

  • Sample Preparation: Suspend 1 gram of soil in 4 mL of sterile seawater or saline solution.[9]

  • Pre-treatment: Heat the soil suspension at 55°C for 6 minutes to eliminate non-spore-forming bacteria.[9]

  • Serial Dilution: Perform a serial dilution of the pre-treated soil suspension up to 10⁻⁴ in sterile water or saline.

  • Plating: Spread 0.1 mL of the final dilution onto SCA or ISP No. 7 agar plates supplemented with rifampicin (5 µg/mL) and nystatin (25 µg/mL) to inhibit bacterial and fungal contamination, respectively.[9]

  • Incubation: Incubate the plates at 30°C for 7-14 days, observing for the appearance of characteristic Streptomyces colonies (dry, chalky, and often pigmented).

  • Purification: Isolate individual colonies with typical Streptomyces morphology and streak them onto fresh agar plates to obtain pure cultures.

Cultivation for Optimal Ferrioxamine E Production

To maximize the yield of ferrioxamine E, it is crucial to cultivate the producing microorganisms under iron-deficient conditions.

Materials:

  • Pure culture of the ferrioxamine E-producing microorganism.

  • Iron-deficient liquid medium (e.g., a modified succinate medium or a glucose and sodium glutamate medium).[5][10]

  • 3-morpholinopropane-1-sulfonic acid (MOPS) buffer.[5]

  • Sterile baffled flasks.

  • Shaking incubator.

Procedure:

  • Inoculum Preparation: Prepare a seed culture by inoculating a small volume of the production medium with the microorganism and incubating it at 28-30°C with shaking (200-250 RPM) for 48-72 hours.[11][12]

  • Production Culture: Inoculate the main production medium (e.g., MOPS-supplemented glucose and sodium glutamate medium) with the seed culture (typically a 5-10% v/v inoculum). For enhanced production, ensure the medium is iron-limited.[5][13]

  • Incubation: Incubate the production culture at 28-30°C with vigorous shaking for 5-10 days. The optimal incubation time will vary depending on the strain.[9]

  • Monitoring: Monitor the production of siderophores using a colorimetric assay such as the Chrome Azurol S (CAS) assay.[14][15] A color change from blue to orange/purple in the presence of the culture supernatant indicates siderophore production.

Extraction and Purification of Ferrioxamine E

A multi-step chromatographic process is typically employed for the purification of ferrioxamine E from the culture supernatant.

Materials:

  • Culture supernatant.

  • 8-hydroxyquinoline solution.

  • Ion-exchange resins (e.g., AMBERLITE IR-45 and IRC-50).[16]

  • Anion-exchange chromatography column.

  • Gel filtration chromatography column.

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column.[1]

  • Solvents for chromatography (e.g., methanol, acetonitrile, water, trifluoroacetic acid).

Procedure:

  • Harvesting: Separate the bacterial biomass from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Initial Extraction: Add a solution of 8-hydroxyquinoline to the supernatant to dissociate the ferrioxamine complex.[16]

  • Ion-Exchange Chromatography:

    • Pass the treated supernatant through an AMBERLITE IR-45 resin to remove excess 8-hydroxyquinoline.[16]

    • Adsorb the desferrioxamine onto an AMBERLITE IRC-50 resin and elute with 0.2 M hydrochloric acid.[16]

  • Further Purification:

    • Subject the eluate to anion-exchange chromatography followed by gel filtration chromatography to further purify the desferrioxamine E.[1]

  • Final Purification by HPLC:

    • Perform a final purification step using reverse-phase HPLC on a C18 column.[1] A typical mobile phase consists of a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.[17] Monitor the elution at approximately 435 nm for the ferrioxamine E complex or 220 nm for the desferrioxamine E.[18][19]

    • Collect the fractions containing the purified desferrioxamine E.

Characterization of Ferrioxamine E

The identity and purity of the isolated ferrioxamine E should be confirmed using spectroscopic techniques.

Materials:

  • Purified desferrioxamine E.

  • Mass spectrometer (e.g., with Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI)).

  • Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

  • Mass Spectrometry: Determine the molecular mass of the purified compound. Desferrioxamine E has a molecular weight of approximately 600.35 g/mol , and its ferric complex (ferrioxamine E) has a molecular weight of around 653.53 g/mol .[6]

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure of desferrioxamine E and confirm its identity by comparing the spectral data with published values.[1][2]

Data Presentation and Workflow Visualization

Quantitative Data Summary

The following table summarizes the production of desferrioxamine E by different Streptomyces species under optimized conditions.

MicroorganismCarbon SourceNitrogen SourceSupplementFerrioxamine E Yield (mg/L)Reference
Streptomyces parvulusGlucoseSodium GlutamateMOPS2009 ± 90[5]
Streptomyces olivaceus-L-lysine-12000[13]
Experimental Workflow Diagram

The following Graphviz diagram illustrates the overall experimental workflow for the discovery and characterization of ferrioxamine E.

Ferrioxamine_Workflow cluster_isolation Isolation & Screening cluster_production Production & Extraction cluster_purification Purification cluster_characterization Characterization SoilSample Soil Sample Isolation Isolation of Streptomyces SoilSample->Isolation Screening CAS Assay Screening Isolation->Screening Cultivation Optimized Cultivation (Iron-deficient medium) Screening->Cultivation Extraction Extraction from Supernatant Cultivation->Extraction IonExchange Ion-Exchange Chromatography Extraction->IonExchange GelFiltration Gel Filtration IonExchange->GelFiltration HPLC Reverse-Phase HPLC GelFiltration->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR

Caption: Experimental workflow for ferrioxamine E.

Conclusion

Ferrioxamine E stands out as a siderophore of significant scientific and practical interest. Its widespread production by diverse microorganisms, particularly Streptomyces species in soil and marine environments, highlights its ecological importance in iron biogeochemical cycles. The elucidation of its NRPS-independent biosynthetic pathway provides a foundation for potential bioengineering efforts to enhance its production or generate novel analogs. The detailed protocols provided in this guide offer a practical framework for researchers to isolate producing organisms, optimize culture conditions, and purify and characterize ferrioxamine E. As our understanding of the multifaceted roles of siderophores in microbial interactions and pathogenesis deepens, and as the need for novel therapeutic agents grows, the systematic exploration of ferrioxamine E and its derivatives will undoubtedly continue to be a vibrant and fruitful area of research.

References

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Exploratory

Initial Studies on the Biological Activity of Ferrioxamine E: A Technical Guide

Abstract Ferrioxamine E, a cyclic hydroxamic acid siderophore, plays a critical role in microbial iron acquisition.[1] Its high affinity for ferric iron (Fe³⁺) underpins a range of biological activities, from promoting m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ferrioxamine E, a cyclic hydroxamic acid siderophore, plays a critical role in microbial iron acquisition.[1] Its high affinity for ferric iron (Fe³⁺) underpins a range of biological activities, from promoting microbial growth to exhibiting antimicrobial properties against specific pathogens. This guide provides an in-depth analysis of the foundational biological activities of Ferrioxamine E, presenting a framework for its investigation. We will explore its core mechanism of action, detail robust experimental protocols for assessing its activity, and discuss the interpretation of key data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic and biotechnological potential of this fascinating molecule.

Introduction: The Significance of Ferrioxamine E

Ferrioxamine E belongs to the ferrioxamine family of siderophores, which are low-molecular-weight compounds produced by various bacteria and fungi to scavenge iron from the environment.[2][3] Iron is an essential nutrient for nearly all living organisms, playing a crucial role in cellular respiration, DNA synthesis, and various enzymatic reactions. However, the bioavailability of iron is often limited, particularly in aerobic environments where it exists predominantly as insoluble ferric hydroxides. Siderophores like Ferrioxamine E have an exceptionally high affinity for Fe³⁺, allowing microorganisms to solubilize and transport this vital element into the cell.[4]

The biological importance of Ferrioxamine E extends beyond its role as an iron carrier. Its ability to chelate iron is also being explored for therapeutic applications, such as in the treatment of iron overload disorders.[4][5] Furthermore, the specific uptake systems for ferrioxamine-iron complexes in certain bacteria present an opportunity for the development of targeted antimicrobial agents, a "Trojan horse" approach to deliver cytotoxic agents into pathogenic cells.[6] This guide will delve into the initial studies that form the basis for these exciting avenues of research.

Core Mechanism of Action: Iron Chelation and Cellular Transport

The primary biological function of Ferrioxamine E revolves around its ability to bind with high affinity to ferric iron, forming a stable hexadentate complex.[7] This process is fundamental to understanding its diverse biological effects.

The Chemistry of Iron Sequestration

Ferrioxamine E is a cyclic peptide-like molecule containing three hydroxamate groups.[8] These hydroxamate moieties act as bidentate ligands, cooperatively binding a single ferric ion in an octahedral coordination geometry. The resulting Ferrioxamine E-iron complex is highly stable, effectively sequestering iron from the surrounding environment, including from host iron-binding proteins like transferrin and lactoferrin.

Cellular Uptake Pathways

Once complexed with iron, Ferrioxamine E is recognized and actively transported into microbial cells via specific outer membrane receptors.[9] In Gram-negative bacteria, this process is often dependent on the TonB-ExbB-ExbD energy-transducing system.[6] Inside the cell, the iron is released from the siderophore, typically through a reductive mechanism that converts Fe³⁺ to the less tightly bound ferrous form (Fe²⁺).[10][11] The now iron-free siderophore, desferrioxamine E, can then be recycled back out of the cell to chelate more iron.

G cluster_extracellular Extracellular Environment cluster_cell Microbial Cell Fe3_insoluble Insoluble Fe(III) FOXE Ferrioxamine E-Fe(III) Complex Fe3_insoluble->FOXE Chelation DFOE Desferrioxamine E DFOE->FOXE Receptor Outer Membrane Receptor FOXE->Receptor Binding Transport TonB-dependent Transport Receptor->Transport Fe2_intracellular Intracellular Fe(II) Transport->Fe2_intracellular Iron Release (Reduction) DFOE_recycled Recycled Desferrioxamine E Transport->DFOE_recycled Metabolism Cellular Metabolism Fe2_intracellular->Metabolism DFOE_recycled->DFOE Export

Caption: Generalized workflow of Ferrioxamine E-mediated iron uptake.

Investigating the Biological Activity of Ferrioxamine E: Experimental Protocols

A thorough investigation of Ferrioxamine E's biological activity requires a multi-faceted approach. The following protocols provide a framework for assessing its key functions.

Antimicrobial Susceptibility Testing

The ability of Ferrioxamine E to inhibit microbial growth is a critical aspect of its biological activity.[4] This is often context-dependent; in iron-limited environments, the introduction of an iron-chelator can starve competing microbes. Conversely, for organisms that can utilize Ferrioxamine E, it can act as a growth promoter.[2]

3.1.1. Broth Microdilution Assay

This method is used to determine the minimum inhibitory concentration (MIC) of Ferrioxamine E against a panel of microorganisms.

Protocol:

  • Prepare Inoculum: Culture the test microorganism overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL) in iron-deficient medium.

  • Serial Dilutions: Prepare a two-fold serial dilution of Ferrioxamine E in a 96-well microtiter plate. The concentration range should be chosen based on preliminary studies.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (no Ferrioxamine E) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Ferrioxamine E that completely inhibits visible growth of the microorganism.

3.1.2. Agar Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

  • Prepare Plates: Spread a standardized inoculum of the test microorganism onto the surface of an iron-deficient agar medium.

  • Apply Ferrioxamine E: Place sterile paper discs impregnated with known concentrations of Ferrioxamine E onto the agar surface.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zones around the discs where microbial growth has been inhibited.

Iron Chelation and Uptake Assays

Directly measuring the iron-binding and transport capabilities of Ferrioxamine E is essential for understanding its mechanism of action.

3.2.1. Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores.

Protocol:

  • Prepare CAS Agar: Prepare an agar medium containing the CAS shuttle reagent. This reagent is a complex of chrome azurol S, iron(III), and a detergent.

  • Spot Culture: Spot a small amount of the Ferrioxamine E-producing microorganism onto the CAS agar.

  • Incubation: Incubate the plate at the optimal growth temperature until a color change is observed.

  • Observe Halo: The production of siderophores will be indicated by a color change from blue to orange/yellow around the microbial growth, as the siderophore removes iron from the CAS complex.

3.2.2. Radioactive Iron Uptake Assay

This assay provides a quantitative measure of iron uptake mediated by Ferrioxamine E.[9]

Protocol:

  • Prepare Iron-Starved Cells: Grow the test microorganism in an iron-deficient medium to induce the expression of siderophore uptake systems.

  • Radiolabeling: Prepare a solution of ⁵⁵Fe-labeled Ferrioxamine E.

  • Uptake Experiment: Add the radiolabeled Ferrioxamine E to the iron-starved cell suspension. Take samples at various time points.

  • Measure Radioactivity: Separate the cells from the medium by filtration and measure the cell-associated radioactivity using a scintillation counter.

  • Data Analysis: Plot the radioactivity over time to determine the rate of iron uptake.

Assessment of SOS Response Induction

Recent studies have indicated that Ferrioxamine E can induce an SOS response in certain bacteria, suggesting a mechanism of action that may involve DNA damage.[12]

3.3.1. Reporter Gene Assay

This assay utilizes a bacterial strain engineered with a reporter gene (e.g., lacZ, gfp) under the control of an SOS-inducible promoter.

Protocol:

  • Culture Reporter Strain: Grow the reporter strain to mid-log phase.

  • Induction: Expose the cells to various concentrations of Ferrioxamine E. Include a known SOS-inducing agent as a positive control.

  • Measure Reporter Activity: After a suitable incubation period, measure the expression of the reporter gene (e.g., β-galactosidase activity for lacZ, fluorescence for gfp).

  • Data Analysis: An increase in reporter gene expression indicates the induction of the SOS response.

G cluster_antimicrobial Antimicrobial Activity cluster_iron_chelation Iron Chelation & Uptake cluster_sos SOS Response MIC Broth Microdilution (MIC) Zone Agar Diffusion (Zone of Inhibition) CAS Chrome Azurol S (CAS) Assay Fe55 Radioactive Iron (⁵⁵Fe) Uptake Reporter Reporter Gene Assay Ferrioxamine E Ferrioxamine E Ferrioxamine E->MIC Ferrioxamine E->Zone Ferrioxamine E->CAS Ferrioxamine E->Fe55 Ferrioxamine E->Reporter

Caption: Experimental approaches for studying Ferrioxamine E's biological activity.

Data Interpretation and Expected Outcomes

The results from these initial studies will provide a comprehensive profile of Ferrioxamine E's biological activity.

Quantitative Data Summary
AssayKey ParameterExpected Outcome for Active Ferrioxamine E
Broth Microdilution Minimum Inhibitory Concentration (MIC)Low MIC value against susceptible organisms.
Agar Diffusion Zone of InhibitionMeasurable zone of clearing around the disc.
Radioactive Iron Uptake Rate of ⁵⁵Fe accumulationSignificant increase in cell-associated radioactivity over time.
Reporter Gene Assay Fold-increase in reporter expressionDose-dependent increase in reporter gene activity.
Mechanistic Insights
  • A low MIC value coupled with a positive CAS assay result suggests that the antimicrobial activity is likely due to iron sequestration.

  • Efficient uptake of ⁵⁵Fe-labeled Ferrioxamine E confirms the presence of a specific transport system in the test organism.[13] This is a prerequisite for any "Trojan horse" therapeutic strategy.

  • Induction of the SOS response points towards a more complex mechanism of action that may involve intracellular targets beyond simple iron metabolism.[12]

Conclusion and Future Directions

The initial characterization of Ferrioxamine E's biological activity is a critical first step in unlocking its full potential. The protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible data. Future research should focus on elucidating the specific molecular targets of Ferrioxamine E, exploring its efficacy in in vivo models of infection and iron overload, and developing synthetic analogs with enhanced therapeutic properties.[6][11] A deeper understanding of its interactions with both microbial and mammalian cells will undoubtedly pave the way for novel applications in medicine and biotechnology.

References

  • DC Fine Chemicals. (2024). Ferrioxamine E: a powerful inhibitor for reliable cell cultures. [Link]

  • Matzanke, B. F., et al. (1991). Transport and utilization of ferrioxamine-E-bound iron in Erwinia herbicola (Pantoea agglomerans). PubMed. [Link]

  • Wikipedia. Hereditary haemochromatosis. [Link]

  • BIOMAR Microbial Technologies. Ferrioxamine E. [Link]

  • Yun, C. W., et al. (2001). Desferrioxamine-mediated Iron Uptake in Saccharomyces cerevisiae. ResearchGate. [Link]

  • Wadas, T. J., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. ACS Publications. [Link]

  • Kuznetsova, E., et al. (2023). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI. [Link]

  • National Center for Biotechnology Information. Desferrioxamine E. PubChem Compound Summary for CID 161532. [Link]

  • Green, R., et al. (1981). Enhancement of iron chelation by desferrioxamine entrapped in red blood cell ghosts. [Link]

  • EMBL-EBI. ferrioxamine E (CHEBI:60261). [Link]

  • Wadas, T. J., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. National Institutes of Health. [Link]

  • Huschka, H. G., et al. (1986). Characterization of ferrioxamine E as the principal siderophore of Erwinia herbicola (Enterobacter agglomerans). PubMed. [Link]

  • Bar-Ness, E., et al. (1991). Iron uptake by plants from microbial siderophores : a study with 7-nitrobenz-2 oxa-1,3-diazole-desferrioxamine as fluorescent ferrioxamine B analog. PubMed. [Link]

  • National Center for Biotechnology Information. Ferrioxamine E [M+Fe-2H]. PubChem Compound Summary for CID 57509305. [Link]

  • Muller, G., & Raymond, K. N. (1984). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. PubMed. [Link]

Sources

Foundational

Physicochemical properties of the Ferrioxamine E molecule

An In-Depth Technical Guide to the Physicochemical Properties of Ferrioxamine E Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of Ferrioxam...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ferrioxamine E

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of Ferrioxamine E, a cyclic hydroxamate siderophore. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the causality behind experimental choices and the implications of these properties for practical applications.

Introduction: The Significance of Ferrioxamine E

Ferrioxamine E is a high-affinity iron(III) chelator, known as a siderophore, produced by a variety of bacteria, including species of Streptomyces and Erwinia.[1][2] Its primary biological function is to sequester ferric iron (Fe³⁺), an essential but often sparingly available micronutrient, from the environment and transport it into the microbial cell.[3][4] This remarkable iron-scavenging ability makes Ferrioxamine E a molecule of significant interest. In microbiology, it is used as a growth-promoting agent to improve the detection of pathogens like Salmonella in food and environmental samples.[1][5][6] Furthermore, its strong and specific interaction with iron serves as a paradigm for designing novel therapeutic agents for iron overload diseases and as a carrier for targeted drug delivery.[7] Understanding its fundamental physicochemical properties is therefore critical to harnessing its full potential.

Core Physicochemical Properties of Ferrioxamine E

The functional efficacy of Ferrioxamine E is a direct consequence of its distinct molecular architecture and resulting chemical characteristics. These properties have been elucidated through a combination of spectroscopic, electrochemical, and chromatographic techniques.

Molecular Structure and Identity

Ferrioxamine E is a macrocyclic molecule composed of three repeating N-hydroxy-N-succinyl-cadaverine units.[3] This structure forms a hexadentate ligand, creating a highly stable octahedral complex with a single ferric iron ion.

Caption: Simplified coordination diagram of Ferrioxamine E with Fe³⁺.

Summary of Physicochemical Data

The key quantitative properties of Ferrioxamine E are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₇H₄₅FeN₆O₉[1][8][9]
Molecular Weight ~653.53 g/mol [1][8][9][10]
CAS Number 20008-20-2[1][8][9]
Appearance Yellow to orange solid powder[1][11]
Solubility Soluble in DMSO and Methanol[1][5][12]
Iron Uptake Kinetics (in E. herbicola) Kₘ ≈ 0.1 µM; Vₘₐₓ ≈ 8 pmol mg⁻¹ min⁻¹[2]
UV-Vis λₘₐₓ ~430-435 nm (Fe³⁺ complex)[13][14][15]
Solubility and Stability

Ferrioxamine E is a solid that demonstrates solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1][5][12] This solubility is crucial for preparing stock solutions for cell culture or analytical standards. For long-term storage, the powdered form is stable for years when kept at -20°C.[1] In solution, it is recommended to store aliquots at -80°C to maintain integrity for up to six months.[1] The stability of the iron complex is robust; once formed, the ferrioxamine chelate is stable for several days at room temperature and can withstand freeze-thaw cycles.[15]

Iron(III) Coordination and Affinity
Redox Properties

The biological release of iron from siderophores often involves the reduction of Fe³⁺ to Fe²⁺, which has a much lower affinity for the ligand. Thermodynamic studies on the reduction of Ferrioxamine E reveal a large negative entropy change (ΔS°′ = -146 J mol⁻¹ K⁻¹), indicating that the reduced complex is less rigid and more disordered, resembling the iron-free desferrisiderophore.[16] Kinetic studies show that the reduction mechanism can vary; reduction by Cr(II) and Eu(II) proceeds via an inner-sphere mechanism, while reduction by V(II) follows an outer-sphere mechanism.[16] This redox activity is central to the biological cycling of iron.

Spectroscopic Characteristics

The iron complex of Ferrioxamine E exhibits a distinct color due to a ligand-to-metal charge transfer (LMCT) band in the visible spectrum, with a maximum absorbance (λₘₐₓ) around 430-435 nm.[13][14][15] This property is the cornerstone of its spectrophotometric detection and quantification. In contrast, the iron-free form, desferrioxamine E, does not absorb in this region but can be detected in the low UV range (~220 nm), albeit with more potential for interference from other molecules.[14] Structural confirmation is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][17]

Experimental Characterization Protocols

Accurate characterization of Ferrioxamine E is essential for its application. The following protocols are based on established methodologies and provide a self-validating system for analysis.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying Ferrioxamine E and its iron-free counterpart. The choice of method is driven by the need for sensitivity and specificity, especially in complex biological matrices.

Expertise & Causality: A reversed-phase C18 column is ideal for separating the polar, yet sufficiently hydrophobic, ferrioxamine molecule from other components.[15] Detection at 430 nm provides high specificity for the iron-bound form, as very few endogenous biological molecules absorb at this wavelength.[13] This avoids the need for extensive sample cleanup. If one needs to quantify both the iron-free (desferrioxamine) and iron-bound forms, a post-column derivatization method is employed. Here, a solution of iron is mixed with the column eluent, converting all desferrioxamine into the colored ferrioxamine complex just before it reaches the detector, allowing for total quantification.[13]

Methodology:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase A: 10 mM Tris-HCl buffer, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set to 430 nm.

  • Sample Preparation:

    • Dissolve pure Ferrioxamine E standard in a suitable solvent (e.g., DMSO/Methanol) to create a stock solution.

    • Prepare a series of dilutions for a calibration curve (e.g., 1 µM to 100 µM).

    • For biological samples, perform a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration of the supernatant.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.

    • Inject 20 µL of the standard or sample.

    • Run a linear gradient, for example:

      • 0-15 min: 5% to 60% Mobile Phase B.

      • 15-20 min: 60% Mobile Phase B.

      • 20-25 min: Return to 5% Mobile Phase B and re-equilibrate.

  • Data Analysis:

    • Integrate the peak area corresponding to Ferrioxamine E.

    • Plot a calibration curve of peak area versus concentration for the standards.

    • Determine the concentration in unknown samples using the linear regression from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Standard Prepare Standard Dilutions Injector Inject Sample (20 µL) Standard->Injector Sample Prepare Biological Sample (Precipitate, Filter) Sample->Injector Column C18 Column (Gradient Elution) Injector->Column Separation Detector UV-Vis Detector (430 nm) Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Integrate Peak Area & Quantify vs. Calibration Curve Chromatogram->Quantify

Sources

Exploratory

The Ecological Significance of Ferrioxamine E: A Technical Guide for Researchers

Abstract Iron, a critical element for numerous biological processes, is often a limiting nutrient in many ecosystems due to its low solubility. Microorganisms have evolved sophisticated strategies to acquire this essenti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iron, a critical element for numerous biological processes, is often a limiting nutrient in many ecosystems due to its low solubility. Microorganisms have evolved sophisticated strategies to acquire this essential metal, among which the production of siderophores plays a pivotal role. Ferrioxamine E, a cyclic hydroxamate siderophore, is a key player in microbial iron acquisition and has profound ecological implications. This in-depth technical guide provides a comprehensive overview of the ecological significance of Ferrioxamine E, intended for researchers, scientists, and drug development professionals. We will delve into its chemical nature, biosynthetic pathway, and multifaceted roles in microbial competition, pathogenesis, and symbiotic relationships. Furthermore, this guide offers detailed, field-proven methodologies for the study of Ferrioxamine E, aiming to equip researchers with the necessary tools to investigate its function in their specific systems of interest.

Introduction: The Iron Problem and the Siderophore Solution

Iron is indispensable for a vast array of cellular functions, including respiration, DNA synthesis, and various enzymatic reactions.[1][2] However, in aerobic environments at neutral pH, iron predominantly exists in the highly insoluble ferric (Fe³⁺) state, rendering it largely unavailable to living organisms.[3][4] This "iron problem" imposes a significant constraint on microbial growth and has driven the evolution of elegant iron acquisition systems.

The most prevalent of these systems involves the secretion of siderophores, which are low-molecular-weight, high-affinity iron-chelating molecules.[1][5] These molecules scavenge ferric iron from the environment, forming a stable complex that is then recognized by specific receptors on the microbial cell surface and transported into the cell.[4][5] Siderophores are a diverse group of molecules, broadly classified based on their iron-coordinating functional groups, with hydroxamates and catecholates being the most common. Ferrioxamine E belongs to the hydroxamate class of siderophores.[2][6]

Ferrioxamine E: Structure and Biosynthesis

Chemical Structure

Ferrioxamine E is a cyclic hexadentate siderophore, meaning it forms a six-coordinate octahedral complex with ferric iron.[7][8] Its structure consists of three repeating units of 1-amino-5-hydroxaminopentane and succinic acid, forming a 30-membered ring. The three hydroxamate groups are responsible for the high-affinity binding to Fe³⁺. The chemical formula of Ferrioxamine E is C₂₇H₄₅FeN₆O₉.[8][9]

Biosynthesis Pathway

The biosynthesis of Ferrioxamine E is a multi-enzymatic process that occurs via a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetase system.[10][11][12] The key precursor for the biosynthesis is L-lysine. The pathway can be summarized in the following key steps:

  • Lysine Decarboxylation: The enzyme lysine decarboxylase (DesA) catalyzes the conversion of L-lysine to cadaverine.[11]

  • Cadaverine Hydroxylation: Cadaverine is then hydroxylated by a monooxygenase (DesB) to form N-hydroxycadaverine.

  • Acylation: An acyltransferase (DesC) transfers a succinyl group from succinyl-CoA to N-hydroxycadaverine, forming N-hydroxy-N-succinylcadaverine (HSC).[13]

  • Cyclization: Finally, the NIS synthetase (DesD) catalyzes the ATP-dependent condensation and cyclization of three HSC units to form the macrocyclic structure of desferrioxamine E, the iron-free form of the siderophore.[11][13]

The regulation of Ferrioxamine E biosynthesis is tightly controlled by the availability of iron.[2][12] Under iron-replete conditions, the ferric uptake regulator (Fur) protein binds to the promoter regions of the des genes, repressing their transcription and thus halting siderophore production.[1][2]

Ferrioxamine_E_Biosynthesis cluster_regulation Regulation Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine DesA (Decarboxylase) NHydroxycadaverine N-Hydroxycadaverine Cadaverine->NHydroxycadaverine DesB (Monooxygenase) HSC N-Hydroxy-N-succinylcadaverine (HSC) NHydroxycadaverine->HSC DesC (Acyltransferase) Desferrioxamine_E Desferrioxamine E HSC->Desferrioxamine_E DesD (NIS Synthetase) Fur Fur Protein Des_genes desA, desB, desC, desD Fur->Des_genes represses Iron High Iron Iron->Fur activates

Caption: Biosynthetic pathway of Ferrioxamine E and its regulation by iron.

Ecological Roles of Ferrioxamine E

The ability to produce and utilize Ferrioxamine E confers significant ecological advantages to microorganisms in various environments.

Microbial Iron Acquisition and Competition

In iron-limited environments such as soil and aquatic ecosystems, the production of Ferrioxamine E is a powerful strategy for scavenging iron.[14] Bacteria that can produce this siderophore can outcompete other microorganisms that lack efficient iron uptake systems.[15][16] This competition is a key driver of microbial community structure and dynamics.

Furthermore, some microorganisms have evolved the ability to utilize "xenosiderophores," which are siderophores produced by other species.[5] This phenomenon, often referred to as "siderophore piracy," adds another layer of complexity to microbial interactions.[15] For instance, some bacteria that cannot synthesize Ferrioxamine E possess specific receptors that allow them to take up the ferrioxamine complex, effectively stealing iron from the producers.[5]

Role in Pathogenesis

For pathogenic bacteria, iron acquisition is crucial for establishing an infection within a host organism.[1] The host actively sequesters iron through proteins like transferrin and lactoferrin to limit its availability to invading pathogens, a process known as "nutritional immunity."[4] Pathogens that produce Ferrioxamine E can overcome this host defense mechanism by efficiently scavenging iron from host proteins.[10] In some cases, the ability to produce Ferrioxamine E has been directly linked to the virulence of pathogenic bacteria.[1]

Plant Growth Promotion

Certain soil bacteria that produce Ferrioxamine E can act as plant growth-promoting rhizobacteria (PGPR).[17][18] By chelating iron in the rhizosphere, they can make it more available to plants, thereby enhancing plant growth, especially in iron-deficient soils.[17] Additionally, by sequestering iron, these PGPR can suppress the growth of phytopathogens, providing a biocontrol benefit to the plant.[19]

Environmental Distribution and Significance

Ferrioxamine E is produced by a wide range of bacteria, including species of Streptomyces, Pantoea, and Erwinia.[1][19][20] Its presence has been detected in diverse environments, from terrestrial soils to marine sediments.[3][14] The widespread distribution of Ferrioxamine E underscores its fundamental importance in global iron biogeochemical cycling.

Methodologies for Studying Ferrioxamine E

A variety of experimental techniques are available for the detection, isolation, quantification, and characterization of Ferrioxamine E.

Siderophore Detection and Quantification

Table 1: Comparison of Siderophore Detection Methods

MethodPrincipleAdvantagesDisadvantages
Chrome Azurol S (CAS) Assay A colorimetric assay where siderophores remove iron from a blue iron-CAS dye complex, causing a color change to orange/yellow.[21]Simple, rapid, and widely applicable for detecting most siderophores.Not specific for Ferrioxamine E; can have interference from other chelating agents.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase. Ferrioxamine E can be detected by its UV absorbance, typically around 435 nm for the iron complex.[22][23]Highly specific and allows for quantification. Can separate different ferrioxamine derivatives.Requires specialized equipment and can be time-consuming.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions. Can be used to identify and quantify Ferrioxamine E with high sensitivity and specificity.[7]Extremely sensitive and provides structural information.Requires sophisticated instrumentation and expertise.
Experimental Protocols

This protocol provides a qualitative assessment of siderophore production by microorganisms.

Materials:

  • CAS agar plates (recipe below)

  • Microbial cultures to be tested

  • Sterile inoculation loops or toothpicks

CAS Agar Recipe (per liter):

  • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

  • Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

  • Solution 3: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Slowly add Solution 1 to Solution 2 while stirring.

  • Slowly add Solution 3 to the mixture of Solutions 1 and 2 while stirring. The resulting solution should be dark blue.

  • Autoclave this CAS dye solution.

  • Prepare 900 ml of a suitable growth medium (e.g., nutrient agar) and autoclave.

  • Cool both solutions to 50°C.

  • Aseptically mix the CAS dye solution with the molten agar.

  • Pour into sterile petri dishes.

Procedure:

  • Inoculate the microbial cultures onto the center of the CAS agar plates.

  • Incubate the plates under appropriate growth conditions for the microorganisms being tested.

  • Observe the plates for the formation of an orange or yellow halo around the microbial colonies. The presence of a halo indicates siderophore production.

Causality: The CAS dye forms a stable blue complex with ferric iron. Siderophores, having a higher affinity for iron, will strip the iron from the dye, causing a color change. The size of the halo can be a semi-quantitative measure of the amount of siderophore produced.

This protocol allows for the specific quantification of Ferrioxamine E in culture supernatants.

Materials:

  • HPLC system with a UV-Vis detector and a C18 reverse-phase column

  • Culture supernatant containing Ferrioxamine E

  • Ferrioxamine E standard (commercially available)

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Grow the microbial culture under iron-limited conditions to induce siderophore production.

    • Centrifuge the culture to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • To ensure all siderophores are in the iron-bound form, add a small excess of FeCl₃ to an aliquot of the supernatant and incubate for 30 minutes.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a known volume of the prepared sample.

    • Run a gradient elution program to separate the components of the sample (e.g., a linear gradient from 5% to 95% B over 30 minutes).

    • Monitor the absorbance at 435 nm, the characteristic wavelength for the ferrioxamine-iron complex.[22]

    • Identify the peak corresponding to Ferrioxamine E by comparing its retention time to that of a pure standard.

  • Quantification:

    • Create a standard curve by injecting known concentrations of the Ferrioxamine E standard and plotting the peak area against the concentration.

    • Determine the concentration of Ferrioxamine E in the sample by interpolating its peak area on the standard curve.

Causality: Reverse-phase HPLC separates molecules based on their hydrophobicity. The specific gradient of organic solvent (acetonitrile) allows for the separation of Ferrioxamine E from other components in the culture supernatant. Detection at 435 nm is specific for the iron-bound form of hydroxamate siderophores, providing selectivity.

HPLC_Workflow Start Start: Microbial Culture (Iron-limited) Centrifuge Centrifugation Start->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter Add_FeCl3 Add FeCl₃ (saturate with iron) Filter->Add_FeCl3 HPLC_Inject Inject into HPLC Add_FeCl3->HPLC_Inject Separation C18 Column Separation (Gradient Elution) HPLC_Inject->Separation Detection UV-Vis Detection (435 nm) Separation->Detection Quantification Quantification using Standard Curve Detection->Quantification End End: Ferrioxamine E Concentration Quantification->End

Caption: Workflow for the quantification of Ferrioxamine E using HPLC.

Future Directions and Applications

The study of Ferrioxamine E continues to be a vibrant area of research with significant potential for various applications.

  • Drug Development: The high affinity of Ferrioxamine E for iron makes it a promising candidate for the development of "Trojan horse" antibiotics. In this strategy, an antibiotic is attached to the siderophore, which is then actively transported into the bacterial cell, delivering the toxic payload.

  • Bioremediation: Siderophore-producing bacteria can be utilized for the bioremediation of heavy metal-contaminated environments. Ferrioxamine E has been shown to chelate other metals besides iron, suggesting its potential role in metal detoxification.

  • Agriculture: The use of PGPR that produce Ferrioxamine E as biofertilizers and biocontrol agents is a sustainable approach to improving crop yields and reducing the reliance on chemical fertilizers and pesticides.

  • Medical Diagnostics: Radiolabeled Ferrioxamine E analogs are being explored as imaging agents for the specific detection of bacterial and fungal infections.[5][24][25][26]

Conclusion

Ferrioxamine E is more than just an iron-chelating molecule; it is a key mediator of microbial life in a world where iron is both essential and scarce. Its ecological significance spans from shaping microbial community structures to influencing host-pathogen interactions and promoting plant growth. The methodologies outlined in this guide provide a starting point for researchers to explore the multifaceted roles of this fascinating siderophore. As our understanding of the intricate chemical language of microorganisms deepens, the importance of molecules like Ferrioxamine E in maintaining ecological balance and their potential for biotechnological applications will undoubtedly continue to grow.

References

  • Butt, A., & Siddiqui, S. (2021).
  • Barona-Gómez, F., et al. (2021). Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways. Applied and Environmental Microbiology - ASM Journals.
  • Kuznetsova, E., et al. (2023). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI.
  • MedChemExpress. (n.d.). Ferrioxamine E | Bacterial Inhibitor. MedChemExpress.
  • Tamanaha, E., & T. S. Bugg. (2018). Desferrioxamine biosynthesis: diverse hydroxamate assembly by substrate-tolerant acyl transferase DesC. Royal Society Publishing.
  • Kim, S., et al. (2022). Negatively Regulated Aerobactin and Desferrioxamine E by Fur in Pantoea ananatis Are Required for Full Siderophore Production and Antibacterial Activity, but Not for Virulence. PMC - PubMed Central.
  • Serrano-González, E., et al. (2023). Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum. MDPI.
  • Góra, M., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. NIH.
  • D'Onofrio, A., et al. (2000).
  • Hider, R. C., & Kong, X. (2010). Microbial Iron Acquisition: Marine and Terrestrial Siderophores. PMC - NIH.
  • Hider, R. C., & Kong, X. (2010). Microbial Iron Acquisition: Marine and Terrestrial Siderophores. Chemical Reviews.
  • Carlson, E. E., et al. (2015). Accurate mass MS/MS/MS analysis of siderophores ferrioxamine B and E1 by collision-induced dissociation electrospray mass spectrometry. PubMed.
  • DC Fine Chemicals. (2024). Ferrioxamine E: a powerful inhibitor for reliable cell cultures.
  • ResearchGate. (n.d.). HPLC chromatogram of ferrioxamine E (FoxE) with the addition of...
  • National Center for Biotechnology Inform
  • Granato, E. T., & M. E. Hibbing. (2016). Multifaceted Interfaces of Bacterial Competition. PMC - PubMed Central.
  • Moore, B. S., et al. (2011). Iron acquisition in the marine actinomycete genus Salinispora is controlled by the desferrioxamine family of siderophores. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). Ferrioxamine E [M+Fe-2H]. PubChem.
  • Sigma-Aldrich. (n.d.). Ferrioxamine E for microbiology, = 95 20008-20-2. Sigma-Aldrich.
  • Drosophilia Population Genomics Project. (n.d.). Ferrioxamine E.
  • Tesoro, A., et al. (2005). Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation.
  • Ziemert, N., et al. (2018). Bacterial competition mediated by siderophore production among the human nasal microbiota. bioRxiv.
  • Góra, M., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus.
  • Onaka, H., et al. (2005). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis.
  • Robins-Browne, R. M., & Prpic, J. K. (1985). Effects of iron and desferrioxamine on infections with Yersinia enterocolitica. ASM Journals.
  • Onaka, H., et al. (2005). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. PubMed.
  • ResearchGate. (n.d.). Growth promotion of Brevibacterium spp. by ferrichrome A (100 ng ml−1,...).
  • Petrik, M., et al. (2022). Biomimetic Analogues of the Desferrioxamine E Siderophore for PET Imaging of Invasive Aspergillosis: Targeting Properties and Species Specificity.
  • Petrik, M., et al. (2022). Biomimetic Analogues of the Desferrioxamine E Siderophore for PET Imaging of Invasive Aspergillosis: Targeting Properties and Species Specificity. NIH.
  • Miethke, M., & Marahiel, M. A. (2007). Siderophore-Based Iron Acquisition and Pathogen Control. Microbiology and Molecular Biology Reviews - ASM Journals.
  • Pérez-Miranda, S., et al. (2022). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. PubMed Central.
  • Zhang, Q., et al. (2022). Isolation and Plant Growth Promotion Effect of Endophytic Siderophore-Producing Bacteria: A Study on Halophyte Sesuvium portulacastrum. MDPI.
  • Pinedo, I., et al. (2022). Plant-growth promotion by proteobacterial strains depends on the availability of phosphorus and iron in Arabidopsis thaliana plants. Frontiers.
  • OUCI. (n.d.). Promising bacterial genera for agricultural practices: An insight on plant growth-promoting properties and microbial safety aspects.
  • Ahmed, E., & Holmström, S. J. M. (2014). Selected ion monitoring chromatographs of the four types of ferrioxamines.
  • Onaka, H., et al. (2005). Structure of desferrioxamine E and desferrioxamine B.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Supplementing Culture Media with Ferrioxamine E

Introduction: The Critical Role of Iron in Cell Culture and the Siderophore Solution Iron is an indispensable micronutrient for the proliferation and metabolic function of virtually all living cells, serving as a critica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Iron in Cell Culture and the Siderophore Solution

Iron is an indispensable micronutrient for the proliferation and metabolic function of virtually all living cells, serving as a critical cofactor in processes ranging from cellular respiration to DNA synthesis. In vitro, the bioavailability of iron is a frequent limiting factor for achieving optimal cell growth and productivity. While serum-containing media typically provide sufficient iron through transferrin, the move towards serum-free and chemically defined media in research and biopharmaceutical production necessitates precise and effective iron supplementation strategies.

Ferrioxamine E, a cyclic hydroxamate siderophore produced by microorganisms such as Streptomyces pilosus, represents a high-affinity iron-chelating agent.[1] Siderophores ("iron carriers" in Greek) are low-molecular-weight compounds secreted by microbes to scavenge ferric iron (Fe³⁺) from the environment.[2] Ferrioxamine E efficiently binds Fe³⁺, forming a stable complex that can be utilized by various microorganisms as a primary iron source.[3] This unique characteristic has led to its established use in microbiology for the selective cultivation of certain bacteria, such as Salmonella, which possess specific uptake mechanisms for this xenosiderophore.[3][4]

Beyond its role in microbiology, Ferrioxamine E's properties present intriguing possibilities for broader cell culture applications, including its use as an antimicrobial agent to prevent contamination and as a potential, albeit less characterized, iron supplement for mammalian cells in serum-free environments.[5] This guide provides a comprehensive overview of the principles and detailed protocols for the application of Ferrioxamine E in both microbial and mammalian cell culture systems.

Physicochemical Properties and Handling of Ferrioxamine E

A thorough understanding of the properties of Ferrioxamine E is essential for its effective use in culture media.

PropertyValueSource
CAS Number 20008-20-2[3]
Molecular Formula C₂₇H₄₅FeN₆O₉[3]
Molecular Weight 653.5 g/mol [3]
Appearance Solid powder[3]
Solubility Soluble in DMSO and Methanol[3]
Storage Store solid at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[4][5]
Purity For cell culture applications, use a high-purity grade (≥95%).[1][6]

Part 1: Microbiological Applications - Selective Growth Promotion

Scientific Principle: The primary and most validated application of Ferrioxamine E is in microbiology. Certain bacteria, notably Salmonella enterica, possess specific outer membrane receptors that recognize and transport the Ferrioxamine E-iron complex into the cell.[3] This allows them to thrive in iron-limited environments where other bacteria, which lack these specific transporters (e.g., E. coli), cannot efficiently utilize this iron source. This selectivity makes Ferrioxamine E an invaluable tool for the enrichment and isolation of target microorganisms from mixed populations.[7]

Mechanism of Iron Uptake in Bacteria

The uptake of iron from Ferrioxamine E by Gram-negative bacteria is an active transport process.

bacterial_iron_uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Wall cluster_cytoplasm Cytoplasm Fe-FOXE Ferrioxamine E-Fe³⁺ Complex OMR Outer Membrane Receptor (e.g., FhuA) Fe-FOXE->OMR Binding PBP Periplasmic Binding Protein OMR->PBP Transport IMT Inner Membrane Transporter (ABC Transporter) PBP->IMT Transport Fe_Release {Iron Release (Fe³⁺ → Fe²⁺) by Ferrisiderophore Reductase} IMT->Fe_Release Transport Metabolism Cellular Metabolism Fe_Release->Metabolism Utilization

Caption: Bacterial uptake of Ferrioxamine E-bound iron.

Protocol 1.1: Preparation of Ferrioxamine E Stock Solution

This protocol details the preparation of a concentrated stock solution for easy supplementation of microbiological culture media.

Materials:

  • Ferrioxamine E powder (≥95% purity)

  • Sterile distilled water or DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass: Determine the desired stock concentration (e.g., 1 mg/mL). Weigh the appropriate amount of Ferrioxamine E powder in a sterile microcentrifuge tube.

  • Dissolution: Add the corresponding volume of sterile distilled water or DMSO to the tube. For a 1 mg/mL stock, dissolve 3 mg of Ferrioxamine E in 3 mL of solvent.[7]

  • Vortexing: Vortex the solution until the Ferrioxamine E is completely dissolved. The solution will have a distinct red-brown color.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stability of the solution is at least 6 months under these conditions.[4][7]

Protocol 1.2: Supplementation of Bacterial Culture Media

This protocol provides guidelines for supplementing liquid and solid media to promote the growth of susceptible bacteria.

Materials:

  • Prepared Ferrioxamine E stock solution (e.g., 1 mg/mL)

  • Sterile liquid or molten agar-based culture medium (e.g., Buffered Peptone Water, Luria-Bertani agar)

  • Inoculum of the bacterial strain(s) of interest

Procedure:

  • Medium Preparation: Prepare the desired culture medium according to the manufacturer's instructions. Autoclave and cool the medium to a suitable temperature (e.g., 45-50°C for agar media) before supplementation.

  • Determine Working Concentration: The optimal concentration of Ferrioxamine E varies depending on the bacterial species and the specific application. A general range is 5-200 ng/mL.[7] For selective isolation of Salmonella, concentrations between 50-150 ng/mL are often effective.[8]

  • Supplementation: Aseptically add the calculated volume of the Ferrioxamine E stock solution to the prepared medium. For example, to achieve a final concentration of 100 ng/mL in 1 L of medium, add 100 µL of a 1 mg/mL stock solution.

  • Mixing and Dispensing: Mix the supplemented medium thoroughly. For solid media, pour into sterile petri dishes. For liquid media, dispense into sterile culture tubes or flasks.

  • Inoculation and Incubation: Inoculate the supplemented medium with the bacterial sample. Incubate under the optimal conditions for the target microorganism.

OrganismRecommended Concentration (ng/mL)ApplicationSource
Salmonella spp.75 - 150Selective enrichment and isolation[7]
Enterobacter sakazakii150Growth promotion[7]
Yersinia enterocolitica100Growth promotion[7]

Part 2: Mammalian Cell Culture Applications - An Investigational Approach

Scientific Principle: The use of Ferrioxamine E as a direct iron supplement for mammalian cells is not a well-established practice. Mammalian cells primarily acquire iron through a highly regulated process involving the binding of transferrin-iron complexes to the transferrin receptor, followed by endocytosis.[2] In serum-free media, where transferrin is absent, providing a bioavailable and non-toxic source of iron is a significant challenge.[9][10]

While direct evidence is scarce, it is hypothesized that mammalian cells might internalize xenosiderophores like Ferrioxamine E through mechanisms such as fluid-phase endocytosis or via interactions with proteins like lipocalin-2, which is known to bind some bacterial siderophores.[11][12] It is also possible that iron could be released from the Ferrioxamine E complex extracellularly and then transported into the cell via non-transferrin-bound iron (NTBI) transporters like DMT1 (SLC11A2).[6][13]

It must be emphasized that the following protocols are investigational and require empirical validation for each specific cell line and application.

Hypothesized Mechanism of Iron Uptake in Mammalian Cells

The potential pathways for Ferrioxamine E utilization by mammalian cells are speculative and require further research.

mammalian_iron_uptake cluster_extracellular Extracellular Space cluster_membrane Mammalian Cell Membrane cluster_cytoplasm Cytoplasm Fe-FOXE Ferrioxamine E-Fe³⁺ Complex Endocytosis Fluid-Phase Endocytosis Fe-FOXE->Endocytosis Uptake Lcn2R Lipocalin-2 Receptor (?) Fe-FOXE->Lcn2R Binding (?) DMT1 DMT1 (SLC11A2) Fe-FOXE->DMT1 Extracellular Release and Transport (?) Endosome Endosome Endocytosis->Endosome Lcn2R->Endosome LIP Labile Iron Pool (LIP) DMT1->LIP Endosome->LIP Iron Release Metabolism Cellular Metabolism LIP->Metabolism

Caption: Hypothesized pathways for mammalian cell iron uptake from Ferrioxamine E.

Protocol 2.1: Determining Optimal Working Concentration and Cytotoxicity

Before using Ferrioxamine E as a supplement, it is crucial to determine its cytotoxic profile and the optimal concentration range for your specific cell line (e.g., CHO, hybridoma).

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (serum-free)

  • Ferrioxamine E stock solution

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Preparation of Ferrioxamine E Dilutions: Prepare a serial dilution of Ferrioxamine E in your serum-free medium. A suggested starting range is from 0.1 µM to 100 µM.

  • Treatment: After allowing the cells to adhere (if applicable), replace the medium with the prepared Ferrioxamine E dilutions. Include a negative control (medium only) and a positive control for cell death if desired.

  • Incubation: Incubate the plate for a period relevant to your typical culture duration (e.g., 24, 48, and 72 hours).

  • Viability Assessment: At each time point, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against Ferrioxamine E concentration to determine the dose-response curve and calculate the IC50 (the concentration that inhibits 50% of cell growth). The optimal working concentration should be well below the cytotoxic level.

Protocol 2.2: Investigational Supplementation of Mammalian Cell Culture Media

This protocol outlines a general procedure for supplementing mammalian cell culture media with Ferrioxamine E.

Materials:

  • Mammalian cell line (e.g., CHO, hybridoma)

  • Serum-free basal medium

  • Ferrioxamine E stock solution

  • Other necessary supplements (e.g., L-glutamine, growth factors)

Procedure:

  • Medium Preparation: Prepare the serum-free medium with all other required supplements.

  • Supplementation: Aseptically add the pre-determined, non-toxic concentration of Ferrioxamine E to the medium.

  • Cell Culture: Culture the cells in the supplemented medium according to your standard protocol, monitoring cell growth, viability, and productivity (e.g., monoclonal antibody production in hybridomas).

  • Comparison: As a control, culture cells in the same basal medium supplemented with a standard iron source, such as holo-transferrin or ferric citrate, to compare the efficacy of Ferrioxamine E.

Part 3: Validation and Quality Control

To ensure the effectiveness and safety of Ferrioxamine E supplementation, validation experiments are essential.

Protocol 3.1: Quantification of Intracellular Iron

This protocol allows for the measurement of changes in intracellular iron levels following supplementation.

Materials:

  • Cultured cells (treated and untreated)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Intracellular iron assay kit (colorimetric or fluorometric)

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Harvesting: Harvest a known number of cells from both the control and Ferrioxamine E-supplemented cultures.

  • Washing: Wash the cell pellets thoroughly with cold PBS to remove any extracellular iron.

  • Cell Lysis: Lyse the cells according to the protocol provided with your chosen intracellular iron assay kit.

  • Iron Measurement: Perform the iron assay on the cell lysates. These kits typically involve the release of iron from cellular proteins and its reaction with a chromogen or fluorophore.

  • Data Analysis: Calculate the intracellular iron concentration (e.g., in µg of iron per million cells or per mg of protein) and compare the levels between the control and treated groups. An increase in intracellular iron in the supplemented group indicates successful uptake.

Protocol 3.2: Monitoring for Microbial Contamination

Given that Ferrioxamine E can promote the growth of certain bacteria, it is prudent to monitor cultures for any unintended microbial contamination, especially when working with non-sterile samples or in environments with a higher risk of contamination.

Procedure:

  • Microscopic Examination: Regularly inspect your cultures under a microscope for any signs of bacterial or fungal contamination (e.g., turbidity, changes in medium pH, visible microorganisms).

  • Plating on Nutrient Agar: Periodically take a small aliquot of your cell culture supernatant and plate it on a general-purpose nutrient agar plate. Incubate at 37°C and check for colony formation.

  • Mycoplasma Testing: As Ferrioxamine E does not inhibit mycoplasma, routine mycoplasma testing of your cell lines remains a critical quality control step.

Conclusion and Future Perspectives

Ferrioxamine E is a well-established and valuable tool for the selective cultivation of specific microorganisms. Its application in this field is supported by a clear understanding of the underlying iron transport mechanisms. In contrast, the use of Ferrioxamine E as an iron supplement in mammalian cell culture is an emerging and investigational area. While it holds the potential to be an alternative to transferrin in serum-free media, its efficacy and the mechanisms of iron uptake by mammalian cells require significant further research. The protocols provided herein offer a framework for both the established microbiological applications and the exploratory use of Ferrioxamine E in mammalian cell culture, with a strong emphasis on the need for empirical validation and careful characterization of its effects on any given cell line.

References

  • DC Fine Chemicals. (2024). Ferrioxamine E: a powerful inhibitor for reliable cell cultures. [Link]

  • BioProcess International. (n.d.). CellPrime™ Recombinant Human Transferrin As an Animal-Free Alternative to Animal-Derived Transferrin or Iron Supplementation in Cell Culture Applications. [Link]

  • Pettit, S. (2013, November 21). Recombinant Human Transferrin is an Attractive Alternative to Blood-Derived Transferrin in Cell Culture Applications. The Cell Culture Dish. [Link]

  • Flo, T. H., Smith, K. D., Sato, S., Rodriguez, D. J., Holmes, M. A., Strong, R. K., Aderem, A., & Akira, S. (2004). Lipocalin 2 mediates an innate immune response to bacterial infection by sequestrating iron. Nature, 432(7019), 917–921. [Link]

  • Bai, Y., Li, F., Wang, J., & Sharfstein, S. T. (2011). Improving titer while maintaining quality of final formulated drug substance via optimization of CHO cell culture conditions in low-iron chemically defined media. Biotechnology Progress, 27(6), 1735–1743. [Link]

  • Habecker, B. A., Anderson, B. B., Scott, M. J., & Koch, W. J. (2018). Holo-lipocalin-2–derived siderophores increase mitochondrial ROS and impair oxidative phosphorylation in rat cardiomyocytes. Proceedings of the National Academy of Sciences, 115(5), 1073-1078. [Link]

  • ResearchGate. (n.d.). Role of Iron and Sodium Citrate in Animal Protein-Free CHO Cell Culture Medium on Cell Growth and Monoclonal Antibody Production. [Link]

  • Holden, V. I., Breen, P., Houle, S., Langley, R. J., & Weiser, J. N. (2014). Mucosal Lipocalin 2 Has Pro-Inflammatory and Iron-Sequestering Effects in Response to Bacterial Enterobactin. PLOS Pathogens, 10(7), e1004227. [Link]

  • The Cell Culture Dish. (2012, May 2). Transferrin – Nature's solution for iron replacement in serum-free culture. [Link]

  • Farnaud, S., & Evans, R. W. (2007). Slc11a2 is required for intestinal iron absorption and erythropoiesis but dispensable in placenta and liver. Blood, 110(11), 3747-3754. [Link]

  • MedlinePlus. (2014, November 1). SLC11A2 gene. [Link]

  • Franěk, F., & Dolníková, J. (1991). Hybridoma growth and monoclonal antibody production in iron-rich protein-free medium: effect of nutrient concentration. Cytotechnology, 7(1), 33–38. [Link]

  • ResearchGate. (n.d.). Siderophores from bacteria and mammals. [Link]

  • Kumar, A., Vandendriessche, B., De Smedt, J., & Kumar, A. (2018). Iron-responsive element of Divalent metal transporter 1 (Dmt1) controls Notch-mediated cell fates. The EMBO Journal, 37(12), e98495. [Link]

  • National Center for Biotechnology Information. (n.d.). SLC11A2 solute carrier family 11 member 2 [ (human)]. [Link]

  • Nairz, M., & Weiss, G. (2020). Siderophore-mediated iron acquisition and modulation of host-bacterial interactions. Frontiers in Cellular and Infection Microbiology, 10, 599804. [Link]

  • InvivoGen. (n.d.). Antimicrobial Agents for Contaminated Cell Cultures. [Link]

  • Devireddy, L. R., Hart, D. O., Goetz, D. H., & Green, M. R. (2010). A Mammalian Siderophore Synthesized by an Enzyme with a Bacterial Homologue Involved in Enterobactin Production. Cell, 141(6), 1006–1017. [Link]

  • Reissbrodt, R., Rienaecker, I., Romanova, J. M., & Tschäpe, H. (2000). Resuscitation by Ferrioxamine E of Stressed Salmonella Enterica Serovar Typhimurium From Soil and Water Microcosms. International Journal of Food Microbiology, 61(2-3), 147-154. [Link]

  • Butler, A., & Theisen, R. M. (2010). Microbial Iron Acquisition: Marine and Terrestrial Siderophores. Chemical Reviews, 110(6), 3533–3567. [Link]

  • Friederichs, S. (2025, June 18). Cell Culture Contamination: 5 Common Sources and How to Prevent Them. [Link]

  • InvivoGen. (n.d.). Cell Culture Contamination - Practical Guide. [Link]

  • EuroMAbNet. (n.d.). Hybridoma production protocol. [Link]

Sources

Application

Using Ferrioxamine E to enhance Salmonella isolation from food samples

Application Notes & Protocols Topic: Using Ferrioxamine E to Enhance Salmonella Isolation from Food Samples Audience: Researchers, scientists, and drug development professionals. Executive Summary The isolation of Salmon...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using Ferrioxamine E to Enhance Salmonella Isolation from Food Samples

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The isolation of Salmonella from food samples is a critical task in public health and food safety. A significant challenge in this process is the presence of high background levels of competing microorganisms, which can overgrow Salmonella, leading to false-negative results. This guide details a scientifically-grounded methodology for enhancing the selective isolation of Salmonella by supplementing standard culture media with Ferrioxamine E. By exploiting a unique metabolic capability of Salmonella, this technique provides a significant competitive advantage to the target organism, improving detection sensitivity and speed, particularly for stressed or low-level contamination in complex food matrices.

The Scientific Principle: Iron as a Battlefield

Iron is an essential cofactor for key enzymes involved in critical metabolic processes, including DNA synthesis and cellular respiration, making it indispensable for bacterial growth.[1][2] In host environments and food matrices, iron is often tightly sequestered by host proteins (like transferrin and lactoferrin) or is present in insoluble forms (Fe³⁺), creating an iron-limited environment.[3]

To overcome this, many bacteria have evolved sophisticated iron acquisition systems. The primary strategy involves the secretion of low-molecular-weight, high-affinity iron-chelating compounds called siderophores .[3][4] These molecules scavenge ferric iron (Fe³⁺) from the environment, and the resulting ferri-siderophore complex is then recognized by specific outer membrane receptors on the bacterial surface and transported into the cell.

The Salmonella Advantage: Siderophore Piracy

Salmonella enterica possesses a versatile arsenal of iron uptake systems. In addition to producing its own primary siderophore, enterobactin (and its glucosylated form, salmochelin), Salmonella is adept at "siderophore piracy"—the utilization of siderophores produced by other microorganisms (xenosiderophores).[3][5][6]

This is where Ferrioxamine E becomes a powerful selective tool. Ferrioxamine E is a hydroxamate-type siderophore produced by bacteria like Streptomyces species.[7] Crucially, most serotypes of Salmonella enterica (specifically subspecies I, II, and IIIb, which account for over 99% of human isolates) can efficiently utilize iron bound to Ferrioxamine E, while many closely related competing bacteria, including Escherichia coli, cannot.[8][9][10]

This selectivity is mediated by a specific transport system. The Ferrioxamine E-iron complex is recognized and transported across the outer membrane by the FoxA receptor protein . Its transport is energized by the TonB-ExbB-ExbD complex and subsequently moved across the inner membrane by the FhuBCD ABC transporter.[8][11] Because many competing gut and food-associated bacteria lack the specific FoxA outer membrane receptor, they are unable to acquire iron from Ferrioxamine E.[8][12]

Supplementing a culture medium with Ferrioxamine E therefore creates an environment where Salmonella can thrive while the growth of competitors is restricted by iron limitation, effectively enriching for the target pathogen.

G cluster_outside Extracellular Environment (Iron-Limited) cluster_cell Salmonella enterica Cell cluster_om Outer Membrane cluster_pp Periplasm cluster_im Inner Membrane Ferrioxamine Ferrioxamine E (Siderophore) Complex Ferrioxamine-Fe³⁺ Complex Ferrioxamine->Complex Chelates Iron Fe³⁺ Iron->Complex FoxA FoxA Receptor Complex->FoxA Binds to Receptor FhuD FhuD FoxA->FhuD Transport FhuBC FhuBC Transporter FhuD->FhuBC Cytoplasm Cytoplasm Fe³⁺ Released for Metabolism FhuBC->Cytoplasm TonB TonB System TonB->FoxA Energizes Transport

Caption: Mechanism of Ferrioxamine E uptake by Salmonella.

Application in Food Microbiology: Proven Efficacy

Supplementing standard pre-enrichment and enrichment media with Ferrioxamine E has been shown to significantly improve the recovery of Salmonella from both artificially and naturally contaminated food products.[13] The addition of Ferrioxamine E at a concentration of 1 µg/mL can shorten detection times and increase isolation rates from complex matrices like poultry, meat products, and eggs.[12][13]

For instance, in one study, the use of Ferrioxamine E-supplemented Tetrathionate broth resulted in the isolation of 33 S. typhimurium strains from 762 chicken giblet samples, compared to only 27 isolates using the unsupplemented conventional method.[13] The technique is particularly effective for resuscitating stressed Salmonella cells, which may be injured during food processing and non-culturable on standard selective media.[9][14]

Food MatrixMethodSalmonella IsolatesReference
Chicken Giblets (n=762)Standard Tetrathionate Broth27[13]
Ferrioxamine E-supplemented TT Broth33 [13]
Meat Meal (n=50)Conventional Method0[13]
Ferrioxamine E-supplemented BPW3 [13]
Egg Albumen (Mixed Culture)Standard Buffered Peptone Water (BPW)4 of 18 strains[12]
Ferrioxamine G-supplemented BPW*14 of 18 strains [12]

Note: Ferrioxamine G is structurally similar and functions via the same uptake mechanism as Ferrioxamine E.

Detailed Protocols

Protocol 1: Preparation of Ferrioxamine E Stock Solution

Materials:

  • Ferrioxamine E mesylate salt (≥95% purity)

  • Sterile, nuclease-free water

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate: Determine the required amount of Ferrioxamine E powder to create a 1 mg/mL (1000x) stock solution.

  • Weigh: Aseptically weigh the Ferrioxamine E powder in a sterile environment (e.g., a biological safety cabinet).

  • Dissolve: Dissolve the powder in the appropriate volume of sterile water. Vortex gently until fully dissolved.

  • Sterilize: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquot & Store: Dispense the stock solution into sterile, single-use aliquots (e.g., 100 µL). Store at -20°C for long-term use (up to 12 months) or at 4°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles.

Protocol 2: Enhanced Salmonella Isolation from Food Samples

This protocol integrates Ferrioxamine E supplementation into a standard cultural method, such as the FDA's Bacteriological Analytical Manual (BAM) Chapter 5 methodology.[15][16][17]

Materials:

  • Buffered Peptone Water (BPW)

  • Tetrathionate (TT) Broth or Rappaport-Vassiliadis (RV) Broth

  • Xylose Lysine Deoxycholate (XLD) Agar and/or Bismuth Sulfite (BS) Agar

  • Ferrioxamine E stock solution (1 mg/mL)

  • Stomacher or blender

  • Incubators (35 ± 2°C)

  • Quality Control Strains:

    • Positive Control: A known Salmonella enterica strain (e.g., S. Typhimurium ATCC 14028)

    • Negative Control: Escherichia coli ATCC 25922

Workflow:

G Sample 1. Sample Preparation 25g Food Sample + 225mL BPW Homogenize 2. Homogenization Stomach for 2 min Sample->Homogenize Supplement 3. Add Ferrioxamine E Add 225µL of 1mg/mL stock (Final Conc: 1µg/mL) Homogenize->Supplement PreEnrich 4. Pre-enrichment Incubate 35°C for 18-24h Supplement->PreEnrich Enrich 5. Selective Enrichment Transfer 1mL to TT Broth Incubate 35°C for 24h PreEnrich->Enrich Plate 6. Selective Plating Streak onto XLD & BS Agar Incubate 35°C for 24-48h Enrich->Plate Confirm 7. Confirmation Biochemical & Serological Tests Plate->Confirm

Caption: Workflow for Salmonella isolation using Ferrioxamine E.

Step-by-Step Procedure:

  • Sample Preparation & Pre-enrichment: a. Aseptically add 25 grams of the food sample to 225 mL of Buffered Peptone Water (BPW). b. Homogenize the sample using a stomacher or blender for 2 minutes. c. Supplementation Step: To the 225 mL sample homogenate, aseptically add 225 µL of the 1 mg/mL Ferrioxamine E stock solution. This achieves a final working concentration of 1 µg/mL. Swirl gently to mix. d. Incubate the supplemented pre-enrichment broth at 35 ± 2°C for 18-24 hours.

  • Selective Enrichment: a. Following pre-enrichment, transfer 1 mL of the broth into 10 mL of Tetrathionate (TT) Broth and/or 0.1 mL into 10 mL of Rappaport-Vassiliadis (RV) Broth. b. Incubate as per standard protocols (e.g., TT at 35 ± 2°C, RV at 42 ± 0.2°C) for 24 ± 2 hours.

  • Selective Plating: a. Streak a loopful of each selective enrichment broth onto plates of XLD and Bismuth Sulfite (BS) agar. b. Incubate plates at 35 ± 2°C for 24-48 hours.

  • Colony Identification and Confirmation: a. Examine plates for characteristic colonies.

    • On XLD: Pink colonies with or without black centers.
    • On BS: Brown, gray, or black colonies, sometimes with a metallic sheen. b. Pick presumptive positive colonies and perform biochemical (e.g., Triple Sugar Iron Agar, Lysine Iron Agar) and serological confirmation tests according to standard laboratory procedures (e.g., FDA BAM or ISO 6579).[18]

Validation and Quality Control

A robust quality control system is essential to ensure the reliability of results.

  • Positive Process Control: Inoculate a separate 25g sample of known Salmonella-negative product with a low level (10-100 CFU) of a Salmonella enterica strain. This sample should be processed alongside the test samples and must yield a positive result.

  • Negative Process Control: Inoculate a separate 25g sample of known Salmonella-negative product with an organism that does not utilize Ferrioxamine E, such as E. coli. This control should yield a negative result for Salmonella, confirming the selectivity of the medium.

  • Media Sterility Control: An uninoculated aliquot of the Ferrioxamine E-supplemented BPW should be incubated with the samples to check for sterility.

  • Expected Outcomes: In mixed cultures, the Ferrioxamine E-supplemented broth should show a significant increase in the Salmonella population relative to the competitor population when compared to unsupplemented broth.

References

  • Reissbrodt, R., Vielitz, E., & Tschäpe, H. (2000). Ferrioxamine E-supplemented pre-enrichment and enrichment media improve various isolation methods for Salmonella. PubMed. [Link]

  • Rabsch, W., Reissbrodt, R., & Tschäpe, H. (1994). Selective pre-enrichment of Salmonella from eggs by siderophore supplements. PubMed. [Link]

  • Bäumler, A. J., Heffron, F., & Reissbrodt, R. (1996). IroN, a novel outer membrane siderophore receptor characteristic of Salmonella enterica. PubMed. [Link]

  • Raffatellu, M., George, M. D., & Bäumler, A. J. (2009). Iron acquisition pathways and colonization of the inflamed intestine by Salmonella enterica serovar Typhimurium. NIH. [Link]

  • Bäumler, A. J., Norris, T. L., & Heffron, F. (1996). IroN, a Novel Outer Membrane Siderophore Receptor Characteristic of Salmonella enterica. PMC - NIH. [Link]

  • Barrow, P. (2018). Iron-Uptake Systems of Chicken-Associated Salmonella Serovars and Their Role in Colonizing the Avian Host. MDPI. [Link]

  • Matin, M. A., & Barrow, P. (2016). High Affinity Iron Acquisition Systems Facilitate but Are Not Essential for Colonization of Chickens by Salmonella Enteritidis. Frontiers. [Link]

  • Raffatellu, M. (n.d.). Targeting iron acquisition in Salmonella with siderophore-based immunization. Grantome. [Link]

  • Tsolis, R. M., & Bäumler, A. J. (1996). Salmonella typhimurium Encodes a Putative Iron Transport System within the Centisome 63 Pathogenicity Island. PMC - NIH. [Link]

  • Rabsch, W., & Bäumler, A. J. (2000). Salmonella typhimurium IroN and FepA Proteins Mediate Uptake of Enterobactin but Differ in Their Specificity for Other Siderophores. NIH. [Link]

  • FDA. (2024). BAM Chapter 5: Salmonella. FDA.gov. [Link]

  • FDA. (2024). Bacteriological Analytical Manual (BAM) Chapter 5 Salmonella - May 2024 Edition. FDA.gov. [Link]

  • Hantke, K., & Bäumler, A. J. (2001). Salmochelins, siderophores of Salmonella enterica and uropathogenic Escherichia coli strains, are recognized by the outer membrane receptor IroN. PNAS. [Link]

  • Bo, L., & Sasai, K. (2009). Siderophore receptor IroN is an important protective antigen against Salmonella infection in chickens. PubMed. [Link]

  • FDA. (n.d.). BAM: Salmonella. FDA.gov. [Link]

  • Taylor, W. I., Hobbs, B. C., & Smith, M. E. (1964). COMPARISON OF TWO METHODS FOR THE ISOLATION OF SALMONELLAE FROM IMPORTED FOODS. PubMed. [Link]

  • Kingsley, R. A., & Bäumler, A. J. (1999). Ferrioxamine-Mediated Iron(III) Utilization by Salmonella enterica. PMC - NIH. [Link]

  • van Schothorst, M., Gilbert, R. J., Harvey, R. W., Pietzsch, O., & Kampelmacher, E. H. (1978). Comparative studies on the isolation of salmonella from minced meat. PubMed. [Link]

  • FDA. (2023). Bacteriological Analytical Manual (BAM)- Chapter 5: Salmonella (April 2023 Edition). FDA.gov. [Link]

  • Hanai, K., Satake, M., Nakanishi, H., & Venkateswaran, K. (1997). Comparison of commercially available kits with standard methods for detection of Salmonella strains in foods. ResearchGate. [Link]

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  • Reissbrodt, R., & Tschäpe, H. (2002). Resuscitation by Ferrioxamine E of Stressed Salmonella enterica Serovar Typhimurium from Soil and Water Microcosms. PMC - NIH. [Link]

  • Sharma, A., & Johri, B. N. (2017). Isolation and application of siderophore producing bacteria. International Journal of Applied Research. [Link]

  • Löfström, C., & Borch, E. (2008). A comparative study of cultural methods for the detection of Salmonella in feed and feed ingredients. PubMed Central. [Link]

  • Sivasakthi, S. (2017). Isolation of siderophore producing bacteria? ResearchGate. [Link]

  • Behnsen, J., & Raffatellu, M. (2016). An overview of Salmonella enterica metal homeostasis pathways during infection. PMC - NIH. [Link]

  • Kingsley, R. A., & Bäumler, A. J. (1999). Ferrioxamine-mediated Iron(III) utilization by Salmonella enterica. PubMed. [Link]

  • Thammasuvimol, G., Seo, K. H., Song, K. Y., Holt, P. S., & Brackett, R. E. (2006). Optimization of ferrioxamine E concentration as effective supplementation for selective isolation of Salmonella enteritidis in egg white. PubMed. [Link]

  • Sharma, A., & Johri, B. N. (2017). Isolation and application of siderophore producing bacteria. ResearchGate. [Link]

  • Sharma, A., & Johri, B. N. (2017). Isolation and application of siderophore producing bacteria. Semantic Scholar. [Link]

  • Ehsan, S., Riaz, A., Qureshi, M. A., Ali, A., Saleem, I., Aftab, M., Mehmood, K., Mujeeb, F., Ali, M. A., Javed, H., Ijaz, F., & ul-Haq, A. (2021). Isolation, Purification and Application of Siderophore Producing Bacteria to Improve Wheat Growth. Research Article. [Link]

  • Reissbrodt, R., & Tschäpe, H. (2002). Resuscitation by Ferrioxamine E of Stressed Salmonella Enterica Serovar Typhimurium From Soil and Water Microcosms. PubMed. [Link]

  • Cunrath, O., & Schalk, I. J. (2025). Salmonella relies on siderophore exploitation at low pH. bioRxiv. [Link]

  • Heinonen-Tanski, H., Philipp, W., & Böhm, R. (2000). The role of ferrioxamine E in pre-enrichment medium for determining Salmonella in environmental samples according to ISO method. PubMed. [Link]

  • Prelog, V., & Bickel, H. (1964). Process for the manufacture of desferrioxamines.
  • Cunrath, O., & Schalk, I. J. (2025). Salmonella relies on siderophore exploitation at low pH. bioRxiv. [Link]

  • HiMedia Laboratories. (n.d.). Salmonella Selective Enrichment Broth base. HiMedia Laboratories. [Link]

  • Jacobson, A., & Jaykus, L. A. (2012). Selective Enrichment Media Bias the Types of Salmonella enterica Strains Isolated from Mixed Strain Cultures and Complex Enrichment Broths. PLoS ONE. [Link]

  • Meiwes, J., Fiedler, H. P., Zähner, H., Konetschny-Rapp, S., & Jung, G. (1990). Production of desferrioxamine E and new analogues by directed fermentation and feeding fermentation. PubMed. [Link]

  • Sanderson, T. J., & Clardy, J. (2015). Enhancement of growth media for extreme iron limitation in Escherichia coli. PMC - NIH. [Link]

Sources

Method

Application Notes and Protocols: Ferrioxamine E in Selective Bacterial Growth Media

Abstract Iron is an indispensable nutrient for the vast majority of bacteria, playing a critical role in fundamental cellular processes. The acquisition of this essential metal in host environments or complex microbial c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Iron is an indispensable nutrient for the vast majority of bacteria, playing a critical role in fundamental cellular processes. The acquisition of this essential metal in host environments or complex microbial communities is a significant challenge due to its low bioavailability. To overcome this, many bacteria have evolved sophisticated iron acquisition systems, including the secretion of high-affinity iron chelators known as siderophores. Ferrioxamine E, a cyclic hydroxamate siderophore produced by various actinomycetes, represents a key player in this competition for iron. This document provides a comprehensive guide to the principles and practical applications of Ferrioxamine E as a selective agent in bacterial culture media. By leveraging the differential ability of bacteria to utilize this specific siderophore-iron complex, researchers can design media that favor the growth of certain species while restricting others, enabling targeted isolation, enrichment, and enumeration.

The Scientific Foundation: Siderophore-Mediated Iron Uptake and Selectivity

Under aerobic conditions and at physiological pH, iron primarily exists in the highly insoluble ferric (Fe³⁺) state, making it largely inaccessible to microorganisms. Siderophores are low-molecular-weight molecules produced and secreted by bacteria to scavenge this ferric iron. Once a siderophore chelates an iron ion, the resulting ferric-siderophore complex is recognized by specific receptors on the bacterial cell surface and actively transported into the cell.

The specificity of these receptor-mediated transport systems forms the basis of using siderophores for selective culture. Bacteria that possess the cognate receptors for a particular ferric-siderophore complex can efficiently acquire iron and thrive in an otherwise iron-depleted environment. Conversely, bacteria lacking the specific transport machinery for that complex will be unable to utilize the iron and their growth will be inhibited.

Ferrioxamine E is a potent siderophore produced by bacteria such as Streptomyces species.[1] Its unique cyclic structure is recognized by specific outer membrane receptors in certain bacteria. For instance, ferrioxamines are known to be a primary iron source for Salmonella species.[2][3] This dependency creates a powerful tool for microbiological selection. By formulating a basal medium that is iron-deficient and supplementing it with Ferrioxamine E as the sole iron source, it is possible to selectively cultivate bacteria capable of its uptake.

Mechanism of Ferrioxamine E-Mediated Selection

The selective action of a Ferrioxamine E-supplemented medium is governed by the presence or absence of a specific iron transport system in the target bacteria.

Figure 1: Mechanism of selective growth using Ferrioxamine E.

Designing a Ferrioxamine E Selective Medium

The successful formulation of a selective medium hinges on two key principles: creating a severely iron-limited basal environment and providing Ferrioxamine E as the exclusive accessible iron source.

Basal Medium Composition

A suitable basal medium should contain all essential nutrients for bacterial growth except for iron. It is crucial to minimize trace iron contamination from glassware, water, and chemical reagents.

  • Iron-Depleted Water: Use high-purity, deionized water, preferably treated with a chelating resin like Chelex® 100 to remove divalent metal ions, including iron.

  • High-Purity Reagents: Utilize analytical grade or higher purity chemicals to minimize iron contamination.

  • Acid-Washed Glassware: All glassware should be soaked in 1 M HCl overnight and then rinsed thoroughly with iron-depleted water to remove any trace iron adhering to the surfaces.

A defined minimal medium, such as a modified M9 or MOPS-based medium, is often preferred over complex media like LB or Tryptic Soy Broth, as the latter can contain significant and variable amounts of contaminating iron.[4][5]

Preparation of Ferrioxamine E Stock Solution

Ferrioxamine E can be prepared from its iron-free precursor, Desferrioxamine mesylate salt (DFO).[6] DFO is commercially available and is chelated with iron to form Ferrioxamine E.

Protocol for Ferrioxamine E Stock Solution (1 mg/mL):

  • Dissolve DFO: Aseptically dissolve 10 mg of Desferrioxamine mesylate salt (CAS No. 138-14-7) in 9 mL of sterile, iron-depleted water.

  • Add Iron: Add 1 mL of a sterile, 1.5 mg/mL solution of FeCl₃·6H₂O (prepared in iron-depleted water). This provides a slight molar excess of iron to ensure complete chelation.

  • Incubate: Incubate the solution at room temperature for 1 hour, protected from light, to allow for the formation of the Ferrioxamine E complex. The solution will typically turn a reddish-brown color.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at 2-8°C for up to one month.

Recommended Working Concentration

The optimal concentration of Ferrioxamine E in the final medium can vary depending on the target organism and the specific basal medium used. However, a general working concentration range is between 5 and 200 ng/mL.[1] For initial experiments, a concentration of 50-100 ng/mL is recommended.

Experimental Protocols

Preparation of Ferrioxamine E Selective Agar

This protocol describes the preparation of 1 liter of a minimal selective agar medium.

Table 1: Composition of Ferrioxamine E Selective Agar

ComponentAmount per LiterPurpose
Basal Medium
MOPS (3-(N-morpholino)propanesulfonic acid)8.37 gBuffering agent
Tricine0.72 gBuffering agent
NaCl2.92 gOsmotic balance
NH₄Cl0.51 gNitrogen source
K₂HPO₄0.23 gPhosphorus source
MgSO₄·7H₂O0.49 gDivalent cations
CaCl₂·2H₂O0.015 gDivalent cations
Glucose (autoclaved separately)4.0 gCarbon source
Agar15.0 gSolidifying agent
Iron-depleted Waterto 1 LSolvent
Selective Agent
Ferrioxamine E Stock Solution (1 mg/mL)0.1 mL (for 100 ng/mL final)Selective iron source

Protocol:

  • Prepare Basal Medium: In a 2 L flask, dissolve all basal medium components except for glucose and Ferrioxamine E in 900 mL of iron-depleted water.

  • Adjust pH: Adjust the pH of the medium to 7.4 with NaOH or HCl.

  • Add Agar: Add the agar and bring the volume to 980 mL with iron-depleted water.

  • Autoclave: Autoclave the basal medium at 121°C for 15 minutes. In a separate bottle, autoclave a 20% (w/v) glucose solution.

  • Cooling and Supplementation: Cool the autoclaved medium to approximately 50°C in a water bath.

  • Add Supplements: Aseptically add 20 mL of the sterile 20% glucose solution and the required volume of the sterile Ferrioxamine E stock solution. Mix gently but thoroughly.

  • Pour Plates: Pour the molten agar into sterile petri dishes and allow them to solidify.

  • Storage: Store the plates at 4°C in the dark for up to two weeks.

Bacterial Growth Assay on Selective Medium

This protocol outlines a method to assess the ability of different bacterial strains to grow on the Ferrioxamine E selective medium.

Bacterial_Growth_Assay_Workflow prep_inoculum Prepare Bacterial Inocula (e.g., in iron-depleted broth) spot_plates Spot Inocula onto Plates: 1. Selective Medium (with Ferrioxamine E) 2. Negative Control (no iron source) 3. Positive Control (with FeCl₃) prep_inoculum->spot_plates incubation Incubate Plates (e.g., 37°C for 24-48h) spot_plates->incubation observe Observe and Document Growth incubation->observe analyze Analyze Results: Compare growth between plates observe->analyze

Figure 2: Workflow for assessing bacterial growth on selective media.

Materials:

  • Ferrioxamine E Selective Agar plates

  • Negative Control plates (basal medium without any added iron source)

  • Positive Control plates (basal medium supplemented with 10 µM FeCl₃ instead of Ferrioxamine E)

  • Bacterial strains for testing (e.g., Salmonella enterica, Escherichia coli, Staphylococcus aureus)

  • Iron-depleted broth for inoculum preparation

  • Sterile pipette tips or inoculation loops

Procedure:

  • Inoculum Preparation: Grow the bacterial strains to be tested overnight in an iron-depleted broth to deplete internal iron stores. Adjust the turbidity of each culture to a standardized level (e.g., 0.5 McFarland standard).

  • Plating: On each of the three types of plates (selective, negative control, positive control), spot 5-10 µL of each bacterial suspension. Allow the spots to dry completely.

  • Incubation: Incubate the plates under appropriate conditions for the test organisms (e.g., 37°C for 24-48 hours).

  • Observation and Interpretation:

    • Positive Control Plate: All strains capable of growing on the basal medium should show robust growth. This confirms the viability of the inocula and the suitability of the basal medium.

    • Negative Control Plate: Little to no growth should be observed for any strain, confirming the iron-limited nature of the basal medium.

    • Ferrioxamine E Selective Plate:

      • Growth: Indicates that the bacterium possesses the necessary transport system to utilize Ferrioxamine E as an iron source (e.g., Salmonella).

      • No Growth: Indicates that the bacterium cannot utilize Ferrioxamine E and is therefore inhibited by the lack of an accessible iron source.

Expected Results for Common Lab Strains:

Bacterial SpeciesExpected Growth on Ferrioxamine E MediumRationale
Salmonella entericaGrowth Known to utilize ferrioxamines as a primary iron source.[2][3]
Staphylococcus aureusGrowth Capable of utilizing various xenosiderophores, including hydroxamates like ferrioxamines.[3]
Pantoea ananatisGrowth Produces and utilizes Desferrioxamine E.[7]
Streptomyces speciesGrowth Many species produce and utilize ferrioxamines.[2]
Escherichia coli (some strains)Variable/Growth Some strains of E. coli have been shown to be capable of utilizing ferrioxamine B, suggesting potential for E utilization.[4]
Bacillus subtilisLikely No Growth While some studies show inhibition by ferrimycins (related compounds), direct utilization of Ferrioxamine E is not well-documented as a primary mechanism.

Applications in Research and Drug Development

  • Selective Isolation: Isolate specific bacteria like Salmonella from complex samples (e.g., food, environmental) where other bacteria may be more abundant.[1]

  • Enrichment Cultures: Enrich for bacteria with Ferrioxamine E uptake systems from environmental or clinical samples.

  • Microbial Ecology Studies: Investigate the prevalence and diversity of bacteria capable of utilizing specific siderophores in a given niche.

  • Drug Discovery: Screen for novel antimicrobial agents that target siderophore uptake pathways. The "Trojan Horse" strategy involves linking an antibiotic to a siderophore, which is then actively transported into the bacterial cell, leading to targeted cell killing.

Troubleshooting and Considerations

  • Trace Iron Contamination: The most common issue is residual iron in the basal medium, leading to background growth on negative control plates. Rigorous adherence to protocols for using iron-depleted water and acid-washed glassware is essential.

  • Siderophore Piracy: Some bacteria that cannot produce their own ferrioxamines can still "steal" them from producer strains. This is a key principle of xenosiderophore utilization.[3]

  • Alternative Iron Sources: Ensure the basal medium does not contain alternative iron sources like heme or hemoglobin, which could bypass the Ferrioxamine E-dependent pathway.

  • Strain Variation: The ability to utilize Ferrioxamine E can be strain-dependent within a species. It is always recommended to include appropriate positive and negative control strains in any experiment.

References

  • Song, M., et al. (2022). Negatively Regulated Aerobactin and Desferrioxamine E by Fur in Pantoea ananatis Are Required for Full Siderophore Production and Antibacterial Activity, but Not for Virulence. Applied and Environmental Microbiology, 88(8), e02353-21. [Link]

  • Mular, A., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. Inorganic Chemistry, 60(23), 17894–17908. [Link]

  • Sanderson, T. J., et al. (2021). Enhancement of growth media for extreme iron limitation in Escherichia coli. Access Microbiology, 3(6), 000240. [Link]

  • Müller, G., & Raymond, K. N. (1984). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. Journal of Bacteriology, 160(1), 304–312. [Link]

  • Petrik, M., et al. (2021). Biomimetic Analogues of the Desferrioxamine E Siderophore for PET Imaging of Invasive Aspergillosis: Targeting Properties and Species Specificity. Journal of Medicinal Chemistry, 64(14), 10308–10320. [Link]

  • ResearchGate. Enhancement of growth media for extreme iron limitation in Escherichia coli. [Link]

  • Sandy, M., & Butler, A. (2009). Microbial iron acquisition: marine and terrestrial siderophores. Chemical Reviews, 109(10), 4580–4595. [Link]

  • Shvetsov, A. V., et al. (2023). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. International Journal of Molecular Sciences, 24(22), 16457. [Link]

  • Ueda, K., et al. (2005). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. Microbiology, 151(Pt 9), 2899–2905. [Link]

  • PubChem. Desferrioxamine E. [Link]

  • PubChem. Deferoxamine Mesylate. [Link]

  • Arceneaux, J. E., & Byers, B. R. (1980). Negatively regulated aerobactin and desferrioxamine E by Fur in Pantoea ananatis are required for full siderophore production and antibacterial activity, but not for virulence. Journal of Bacteriology, 141(2), 715–721. [Link]

  • Biology LibreTexts. 6.3C: Selective and Differential Media. [Link]

Sources

Application

Application Note &amp; Protocols: Elucidating Bacterial Iron Acquisition Using ⁵⁵Fe-Labeled Ferrioxamine E

Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and pharmacology. Abstract: Iron is an indispensable nutrient for nearly all bacterial life, playing a critical...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and pharmacology.

Abstract: Iron is an indispensable nutrient for nearly all bacterial life, playing a critical role in a myriad of cellular processes. The acquisition of iron from the host environment is a key determinant of bacterial virulence. Bacteria have evolved sophisticated mechanisms to scavenge this essential metal, primarily through the secretion of high-affinity iron chelators known as siderophores. Understanding the kinetics and specificity of siderophore-mediated iron uptake is paramount for the development of novel antimicrobial strategies. This guide provides a comprehensive overview and detailed protocols for studying bacterial iron uptake using ⁵⁵Fe-labeled Ferrioxamine E, a widely utilized hydroxamate siderophore. We will delve into the theoretical underpinnings of this technique, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation, empowering researchers to robustly characterize bacterial iron transport systems.

Scientific Foundation: The Battle for Iron

In aerobic, physiological pH environments, iron predominantly exists in the highly insoluble ferric (Fe³⁺) state, severely limiting its bioavailability. Host organisms further sequester iron within proteins like transferrin and lactoferrin as a defense mechanism against invading pathogens. To overcome this iron limitation, bacteria synthesize and secrete siderophores, which possess an exceptionally high affinity for Fe³⁺.[1][2] Once complexed with iron, the ferri-siderophore is recognized by specific outer membrane receptors on the bacterial surface and subsequently transported into the cell.[3][4]

1.1. The TonB-Dependent Transport System: A Molecular Gateway

In Gram-negative bacteria, the transport of ferri-siderophores across the outer membrane is an energy-dependent process. This crucial step is mediated by a class of outer membrane proteins known as TonB-dependent transporters (TBDTs).[5][6] The energy required for this transport is transduced from the proton motive force of the cytoplasmic membrane to the outer membrane receptor via the TonB-ExbB-ExbD protein complex.[5][7] Upon binding of the ferri-siderophore, the TBDT undergoes a conformational change, allowing for the translocation of the iron complex into the periplasm.[6] From the periplasm, the ferri-siderophore is shuttled across the inner membrane into the cytoplasm by ATP-binding cassette (ABC) transporters.[1]

1.2. Ferrioxamine E: A Key Player in Iron Scavenging

Ferrioxamine E is a cyclic hydroxamate siderophore produced by various bacterial species, including Streptomyces species.[8][9][10] Its robust iron-chelating ability makes it a valuable tool for studying siderophore-mediated iron uptake in a wide range of bacteria, including pathogens that can utilize it as a xenosiderophore (a siderophore produced by another species).[7][8] The use of radiolabeled Ferrioxamine E, specifically with the isotope ⁵⁵Fe, provides a highly sensitive and quantitative method to trace the journey of iron into the bacterial cell.

Principle of the ⁵⁵Fe-Ferrioxamine E Uptake Assay

This method relies on the specific recognition and transport of ⁵⁵Fe-labeled Ferrioxamine E by bacteria. By incubating iron-starved bacterial cells with a known concentration of ⁵⁵Fe-Ferrioxamine E, the rate of iron uptake can be determined by measuring the cell-associated radioactivity over time. This assay can be adapted to determine kinetic parameters (Kₘ and Vₘₐₓ), assess the specificity of uptake through competition assays, and screen for inhibitors of iron transport.

Core Protocols

Safety Precaution: All work with radioactive materials such as ⁵⁵Fe must be conducted in a designated radioisotope laboratory, following all institutional and national safety regulations. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to established protocols.

3.1. Preparation of ⁵⁵Fe-Labeled Ferrioxamine E

  • Rationale: To accurately trace iron uptake, the ⁵⁵Fe must be chelated by Ferrioxamine E. This is achieved by mixing a solution of ⁵⁵FeCl₃ with deferrated Ferrioxamine E (Desferrioxamine E).

  • Materials:

    • ⁵⁵FeCl₃ in dilute HCl (specific activity will vary)

    • Desferrioxamine E mesylate salt

    • Sterile, iron-free water (e.g., Milli-Q water treated with Chelex 100 resin)

    • 0.1 M Tris-HCl, pH 7.4 (iron-free)

  • Procedure:

    • Prepare a stock solution of Desferrioxamine E (e.g., 1 mM) in sterile, iron-free water.

    • In a sterile microcentrifuge tube, combine ⁵⁵FeCl₃ with a molar excess of Desferrioxamine E (typically a 1:1.5 to 1:2 molar ratio of Fe to siderophore) in 0.1 M Tris-HCl buffer.

    • Incubate at room temperature for at least 1 hour to allow for complete chelation. The resulting solution is your ⁵⁵Fe-Ferrioxamine E working stock.

    • The specific activity of the final complex should be calculated based on the known activity of the ⁵⁵FeCl₃ and the final concentration of the complex.

3.2. Bacterial Culture and Iron Starvation

  • Rationale: To maximize the expression of siderophore uptake systems, bacteria must be grown under iron-limiting conditions. This induces the transcription of genes encoding for siderophore receptors and transport machinery.

  • Materials:

    • Bacterial strain of interest

    • Iron-poor growth medium (e.g., M9 minimal medium, or a rich medium like LB treated with an iron chelator like 2,2'-dipyridyl)

    • Shaking incubator

  • Procedure:

    • Inoculate a starter culture of the bacterial strain in a standard rich medium (e.g., LB broth) and grow overnight.

    • The following day, pellet the cells by centrifugation and wash them twice with an iron-free buffer (e.g., M9 salts) to remove residual iron.

    • Resuspend the washed cells in an iron-poor medium to a specific optical density (e.g., OD₆₀₀ of 0.1).

    • Incubate the culture in a shaking incubator at the optimal growth temperature until it reaches the desired growth phase (typically mid-logarithmic phase).

3.3. ⁵⁵Fe-Ferrioxamine E Uptake Assay

  • Rationale: This protocol measures the time-dependent accumulation of ⁵⁵Fe inside the bacterial cells.

  • Materials:

    • Iron-starved bacterial culture

    • ⁵⁵Fe-Ferrioxamine E working stock

    • Uptake buffer (e.g., M9 salts with a carbon source like glucose)

    • Stop solution (e.g., ice-cold M9 salts with a high concentration of unlabeled FeCl₃ or a strong chelator like EDTA to halt further uptake)

    • Filtration apparatus with membrane filters (e.g., 0.45 µm nitrocellulose filters)

    • Scintillation vials

    • Scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Harvest the iron-starved bacteria by centrifugation, wash once with uptake buffer, and resuspend in fresh uptake buffer to a standardized cell density (e.g., OD₆₀₀ of 0.5).

    • Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the uptake reaction by adding a known concentration of ⁵⁵Fe-Ferrioxamine E to the cell suspension.

    • At specific time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw an aliquot of the cell suspension (e.g., 100 µL) and immediately add it to a tube containing ice-cold stop solution.

    • Rapidly filter the quenched cell suspension through a membrane filter.

    • Wash the filter twice with ice-cold stop solution to remove non-specifically bound radioactivity.

    • Place the filter in a scintillation vial, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[11][12]

    • To determine the total protein concentration, perform a protein assay (e.g., Bradford or BCA) on an aliquot of the initial cell suspension.

3.4. Competition Assay

  • Rationale: To demonstrate the specificity of the uptake system, a competition assay is performed. An excess of unlabeled ("cold") Ferrioxamine E or other siderophores is added to compete with the ⁵⁵Fe-Ferrioxamine E for binding to the receptor.

  • Procedure:

    • Follow the same procedure as the uptake assay (Section 3.3).

    • Prior to adding the ⁵⁵Fe-Ferrioxamine E, add a significant molar excess (e.g., 100-fold) of unlabeled Ferrioxamine E to a parallel set of cell suspensions.

    • Incubate for a few minutes to allow the unlabeled competitor to bind to the receptors.

    • Initiate the uptake reaction by adding the same concentration of ⁵⁵Fe-Ferrioxamine E as in the non-competed assay.

    • Measure the uptake at a single, representative time point (e.g., 10 minutes). A significant reduction in ⁵⁵Fe uptake in the presence of the competitor indicates specific transport.

Data Analysis and Interpretation

4.1. Calculating Uptake Rates

The raw data from the liquid scintillation counter will be in counts per minute (CPM). This needs to be converted to moles of iron taken up per unit of time per amount of cellular protein.

  • CPM to DPM: Convert CPM to disintegrations per minute (DPM) by correcting for the counting efficiency of the instrument (DPM = CPM / Efficiency).

  • DPM to Moles: Convert DPM to moles using the specific activity of the ⁵⁵Fe-Ferrioxamine E (in DPM/mole).

  • Normalization: Normalize the moles of iron taken up to the amount of total protein in the assay. The final units are typically expressed as pmol Fe/min/mg protein.

4.2. Kinetic Analysis

By performing the uptake assay with varying concentrations of ⁵⁵Fe-Ferrioxamine E, you can determine the kinetic parameters of the transport system. Plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ (substrate concentration at half-maximal velocity, indicating affinity) and Vₘₐₓ (maximum rate of uptake).[13]

Parameter Description Typical Units
Kₘ Michaelis constant; reflects the affinity of the transporter for the substrate. A lower Kₘ indicates higher affinity.µM or nM
Vₘₐₓ Maximum initial velocity of the transport system at saturating substrate concentrations.pmol/min/mg protein

Visualizing the Workflow and Pathway

Experimental Workflow

G cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis culture 1. Bacterial Culture (Iron-deficient medium) initiate 3. Initiate Uptake (Add ⁵⁵Fe-Ferrioxamine E to cells) culture->initiate radiolabel 2. Prepare ⁵⁵Fe-Ferrioxamine E radiolabel->initiate timepoints 4. Time-course Sampling initiate->timepoints quench 5. Quench Reaction (Ice-cold stop solution) timepoints->quench filter 6. Filtration & Washing quench->filter count 7. Scintillation Counting filter->count calculate 8. Calculate Uptake Rate (pmol Fe/min/mg protein) count->calculate kinetics 9. Kinetic Analysis (Determine Kₘ and Vₘₐₓ) calculate->kinetics

Caption: Workflow for ⁵⁵Fe-Ferrioxamine E bacterial uptake assay.

Siderophore-Mediated Iron Uptake in Gram-Negative Bacteria

G extracellular Extracellular Space outer_membrane Outer Membrane periplasm Periplasm inner_membrane Inner Membrane cytoplasm Cytoplasm siderophore Siderophore (S) fe_siderophore ⁵⁵Fe-Ferrioxamine E (⁵⁵Fe³⁺-S) siderophore->fe_siderophore Chelation fe3 Fe³⁺ fe3->fe_siderophore tBDT TonB-Dependent Transporter (TBDT) fe_siderophore->tBDT Binding pbp Periplasmic Binding Protein (PBP) tBDT->pbp Translocation tonB_complex TonB-ExbB-ExbD Complex tonB_complex->tBDT Energy (PMF) abc_transporter ABC Transporter pbp->abc_transporter Delivery fe2 Fe²⁺ abc_transporter->fe2 Import & Reduction utilization Cellular Utilization (Metabolism, Growth) fe2->utilization

Caption: Siderophore-mediated iron uptake pathway in Gram-negative bacteria.

Troubleshooting and Considerations

Problem Potential Cause Solution
High background radioactivity Incomplete washing of filters.Increase the volume and number of washes with the stop solution. Ensure the stop solution is ice-cold.
Non-specific binding to filters.Pre-soak filters in the uptake buffer before use. Test different types of membrane filters.
Low or no uptake signal Inefficient iron starvation.Ensure all glassware is acid-washed to remove trace iron. Use a high-quality iron-poor medium. Confirm iron limitation with a CAS assay.[14][15][16][17]
Inactive transport system.Ensure cells are in the correct growth phase (mid-log is often optimal). Check for viability of the bacterial culture.
Problem with ⁵⁵Fe-Ferrioxamine E.Confirm the chelation of ⁵⁵Fe by Ferrioxamine E. Prepare the complex fresh before each experiment.
High variability between replicates Inconsistent timing of sampling.Use a timer and practice consistent pipetting techniques. Ensure rapid and complete quenching of the reaction.
Inconsistent cell density.Carefully standardize the cell density of the bacterial suspension before starting the assay.

Conclusion

The use of ⁵⁵Fe-labeled Ferrioxamine E is a powerful and quantitative method for dissecting the mechanisms of bacterial iron acquisition. The protocols outlined in this guide provide a robust framework for characterizing siderophore transport systems, determining their kinetic properties, and assessing their specificity. Such studies are not only fundamental to our understanding of bacterial physiology but also crucial for the development of novel "Trojan horse" antibiotics that exploit these iron uptake pathways to deliver antimicrobial agents into the bacterial cell.[3][18] By providing a detailed, experimentally-grounded approach, we aim to equip researchers with the tools necessary to advance the fight against bacterial infections.

References

  • Siderophores in Iron Metabolism: From Mechanism to Therapy Potential. National Center for Biotechnology Information.[Link]

  • The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics. National Center for Biotechnology Information.[Link]

  • Genetics and molecular biology of siderophore-mediated iron transport in bacteria. National Center for Biotechnology Information.[Link]

  • TonB-dependent transporters: regulation, structure, and function. National Center for Biotechnology Information.[Link]

  • DOE RESL: CHEM-TP-FE.1: Fe-55 in Water by Liquid Scintillation Counting. National Environmental Methods Index.[Link]

  • Microbial Iron Acquisition: Marine and Terrestrial Siderophores. ACS Publications.[Link]

  • TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport. PubMed.[Link]

  • Bacterial Iron Uptake Pathways: Gates for the Import of Bactericide Compounds. ACS Publications.[Link]

  • Interactions of TonB-dependent transporter FoxA with siderophores and antibiotics that affect binding, uptake, and signal transduction. Proceedings of the National Academy of Sciences.[Link]

  • Liquid scintillation counting of 55Fe applied to air-filter samples. PubMed.[Link]

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Method

Ferrioxamine E and Desferrioxamine: A Comprehensive Guide to Inducing In Vitro Iron Limitation

This guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing Ferrioxamine E and its iron-free counterpart, Desferrioxamine (DFO), to establish and validate iron-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing Ferrioxamine E and its iron-free counterpart, Desferrioxamine (DFO), to establish and validate iron-limited conditions in vitro. By explaining the underlying principles and offering robust, step-by-step protocols, this document serves as a critical resource for investigating the multifaceted roles of iron in cellular physiology, microbiology, and disease.

Introduction: The Significance of Iron Limitation in Research

Iron is an indispensable micronutrient, acting as a critical cofactor for a myriad of enzymes involved in fundamental cellular processes, including DNA synthesis, cellular respiration, and oxygen transport. Consequently, the ability to precisely control iron availability in vitro is a powerful tool for elucidating the mechanisms of iron homeostasis and its impact on cellular function and microbial pathogenesis.

Desferrioxamine (DFO), a hexadentate iron chelator, is the most widely used tool for inducing a state of iron deficiency in cell culture. It is the apo-form of Ferrioxamine, a siderophore naturally produced by bacteria to scavenge iron from the environment. By sequestering ferric iron (Fe³⁺), DFO effectively mimics the iron-poor conditions encountered by pathogens within a host or by cells in certain pathological states. This induced iron limitation is instrumental in studies related to:

  • Cancer Biology: Investigating the iron dependency of tumor cell proliferation and survival.

  • Immunology: Understanding the role of iron in immune cell function and inflammatory responses.

  • Neuroscience: Exploring the connection between iron dysregulation and neurodegenerative diseases.

  • Microbiology: Studying microbial iron acquisition systems and developing novel antimicrobial strategies.

  • Drug Discovery: Screening for compounds that are effective under conditions of iron-related stress.

Mechanism of Action: How Desferrioxamine Induces Iron Deficiency

Desferrioxamine operates by binding with extremely high affinity and specificity to ferric iron. This action forms a stable, water-soluble complex known as Ferrioxamine. The primary mechanism involves the chelation of iron from the "labile iron pool" within the cell, as well as from intracellular storage proteins like ferritin and hemosiderin.[1] DFO does not readily remove iron from transferrin, hemoglobin, or cytochromes.[1]

The depletion of intracellular iron by DFO triggers a cellular response that mimics true iron deficiency. A key consequence is the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α). Under normal iron conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, an iron-dependent process that targets it for proteasomal degradation. By chelating the iron required for PHD activity, DFO prevents this degradation, leading to the accumulation and activation of HIF-1α.[2][3][4][5] Activated HIF-1α then translocates to the nucleus and induces the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.

cluster_0 Normoxia (Iron Replete) cluster_1 Iron Limitation (DFO) HIF-1a HIF-1a Hydroxylated HIF-1a Hydroxylated HIF-1a HIF-1a->Hydroxylated HIF-1a Hydroxylation PHD PHD PHD->Hydroxylated HIF-1a Fe2+ Fe2+ Fe2+->PHD Cofactor O2 O2 O2->PHD Substrate Proteasomal Degradation Proteasomal Degradation Hydroxylated HIF-1a->Proteasomal Degradation DFO DFO Fe2+_chelated Fe2+ DFO->Fe2+_chelated Chelates PHD_inactive PHD (Inactive) Fe2+_chelated->PHD_inactive Unavailable HIF-1a_stable HIF-1a (Stable) Nucleus Nucleus HIF-1a_stable->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Induces Start Start Seed_Cells Seed cells and allow to adhere Start->Seed_Cells Prepare_DFO Prepare DFO dilutions in culture medium Seed_Cells->Prepare_DFO Treat_Cells Treat cells with DFO for desired time Prepare_DFO->Treat_Cells Harvest_Cells Harvest cells for analysis Treat_Cells->Harvest_Cells Protein_Analysis Protein Analysis (e.g., Ferritin ELISA, Western Blot for HIF-1α) Harvest_Cells->Protein_Analysis RNA_Analysis RNA Analysis (e.g., qPCR for TfR1, FTH1) Harvest_Cells->RNA_Analysis End End Protein_Analysis->End RNA_Analysis->End

Caption: General workflow for in vitro iron chelation studies.

Step-by-Step Protocol:

  • Cell Seeding: Seed the mammalian cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-70%).

  • DFO Preparation: Thaw an aliquot of the 100 mM DFO stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. A common starting range is 10 µM to 200 µM.

  • Treatment: Remove the existing medium from the cells and replace it with the DFO-containing medium. Include a vehicle control (medium with an equivalent volume of sterile water).

  • Incubation: Incubate the cells for the desired period. A typical time course could be 6, 12, 24, and 48 hours.

  • Harvesting and Analysis: Following incubation, harvest the cells for downstream analysis to validate the iron-limited state (see Section 3.4).

Quantitative Data Summary: Recommended DFO Concentrations

Cell LineApplicationRecommended Concentration RangeIncubation TimeReference
HL-60 Growth InhibitionMicromolar range in FBS-supplemented media48 hours[6]
MCF-7 CytotoxicityMicromolar range in FBS-supplemented media72 hours[6]
HepG2 CytotoxicityMicromolar range in FBS-supplemented media72 hours[6]
HEK293 HIF-1α Accumulation100-200 µM12-24 hours[5]
Neonatal Rat Brain Cells HIF-1α ExpressionIn vivo, but implies cellular response4-8 hours[2][7]
Creating Iron-Limited Conditions for Microbial Culture

Causality: Inducing iron limitation in microbial cultures can be achieved in two primary ways: by chelating residual iron in a defined minimal medium with DFO, or by using Ferrioxamine E as a sole iron source in a medium devoid of other iron forms to selectively grow bacteria that can utilize it.

Protocol 1: General Iron Limitation with DFO

  • Prepare Iron-Free Medium: Use a defined minimal medium, such as M9 or MOPS-based media, prepared with high-purity water and treated with a chelating resin (e.g., Chelex) to remove trace metal contaminants. [8]2. Add DFO: Supplement the iron-free medium with DFO at concentrations that inhibit growth by iron sequestration. A starting concentration of 0.1 µM to 10 µM can be effective in preventing the growth of bacteria like E. coli. [8]3. Inoculation and Growth: Inoculate the DFO-containing medium with the microbial strain of interest and monitor growth (e.g., by measuring OD₆₀₀) over time compared to a control medium without DFO but with a defined iron concentration.

Protocol 2: Selective Growth with Ferrioxamine E

  • Prepare Iron-Free Base Medium: As in the previous protocol, prepare a defined minimal medium that is free of iron.

  • Supplement with Ferrioxamine E: Add Ferrioxamine E as the sole iron source. For selective isolation of Salmonella from competing organisms like E. coli, concentrations of ≤ 50 µg/ml have been shown to be effective. [9]3. Inoculation and Incubation: Inoculate with a mixed or pure culture and incubate under appropriate conditions. Only bacteria possessing the specific transporters for Ferrioxamine E will be able to grow efficiently.

Validation of the Iron-Limited State

Causality: It is imperative to empirically validate that the DFO treatment has successfully induced a state of cellular iron deficiency. This is typically achieved by measuring changes in the expression of iron-responsive proteins and genes.

Method 1: Ferritin ELISA

Ferritin is the primary intracellular iron storage protein, and its expression is downregulated under iron-deficient conditions.

  • Cell Lysis: After DFO treatment, wash cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • ELISA: Perform a ferritin-specific sandwich ELISA according to the manufacturer's protocol, using normalized amounts of total protein for each sample. A significant decrease in ferritin levels in DFO-treated cells compared to controls confirms iron chelation.

Method 2: Quantitative PCR (qPCR)

The expression of genes involved in iron uptake and storage is tightly regulated by intracellular iron levels.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from DFO-treated and control cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers for iron-responsive genes.

    • Transferrin Receptor 1 (TfR1): Upregulated during iron deficiency to increase iron uptake.

    • Ferritin Heavy Chain 1 (FTH1): Downregulated during iron deficiency to reduce iron storage.

  • Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). A significant increase in TfR1 mRNA and a decrease in FTH1 mRNA are indicative of an effective iron-limited state.

Troubleshooting

Problem Potential Cause Recommended Solution
High Cell Death/Cytotoxicity DFO concentration is too high for the specific cell line.Perform a dose-response curve to determine the IC50. Use a concentration below this for iron chelation studies. The cytotoxicity of DFO can be cell-type dependent. [6]
Inconsistent Results Degradation of DFO stock solution.Prepare fresh DFO dilutions for each experiment. Ensure stock solutions are properly aliquoted and stored at -20°C to avoid multiple freeze-thaw cycles. [10]
No or Weak Induction of Iron-Deficiency Markers DFO concentration is too low or incubation time is too short.Increase the DFO concentration and/or extend the incubation period. Validate with a time-course experiment (e.g., 6, 12, 24, 48 hours).
High iron content in the culture medium or serum.The iron content of serum can vary. Consider using serum with a lower iron concentration or a serum-free medium if compatible with your cell type. The cytotoxicity of DFO is influenced by the ability of cells to replenish iron from the medium. [6]

Conclusion

Ferrioxamine E and its apo-form, Desferrioxamine, are invaluable tools for creating controlled iron-limited environments in vitro. By understanding the mechanism of iron chelation and its downstream cellular consequences, researchers can design and execute robust experiments to explore the critical role of iron in a vast range of biological systems. The protocols and application notes provided herein offer a solid foundation for achieving reproducible and verifiable iron-deficient conditions, paving the way for new discoveries in both basic science and therapeutic development.

References

  • Desferrioxamine mesylate | Biochemicals and Molecular Biology. Bio-Techne. Available at: [Link]

  • The in vitro response of human tumour cells to desferrioxamine is growth medium dependent. PubMed. Available at: [Link]

  • Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia. PubMed Central (PMC). Available at: [Link]

  • Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway. PubMed. Available at: [Link]

  • New Iron Metabolic Pathways and Chelation Targeting Strategies Affecting the Treatment of All Types and Stages of Cancer. MDPI. Available at: [Link]

  • Advances in Hypoxia-Inducible Factor-1 α Stabilizer Deferoxamine in Tissue Engineering. PubMed. Available at: [Link]

  • Nitric Oxide Reverses Desferrioxamine- And Hypoxia-Evoked HIF-1alpha Accumulation--Implications for Prolyl Hydroxylase Activity and Iron. PubMed. Available at: [Link]

  • The Impact of Iron Chelators on the Biology of Cancer Stem Cells. PubMed Central (PMC). Available at: [Link]

  • Original Article Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia. (2014). Available at: [Link]

  • New Iron Metabolic Pathways and Chelation Targeting Strategies Affecting the Treatment of All Types and Stages of Cancer. PubMed Central (PMC). Available at: [Link]

  • I want to work with deferoxamine in cell culture project. How do I get the powder deferoxamine solution at different concentrations? ResearchGate. Available at: [Link]

  • Optimization of ferrioxamine E concentration as effective supplementation for selective isolation of Salmonella enteritidis in egg white. PubMed. Available at: [Link]

  • Iron Pathways and Iron Chelation Approaches in Viral, Microbial, and Fungal Infections. (2021). Available at: [Link]

  • Effect of anticancer drugs and desferrioxamine in combination with radiation on hepatoma cell lines. PubMed. Available at: [Link]

  • Cytotoxicity results on MCF-7 cell lines. The error bars represent Mean ± SD. ResearchGate. Available at: [Link]

  • How to handle Deferoxamine mesylate (DFO) for cell culture? ResearchGate. Available at: [Link]

  • The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI. Available at: [Link]

  • Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. PubMed Central (PMC). Available at: [Link]

  • Suppression of HL-60 cell proliferation by deferoxamine: changes in c-myc expression. PubMed. Available at: [Link]

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Application

Illuminating Microbial Communication: A Guide to Ferrioxamine E in Siderophore-Mediated Signaling Studies

For Researchers, Scientists, and Drug Development Professionals In the intricate world of microbial communities, communication is paramount for survival, competition, and pathogenesis. One of the most sophisticated langu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial communities, communication is paramount for survival, competition, and pathogenesis. One of the most sophisticated languages spoken by bacteria is that of siderophores, small iron-chelating molecules that not only scavenge for the essential nutrient iron but also act as potent signaling molecules. This guide provides an in-depth exploration of the use of ferrioxamine E, a cyclic hydroxamate siderophore, as a powerful tool to dissect and understand these complex signaling pathways. We will delve into the core mechanisms, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to unlock the secrets of siderophore-mediated communication.

Principles and Mechanisms: The Ferrioxamine E Signaling Cascade

The ability of bacteria to respond to external cues is fundamental to their adaptability. Siderophore-mediated signaling is a prime example of this, allowing bacteria to sense their environment and modulate gene expression accordingly. Ferrioxamine E, produced by various actinomycetes, serves as an honest signal of microbial presence and iron availability. In organisms like the opportunistic pathogen Pseudomonas aeruginosa, the perception of ferrioxamine E triggers a specific signaling cascade, providing a model system for studying this phenomenon.

The signaling process is initiated at the bacterial cell surface. Ferrioxamine E is recognized and bound by a specific outer membrane receptor protein. In P. aeruginosa, this receptor is identified as FoxA.[1] This binding event is not merely a prelude to iron uptake; it is the first step in a sophisticated signal transduction pathway known as cell-surface signaling (CSS).[1]

The CSS system for ferrioxamine E in P. aeruginosa involves a trio of key players:

  • FoxA: The outer membrane receptor that specifically binds ferrioxamine E.

  • FoxR: A transmembrane anti-sigma factor that, in the absence of a signal, sequesters the sigma factor in an inactive state at the cytoplasmic membrane.[1]

  • FoxI: An extracytoplasmic function (ECF) sigma factor. Sigma factors are essential for the initiation of transcription, directing RNA polymerase to specific promoter sequences.

Upon binding of ferrioxamine E to FoxA, a conformational change is induced in the receptor. This change is transmitted across the outer membrane and periplasm, ultimately leading to the proteolytic cleavage of the anti-sigma factor, FoxR.[1] This releases the ECF sigma factor, FoxI, into the cytoplasm. The now-active FoxI can associate with RNA polymerase and direct the transcription of target genes. A primary target of the FoxI sigma factor is the foxA gene itself, creating a positive feedback loop that amplifies the cell's ability to respond to the presence of ferrioxamine E.[1] This elegant mechanism allows the bacterium to rapidly upregulate its capacity to acquire iron via ferrioxamine E and potentially outcompete other microorganisms for this vital resource.

FerrioxamineE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Ferrioxamine E Ferrioxamine E FoxA FoxA Receptor Ferrioxamine E->FoxA 1. Binding FoxR FoxR (Anti-Sigma Factor) FoxA->FoxR 2. Signal Transduction p1 FoxI FoxI (Sigma Factor) FoxR->FoxI 3. FoxR Cleavage & FoxI Release RNAP RNA Polymerase FoxI->RNAP 4. Association foxA_gene foxA gene RNAP->foxA_gene 5. Transcription Initiation FoxA_mRNA foxA mRNA foxA_gene->FoxA_mRNA New_FoxA New FoxA Receptor FoxA_mRNA->New_FoxA 6. Translation cluster_om cluster_om

Caption: Ferrioxamine E signaling pathway in Pseudomonas aeruginosa.

Experimental Protocols: Unraveling the Signaling Network

To investigate ferrioxamine E-mediated signaling, a combination of genetic and molecular biology techniques is employed. The following protocols provide a framework for designing and executing experiments to quantify the cellular response to ferrioxamine E.

Protocol 1: Construction of a foxA Promoter-Reporter Fusion

This protocol describes the creation of a transcriptional fusion between the promoter region of the foxA gene and a reporter gene, such as lacZ (encoding β-galactosidase). This allows for the quantification of foxA promoter activity in response to ferrioxamine E.

Materials:

  • P. aeruginosa wild-type strain

  • Broad-host-range reporter plasmid (e.g., containing a promoterless lacZ gene)

  • Primers to amplify the foxA promoter region

  • DNA polymerase, restriction enzymes, T4 DNA ligase

  • Competent E. coli for cloning

  • Antibiotics for selection

Procedure:

  • Promoter Amplification: Design primers to amplify the upstream regulatory region of the foxA gene from P. aeruginosa genomic DNA. Incorporate restriction sites into the primers that are compatible with the multiple cloning site of the reporter plasmid.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the foxA promoter fragment.

  • Plasmid and PCR Product Digestion: Digest both the reporter plasmid and the purified PCR product with the chosen restriction enzymes.

  • Ligation: Ligate the digested foxA promoter fragment into the digested reporter plasmid using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and select for transformants on appropriate antibiotic-containing agar plates.

  • Plasmid Verification: Isolate plasmid DNA from the transformants and verify the correct insertion of the foxA promoter by restriction digestion and DNA sequencing.

  • Transformation into P. aeruginosa: Introduce the verified reporter plasmid into the P. aeruginosa wild-type strain via a suitable method (e.g., electroporation or conjugation).

Protocol 2: β-Galactosidase Assay for Reporter Gene Activity

This assay quantifies the activity of the β-galactosidase enzyme produced from the foxA-lacZ reporter fusion, providing a measure of foxA promoter activity.

Materials:

  • P. aeruginosa strain carrying the foxA-lacZ reporter plasmid

  • Iron-depleted growth medium (e.g., succinate minimal medium)

  • Ferrioxamine E solution

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

  • Z-buffer (Na2HPO4, NaH2PO4, KCl, MgSO4, β-mercaptoethanol)

  • Chloroform and 0.1% SDS

  • Sodium carbonate (Na2CO3)

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow the P. aeruginosa reporter strain overnight in iron-depleted medium.

  • Induction: Inoculate fresh iron-depleted medium with the overnight culture to an OD600 of ~0.1. Divide the culture into two flasks: one as a control and the other supplemented with a final concentration of 20 µM ferrioxamine E.[2]

  • Incubation: Incubate the cultures at 37°C with shaking until they reach mid-logarithmic phase (OD600 of 0.4-0.6).

  • Cell Lysis:

    • Take a 1 ml aliquot of each culture.

    • Add 2-3 drops of chloroform and 1 drop of 0.1% SDS to each tube and vortex vigorously for 10 seconds to lyse the cells.

  • Enzyme Reaction:

    • Add 0.2 ml of ONPG solution (4 mg/ml in Z-buffer) to each tube.

    • Incubate the tubes at 37°C and monitor for the development of a yellow color.

  • Stopping the Reaction: Once a sufficient yellow color has developed, stop the reaction by adding 0.5 ml of 1 M Na2CO3.

  • Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm (for the yellow product, o-nitrophenol) and 550 nm (to correct for light scattering).

  • Calculation of Miller Units: Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [OD420 – (1.75 × OD550)] / (Time × Volume × OD600)

Experimental_Workflow cluster_reporter Reporter Gene Assay cluster_growth Growth Promotion Assay cluster_qRTPCR qRT-PCR Analysis A1 Construct foxA-lacZ reporter plasmid A2 Introduce plasmid into P. aeruginosa A1->A2 A3 Grow reporter strain +/- Ferrioxamine E A2->A3 A4 Perform β-galactosidase assay A3->A4 A5 Quantify foxA promoter activity A4->A5 B1 Prepare iron-depleted medium B2 Inoculate with wild-type and foxA mutant B1->B2 B3 Add Ferrioxamine E as sole iron source B2->B3 B4 Monitor bacterial growth (OD600) B3->B4 B5 Compare growth curves B4->B5 C1 Grow P. aeruginosa +/- Ferrioxamine E C2 Isolate total RNA C1->C2 C3 Synthesize cDNA C2->C3 C4 Perform qRT-PCR with foxA-specific primers C3->C4 C5 Analyze relative gene expression C4->C5

Caption: Experimental workflows for studying ferrioxamine E signaling.

Protocol 3: Bacterial Growth Promotion Assay

This assay determines if ferrioxamine E can serve as an iron source for P. aeruginosa and whether this process is dependent on the FoxA receptor.

Materials:

  • P. aeruginosa wild-type and a foxA mutant strain

  • Iron-depleted minimal medium

  • Ferrioxamine E

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inoculum: Grow wild-type and foxA mutant strains overnight in a rich medium. Wash the cells twice with iron-depleted minimal medium to remove residual iron.

  • Set up Microplate: In a 96-well plate, add 180 µl of iron-depleted minimal medium to each well.

  • Add Ferrioxamine E: To designated wells, add 20 µl of a ferrioxamine E solution to achieve a final concentration that supports growth (e.g., 10 µM). Add 20 µl of sterile water to control wells.

  • Inoculate: Inoculate the wells with 10 µl of the washed bacterial suspensions to a final OD600 of approximately 0.05.

  • Incubation and Monitoring: Incubate the plate at 37°C in a microplate reader with shaking. Monitor the optical density at 600 nm every hour for 24-48 hours.

  • Data Analysis: Plot the growth curves (OD600 vs. time) for each strain under each condition. Compare the growth of the wild-type and foxA mutant in the presence and absence of ferrioxamine E.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR provides a sensitive method to quantify the transcript levels of the foxA gene (and other potential target genes) in response to ferrioxamine E.

Materials:

  • P. aeruginosa wild-type strain

  • Iron-depleted growth medium

  • Ferrioxamine E solution

  • RNA isolation kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for foxA and a housekeeping gene (e.g., rpoD)

  • Real-time PCR instrument

Procedure:

  • Bacterial Culture and Induction: Grow P. aeruginosa in iron-depleted medium with and without ferrioxamine E as described in the β-galactosidase assay.

  • RNA Isolation: Harvest the bacterial cells in the mid-logarithmic phase and isolate total RNA using a commercial RNA isolation kit.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR Reaction: Set up the qPCR reactions containing the cDNA template, SYBR Green or TaqMan master mix, and primers for foxA and the housekeeping gene.

  • Real-Time PCR: Perform the qPCR in a real-time PCR instrument according to the manufacturer's instructions.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in foxA gene expression in the presence of ferrioxamine E compared to the control condition, normalized to the expression of the housekeeping gene.

Data Presentation and Interpretation

The data obtained from these experiments can be summarized to provide a comprehensive picture of ferrioxamine E-mediated signaling.

Table 1: Summary of Expected Outcomes in Ferrioxamine E Signaling Studies

ExperimentConditionWild-Type StrainfoxA Mutant StrainInterpretation
β-Galactosidase Assay - Ferrioxamine ELow β-gal activityLow β-gal activityBasal foxA promoter activity is low in the absence of the inducer.
+ Ferrioxamine EHigh β-gal activityLow β-gal activityFerrioxamine E induces foxA promoter activity in a FoxA-dependent manner.
Growth Promotion Assay Iron-depleted mediumNo growthNo growthBacteria require iron for growth.
+ Ferrioxamine EGrowthNo growthFerrioxamine E can be utilized as an iron source, and this uptake is mediated by FoxA.
qRT-PCR - Ferrioxamine EBasal foxA mRNA levelBasal foxA mRNA levelBasal transcription of foxA is low.
+ Ferrioxamine EIncreased foxA mRNA levelNo change in foxA mRNA levelFerrioxamine E upregulates the transcription of the foxA gene via the FoxA receptor.

Conclusion

The study of siderophore-mediated signaling using ferrioxamine E as a molecular probe offers a window into the intricate social lives of bacteria. The protocols and principles outlined in this guide provide a robust framework for researchers to investigate these signaling pathways, contributing to our understanding of microbial communication, competition, and pathogenesis. A deeper comprehension of these mechanisms may pave the way for novel antimicrobial strategies that disrupt bacterial communication or exploit these signaling pathways for targeted drug delivery.

References

  • Llamas, M. A., et al. (2014). Surface signaling in Pseudomonas. FEMS Microbiology Reviews, 38(5), 837-861. [Link]

  • Marshall, B., et al. (2020). Pseudomonas aeruginosa FpvB Is a High-Affinity Transporter for Xenosiderophores Ferrichrome and Ferrioxamine B. mBio, 11(6), e02778-20. [Link]

  • D'Argenio, D. A., et al. (2002). A Cell Surface Signaling System for Siderophore-Mediated Iron Acquisition in Pseudomonas aeruginosa. Journal of Bacteriology, 184(23), 6481–6489. [Link]

  • Miller, J. H. (1972). Experiments in molecular genetics. Cold Spring Harbor Laboratory. [Link]

  • Livak, K. J., & Schmittgen, T. D. (2001). Analysis of relative gene expression data using real-time quantitative PCR and the 2− ΔΔCT method. methods, 25(4), 402-408. [Link]

  • Llamas, M. A., et al. (2006). The heterologous siderophores ferrioxamine B and ferrichrome activate signaling pathways in Pseudomonas aeruginosa. Journal of bacteriology, 188(5), 1882-1891. [Link]

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Method

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Ferrioxamine E

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Ferrioxamine E. Ferrioxamine E, a cyclic hydroxamate siderophore, plays a crucia...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Ferrioxamine E. Ferrioxamine E, a cyclic hydroxamate siderophore, plays a crucial role in microbial iron acquisition and has significant applications in biotechnology and medicine.[1][2] The accurate determination of its concentration is vital for research, development, and quality control in these fields. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a complete method validation strategy based on the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.[3][4][5]

Introduction: The Significance of Ferrioxamine E Quantification

Ferrioxamine E is a member of the siderophore class of compounds, which are high-affinity iron-chelating molecules produced by various microorganisms, such as Streptomyces species.[1][2] Its primary biological function is to sequester ferric iron (Fe³⁺) from the environment and transport it into the microbial cell.[2] This high affinity for iron also makes Ferrioxamine E and its deferrated form (Desferrioxamine E) valuable in several applications:

  • Biomedical Research: Used to study iron metabolism and transport in living organisms.[2]

  • Clinical Applications: The related compound, Desferrioxamine B, is a cornerstone in chelation therapy for iron overload disorders.

  • Microbiology & Biotechnology: Employed in culture media to control iron availability or to study microbial interactions.[2]

Given these critical roles, a precise and accurate analytical method is essential for quantifying Ferrioxamine E in diverse matrices, such as bacterial culture supernatants, fermentation broths, and purified stocks. This HPLC-UV method leverages the distinct spectrophotometric properties of the iron-bound complex to provide a selective and sensitive quantification platform.

Physicochemical Properties of Ferrioxamine E

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₂₇H₄₅FeN₆O₉[6][7]
Molecular Weight 653.5 g/mol [6][7]
CAS Number 20008-20-2[2][6]
Appearance Reddish-brown powder[6]
Solubility Soluble in DMSO and Methanol[1]

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet-Visible (UV-Vis) detector.

The core principle is the separation of Ferrioxamine E from other matrix components on a non-polar stationary phase (C18) using a polar mobile phase. The iron (Fe³⁺) complex of Desferrioxamine E forms the stable, colored compound Ferrioxamine E, which exhibits a strong absorbance in the visible spectrum due to a ligand-to-metal charge transfer band.[8] This allows for selective detection at approximately 435 nm , minimizing interference from many colorless compounds typically found in biological matrices.[8] Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve constructed from standards of known concentrations.

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (4-decimal place).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.22 µm, PVDF or similar).

Chemicals and Reagents
  • Ferrioxamine E standard (≥95% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Methanol, HPLC grade.

Detailed Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A (MPA): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.

  • Causality Note: TFA is used as an ion-pairing agent to improve peak shape and as a pH modifier to ensure consistent ionization of any residual silanol groups on the column and the analyte itself, leading to sharper, more symmetrical peaks.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ferrioxamine E standard and dissolve it in 10.0 mL of Methanol in a volumetric flask. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% MPA, 5% MPB).

Sample Preparation
  • For liquid samples (e.g., bacterial culture supernatant), centrifuge at 10,000 x g for 10 minutes to pellet cells and debris.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • If necessary, dilute the filtered sample with the initial mobile phase to bring the concentration within the linear range of the calibration curve.

  • Self-Validation Insight: Filtering is a critical step to prevent column blockage, which would manifest as high backpressure and poor peak shape.[9][10]

HPLC Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in ACN
Gradient Program Time (min)
0.0
20.0
22.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 435 nm
  • Expertise Note: A gradient elution is employed to ensure that analytes with different polarities are effectively separated and eluted as sharp peaks, while also cleaning the column of strongly retained components before the next injection. Maintaining a constant column temperature is crucial for reproducible retention times.[9][10]

System Suitability

Before running the validation or sample analysis, perform at least five replicate injections of a mid-concentration standard (e.g., 25 µg/mL). The system is deemed suitable if the relative standard deviation (%RSD) for peak area and retention time is ≤ 2.0%.

Diagram: HPLC Quantification Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) Calibration Construct Calibration Curve Std_Prep->Calibration Sample_Prep Sample Preparation (Centrifuge & Filter) HPLC_Run HPLC Injection & Separation Sample_Prep->HPLC_Run MP_Prep Mobile Phase Preparation MP_Prep->HPLC_Run Detection UV-Vis Detection (435 nm) HPLC_Run->Detection Chromatogram Generate Chromatogram (Peak Area) Detection->Chromatogram Chromatogram->Calibration Quantification Quantify Sample Concentration Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for Ferrioxamine E quantification.

Method Validation Protocol

To ensure the method is fit for its intended purpose, a full validation must be performed according to regulatory guidelines such as ICH Q2(R2).[3][5] The objective is to demonstrate that the analytical procedure is suitable and reliable.[4]

Validation Parameters & Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from Ferrioxamine E, without interference from the matrix.Peak purity analysis (if using PDA); no co-eluting peaks at the retention time of Ferrioxamine E in blank matrix injections.
Linearity To establish a linear relationship between concentration and peak area over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value, assessed via recovery studies.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analysis of replicates on the same day. Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.%RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision.
LOQ The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-Noise ratio (S/N) ≥ 10; acceptable precision and accuracy.
LOD The lowest concentration that can be reliably detected.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.%RSD of results should remain within acceptable limits (e.g., ≤ 5.0%) after minor changes (e.g., Flow Rate ±5%, Column Temp ±2°C).

Source: Based on ICH Q2(R2) and FDA guidelines.[3][5][11][12]

Diagram: Method Validation Logic

Validation_Logic cluster_primary Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated

Caption: Logical flow of the analytical method validation process.

Troubleshooting Common HPLC Issues

Even robust methods can encounter issues. This table provides guidance on resolving common problems.[9][10][13][14]

ProblemPotential Cause(s)Recommended Solution(s)
High System Pressure - Column frit blockage. - Particulate matter from sample. - Precipitated buffer/salts.- Back-flush the column with an appropriate solvent. - Ensure all samples are filtered through a 0.22 µm filter. - Flush the system and column with water to dissolve salts.[10]
Retention Time Shifts - Inconsistent mobile phase preparation. - Column degradation or aging. - Fluctuations in flow rate or temperature.- Prepare fresh mobile phase carefully. - Use a guard column; replace the analytical column if performance degrades. - Check the pump for leaks and ensure the column oven is stable.[9][10]
Peak Tailing or Broadening - Column contamination or void. - Mismatch between sample solvent and mobile phase. - Secondary interactions with the stationary phase.- Flush the column with a strong solvent (e.g., 100% ACN). - Dissolve samples in the initial mobile phase whenever possible. - Ensure the mobile phase pH is appropriate; check for TFA degradation.[9]
Baseline Noise or Drift - Air bubbles in the pump or detector. - Contaminated mobile phase. - Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly and purge the system.[10][13] - Use high-purity solvents and prepare fresh mobile phase daily. - Check lamp energy and replace if necessary.

References

  • Labcompare.com. (2025-02-28). Troubleshooting Common HPLC Issues.
  • U.S. Food and Drug Administration (FDA). (2024-03-06). Q2(R2) Validation of Analytical Procedures.
  • AELAB. (2025-05-29). Expert Guide to Troubleshooting Common HPLC Issues.
  • U.S. Food and Drug Administration (FDA). (2020-04-21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Universal Lab Blog. (2024-07-31). The 10 Most Common HPLC Problems and Solutions!.
  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • BioPharm International. (2024-03-07). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024-06-25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • CymitQuimica. Ferrioxamine E.
  • PubChem. Ferrioxamine E. CID 167864.
  • Singh, S., Hider, R. C., & Porter, J. B. (1992). Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection. Analytical Biochemistry, 203(1), 116-120.
  • Neumann, G., & Römheld, V. (1995). The determination of ferric iron in plants by HPLC using the microbial iron chelator desferrioxamine E. Plant and Soil, 171(1), 31-35.
  • Pharmaguideline. (2024-12-11). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Tesoro, A., Novakovic, J., Thiessen, J. J., & Spino, M. (2005). Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation. Journal of Chromatography B, 823(2), 177-183.
  • ResearchGate. HPLC chromatogram of ferrioxamine E (FoxE) with the addition of....
  • PubChem. Ferrioxamine E [M+Fe-2H]. CID 57509305.
  • Cayman Chemical. Ferrioxamine E (CAS Number: 20008-20-2).
  • Research Trends. Direct separation, detection and quantitation of iron (II) using high performance liquid chromatography and evaporative light s.
  • MDPI. (2023). Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum. International Journal of Molecular Sciences, 24(1), 1-17.
  • AMSbiopharma. (2025-07-22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025-07-02). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • DC Fine Chemicals. (2024-04-09). Ferrioxamine E: a powerful inhibitor for reliable cell cultures.
  • International Council for Harmonisation (ICH). (2023-11-30). Validation of Analytical Procedures Q2(R2).
  • MDPI. (2022). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. Antibiotics, 11(1), 1-15.
  • ACS Publications. (2021-11-16). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. Inorganic Chemistry, 60(23), 18069-18082.
  • ResearchGate. IR, Raman and surface-enhanced Raman study of desferrioxamine B and its Fe(III) complex, ferrioxamine B.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ferrioxamine E Production in Streptomyces

Welcome to the technical support center for ferrioxamine E production. This guide is designed for researchers, scientists, and drug development professionals working with Streptomyces fermentation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ferrioxamine E production. This guide is designed for researchers, scientists, and drug development professionals working with Streptomyces fermentation. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your experimental workflows and maximize yields.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section covers foundational knowledge essential for understanding and troubleshooting ferrioxamine E fermentation.

Q1: What is Ferrioxamine E and why is its production in Streptomyces critical?

Ferrioxamine E is a cyclic hydroxamate siderophore, a small molecule with an exceptionally high affinity for ferric iron (Fe³⁺).[1][2] Streptomyces species, like many other microbes, produce siderophores to scavenge this essential nutrient from their environment where it is often present in insoluble forms.[3][4] In clinical and research settings, its iron-free form, desferrioxamine E (DFO-E), is a valuable iron-chelating agent.[1][2] Optimizing its production is crucial for developing cost-effective sources for therapeutic applications and research.

Q2: What is the fundamental principle governing ferrioxamine E production?

The core principle is iron limitation. The biosynthetic gene clusters responsible for producing desferrioxamines are tightly regulated and typically repressed by the presence of iron.[5] When Streptomyces senses an iron-deficient environment, it upregulates these genes to produce siderophores for iron acquisition.[5][6] Therefore, the primary goal of any fermentation strategy is to create and maintain an iron-limited condition that stimulates robust DFO-E synthesis without critically impairing essential cellular functions.

Q3: My Streptomyces culture is growing well (high biomass), but the ferrioxamine E yield is low. What's happening?

This is a classic decoupling of growth and secondary metabolite production. It often indicates that the culture conditions favor primary metabolism (biomass accumulation) over secondary metabolism (siderophore synthesis). The most common cause is that the medium, while supporting growth, contains sufficient bioavailable iron to repress the des gene cluster.[5] Other factors can include suboptimal pH, incorrect precursor availability, or reaching the stationary phase under non-inducing conditions.

Q4: Are there different types of desferrioxamines I should be aware of?

Yes. Streptomyces can produce a family of related desferrioxamines, such as desferrioxamine B, D2, and G.[1][5][7][8] It is common to find traces of desferrioxamine D2 alongside DFO-E in cultures of Streptomyces parvulus.[1][2] The specific profile of siderophores produced can depend on the Streptomyces species, strain, and fermentation conditions. Analytical methods like HPLC and mass spectrometry are essential to confirm the identity and purity of the target compound.[7][9]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during ferrioxamine E fermentation.

Problem 1: Low or No Detectable Ferrioxamine E Yield

This is the most frequent issue. The key is to systematically evaluate the factors that induce or inhibit production.

Causality & Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing low yield.

Low_Yield_Troubleshooting Start Low/No DFO-E Yield Check_Iron Verify Iron Concentration in Medium Start->Check_Iron Check_Media Assess Media Composition (C/N Sources) Start->Check_Media Check_pH Monitor pH Profile During Fermentation Start->Check_pH Check_Culture Evaluate Inoculum & Growth Phase Start->Check_Culture Iron_High Iron Too High? Check_Iron->Iron_High Media_Suboptimal Media Suboptimal? Check_Media->Media_Suboptimal pH_Drift Significant pH Drift? Check_pH->pH_Drift Culture_Issue Inoculum Poor? Check_Culture->Culture_Issue Iron_High->Check_Media No Sol_Iron Use Iron-Free Glassware. Omit Iron Salts. Consider Chelators (e.g., 2,2'-dipyridyl). Iron_High->Sol_Iron Yes Media_Suboptimal->Check_pH No Sol_Media Switch to High-Yield Media (e.g., Glucose/Na-Glutamate). Add Precursors (L-lysine). Media_Suboptimal->Sol_Media Yes pH_Drift->Check_Culture No Sol_pH Incorporate Buffer (e.g., MOPS). Maintain pH ~7.0. pH_Drift->Sol_pH Yes Sol_Culture Use Fresh, Healthy Inoculum. Harvest in Late Log/Early Stationary Phase. Culture_Issue->Sol_Culture Yes

Caption: Troubleshooting workflow for low ferrioxamine E yield.

Detailed Solutions:

  • Probable Cause 1: Iron Repression.

    • Explanation: This is the most critical factor. Even micromolar concentrations of ferric iron can completely suppress the expression of biosynthetic genes like desA.[5][6] Iron contamination can come from media components (e.g., yeast extract, peptones), water, or glassware.

    • Solution:

      • Omit Added Iron: Explicitly remove any added iron salts (like FeCl₃ or FeSO₄) from your media formulation.[10]

      • Use High-Purity Reagents: Utilize analytical grade reagents and high-purity water to minimize trace iron contamination.

      • Glassware Preparation: Use plasticware where possible. If using glassware, wash with a metal-free detergent and rinse thoroughly with deionized water.

      • Consider Iron Chelators: In some protocols, adding a strong iron chelator that is not utilized by Streptomyces can help create iron-limiting conditions.

  • Probable Cause 2: Suboptimal Media Composition.

    • Explanation: The choice of carbon and nitrogen sources significantly impacts both biomass and DFO-E production. Some complex nitrogen sources may contain enough iron to be repressive.

    • Solution:

      • Optimize C/N Sources: Studies have shown that specific combinations, such as glucose as the carbon source and sodium glutamate as the nitrogen source, can lead to high yields.[1][2]

      • Precursor Feeding: The biosynthesis of DFO-E originates from L-lysine.[5][11] Supplementing the medium with L-lysine can significantly boost production, with some feeding fermentation strategies achieving yields up to 12 g/L.[11][12]

  • Probable Cause 3: pH Imbalance.

    • Explanation: Streptomyces metabolism can cause significant shifts in the pH of the medium. An unfavorable pH can inhibit enzyme activity and overall secondary metabolite production. The optimal pH for siderophore production is often near neutral (pH 7.0).[13][14]

    • Solution:

      • Incorporate a Buffer: The addition of a biological buffer like MOPS (3-morpholinopropane-1-sulfonic acid) has been shown to stabilize pH, increase biomass, and markedly improve DFO-E yields.[1][2]

      • Monitor and Adjust: Regularly monitor the pH during the fermentation run and adjust as needed with sterile acid or base.

Problem 2: Inconsistent Batch-to-Batch Fermentation Results

Causality & Relationship Diagram:

Inconsistency often stems from variability in initial conditions which cascades through the fermentation process.

Inconsistency_Factors Inoculum Inoculum Quality (Age, Spore vs. Mycelia) Inconsistent_Yield Inconsistent DFO-E Yield Inoculum->Inconsistent_Yield impacts initial growth kinetics Media_Prep Media Preparation (Component Variability) Media_Prep->Inconsistent_Yield affects nutrient & iron levels Physical_Params Physical Parameters (Temp, Aeration) Physical_Params->Inconsistent_Yield influences metabolic rate

Caption: Key factors contributing to inconsistent fermentation yields.

Detailed Solutions:

  • Probable Cause 1: Inoculum Variability.

    • Explanation: The age, physiological state (spores vs. vegetative mycelia), and size of the inoculum can dramatically alter the lag phase and subsequent growth kinetics, leading to inconsistent production timing and yield.

    • Solution:

      • Standardize Inoculum: Develop a strict protocol for inoculum preparation. Use a consistent source (e.g., a freshly grown seed culture or a frozen spore stock), and standardize the inoculum volume or cell density.

      • Use a Two-Stage Inoculum: Grow a pre-culture (seed culture) under defined conditions and use a fixed volume of this actively growing culture to inoculate the main production fermenter.

  • Probable Cause 2: Variability in Complex Media Components.

    • Explanation: Lot-to-lot variations in complex components like yeast extract, soy flour, or corn steep liquor can introduce significant differences in nutrient and trace metal (especially iron) content.[15]

    • Solution:

      • Test New Lots: Before scaling up, test each new lot of a complex media component in a small-scale experiment to ensure it performs consistently.

      • Shift to Defined Media: Where possible, transition to a chemically defined medium. While initial optimization may be required, it will eliminate variability from complex sources. The glucose and sodium glutamate medium is a good starting point for a more defined composition.[1][2]

Problem 3: Difficulty with Downstream Extraction and Purification
  • Probable Cause 1: Ferrioxamine vs. Desferrioxamine.

    • Explanation: In the culture broth, the produced DFO-E will chelate any available ferric iron, forming the reddish-brown ferrioxamine E complex.[16] Purification methods often target the iron-free desferrioxamine form.

    • Solution:

      • Complex Decomposition: Before extraction, it may be necessary to add a stronger chelating agent like 8-hydroxyquinoline to strip the iron from the ferrioxamine complex, converting it back to DFO-E.[10][15]

      • Targeted Extraction: Use solvents optimized for DFO-E, such as a mixture of phenol and chloroform or benzyl alcohol, often after salting out the aqueous phase with ammonium sulfate or sodium chloride.[10]

  • Probable Cause 2: Co-purification of Analogs.

    • Explanation: As mentioned, other desferrioxamine analogs (like D2) with similar chemical properties may be co-produced and co-extracted.[1]

    • Solution:

      • High-Resolution Chromatography: A robust high-performance liquid chromatography (HPLC) method is essential for separating DFO-E from its analogs.[1][2] A two-step purification process involving initial extraction followed by preparative HPLC can yield purities of ~97%.[1][9]

Section 3: Key Protocols & Data

Protocol 1: High-Yield Batch Fermentation of Desferrioxamine E

This protocol is based on conditions reported to achieve high yields with Streptomyces parvulus.[1][2]

  • Media Preparation:

    • Prepare the basal medium containing Glucose (20 g/L) and Sodium Glutamate (10 g/L).

    • Add a buffer, such as MOPS, to a final concentration of 200 mM and adjust the pH to 7.0.

    • Crucially, do NOT add any iron salts.

    • Dispense into baffled flasks (e.g., 50 mL in a 250 mL flask to ensure high aeration).

    • Autoclave at 121°C for 20 minutes.

  • Inoculation:

    • Prepare a seed culture of Streptomyces in a suitable growth medium (e.g., Tryptone Soya Broth) for 48-72 hours.[17]

    • Inoculate the production media with 5% (v/v) of the seed culture.

  • Incubation:

    • Incubate at 28-30°C with vigorous shaking (e.g., 200-250 rpm).[14][18]

    • Fermentation is typically carried out for 7-9 days.[10][17]

  • Sampling and Analysis:

    • Withdraw samples aseptically every 24 hours to monitor growth (OD or dry cell weight) and DFO-E production via HPLC.

Protocol 2: Quantification of Ferrioxamine E by HPLC

This protocol allows for the quantification of the iron-bound form, ferrioxamine E.

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the cells.

    • Take the supernatant and add a solution of FeCl₃ in slight molar excess to ensure all DFO-E is converted to the colored ferrioxamine E complex. Allow to incubate for at least 1 hour.[19]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[19]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 10mM Tris-HCl, pH 5) and an organic solvent like acetonitrile is commonly used.[19]

    • Detection: The ferrioxamine E complex has a characteristic absorbance at ~430-435 nm due to its ligand-to-metal charge transfer band.[16][20] This wavelength provides high selectivity as few other broth components absorb here.

    • Quantification: Create a standard curve using purified ferrioxamine E of known concentrations.

Data & Reference Tables

Table 1: Summary of Optimized Media Components

Component Concentration Role & Rationale References
Glucose 20 g/L Preferred carbon source for high-yield production. [1],[2]
Sodium Glutamate 10 g/L Effective nitrogen source, minimizes iron contamination. [1],[2]
L-lysine (Variable) Direct biosynthetic precursor; feeding can boost yield significantly. [11],[12]
MOPS Buffer 200 mM Maintains optimal pH (~7.0), preventing metabolic inhibition. [1],[2]

| Iron (Fe³⁺) | < 1 µM | CRITICAL: Must be kept at trace levels to avoid gene repression. |[5],[6] |

Table 2: Key Physical Fermentation Parameters

Parameter Optimal Range Rationale References
Temperature 28 - 30°C Balances robust growth and secondary metabolite enzyme activity. [18],[17],[14]
pH 6.8 - 7.3 Optimal range for Streptomyces growth and siderophore synthesis. [13],[17]
Aeration High (Baffled flasks, <25% fill volume) Streptomyces are aerobic; high oxygen is required for biosynthesis. [14]

| Agitation | 200 - 250 rpm | Ensures adequate mixing and oxygen transfer. |[14] |

References

  • Csongor, R., et al. (2016). Optimization of desferrioxamine E production by Streptomyces parvulus. Acta Microbiologica et Immunologica Hungarica, 63(4), 451-462. [Link]

  • Meiwes, J., et al. (1990). Production of desferrioxamine E and new analogues by directed fermentation and feeding fermentation. Applied Microbiology and Biotechnology, 32(5), 505-510. [Link]

  • Csongor, R., et al. (2016). Optimization of desferrioxamine E production by Streptomyces parvulus. PubMed. [Link]

  • Shaligram, S., et al. (2024). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI. [Link]

  • Schaffner, W., et al. (1995). Quantification of desferrioxamine, ferrioxamine and aluminoxamine by post-column derivatization high-performance liquid chromatography. PubMed. [Link]

  • Akter, S., et al. (2021). Application of Response Surface Methodology for Optimization of Siderophore Production. Journal of Pharmaceutical Research International. [Link]

  • Prelog, V., & Zähner, H. (1964). Process for the manufacture of desferrioxamines.
  • Aghamirian, M. R., & Ghiasian, S. A. (2009). Production of Desferrioxamine B (Desferal) using Corn Steep Liquor in Streptomyces pilosus. Science Alert. [Link]

  • ResearchGate. (n.d.). Effect of temperature on growth of the Streptomyces isolates. [Link]

  • Semantic Scholar. (n.d.). Optimization of desferrioxamine E production by Streptomyces parvulus. [Link]

  • Sharma, M., et al. (2023). Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination. National Institutes of Health (NIH). [Link]

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  • ResearchGate. (n.d.). HPLC chromatogram of ferrioxamine E (FoxE) with the addition of... [Link]

  • Stintzi, A., et al. (2015). Accurate mass MS/MS/MS analysis of siderophores ferrioxamine B and E1 by collision-induced dissociation electrospray mass spectrometry. PubMed. [Link]

  • Semantic Scholar. (n.d.). Production of desferrioxamine E and new analogues by directed fermentation and feeding fermentation. [Link]

  • ResearchGate. (n.d.). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. [Link]

  • ResearchGate. (n.d.). Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation. [Link]

  • Khattab, A. I., et al. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Applied and Industrial Sciences. [Link]

  • ResearchGate. (n.d.). Production of desferrioxamine E and new analogues by directed fermentation and feeding fermentation. [Link]

  • SciSpace. (1991). Isolation and identification of ferrioxamine G and E in Hafnia alvei. [Link]

  • Jones, S. E., et al. (2022). Cryptic specialized metabolites drive Streptomyces exploration and provide a competitive advantage during growth with other microbes. National Institutes of Health (NIH). [Link]

  • ResearchGate. (n.d.). The determination of ferric iron in plants by HPLC using the microbial iron chelator desferrioxamine E. [Link]

  • Gerdt, J. P., et al. (2025). Streptomyces secretes a siderophore that sensitizes competitor bacteria to phage infection. PubMed. [Link]

  • El-Aassar, M. R., et al. (2022). Production and Potential Genetic Pathways of Three Different Siderophore Types in Streptomyces tricolor Strain HM10. MDPI. [Link]

  • Chen, J., et al. (2023). Discovery of New Siderophores from a Marine Streptomycetes sp. via Combined Metabolomics and Analysis of Iron-Chelating Activity. ResearchGate. [Link]

  • Gerdt, J. P., et al. (2025). Streptomyces secretes a siderophore that sensitizes competitor bacteria to phage infection. ResearchGate. [Link]

  • Wang, L., et al. (2021). Structure, Function, and Biosynthesis of Siderophores Produced by Streptomyces Species. PubMed. [Link]

  • Berner, I., et al. (1988). Characterization of ferrioxamine E as the principal siderophore of Erwinia herbicola (Enterobacter agglomerans). PubMed. [Link]

  • Lambert, S., et al. (2015). Effects of iron concentration and DFB (Desferrioxamine-B) on transcriptional profiles of an ecologically relevant marine bacterium. National Institutes of Health (NIH). [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Ferrioxamine E Solution Stability

Welcome to the technical support guide for Ferrioxamine E. As a siderophore with an exceptionally high affinity for ferric iron (Fe³⁺), Ferrioxamine E is a critical component in various research applications, from microb...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ferrioxamine E. As a siderophore with an exceptionally high affinity for ferric iron (Fe³⁺), Ferrioxamine E is a critical component in various research applications, from microbiology, where it promotes the growth of specific bacteria like Salmonella, to studies on iron metabolism.[1][2] The integrity of your experimental results depends directly on the stability and purity of your Ferrioxamine E solutions.

This guide is designed to provide you, the researcher, with practical, in-depth knowledge rooted in chemical principles. We will move beyond simple instructions to explain the causality behind best practices, empowering you to proactively manage solution stability and troubleshoot issues as they arise.

Part 1: Frequently Asked Questions (FAQs) on Ferrioxamine E Handling

This section addresses the most common initial questions regarding the preparation and storage of Ferrioxamine E.

Q1: What is the best way to prepare a stock solution of Ferrioxamine E?

A: The key to a stable stock solution is using the correct solvent and handling techniques. Ferrioxamine E powder is soluble in solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[2] For most biological applications, DMSO is preferred due to its high solvating power and compatibility with cell culture media at low final concentrations.

  • Causality: Using an appropriate solvent ensures complete dissolution, preventing the formation of micro-precipitates that can act as nucleation sites for degradation or precipitation over time. Always use anhydrous grade solvents to minimize water content, as water can participate in hydrolysis reactions.

For a detailed methodology, please refer to SOP 1: Preparation of a Concentrated Ferrioxamine E Stock Solution .

Q2: What are the definitive storage conditions for Ferrioxamine E?

A: Proper storage is the single most critical factor in maintaining the long-term integrity of Ferrioxamine E. Storage conditions differ for the solid powder versus prepared solutions. The following table summarizes the recommended guidelines based on supplier data sheets and stability studies.[2][3]

FormSolventStorage TemperatureMaximum DurationKey Considerations
Solid Powder N/A-20°C≥ 4 years[2]Keep tightly sealed in a desiccated environment.
Stock Solution DMSO-80°C6 months[3]Aliquot to avoid repeated freeze-thaw cycles.[3]
Stock Solution DMSO-20°C1 month[3]Suitable for short-term use only.
Working Dilutions Aqueous2-8°C< 24 hoursPrepare fresh daily for optimal performance.

Q3: What are the visible signs of Ferrioxamine E solution instability or degradation?

A: Visual inspection is the first line of defense. Be vigilant for:

  • Color Change: A fresh, properly chelated Ferrioxamine E solution has a characteristic reddish-brown color. A shift to a lighter orange, yellow, or colorless state can indicate the dissociation of the iron atom from the siderophore.

  • Precipitation: The appearance of a visible precipitate, which may be amorphous or crystalline, is a clear sign of instability. This could be the Ferrioxamine E itself crashing out of solution or a degradation product.[4]

  • Cloudiness/Haze: Any loss of clarity suggests the formation of insoluble aggregates or microbial contamination.

Q4: Why is it critical to aliquot stock solutions and avoid freeze-thaw cycles?

A: Aliquoting into single-use volumes is a cornerstone of good laboratory practice for a reason.[3] Each freeze-thaw cycle introduces multiple risks:

  • Physical Stress: The formation and melting of ice crystals can exert physical stress on the molecular structure of the complex.

  • Water Condensation: Opening a frozen vial in a humid lab environment introduces atmospheric water, which can be incorporated into the solution upon thawing. This increases the risk of hydrolysis of the amide bonds within the Ferrioxamine E structure over time.[5]

  • Localized Concentration Changes: As the solution freezes, solutes can become concentrated in the unfrozen liquid phase, which can alter local pH and accelerate degradation.

Q5: How does pH affect the stability of Ferrioxamine E solutions?

A: The Ferrioxamine E complex is a hexadentate chelate, where three hydroxamate groups wrap around a central Fe³⁺ ion.[6] The stability of this coordination is highly pH-dependent. While the complex is very stable over a broad pH range, extreme conditions can lead to instability.[7]

  • Low pH (Acidic): At very low pH, protonation of the hydroxamate groups can occur, leading to the "unwrapping" and release of the ferric iron.[7]

  • High pH (Alkaline): In highly alkaline environments, iron may precipitate as insoluble ferric hydroxides, effectively competing with the siderophore for the iron ion.[8] For most experimental uses, maintaining the pH of working solutions within a physiological range (pH 6.5-7.5) is recommended to ensure the stability of the iron complex.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a logical framework for diagnosing and resolving specific problems encountered during experiments.

Troubleshooting Workflow

G cluster_0 Observation cluster_1 Diagnosis cluster_2 Potential Causes cluster_3 Corrective Actions observe Instability Observed in Ferrioxamine E Solution color_change Color Change (Red-Brown -> Yellow) observe->color_change precipitate Precipitate or Cloudiness observe->precipitate activity_loss Loss of Biological Activity observe->activity_loss cause_ph pH Shift (Acidic/Alkaline) color_change->cause_ph cause_photo Photodegradation color_change->cause_photo precipitate->cause_ph cause_solubility Poor Solubility / High Conc. precipitate->cause_solubility cause_contamination Chemical or Microbial Contamination precipitate->cause_contamination cause_hydrolysis Ligand Hydrolysis activity_loss->cause_hydrolysis activity_loss->cause_contamination cause_storage Improper Storage (Temp / Freeze-Thaw) activity_loss->cause_storage action_ph Verify & Adjust pH of Buffer cause_ph->action_ph action_light Store in Amber Vials / Protect from Light cause_photo->action_light action_fresh Prepare Fresh Solution cause_hydrolysis->action_fresh action_conc Re-dissolve with Gentle Warming; Consider Lower Concentration cause_solubility->action_conc action_filter Filter Sterilize (0.22 µm) cause_contamination->action_filter action_aliquot Review Storage Protocol (Aliquot, -80°C) cause_storage->action_aliquot action_ph->action_fresh action_conc->action_fresh G cluster_conditions Degradation Triggers cluster_pathways Degradation Pathways cluster_products Degradation Products compound Ferrioxamine E (Stable Cyclic Trihydroxamate-Fe³⁺ Complex) pathway1 Decomplexation Fe³⁺ Dissociation compound->pathway1 pathway2 Ligand Hydrolysis Amide Bond Cleavage compound->pathway2 trigger1 Extreme pH trigger1->pathway1 trigger2 UV Light trigger2->pathway1 trigger3 H₂O / Time (Improper Storage) trigger3->pathway2 product1 Apo-Desferrioxamine E + Free Fe³⁺ pathway1->product1 product2 Linearized Fragments (Inactive) pathway2->product2

Caption: Key degradation pathways for Ferrioxamine E solutions.

Part 3: Standard Operating Procedures (SOPs)

Follow these validated protocols to ensure consistency and maximize the stability of your Ferrioxamine E solutions.

SOP 1: Preparation of a Concentrated Ferrioxamine E Stock Solution (e.g., 10 mM)

Materials:

  • Ferrioxamine E powder (CAS 20008-20-2)

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Pre-calculation: Determine the mass of Ferrioxamine E powder needed. (Molar Mass ≈ 653.5 g/mol ). [9]For 1 mL of a 10 mM stock, you will need 0.654 mg.

  • Weighing: Carefully weigh the required amount of Ferrioxamine E powder in a sterile microfuge tube on an analytical balance. Note: Due to the small mass, it is often more practical to weigh a larger amount (e.g., 6.54 mg) and dissolve it in a larger volume (10 mL) to create a master stock, which can then be aliquoted.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the powder.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear and reddish-brown.

  • Aliquoting: Immediately dispense the stock solution into single-use, sterile amber cryovials. The aliquot volume should correspond to what you typically use for one experiment to avoid partial thawing of a vial.

  • Storage: Label the vials clearly with the name, concentration, and date of preparation. Immediately transfer the aliquots to an -80°C freezer for long-term storage. [3]

SOP 2: Quick Stability Assessment via UV-Vis Spectrophotometry

Background: The Ferrioxamine E complex has a characteristic absorbance maximum around 430-440 nm due to the iron-hydroxamate charge transfer. [10][11]A significant decrease in absorbance at this wavelength over time can indicate degradation or decomplexation.

Procedure:

  • Prepare a Dilution: Prepare a precise dilution of your Ferrioxamine E stock solution in a suitable buffer (e.g., Tris-HCl, pH 7.4) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Initial Scan (Baseline): Immediately after preparing a fresh stock solution, perform a wavelength scan from 350 nm to 600 nm using the buffer as a blank. Record the absorbance value at the peak maximum (~430 nm). This is your T=0 baseline.

  • Periodic Checks: At future time points (e.g., after 1 month of storage), thaw a new aliquot, prepare the exact same dilution, and repeat the scan.

  • Analysis: Compare the absorbance maximum to the baseline value. A decrease of >10% suggests significant degradation, and the stock solution should be considered for replacement.

References

  • Berner, I., et al. (1988). Characterization of ferrioxamine E as the principal siderophore of Erwinia herbicola (Enterobacter agglomerans). PubMed.[Link]

  • Crichton, R. R., & Boelaert, J. R. (2018). Desferrioxamine biosynthesis: diverse hydroxamate assembly by substrate-tolerant acyl transferase DesC. Philosophical Transactions of the Royal Society B: Biological Sciences.[Link]

  • Morse, A. M., et al. (2018). Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. Applied and Environmental Microbiology.[Link]

  • Ferrioxamine E: a powerful inhibitor for reliable cell cultures. (2024). DC Fine Chemicals.[Link]

  • Ferrioxamine E | C27H45FeN6O9 | CID 167864. PubChem, National Center for Biotechnology Information.[Link]

  • Ferrioxamine E [M+Fe-2H] | C27H48FeN6O9 | CID 57509305. PubChem, National Center for Biotechnology Information.[Link]

  • Borgias, B. A., et al. (2021). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. Molecules.[Link]

  • Gumienna-Kontecka, E., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. Inorganic Chemistry.[Link]

  • Sunda, W. G., & Huntsman, S. A. (2003). Effect of pH, light, and temperature on Fe-EDTA chelation and Fe hydrolysis in seawater. Marine Chemistry.[Link]

  • Schwabe, R., et al. (2018). Analysis of desferrioxamine-like siderophores and their capability to selectively bind metals and metalloids: development of a robust analytical RP-HPLC method. Research in Microbiology.[Link]

  • Tesoro, A., et al. (2005). Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation. Journal of Chromatography B.[Link]

  • Reissbrodt, R., et al. (1990). Isolation and identification of ferrioxamine G and E in Hafnia alvei. Zentralblatt für Bakteriologie.[Link]

  • Kuznetsova, E., et al. (2024). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. International Journal of Molecular Sciences.[Link]

  • Reilly, R. M., et al. (1994). The Pharmaceutical Stability of Deferoxamine Mesylate. The Canadian Journal of Hospital Pharmacy.[Link]

  • Gumienna-Kontecka, E., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. National Institutes of Health.[Link]

  • Di Marco, V., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules.[Link]

  • Malojčić, G., et al. (2014). A complete structural characterization of the desferrioxamine E biosynthetic pathway from the fire blight pathogen Erwinia amylovora. ResearchGate.[Link]

  • Miller, M. J., et al. (2022). Chemoenzymatic Synthesis of Select Intermediates and Natural Products of the Desferrioxamine E Siderophore Pathway. Molecules.[Link]

  • Morales-Cedeño, L. R., et al. (2023). Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum. Journal of Fungi.[Link]

Sources

Troubleshooting

Technical Support Center: Addressing Variability in Salmonella Growth Promotion with Ferrioxamine E

Welcome to the technical support center for addressing variability in Salmonella growth promotion assays using Ferrioxamine E. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing variability in Salmonella growth promotion assays using Ferrioxamine E. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of these experiments. Our goal is to equip you with the knowledge to troubleshoot common issues, understand the underlying scientific principles, and achieve reproducible, high-quality data.

Introduction: The Critical Role of Iron and Ferrioxamine E in Salmonella Growth

Iron is an essential nutrient for virtually all living organisms, playing a critical role in numerous metabolic processes. For pathogenic bacteria like Salmonella enterica, the ability to acquire iron from the host environment is a key determinant of its virulence and growth.[1][2][3] To overcome the iron-limited conditions within a host, Salmonella has evolved sophisticated iron acquisition systems, including the production and utilization of siderophores—small, high-affinity iron-chelating molecules.[4][5][6]

Ferrioxamine E is a hydroxamate-type siderophore that Salmonella can efficiently utilize as an iron source, a trait that distinguishes it from many other enteric bacteria, including Escherichia coli.[7][8][9] This selectivity makes Ferrioxamine E a valuable tool in microbiology, particularly for the selective enrichment and detection of Salmonella.[7][9][10] However, researchers often encounter variability in Salmonella growth promotion assays when using Ferrioxamine E. This guide will dissect the potential sources of this variability and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is Ferrioxamine E used to promote Salmonella growth?

A1: Salmonella enterica possesses a specific outer membrane receptor, FoxA, and an associated transport system that recognizes and internalizes Ferrioxamine E complexed with iron.[8][11][12] This allows Salmonella to thrive in iron-depleted environments where other bacteria that lack this uptake system cannot. This selective advantage is harnessed in laboratory settings to preferentially grow Salmonella from mixed microbial populations or to study its iron acquisition mechanisms.[7][9][10]

Q2: What is the mechanism of Ferrioxamine E uptake in Salmonella?

A2: The uptake of the ferrioxamine-iron complex is a multi-step process.

  • Outer Membrane Transport: The ferric-ferrioxamine complex binds to the specific outer membrane receptor protein, FoxA.[8][12] This transport across the outer membrane is an active process that requires energy, which is supplied by the TonB-ExbB-ExbD complex.[8][11]

  • Periplasmic Transport and Inner Membrane Translocation: Once in the periplasm, the complex is shuttled to the inner membrane by a periplasmic binding protein. It is then transported into the cytoplasm by an ABC (ATP-binding cassette) transporter, likely the FhuBCD system, which is also involved in the uptake of other hydroxamate siderophores.[7][8]

Q3: Can all Salmonella serovars utilize Ferrioxamine E?

A3: The ability to utilize Ferrioxamine E is widespread but not universal across all Salmonella enterica subspecies. The foxA gene, which encodes the outer membrane receptor, is predominantly found in subspecies I, II, and IIIb, which include the vast majority of serovars associated with human and animal infections.[8] It is crucial to verify the genetic capacity of your specific Salmonella strain to utilize Ferrioxamine E, especially if working with less common serovars.

Q4: Can other bacteria besides Salmonella use Ferrioxamine E?

A4: While the inability of E. coli to efficiently utilize Ferrioxamine E is a key aspect of its use in selective media, some other bacteria, such as certain species of Yersinia, also possess uptake systems for ferrioxamines.[7] Therefore, while Ferrioxamine E provides a strong selective pressure, it does not guarantee the exclusive growth of Salmonella in a complex environmental sample.

Troubleshooting Guide: Addressing Experimental Variability

Variability in Salmonella growth promotion assays with Ferrioxamine E can arise from several factors, ranging from media preparation to the physiological state of the bacteria.

Issue 1: Inconsistent or No Growth Promotion

Possible Cause 1: Sub-optimal Concentration of Ferrioxamine E

  • Explanation: The concentration of Ferrioxamine E is critical. Too low a concentration may not provide enough iron to support robust growth, while excessively high concentrations can sometimes be inhibitory or lead to non-selective growth of other bacteria.[9][13]

  • Troubleshooting:

    • Perform a dose-response experiment to determine the optimal concentration of Ferrioxamine E for your specific Salmonella strain and experimental conditions. A typical starting range to test is 0.1 to 10 µg/mL.

    • One study found that lower concentrations (≤ 50 µg/ml) exclusively promoted Salmonella growth, while higher concentrations also allowed for the growth of E. coli.[9]

Possible Cause 2: Inappropriate Basal Media

  • Explanation: The composition of the basal growth medium is crucial. The medium must be sufficiently iron-depleted for the effects of Ferrioxamine E to be observed. The presence of residual iron in media components like peptone or yeast extract can mask the growth-promoting effect.

  • Troubleshooting:

    • Use a defined minimal medium with a known, low iron content.

    • If using complex media, consider treating it with an iron chelator like 2,2'-dipyridyl to sequester residual iron before adding Ferrioxamine E. Be sure to perform control experiments to ensure the chelator itself is not toxic to your Salmonella strain at the concentration used.

Possible Cause 3: Physiological State of the Salmonella Inoculum

  • Explanation: The growth phase and overall health of the bacterial culture used for inoculation can significantly impact the outcome of the assay. Stressed or stationary-phase cells may have a longer lag phase before they begin to actively utilize Ferrioxamine E. Interestingly, Ferrioxamine E has been shown to help resuscitate stressed Salmonella cells that are viable but not culturable on standard media.[14][15]

  • Troubleshooting:

    • Standardize your inoculum preparation. Always use a fresh overnight culture grown to a specific optical density (OD) to ensure the bacteria are in a consistent physiological state (e.g., mid-logarithmic phase).

    • Wash the cells in an iron-free saline solution before inoculating into the experimental medium to minimize the carryover of iron from the starter culture.

Issue 2: High Background Growth in Negative Controls

Possible Cause 1: Iron Contamination

  • Explanation: Trace amounts of iron in glassware, water, or media components can lead to significant background growth, obscuring the specific growth promotion by Ferrioxamine E.

  • Troubleshooting:

    • Use high-purity water (e.g., Milli-Q or equivalent).

    • Acid-wash all glassware to remove any trace metal contaminants.

    • Use plasticware whenever possible.

    • Prepare media using high-purity reagents.

Possible Cause 2: Salmonella Strain's Ability to Produce its Own Siderophores

  • Explanation: Salmonella can produce its own potent siderophores, such as enterobactin and salmochelin.[4] If the experimental conditions are not sufficiently iron-limiting, the bacteria may synthesize their own siderophores, leading to growth even in the absence of Ferrioxamine E.

  • Troubleshooting:

    • Ensure the basal medium is truly iron-depleted.

    • For mechanistic studies, consider using a Salmonella mutant strain that is deficient in the biosynthesis of its own siderophores (e.g., an entB or iroB mutant). This will create a cleaner system to specifically assess Ferrioxamine E-mediated growth.

Issue 3: Variability Between Replicates

Possible Cause 1: Inaccurate Pipetting and Dilutions

  • Explanation: Simple technical errors in pipetting, especially when preparing serial dilutions of Ferrioxamine E or the bacterial inoculum, are a common source of variability.

  • Troubleshooting:

    • Use calibrated pipettes and proper pipetting techniques.

    • Prepare master mixes of media and reagents to be distributed among replicates to ensure consistency.

Possible Cause 2: Environmental Factors

  • Explanation: Factors such as pH and the presence of competing ions can influence the stability and iron-chelating efficiency of Ferrioxamine E. Recent research indicates that pH can affect Salmonella's preference for different siderophores.[5][6][16]

  • Troubleshooting:

    • Ensure the pH of your growth medium is buffered and consistent across all experiments.

    • Be aware of the composition of your media and any potential competing metals that could interfere with iron binding to Ferrioxamine E.

Experimental Protocols and Data Presentation

Protocol 1: Preparation of Iron-Depleted Minimal Medium

This protocol provides a method for preparing a minimal medium with low iron content, suitable for Salmonella growth promotion assays.

  • Prepare a 10X M9 salts solution:

    • 68 g Na₂HPO₄

    • 30 g KH₂PO₄

    • 5 g NaCl

    • 10 g NH₄Cl

    • Dissolve in 1 L of high-purity water and autoclave.

  • Prepare sterile stock solutions:

    • 20% (w/v) Glucose

    • 1 M MgSO₄

    • 0.1 M CaCl₂

  • Assemble the final medium:

    • To 889 mL of sterile, high-purity water, add:

      • 100 mL of 10X M9 salts

      • 1 mL of 1 M MgSO₄

      • 1 mL of 0.1 M CaCl₂

      • 10 mL of 20% glucose

  • Add Ferrioxamine E: Aseptically add your desired concentration of sterile-filtered Ferrioxamine E to the medium.

Protocol 2: Salmonella Growth Promotion Assay
  • Inoculum Preparation:

    • Inoculate a single colony of Salmonella into a suitable broth (e.g., Luria-Bertani) and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the cells by centrifugation and wash twice with sterile, iron-free saline (0.85% NaCl in high-purity water).

    • Resuspend the final cell pellet in iron-free saline and adjust the OD₆₀₀ to a standardized value.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of your prepared iron-depleted medium with varying concentrations of Ferrioxamine E to triplicate wells.

    • Include negative control wells with no Ferrioxamine E and positive control wells with a known iron source (e.g., FeCl₃).

    • Add 20 µL of your standardized Salmonella inoculum to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking.

    • Measure the OD₆₀₀ at regular intervals (e.g., every hour for 12-24 hours) using a microplate reader.

  • Data Analysis:

    • Plot the average OD₆₀₀ against time for each condition to generate growth curves.

    • Compare the growth rates and final cell densities across the different Ferrioxamine E concentrations.

Table 1: Example Data for Ferrioxamine E Concentration Optimization
Ferrioxamine E (µg/mL)Lag Phase (hours)Max Growth Rate (ΔOD/hr)Final OD₆₀₀
0 (Negative Control)>12<0.010.08
0.140.150.45
1.02.50.250.70
10.020.280.75
10 µM FeCl₃ (Positive Control)20.300.80

Visualizing Key Concepts

Diagram 1: Ferrioxamine E-Mediated Iron Uptake in Salmonella

FerrioxamineE_Uptake cluster_OM Outer Membrane cluster_PP Periplasm cluster_IM Inner Membrane cluster_CP Cytoplasm FoxA FoxA Receptor FhuD FhuD (Periplasmic Binding Protein) FoxA->FhuD Transport FhuBC FhuBC (ABC Transporter) FhuD->FhuBC Delivery IronRelease Iron Release (Reduction) FhuBC->IronRelease Translocation Fe_Ferrioxamine_ext Fe³⁺-Ferrioxamine (Extracellular) Fe_Ferrioxamine_ext->FoxA Binding TonB TonB-ExbB-ExbD (Energy) TonB->FoxA Energizes Transport Troubleshooting_Workflow Start Start: Inconsistent Growth Check_Concentration Verify Ferrioxamine E Concentration Start->Check_Concentration Check_Media Assess Basal Medium (Iron Content) Check_Concentration->Check_Media Optimal Optimize_Conc Action: Perform Dose-Response Check_Concentration->Optimize_Conc Sub-optimal Check_Inoculum Standardize Inoculum Preparation Check_Media->Check_Inoculum Low Iron Use_Defined_Media Action: Use Iron-Depleted Minimal Medium Check_Media->Use_Defined_Media High Background Check_Controls Evaluate Negative Controls Check_Inoculum->Check_Controls Standardized Standardize_Culture Action: Use Log-Phase Cells, Wash Before Inoculation Check_Inoculum->Standardize_Culture Inconsistent Address_Contamination Action: Use Acid-Washed Glassware, High-Purity Water Check_Controls->Address_Contamination High Background Result_OK Result: Consistent Growth Achieved Check_Controls->Result_OK Clean Optimize_Conc->Check_Media Use_Defined_Media->Check_Inoculum Standardize_Culture->Check_Controls Address_Contamination->Result_OK

Caption: Troubleshooting logic for Ferrioxamine E assays.

References

  • Bäumler, A. J., Heffron, F., & Reissbrodt, R. (1999). Ferrioxamine-Mediated Iron(III) Utilization by Salmonella enterica. Applied and Environmental Microbiology, 65(4), 1610–1618. [Link]

  • Kingsley, R. A., Bäumler, A. J., Heffron, F., & Reissbrodt, R. (1999). Ferrioxamine-Mediated Iron(III) Utilization by Salmonella enterica. Applied and Environmental Microbiology, 65(4), 1610-1618. [Link]

  • Beal, J., et al. (2018). Effect of Organic Iron on Growth, Motility, and Virulence of Salmonella Typhimurium. Current Developments in Nutrition, 3(Suppl 1), nzz048.P09-012-19. [Link]

  • García-del Portillo, F., et al. (2022). Ferrous Iron Uptake Is Required for Salmonella to Persist within Vacuoles of Host Cells. Infection and Immunity, 90(5), e00031-22. [Link]

  • Luckey, M., Pollack, J. R., Wayne, R., Ames, B. N., & Neilands, J. B. (1972). Iron uptake in Salmonella typhimurium: utilization of exogenous siderochromes as iron carriers. Journal of Bacteriology, 111(3), 731–738. [Link]

  • Lin, W., et al. (2019). Growth and Virulence of Salmonella Typhimurium Mutants Deficient in Iron Uptake. ACS Omega, 4(8), 13336–13346. [Link]

  • Lin, W., et al. (2019). Growth and Virulence of Salmonella Typhimurium Mutants Deficient in Iron Uptake. ACS Omega, 4(8), 13336-13346. [Link]

  • Lin, W., et al. (2019). Growth and Virulence of Salmonella Typhimurium Mutants Deficient in Iron Uptake. ACS Omega, 4(8), 13336-13346. [Link]

  • García-del Portillo, F., et al. (2022). Ferrous Iron Uptake Is Required for Salmonella to Persist within Vacuoles of Host Cells. Infection and Immunity, 90(5), e00031-22. [Link]

  • Bogomolnaya, L. M., & Andrews, K. D. (2021). An overview of Salmonella enterica metal homeostasis pathways during infection. microLife, 2, uqab003. [Link]

  • Abdel-Moein, K. A., & El-Azzouny, M. M. (2006). Optimization of ferrioxamine E concentration as effective supplementation for selective isolation of Salmonella enteritidis in egg white. Journal of Food Protection, 69(3), 634-638. [Link]

  • Behnsen, J., & Raffatellu, M. (2016). Siderophore-mediated iron acquisition and modulation of host-bacterial interactions. Current Opinion in Gastroenterology, 32(1), 7-12. [Link]

  • Cunrath, O., et al. (2025). Salmonella relies on siderophore exploitation at low pH. bioRxiv. [Link]

  • Cunrath, O., et al. (2025). Salmonella relies on siderophore exploitation at low pH. bioRxiv. [Link]

  • Reissbrodt, R., et al. (2000). Resuscitation by Ferrioxamine E of Stressed Salmonella enterica Serovar Typhimurium from Soil and Water Microcosms. Applied and Environmental Microbiology, 66(9), 4128–4130. [Link]

  • Heinonen-Tanski, H., Philipp, W., & Böhm, R. (2000). The role of ferrioxamine E in pre-enrichment medium for determining Salmonella in environmental samples according to ISO method. Microbiological Research, 155(1), 65-68. [Link]

  • Cunrath, O., et al. (2025). Salmonella relies on siderophore exploitation at low pH. bioRxiv. [Link]

  • Reissbrodt, R., et al. (1994). Ferrioxamine E-supplemented pre-enrichment and enrichment media improve various isolation methods for Salmonella. International Journal of Food Microbiology, 23(3-4), 261-271. [Link]

  • Paudyal, N., et al. (2020). Iron-Uptake Systems of Chicken-Associated Salmonella Serovars and Their Role in Colonizing the Avian Host. Microorganisms, 8(1), 119. [Link]

  • Check & Trace. (n.d.). Check&Trace Salmonella 2.0. [Link]

  • Reissbrodt, R., et al. (2000). Resuscitation by Ferrioxamine E of Stressed Salmonella Enterica Serovar Typhimurium From Soil and Water Microcosms. Applied and Environmental Microbiology, 66(9), 4128-4130. [Link]

  • Cunrath, O., et al. (2025). Salmonella relies on siderophore exploitation at low pH. bioRxiv. [Link]

Sources

Optimization

Technical Support Center: Overcoming Interference in Siderophore Bioassays with Ferrioxamine E

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address common challenges encountered during siderophore b...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address common challenges encountered during siderophore bioassays, with a specific focus on leveraging Ferrioxamine E to ensure data integrity and accuracy.

Introduction to Siderophore Bioassays and Interference Challenges

Siderophores are low-molecular-weight, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment.[1][2][3] The detection and quantification of these molecules are crucial in various fields, including microbial ecology, pathogenesis, and the development of novel antimicrobial agents.[1][4] The Chrome Azurol S (CAS) assay is a widely used colorimetric method for detecting siderophores.[1][3][5][6] It relies on the principle of competition, where a siderophore removes iron from a dye-iron complex, resulting in a color change.[1][5][6]

However, the CAS assay is not without its challenges. Interference from various sources can lead to inaccurate results, such as false positives or negatives. Common sources of interference include other chelating agents present in the growth medium, pH shifts, and the toxicity of assay components to the microorganisms being studied.[7] This guide will provide practical solutions to these problems, with a particular emphasis on the use of Ferrioxamine E as a reliable standard and control.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your siderophore bioassays and provides step-by-step solutions.

Problem 1: Weak or No Color Change in the CAS Assay

Possible Causes:

  • Low Siderophore Concentration: The amount of siderophore produced by your microorganism may be below the detection limit of the assay.[7][8]

  • Suboptimal Culture Conditions: The growth medium may not be sufficiently iron-limited to induce siderophore production.

  • Incorrect pH: The pH of the culture supernatant can affect the stability and iron-chelating activity of some siderophores.[7]

  • Degraded CAS Reagent: The CAS assay reagent can degrade over time, leading to reduced sensitivity.

Solutions:

  • Optimize Culture Conditions:

    • Ensure your glassware is acid-washed to remove any trace iron contamination.[9]

    • Use a defined minimal medium with a known, low iron concentration to promote siderophore expression.

    • Extend the incubation time to allow for sufficient siderophore accumulation.[7]

  • Verify Reagent Quality:

    • Prepare fresh CAS assay solution. The solution should be a dark blue color.[1]

    • Test the reagent with a known siderophore standard, such as Ferrioxamine E, to confirm its reactivity.

  • Concentrate Your Sample: If you suspect low siderophore concentrations, consider concentrating the culture supernatant before performing the assay.

Problem 2: False Positives - Color Change in Negative Controls

Possible Causes:

  • Presence of Other Chelating Agents: Components of the growth medium, such as certain amino acids or organic acids, can chelate iron and cause a color change in the CAS assay.[7][10]

  • Contamination: Contamination of your culture or reagents with siderophore-producing microorganisms can lead to false-positive results.

Solutions:

  • Use a Defined Minimal Medium: This will reduce the presence of potentially interfering compounds.[7]

  • Run Appropriate Controls:

    • Medium Blank: Test your uninoculated growth medium with the CAS reagent to check for background interference.

    • Non-Siderophore Producing Mutant: If available, use a mutant strain of your microorganism that is incapable of producing siderophores as a negative control.[10]

  • Employ Ferrioxamine E as a Specificity Control: While the CAS assay is universal, comparing the reaction kinetics of your sample to that of a known siderophore like Ferrioxamine E can provide additional confidence.

Problem 3: Inhibition of Microbial Growth on CAS Agar

Possible Cause:

  • Toxicity of HDTMA: The detergent hexadecyltrimethylammonium bromide (HDTMA) used in the standard CAS agar formulation can be toxic to some microorganisms, particularly fungi and Gram-positive bacteria.[2][7][11]

Solutions:

  • Use a Modified CAS Agar:

    • Overlay (O-CAS) Assay: Grow your microorganism on a suitable medium first, and then overlay it with the CAS agar. This minimizes direct contact between the microorganism and HDTMA.[2][12]

    • Alternative Detergents: Some protocols suggest replacing HDTMA with less toxic surfactants.[2]

Frequently Asked Questions (FAQs)

Q1: Why is Ferrioxamine E a good choice for a standard in siderophore bioassays?

A1: Ferrioxamine E is a well-characterized hydroxamate-type siderophore produced by various bacteria.[13][14][15] Its stability, commercial availability, and known iron-chelating properties make it an excellent positive control and standard for quantifying siderophore production in the CAS assay.[16][17] Using a standard like Ferrioxamine E allows for the creation of a standard curve to quantify the amount of siderophores in your samples in "Ferrioxamine E equivalents".

Q2: How do I prepare and use a Ferrioxamine E standard curve?

A2:

  • Prepare a Stock Solution: Dissolve a known amount of Desferrioxamine E (the iron-free form) in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.

  • Create a Dilution Series: Prepare a series of dilutions from the stock solution to create standards with a range of known concentrations.

  • Perform the CAS Assay: Add the CAS reagent to each standard dilution and your samples.

  • Measure Absorbance: After a suitable incubation period, measure the absorbance of the standards and samples at 630 nm.

  • Plot the Standard Curve: Plot the absorbance values of the standards against their corresponding concentrations.

  • Quantify Siderophores: Use the equation of the line from your standard curve to calculate the siderophore concentration in your samples.

Q3: Can I use the CAS assay to identify the type of siderophore my microorganism produces?

A3: The CAS assay is a universal method and does not differentiate between different types of siderophores (e.g., hydroxamates, catecholates, carboxylates).[1][2][5] To identify the specific type of siderophore, you will need to use additional specific chemical assays, such as the Arnow test for catecholates or the Csaky test for hydroxamates, or advanced analytical techniques like HPLC and mass spectrometry.[5]

Q4: Are there alternatives to the CAS assay for siderophore detection?

A4: Yes, several alternative methods exist. Some options include:

  • Specific Chemical Tests: As mentioned above, these can identify particular classes of siderophores.[5]

  • Bioassays: These assays use an indicator strain that can only grow when supplied with a specific siderophore.[6]

  • High-Performance Liquid Chromatography (HPLC): This technique can separate and quantify different siderophores in a sample.[18]

  • Mass Spectrometry (MS): This powerful technique can be used to identify the exact molecular weight and structure of siderophores.[13]

Experimental Protocols & Visualizations

Protocol: Quantitative Liquid CAS Assay Using Ferrioxamine E Standard

This protocol allows for the spectrophotometric quantification of siderophores in liquid culture supernatants.[1]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine

  • FeCl₃·6H₂O

  • Desferrioxamine E mesylate salt (for standard curve)

  • Sterile, iron-free culture medium

  • Acid-washed glassware

Procedure:

  • Culture Preparation: Grow your bacterial or fungal strain in an iron-limited liquid medium to induce siderophore production.

  • Sample Collection: Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Preparation of CAS Assay Solution:

    • Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Solution 2: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Solution 3: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Slowly add Solution 3 to Solution 1 while stirring. Then, slowly add this mixture to Solution 2 with constant stirring. The final solution should be dark blue. Autoclave and store in a dark bottle.[1]

  • Assay Procedure:

    • In a 96-well microplate, mix your culture supernatant (or Ferrioxamine E standard) with the CAS assay solution in a 1:1 ratio.

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm using a microplate reader.

  • Quantification: Calculate the percentage of siderophore units using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where:

    • Ar = Absorbance of the reference (CAS solution + uninoculated medium)

    • As = Absorbance of the sample (CAS solution + culture supernatant) Use the standard curve generated with Ferrioxamine E to determine the concentration of siderophores in your sample.

Workflow for Troubleshooting CAS Assay Interference

Troubleshooting_Workflow start Start: Inconsistent or Unexpected CAS Assay Results check_controls Step 1: Review Controls (Medium Blank, Negative Strain Control) start->check_controls controls_ok Are Controls Behaving as Expected? check_controls->controls_ok false_positive Issue: False Positive (Color change in negative control) controls_ok->false_positive No weak_signal Issue: Weak or No Signal (No color change in positive samples) controls_ok->weak_signal Yes, but sample is negative use_standard Step 2: Validate with Ferrioxamine E Standard controls_ok->use_standard Yes troubleshoot_fp Action: 1. Use defined minimal medium. 2. Check for contamination. 3. Verify reagent purity. false_positive->troubleshoot_fp troubleshoot_ws Action: 1. Optimize culture for siderophore production. 2. Concentrate supernatant. 3. Prepare fresh CAS reagent. weak_signal->troubleshoot_ws standard_ok Does Ferrioxamine E give a dose-dependent response? use_standard->standard_ok reagent_issue Issue: Reagent Problem standard_ok->reagent_issue No assay_validated Assay Validated Proceed with sample analysis standard_ok->assay_validated Yes troubleshoot_reagent Action: 1. Remake CAS assay solution. 2. Check water and glassware quality. reagent_issue->troubleshoot_reagent

Caption: A flowchart for systematically troubleshooting common issues in siderophore bioassays.

Using Ferrioxamine E for Quantitative Analysis

Ferrioxamine_E_Standard_Curve prep_stock 1. Prepare Desferrioxamine E Stock Solution create_dilutions 2. Create Serial Dilutions (e.g., 0-100 µM) prep_stock->create_dilutions run_assay 3. Perform CAS Assay on Standards and Samples create_dilutions->run_assay measure_abs 4. Measure Absorbance at 630 nm run_assay->measure_abs plot_curve 5. Plot Standard Curve (Absorbance vs. Concentration) measure_abs->plot_curve calculate_conc 6. Determine Sample Siderophore Concentration (in Ferrioxamine E equivalents) plot_curve->calculate_conc result Quantitative Siderophore Data calculate_conc->result

Caption: The workflow for creating and using a Ferrioxamine E standard curve for siderophore quantification.

References

  • Siderophore Detection assay. (2025). Protocols.io. [Link]

  • Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds. (2017). Protocols.io. [Link]

  • A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. (2024). ACS Omega. [Link]

  • Alternative to Chromazurol S agar for the detection of siderophore production? (2019). ResearchGate. [Link]

  • Chrome Azurol S (CAS) Assays for Iron-Binding Compounds. (2017). Protocols.io. [Link]

  • 2.10. Chrome Azurol S (CAS) Assay. (n.d.). Bio-protocol. [Link]

  • Detection of Siderophore Producing Microorganisms. (2021). Springer Nature Experiments. [Link]

  • Characterization of ferrioxamine E as the principal siderophore of Erwinia herbicola (Enterobacter agglomerans). (1989). PubMed. [Link]

  • Alternative tests for Siderophore. (2022). ResearchGate. [Link]

  • Is there any method to detect siderophore production chemically other than the CAS assay? (2013). ResearchGate. [Link]

  • Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions. (2020). MDPI. [Link]

  • Siderophore production and utilization by microbes in the North Pacific Ocean. (2022). bioRxiv. [Link]

  • High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria. (2020). PMC - NIH. [Link]

  • Biomimetic Analogues of the Desferrioxamine E Siderophore for PET Imaging of Invasive Aspergillosis: Targeting Properties and Species Specificity. (2022). NIH. [Link]

  • Breaking a pathogen's iron will: inhibiting siderophore production as an antimicrobial strategy. (2018). PMC - NIH. [Link]

  • Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum. (2023). MDPI. [Link]

  • Assessing the in vitro and in vivo Properties of Siderophores. (n.d.). Bruker. [Link]

  • Assay Troubleshooting. (n.d.). MB - About. [Link]

  • Targeting Siderophore Biosynthesis to Thwart Microbial Growth. (2023). MDPI. [Link]

  • Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions. (2020). PMC - NIH. [Link]

  • Quick note from the Bibel lab update #8: O-CAS assay for siderophore production detection. (2024). YouTube. [Link]

  • Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. (2021). ACS Publications. [Link]

  • Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. (2014). Springer. [Link]

  • Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay. (1999). PubMed. [Link]

  • A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. (2024). PubMed Central. [Link]

  • Synthesis of Functionalized Magnetic Nanoparticles, Their Conjugation with the Siderophore Feroxamine and its Evaluation for Bacteria Detection. (2020). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Ferrioxamine E Concentration for Specific Bacterial Strains

Welcome to the technical support center for the optimization of ferrioxamine E concentration in bacterial culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of ferrioxamine E concentration in bacterial culture. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing ferrioxamine E in your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Section 1: Foundational Knowledge - Understanding Ferrioxamine E and its Role in Bacterial Physiology

Ferrioxamine E is a cyclic hydroxamate siderophore, a low-molecular-weight chelating agent produced by various bacteria, such as Streptomyces species, to scavenge for ferric iron (Fe³⁺) in iron-limited environments[1][2][3][4]. Iron is a critical yet often sparingly available nutrient for microorganisms, essential for processes like cellular respiration and DNA synthesis[5][6]. In host environments or certain growth media, free iron concentrations can be as low as 10⁻¹⁸ M, making siderophore-mediated iron acquisition a crucial survival mechanism[7].

The mechanism involves the secretion of apo-ferrioxamine E (the iron-free form), which has a high affinity for Fe³⁺. Once the ferrioxamine E-iron complex is formed, it is recognized by specific outer membrane receptors on the bacterial surface and actively transported into the cell. Inside the bacterium, iron is typically released from the siderophore through reduction to its ferrous (Fe²⁺) state, making it available for metabolic use[5][6][7].

It is important to note that the ability to utilize ferrioxamine E is strain-specific. While some bacteria produce and readily utilize it, others may only be able to use it as a xenosiderophore (a siderophore produced by another species)[3][8]. Conversely, some bacteria may not possess the necessary receptors for its uptake at all. Therefore, optimizing the concentration of ferrioxamine E is not a one-size-fits-all process and requires empirical determination for each bacterial strain of interest.

Mechanism of Ferrioxamine E-Mediated Iron Uptake

FerrioxamineE_Uptake cluster_extracellular Extracellular Environment (Iron-Limited) cluster_membrane Bacterial Cell Membranes cluster_cytoplasm Cytoplasm Apo-FOXE Apo-Ferrioxamine E Ferri-FOXE Ferrioxamine E-Fe³⁺ Complex Apo-FOXE->Ferri-FOXE Chelation Fe3 Fe³⁺ (Insoluble) Fe3->Ferri-FOXE OM_Receptor Outer Membrane Receptor Ferri-FOXE->OM_Receptor Binding IM_Transporter Inner Membrane (ABC) Transporter OM_Receptor->IM_Transporter Transport TonB TonB-ExbB-ExbD Complex TonB->OM_Receptor Energy Transduction Ferri-FOXE_in Ferrioxamine E-Fe³⁺ Complex IM_Transporter->Ferri-FOXE_in Fe2 Fe²⁺ (Soluble) Ferri-FOXE_in->Fe2 Iron Release (Reduction) Metabolism Metabolic Processes Fe2->Metabolism

Caption: Ferrioxamine E iron uptake pathway.

Section 2: Experimental Protocols for Optimization

The cornerstone of optimizing ferrioxamine E concentration is to first establish an iron-limited growth condition. Standard laboratory media like M9 salts can be contaminated with significant amounts of iron, which would mask the effects of siderophore supplementation[9].

Preparation of Iron-Limited Minimal Medium

This protocol is adapted from established methods for creating iron-depleted media[9][10].

Materials:

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Tricine

  • NaCl, K₂HPO₄, NH₄Cl, MgSO₄, CaCl₂

  • Carbon source (e.g., glucose or acetate)

  • Chelex® 100 resin

  • Acid-washed glassware

Procedure:

  • Glassware Preparation: All glassware must be acid-washed (e.g., with 1 M HCl) and rinsed thoroughly with Milli-Q or equivalent high-purity water to remove trace iron.

  • Stock Solution Preparation: Prepare individual stock solutions of all media components.

  • Chelex Treatment: Treat the water and individual stock solutions (except for MgSO₄ and CaCl₂) with Chelex® 100 resin to remove divalent metal cations, including iron. Stir gently for at least 2 hours, then filter to remove the resin.

  • Medium Assembly: Combine the Chelex-treated stock solutions to achieve the desired final concentrations. A typical MOPS-based medium might consist of 40 mM MOPS, 4 mM Tricine, 50 mM NaCl, 1.32 mM K₂HPO₄, 9.52 mM NH₄Cl, 2 mM MgSO₄, and 0.1 mM CaCl₂[11]. Add your desired carbon source.

  • pH Adjustment: Adjust the final pH to the optimal level for your bacterial strain (typically around 7.4) using a Chelex-treated NaOH solution.

  • Sterilization: Filter-sterilize the final medium to avoid autoclaving, which can introduce contaminants from the equipment.

Growth Promotion Assay (Zone of Promotion)

This qualitative assay is an excellent first step to confirm that your bacterial strain can utilize ferrioxamine E.

Procedure:

  • Prepare iron-limited agar plates using the medium from section 2.1.

  • Prepare a lawn of your test bacterium by spreading a diluted overnight culture onto the agar surface.

  • Aseptically place a sterile filter paper disc in the center of the plate.

  • Pipette a known amount of a ferrioxamine E solution (e.g., 10 µL of a 1 mM stock) onto the disc.

  • Incubate the plate under the optimal growth conditions for your strain.

  • Observation: A zone of enhanced growth around the disc indicates that the bacterium can utilize ferrioxamine E as an iron source[12]. The diameter of this zone can be used as a semi-quantitative measure of utilization efficiency.

Growth Curve Analysis in Liquid Culture

This is the primary quantitative method for determining the optimal concentration of ferrioxamine E.

Procedure:

  • In a 96-well microplate, add 180 µL of iron-limited medium to each well.

  • Prepare a serial dilution of ferrioxamine E. For example, create a 2-fold serial dilution ranging from 100 µM down to ~0.1 µM. Add 20 µL of each concentration to the appropriate wells. Include a no-ferrioxamine E control.

  • Inoculate each well with 20 µL of a washed, iron-starved bacterial suspension to a final OD₆₀₀ of ~0.05.

  • Incubate the plate in a microplate reader with shaking at the optimal temperature for your strain.

  • Measure the OD₆₀₀ at regular intervals (e.g., every 30 minutes) for 24-48 hours.

  • Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each concentration. The optimal concentration will be the one that results in the shortest lag phase and the highest growth rate (steepest slope in the exponential phase)[13].

Ferrioxamine E (µM)Lag Phase Duration (h)Max Growth Rate (ΔOD/h)Final OD₆₀₀
1004.50.250.85
504.00.280.90
253.50.300.92
12.53.50.290.91
6.254.00.260.88
0 (Control)12.00.050.20
This is example data. Your results will vary depending on the bacterial strain.
Chequerboard (Checkerboard) Assay for Synergy/Antagonism

This assay is useful if you are investigating the interaction of ferrioxamine E with an antimicrobial agent.

Procedure:

  • Use a 96-well plate. Along the x-axis, create a serial dilution of your antimicrobial agent.

  • Along the y-axis, create a serial dilution of ferrioxamine E.

  • The result is a matrix where each well has a unique combination of concentrations of both compounds[14][15][16].

  • Inoculate the plate as described for the growth curve analysis.

  • After incubation, determine the minimum inhibitory concentration (MIC) of the antimicrobial agent at each concentration of ferrioxamine E.

  • Data Analysis: A decrease in the MIC of the antimicrobial in the presence of ferrioxamine E suggests a synergistic relationship, potentially indicating that the antimicrobial is being co-transported into the cell via the siderophore uptake system (a "Trojan horse" strategy).

Section 3: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No growth, even at high ferrioxamine E concentrations. 1. The bacterial strain cannot utilize ferrioxamine E. 2. The iron-limited medium is too stringent (lacking other essential nutrients). 3. The inoculum was not viable.1. Confirm ferrioxamine E utilization with a zone of promotion assay. Try other siderophores like ferrichrome or enterobactin[1]. 2. Supplement the medium with a low concentration of casamino acids (ensure they are from an iron-free source). 3. Use a fresh, healthy inoculum.
Significant growth in the no-ferrioxamine E control. 1. Iron contamination in the medium, water, or glassware. 2. The bacterial strain can produce its own siderophores. 3. The inoculum carried over iron from the pre-culture medium.1. Re-prepare all solutions using Chelex-treated reagents and acid-washed glassware[9]. 2. This is expected for many bacteria. Your goal is to show enhanced growth with ferrioxamine E compared to the control. 3. Wash the bacterial cells twice in iron-free saline or medium before inoculating the assay plate.
Inconsistent results between replicate wells. 1. Pipetting errors. 2. Uneven cell distribution in the wells. 3. Edge effects in the 96-well plate.1. Use calibrated pipettes and be meticulous with your technique. 2. Ensure adequate shaking during incubation. Use the well-scanning feature on your plate reader if available to get a more representative reading[17]. 3. Avoid using the outer wells of the plate for critical measurements, as they are more prone to evaporation. Fill them with sterile medium instead.
Growth inhibition at high ferrioxamine E concentrations. 1. Siderophore toxicity at high concentrations. 2. The ferrioxamine E preparation is impure.1. This can occur with some strains. Your data will show an optimal concentration range, with decreased growth at higher levels. This is a valid result. 2. Ensure you are using a high-purity source of ferrioxamine E.
Optimization Workflow Diagram

Optimization_Workflow A Prepare Iron-Limited Medium B Qualitative Screen: Zone of Promotion Assay A->B C Strain Utilizes Ferrioxamine E? B->C D Quantitative Analysis: Growth Curve Titration C->D Yes G Stop: Strain Not Compatible C->G No E Determine Optimal Concentration Range D->E F Optional: Chequerboard Assay (with antimicrobial) E->F H Final Protocol Established E->H F->H

Caption: Workflow for ferrioxamine E optimization.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just add an iron chelator like 2,2'-bipyridine (bpy) to my standard medium? While synthetic chelators like bpy can reduce iron availability, their iron-binding affinity is significantly lower than that of siderophores like ferrioxamine E. Therefore, they do not create a sufficiently iron-depleted environment to make siderophore function essential[11][9]. Additionally, they can be less specific and may chelate other essential metal ions, leading to confounding results.

Q2: My strain produces its own siderophores. How does this affect the optimization of exogenous ferrioxamine E? This is a common scenario. The goal is to determine if providing ferrioxamine E offers a growth advantage over the bacterium's native system. In your growth curve analysis, the "no-ferrioxamine E" control will show the baseline growth supported by the endogenous siderophores. A positive result is observing a shorter lag phase or faster exponential growth in the presence of ferrioxamine E.

Q3: What is the difference between ferrioxamine B and ferrioxamine E? Can I use them interchangeably? Ferrioxamine B is a linear hydroxamate siderophore, while ferrioxamine E is cyclic[18]. Although structurally related, their uptake can be mediated by different transport systems. You should not assume they are interchangeable. If your research involves both, you must optimize each one independently.

Q4: Can ferrioxamine E inhibit bacterial growth? Yes, under certain circumstances. Some bacteria may experience toxicity at high concentrations[19][20]. Additionally, if a bacterium cannot utilize ferrioxamine E, the siderophore will still chelate any available iron, potentially making the environment even more iron-restrictive and thus inhibiting growth. This highlights the importance of empirical testing for each strain.

Q5: How should I store my ferrioxamine E stock solution? Stock solutions should be prepared in an appropriate solvent (e.g., Chelex-treated water), filter-sterilized, and stored at -20°C or -80°C for long-term stability. For use, it can be kept at 4°C for a short period, but repeated freeze-thaw cycles should be avoided.

References

  • Sanderson, T. J., et al. (2021). Enhancement of growth media for extreme iron limitation in Escherichia coli. Access Microbiology. [Link]

  • Berner, I., et al. (1988). Characterization of ferrioxamine E as the principal siderophore of Erwinia herbicola (Enterobacter agglomerans). Biology of Metals. [Link]

  • Sanderson, T. J., et al. (2024). Enhancement of growth media for extreme iron-limitation in Escherichia coli. bioRxiv. [Link]

  • Gudzbeler, V., et al. (2023). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI. [Link]

  • ResearchGate. (n.d.). Zone of growth promotion provided by a siderophore. [Link]

  • Sanderson, T. J., et al. (2024). Enhancement of growth media for extreme iron-limitation in Escherichia coli. ResearchGate. [Link]

  • Sanderson, T. J., et al. (2024). Enhancement of growth media for extreme iron-limitation in Escherichia coli. bioRxiv. [Link]

  • Kim, S., et al. (2022). Negatively Regulated Aerobactin and Desferrioxamine E by Fur in Pantoea ananatis Are Required for Full Siderophore Production and Antibacterial Activity, but Not for Virulence. ASM Journals. [Link]

  • Müller, G., & Raymond, K. N. (1984). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. Journal of Bacteriology. [Link]

  • D'Abrosca, G., et al. (2023). A Four-Step Platform to Optimize Growth Conditions for High-Yield Production of Siderophores in Cyanobacteria. MDPI. [Link]

  • Petrik, M., et al. (2024). Biomimetic Analogues of the Desferrioxamine E Siderophore for PET Imaging of Invasive Aspergillosis: Targeting Properties and Species Specificity. ACS Publications. [Link]

  • Sanderson, T. J., et al. (2024). Enhancement of growth media for extreme iron-limitation in Escherichia coli. ResearchGate. [Link]

  • Gu, C., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

  • Krzywik, J., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. Inorganic Chemistry. [Link]

  • Sayyed, R. Z., et al. (2016). Statistical-based optimization and scale-up of siderophore production process on laboratory bioreactor. 3 Biotech. [Link]

  • Hider, R. C., & Kong, X. (2010). Siderophore-Based Iron Acquisition and Pathogen Control. Microbiology and Molecular Biology Reviews. [Link]

  • Sharma, A., et al. (2021). Production, optimization and probiotic characterization of potential lactic acid bacteria producing siderophores. Annals of Microbiology. [Link]

  • Mounika, M., et al. (2023). Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination. MDPI. [Link]

  • Mounika, M., et al. (2023). Optimization of Siderophore Production in Three Marine Bacterial Isolates along with Their Heavy-Metal Chelation and Seed Germination Potential Determination. Bohrium. [Link]

  • Krzywik, J., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. ACS Publications. [Link]

  • Eto, D., et al. (2013). Divergent effects of desferrioxamine on bacterial growth and characteristics. The Journal of Antibiotics. [Link]

  • Petrik, M., et al. (2024). Biomimetic Analogues of the Desferrioxamine E Siderophore for PET Imaging of Invasive Aspergillosis: Targeting Properties and Species Specificity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Inhibition percentage of siderophore production. [Link]

  • Loper, J. E., & Buyer, J. S. (1991). Differential Siderophore Utilization and Iron Uptake by Soil and Rhizosphere Bacteria. Applied and Environmental Microbiology. [Link]

  • Sayyed, R. Z., et al. (2014). Characterization and Fungal Inhibition Activity of Siderophore from Wheat Rhizosphere Associated Acinetobacter calcoaceticus Strain HIRFA32. Applied Biochemistry and Biotechnology. [Link]

  • Eto, D., et al. (2012). Divergent effects of desferrioxamine on bacterial growth and characteristics. ResearchGate. [Link]

  • Takano, H., et al. (2005). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. ResearchGate. [Link]

  • protocols.io. (2020). Siderophore Detection assay. [Link]

  • Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]

  • El-Azizi, M. A., & El-Zayat, S. R. (2020). New and simplified method for drug combination studies by checkerboard assay. Future Science OA. [Link]

  • ResearchGate. (2020). (PDF) Siderophore Detection assay v1. [Link]

  • Takano, H., et al. (2005). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. Microbiology. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]

  • Bitesize Bio. (2023). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Gu, C., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. PubMed Central. [Link]

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Optimization

Technical Support Center: Ferrioxamine E (Deferoxamine B Mesylate)

A Guide to Identification, Management, and Removal of Impurities in Commercial Preparations Welcome to the technical support guide for Ferrioxamine E, also known as Deferoxamine B Mesylate (DFO). This document is intende...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identification, Management, and Removal of Impurities in Commercial Preparations

Welcome to the technical support guide for Ferrioxamine E, also known as Deferoxamine B Mesylate (DFO). This document is intended for researchers, scientists, and drug development professionals utilizing DFO in their experiments. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical protocols necessary to ensure the purity of your DFO preparations, leading to more accurate and reproducible results.

Commercial preparations of DFO, while generally of high purity, can contain related substances, degradation products, or residual manufacturing components. Understanding and managing these impurities is critical, as they can significantly impact experimental outcomes, from in vitro cell-based assays to in vivo studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature and impact of impurities in DFO.

Q1: What is Ferrioxamine E (Deferoxamine B Mesylate), and what are its primary applications?

Deferoxamine B is a hexadentate siderophore produced by the bacterium Streptomyces pilosus.[1] It is a highly specific chelating agent for ferric iron (Fe³⁺) and is widely used in its mesylate salt form (DFO) for both clinical and research applications.[2][3] Its primary research applications include:

  • Iron Chelation Studies: Investigating the role of iron in biological processes and modeling diseases of iron overload.[4][5][6]

  • HIF-1α Upregulation: Simulating hypoxic conditions by chelating iron, a necessary cofactor for prolyl hydroxylases that target HIF-1α for degradation.[2]

  • Drug Delivery: Acting as a carrier or conjugate for targeted drug delivery.

  • Neurodegenerative Disease Research: Studying the impact of iron dysregulation in conditions like Alzheimer's and Parkinson's disease.[2]

  • Anticancer Research: Investigating the antiproliferative effects of iron deprivation on cancer cells.[1][2]

Q2: What are the typical impurities found in commercial DFO preparations?

Impurities in DFO can be categorized into three main groups:

  • Related Substances: These are structurally similar molecules that are often co-produced during fermentation or arise from side reactions in the manufacturing process. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several named impurities.[7][8][9] For example, "Impurity A" is a known related substance monitored in pharmacopeial-grade DFO.[7][10]

  • Degradation Products: DFO can degrade via hydrolysis of its amide bonds, particularly under non-ideal storage conditions (e.g., moisture, extreme pH). This can lead to the formation of dihydroxamic and monohydroxamic acids, which have reduced iron-chelating capacity.[11][12][13]

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., methanol, ethanol, acetone) used during purification and crystallization may remain in the final product.[14][15][16]

Q3: Why should I be concerned about these impurities? How can they affect my experiments?

Impurities can compromise your research in several ways:

  • Reduced Potency: Degradation products with fewer hydroxamate groups will have a lower affinity for iron, leading to an overestimation of the effective DFO concentration and weaker-than-expected biological effects.

  • Altered Biological Activity: Structurally related impurities may have their own unforeseen biological activities or toxicities, confounding experimental results.

  • Inconsistent Results: Batch-to-batch variability in impurity profiles can be a major source of poor reproducibility in sensitive assays.

  • Analytical Interference: Impurities can co-elute with the main compound or interfere with detection methods in analytical techniques like HPLC or mass spectrometry.[17]

Q4: How can I quickly assess the purity of my DFO lot?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable way to assess DFO purity.[18] The USP and EP provide standardized HPLC methods for this purpose.[7][19] A well-resolved chromatogram should show a single major peak for DFO, with any impurity peaks being minor in comparison. For a detailed method, refer to the Protocol 1 section below.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: I see multiple unexpected peaks in my HPLC/LC-MS analysis of a new DFO lot.

  • Probable Cause: This indicates the presence of related substances or degradation products. The relative area of these peaks compared to the main DFO peak can give a semi-quantitative estimate of the impurity level.

  • Solution Workflow:

    • Consult the Certificate of Analysis (CoA): The supplier's CoA should provide an HPLC chromatogram and specify the purity level. Compare your chromatogram to the one provided.

    • Verify Storage Conditions: Confirm that the DFO has been stored as recommended (typically in a cool, dry, dark place) to prevent degradation.

    • Perform a Purity Check: Run the HPLC analysis as detailed in Protocol 1 . The USP monograph for Deferoxamine Mesylate specifies acceptance criteria for various impurities.[7][10][20]

    • Consider Purification: If the impurity levels are unacceptably high for your application, you may need to purify the material using a method like the one described in Protocol 2 .

Problem: My experimental results are inconsistent between different batches of DFO.

  • Probable Cause: Batch-to-batch variability in the impurity profile is a likely culprit. Even if the overall purity is similar (e.g., >98%), the specific types and amounts of minor impurities can differ, affecting sensitive biological systems.

  • Troubleshooting Decision Tree:

G start Inconsistent Results Observed check_purity Analyze all DFO batches using standardized HPLC (Protocol 1) start->check_purity compare_profiles Compare impurity profiles. Are they different? check_purity->compare_profiles yes_diff Yes compare_profiles->yes_diff Different no_diff No compare_profiles->no_diff Identical source_new Source a new, single high-purity lot for the entire study. yes_diff->source_new pool_purify Alternatively, pool batches and purify (Protocol 2). yes_diff->pool_purify investigate_other Impurity profile is not the cause. Investigate other experimental variables (e.g., cell line passage, reagent stability). no_diff->investigate_other

A decision tree for troubleshooting inconsistent results.

Problem: I suspect my reconstituted DFO solution has degraded over time.

  • Probable Cause: DFO in aqueous solution is susceptible to hydrolysis. Storing solutions for extended periods, especially at room temperature or in non-optimal pH buffers, can lead to degradation.

  • Solution:

    • Prepare Fresh Solutions: It is always best practice to prepare DFO solutions fresh for each experiment.

    • Re-analyze by HPLC: If you must use an older solution, re-analyze its purity by HPLC (Protocol 1) before use. Look for the appearance of new peaks or a reduction in the area of the main DFO peak.

    • Storage: If short-term storage is unavoidable, filter-sterilize the solution, aliquot it to prevent freeze-thaw cycles, and store at -20°C or -80°C for a limited time.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for analysis and purification.

Impurity Identification and Resolution Workflow

The following workflow outlines a systematic approach to managing DFO purity.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Decision cluster_2 Phase 3: Action receive Receive Commercial DFO coa Review Certificate of Analysis receive->coa hplc Perform HPLC Purity Check (Protocol 1) coa->hplc compare Compare Results to CoA & Pharmacopeia Specs hplc->compare decision Purity Acceptable? compare->decision proceed Proceed with Experiment decision->proceed Yes purify Purify DFO Stock (Protocol 2) decision->purify No retest Re-test Purity via HPLC purify->retest retest->proceed

A workflow for DFO purity validation and resolution.

Protocol 1: Analytical RP-HPLC for DFO Purity Assessment

This method is adapted from established pharmacopeial procedures and is suitable for assessing the purity of DFO mesylate.[7][18][19]

1. Materials and Reagents:

  • Deferoxamine Mesylate (sample and reference standard, if available)

  • Acetonitrile (HPLC Grade)

  • Dibasic Ammonium Phosphate

  • Phosphoric Acid

  • Water (HPLC Grade)

  • 0.45 µm Syringe Filters

2. Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 mm x 7.5 cm, 3.5 µm packing (L1)[7]
Mobile Phase A 1.32 g/L Dibasic Ammonium Phosphate in water, pH adjusted to 3.0 with Phosphoric Acid.[7]
Mobile Phase B Acetonitrile
Gradient A time-based gradient may be required to resolve all impurities. A starting point is 94:6 (A:B), consult USP monograph for a detailed gradient table.[7]
Flow Rate 1.5 mL/min[7]
Column Temp. 32°C[7]
Autosampler Temp. 5°C[7]
Detector UV at 220 nm[7]
Injection Vol. 20 µL[7]

3. Sample Preparation:

  • Diluent: Acetonitrile and water (6:94)[7]

  • Sample Solution: Accurately weigh and dissolve DFO in Diluent to a final concentration of 1.0 mg/mL.[7]

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the Sample Solution.

  • Run the gradient program for a sufficient time to allow all potential impurities to elute.

  • Integrate all peaks in the chromatogram.

5. Data Interpretation:

  • Calculate the area percentage of the main DFO peak relative to the total area of all peaks. This provides the purity value.

  • Purity (%) = (Area_DFO / Total_Area_All_Peaks) * 100

  • Compare the result against the supplier's CoA and pharmacopeial limits (e.g., USP requires NLT 93.0% and NMT 102.0% of DFO Mesylate).[7]

Protocol 2: Benchtop Purification of DFO via Solid-Phase Extraction (SPE)

This protocol is for small-scale cleanup of DFO to remove more polar or less polar impurities. It is not intended to separate closely related substances but can be effective for removing some degradation products.

1. Materials:

  • C18 SPE Cartridge (e.g., 500 mg)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • DFO sample (~10-20 mg)

  • SPE Vacuum Manifold

2. Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it. Do not let the cartridge run dry.

  • Sample Loading: Dissolve the DFO sample in 1-2 mL of water. Load the solution onto the conditioned SPE cartridge.

  • Washing (Polar Impurity Removal): Pass 5 mL of water through the cartridge to wash away highly polar impurities. Collect this fraction and set it aside.

  • Elution: Elute the DFO from the cartridge using 5 mL of a water/methanol mixture (e.g., 50:50 v/v). Collect this fraction.

  • Analysis: Analyze the collected elution fraction by HPLC (Protocol 1) to confirm purity.

  • Drying: If purity is acceptable, the solvent can be removed from the collected fraction by lyophilization or rotary evaporation to yield the purified DFO.

References

  • Pierwola, A., Krupinski, T., Zalupski, P., Chiarelli, M., & Castignetti, D. (2004). Degradation pathway and generation of monohydroxamic acids from the trihydroxamate siderophore deferrioxamine B. Applied and Environmental Microbiology, 70(2), 831–836. [Link]

  • United States Pharmacopeia. (2011). Deferoxamine Mesylate Monograph. USP-NF. [Link]

  • Zoltan, P., et al. (1994). Process for the preparation of high-purity deferoxamine salts. United States Patent, No. 5,374,771. As cited in: Science Alert. [Link]

  • United States Pharmacopeia 29-National Formulary 24. (2006). USP Monographs: Deferoxamine Mesylate. [Link]

  • United States Pharmacopeia 29-National Formulary 24. (2006). USP Monographs: Deferoxamine Mesylate for Injection. [Link]

  • Castignetti, D., et al. (2002). Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. Applied and Environmental Microbiology. [Link]

  • Gholami, Z., et al. (2011). Improvement of Desferrioxamine B Production of Streptomyces pilosus ATCC 19797 With Use of Protease Inhibitor and Minerals Related to Its Activity. Iranian Journal of Pharmaceutical Research. [Link]

  • SIELC Technologies. (2018). Deferoxamine mesylate. [Link]

  • LNPF1, P. f. (2024). Purification and Characterization of Desferrioxamine B of Pseudomonas fluorescens and Its Application to Improve Oil Content, Nutrient Uptake, and Plant Growth in Peanuts. PMC. [Link]

  • United States Pharmacopeia. (2011). Deferoxamine Mesylate Revision Bulletin. [Link]

  • Winkelmann, G., et al. (1998). Desferrioxamine B degradation after 30 min using purified... ResearchGate. [Link]

  • Miller, M. J., et al. (2024). A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B. The Journal of Organic Chemistry. [Link]

  • Singh, S., Hider, R. C., & Porter, J. B. (1990). Separation and identification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and fast atom bombardment mass spectrometry. Analytical Biochemistry, 187(2), 212-219. [Link]

  • Gholami, Z., et al. (2011). Optimization of Culture Medium to Increase the Production of Desferrioxamine B (Desferal) in Streptomyces pilosus. Journal of Biological Sciences. [Link]

  • Pharmaffiliates. Deferoxamine Mesylate-impurities. [Link]

  • Pharmaffiliates. deferoxamine mesylate and its Impurities. [Link]

  • Lupine Publishers. (2021). Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO. [Link]

  • SynZeal. Deferoxamine Impurities. [Link]

  • Gergely, S., et al. (2005). Multistage process for the preparation of highly pure deferoxamine mesylate salt.
  • European Pharmacopoeia 6.0. (2008). Deferoxamine mesilate. [Link]

  • Hershko, C., et al. (1988). Iron chelation studies using desferrioxamine and the potential oral chelator, 1,2-dimethyl-3-hydroxypyrid-4-one, in normal and iron loaded rats. British Journal of Haematology. [Link]

  • Singh, S., et al. (1992). Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection. Analytical Biochemistry. [Link]

  • Green, R., et al. (1981). Enhancement of iron chelation by desferrioxamine entrapped in red blood cell ghosts. The Lancet. [Link]

  • Novartis. PRODUCT MONOGRAPH PrDESFERAL®. [Link]

  • Cunderlikova, B., et al. (2021). Deferoxamine-Modified Hybrid Materials for Direct Chelation of Fe(III) Ions from Aqueous Solutions and Indication of the Competitiveness of In Vitro Complexing toward a Biological System. ACS Omega. [Link]

  • Trachtenberg, F., et al. (2011). Iron Chelation Adherence to Deferoxamine and Deferasirox in Thalassemia. American Journal of Hematology. [Link]

  • Sguizzato, M., et al. (2022). Deferoxamine-Based Materials and Sensors for Fe(III) Detection. Molecules. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Specificity of Ferrioxamine E in Mixed Microbial Cultures

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the specificity of Ferrioxamine E in mixed microbial cultures...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the specificity of Ferrioxamine E in mixed microbial cultures. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Introduction to Ferrioxamine E and its Specificity

Ferrioxamine E is a hydroxamate-type siderophore, a low-molecular-weight iron-chelating agent, produced by various microorganisms, including species of Streptomyces and Erwinia.[1][2] Its primary biological function is to scavenge ferric iron (Fe³⁺) from the environment and transport it into the microbial cell, a process crucial for survival in iron-limited conditions.[1] The specificity of Ferrioxamine E arises from the highly specific recognition and uptake systems, involving outer membrane receptors, periplasmic binding proteins, and inner membrane transporters, that are unique to certain bacteria.[3] This inherent specificity makes Ferrioxamine E a valuable tool in various applications, from selectively promoting the growth of certain bacteria to targeted drug delivery.

However, in the complex environment of a mixed microbial culture, achieving and maintaining the specificity of Ferrioxamine E can be challenging. "Siderophore piracy," where non-producing microbes utilize siderophores produced by others, and competition for iron can significantly impact experimental outcomes.[3][4] This guide provides practical strategies and troubleshooting advice to help you navigate these complexities and enhance the specificity of Ferrioxamine E in your research.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind enhancing Ferrioxamine E specificity?

A1: The core principle is to create culture conditions that favor both the optimal production of Ferrioxamine E by your target microorganism and its specific uptake, while simultaneously discouraging its production and/or utilization by non-target microbes in the consortium. This is achieved by manipulating media composition, culture parameters, and understanding the genetic and metabolic characteristics of the involved microorganisms.

Q2: How can I confirm that my target organism is producing Ferrioxamine E?

A2: A multi-step approach is recommended. Initially, a general siderophore detection method like the Chrome Azurol S (CAS) assay can indicate the presence of siderophores.[5] To specifically identify Ferrioxamine E, which is a hydroxamate-type siderophore, you can use the Csaky test.[6] For definitive identification and quantification, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are essential.[6][7]

Q3: What are the key factors influencing Ferrioxamine E production?

A3: Ferrioxamine E production is tightly regulated and influenced by several factors, including:

  • Iron concentration: Production is induced under iron-limiting conditions.[1]

  • Carbon and Nitrogen sources: The type and concentration of these nutrients can significantly impact biomass growth and siderophore yield.[7][8]

  • pH: The optimal pH for production can be species-specific, but a neutral pH is often favorable.[9]

  • Presence of other microorganisms: Interspecies interactions can either stimulate or inhibit siderophore production.[9][10]

Q4: Can non-target organisms utilize the Ferrioxamine E produced by my target microbe?

A4: Yes, this phenomenon, known as "siderophore piracy" or "cross-feeding," is common in microbial communities.[4] Some bacteria possess receptors capable of recognizing and importing siderophores they do not produce. Understanding the genetic capacity of the non-target organisms to utilize hydroxamate siderophores is crucial for designing effective specificity-enhancing strategies.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with Ferrioxamine E in mixed microbial cultures.

Problem 1: Low or No Detectable Ferrioxamine E Production in Co-culture

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Iron Repression 1. Ensure all glassware is acid-washed to remove trace iron. 2. Use high-purity water and reagents. 3. Quantify the iron concentration in your basal medium using techniques like ICP-MS.Siderophore biosynthesis is tightly repressed by iron. Even minute amounts of contaminating iron can inhibit the expression of genes involved in Ferrioxamine E production.[1]
Suboptimal Media Composition 1. Carbon Source: Experiment with different carbon sources (e.g., glucose, succinate, glycerol) and concentrations.[8] 2. Nitrogen Source: Test various nitrogen sources (e.g., sodium glutamate, peptone, ammonium salts) and their concentrations.[7][8] 3. Phosphate and Trace Elements: Ensure adequate but not excessive levels of other essential nutrients.The metabolic state of the producing organism, heavily influenced by nutrient availability, directly impacts the precursor pool for siderophore biosynthesis.[11]
Inappropriate pH 1. Monitor and control the pH of the culture medium throughout the experiment. 2. Buffer the medium using non-chelating buffers like MOPS.[7]The activity of enzymes involved in the Ferrioxamine E biosynthetic pathway is pH-dependent. A stable pH prevents metabolic stress and promotes consistent production.[9]
Inhibition by Co-cultured Organism(s) 1. Perform preliminary experiments growing the target producer in the cell-free supernatant of the non-target organism(s). 2. If inhibition is observed, consider using a co-culture system with a physical barrier (e.g., transwell plates) to separate the organisms while allowing for the exchange of soluble factors.[9]Non-target organisms may produce inhibitory compounds (e.g., antibiotics, quorum sensing molecules) that suppress the growth or metabolism of the Ferrioxamine E producer.[12]
Problem 2: Non-target Organism(s) are Utilizing Ferrioxamine E (Siderophore Piracy)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Presence of Compatible Receptors in Non-target Organisms 1. Genomic Analysis: If possible, analyze the genome of the non-target organism for genes encoding hydroxamate siderophore receptors. 2. Cross-feeding Assays: Grow the non-target organism in an iron-limited medium supplemented with purified Ferrioxamine E to confirm its ability to utilize it.[5]The ability of a microbe to utilize a specific siderophore is dependent on the presence of a compatible outer membrane receptor and subsequent transport machinery.[3]
High Affinity of Non-target Receptors 1. Introduce a "Decoy" Siderophore: If the non-target organism can utilize other siderophores, consider adding a small amount of a different, structurally unrelated siderophore that it can also use.This can create competition for the uptake machinery of the non-target organism, potentially reducing the uptake of Ferrioxamine E.
Lack of Specificity in Uptake 1. Modify Ferrioxamine E: For advanced applications, consider synthetic modifications to the Ferrioxamine E molecule to create analogs that are only recognized by the target organism's receptors.[13]Structural modifications can disrupt the binding of the siderophore to the receptors of non-target organisms while maintaining its affinity for the target's receptors.

Experimental Protocols

Protocol 1: Optimizing Media for Selective Ferrioxamine E Production

This protocol outlines a systematic approach to optimizing media components to enhance Ferrioxamine E production by a target microorganism.

  • Prepare a Basal Medium: Start with a defined minimal medium known to support the growth of your target organism under iron-limited conditions. Ensure all glassware is acid-washed.

  • Vary Carbon Sources: Prepare flasks of the basal medium with different carbon sources (e.g., glucose, fructose, succinate, glycerol) at a standard concentration (e.g., 1% w/v).

  • Vary Nitrogen Sources: Using the optimal carbon source identified in step 2, prepare flasks with different nitrogen sources (e.g., sodium glutamate, peptone, ammonium chloride) at a standard concentration (e.g., 0.5% w/v).

  • Optimize Concentrations: Once the best carbon and nitrogen sources are identified, perform a matrix experiment to determine their optimal concentrations.

  • Inoculation and Incubation: Inoculate the experimental media with your target organism and incubate under its optimal growth conditions (temperature, aeration).

  • Quantification: At various time points, collect culture supernatants and quantify Ferrioxamine E production using HPLC-MS.

Protocol 2: Cross-feeding (Siderophore Piracy) Assay

This assay determines if a non-target organism can utilize Ferrioxamine E produced by your target microbe.

  • Prepare Iron-Limited Agar Plates: Prepare a minimal agar medium with a strong iron chelator (e.g., 2,2'-dipyridyl) to create iron-deficient conditions.

  • Inoculate with Non-target Organism: Spread a lawn of the non-target organism on the iron-limited agar plates.

  • Spot Ferrioxamine E: On the center of the plate, spot a small amount of purified Ferrioxamine E solution. As a positive control, spot a solution of ferric chloride. As a negative control, spot sterile water.

  • Incubation: Incubate the plates under the optimal growth conditions for the non-target organism.

  • Observe Growth: A zone of enhanced growth of the non-target organism around the Ferrioxamine E spot indicates its ability to utilize this siderophore.

Visualizations

Diagram 1: Factors Influencing Ferrioxamine E Specificity

Caption: Key factors influencing the specificity of Ferrioxamine E.

Diagram 2: Troubleshooting Workflow for Low Ferrioxamine E Production

Low/No Ferrioxamine E Low/No Ferrioxamine E Check for Iron Contamination Check for Iron Contamination Low/No Ferrioxamine E->Check for Iron Contamination Optimize Media Composition Optimize Media Composition Check for Iron Contamination->Optimize Media Composition Iron Levels OK Use Acid-Washed Glassware Use Acid-Washed Glassware Check for Iron Contamination->Use Acid-Washed Glassware Contamination Found Verify Culture Conditions Verify Culture Conditions Optimize Media Composition->Verify Culture Conditions No Improvement Successful Production Successful Production Optimize Media Composition->Successful Production Improved Yield Investigate Microbial Inhibition Investigate Microbial Inhibition Verify Culture Conditions->Investigate Microbial Inhibition Conditions Optimal Adjust pH/Temp Adjust pH/Temp Verify Culture Conditions->Adjust pH/Temp Suboptimal Investigate Microbial Inhibition->Successful Production Inhibition Mitigated

Sources

Optimization

Troubleshooting inconsistent results in Ferrioxamine E iron uptake assays

Technical Support Center: Ferrioxamine E Iron Uptake Assays A Guide for Researchers on Achieving Consistent and Reliable Results Welcome to the technical support guide for Ferrioxamine E (FoxE) iron uptake assays. As a S...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ferrioxamine E Iron Uptake Assays

A Guide for Researchers on Achieving Consistent and Reliable Results

Welcome to the technical support guide for Ferrioxamine E (FoxE) iron uptake assays. As a Senior Application Scientist, I understand that while the principles of these assays are straightforward, achieving reproducible and accurate data can be challenging. Inconsistent results are often a symptom of subtle variations in experimental conditions. This guide is designed to provide in-depth, cause-and-effect explanations to help you diagnose and resolve common issues encountered in the lab.

Part 1: Foundational Concepts & Frequently Asked Questions

This section addresses the fundamental principles of the Ferrioxamine E transport system. A solid understanding of the underlying biology is the first step in effective troubleshooting.

Q1: What is the precise mechanism of Ferrioxamine E-mediated iron uptake in Gram-negative bacteria?

Ferrioxamine E-mediated iron uptake is an active transport process designed to scavenge ferric iron (Fe³⁺) from the environment. The mechanism involves several key proteins:

  • Outer Membrane Receptor (FoxA): The iron-bound Ferrioxamine E complex is first recognized and bound by a specific TonB-dependent transporter (TBDT) in the outer membrane, known as FoxA.[1][2]

  • Energy Transduction (TonB Complex): The transport of the Fe-FoxE complex across the outer membrane is an energy-dependent process. It relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force from the cytoplasmic membrane to the FoxA receptor, inducing a conformational change that allows the siderophore to enter the periplasm.[3][4]

  • Periplasmic Shuttling & Inner Membrane Transport: Once in the periplasm, the Fe-FoxE complex is bound by a periplasmic binding protein (like FhuD) which then delivers it to an ATP-binding cassette (ABC) transporter in the inner membrane for translocation into the cytoplasm.[5]

  • Intracellular Iron Release: Inside the cytoplasm, iron must be released from the siderophore. This is typically accomplished by enzymatic reduction of Fe³⁺ to ferrous iron (Fe²⁺) by a cytoplasmic ferrisiderophore reductase.[6][7] The siderophore has a much lower affinity for Fe²⁺, leading to the release of the iron for cellular use.

Understanding this multi-step pathway is critical because a bottleneck at any stage—from receptor expression to energy availability—can drastically affect your uptake results.

cluster_extracellular Extracellular Space cluster_membrane Cell Envelope cluster_cytoplasm Cytoplasm Fe_FoxE Fe³⁺-Ferrioxamine E FoxA FoxA Receptor Fe_FoxE->FoxA 1. Binding OM Outer Membrane PBP Periplasmic Binding Protein FoxA->PBP 3. Translocation TonB TonB-ExbB-ExbD Complex TonB->FoxA 2. Energy Transduction PP Periplasm ABC ABC Transporter PBP->ABC 4. Shuttling IM Inner Membrane Fe_FoxE_cyto Fe³⁺-FoxE ABC->Fe_FoxE_cyto 5. Import Reductase Ferrisiderophore Reductase Fe_FoxE_cyto->Reductase 6. Interaction Fe2 Fe²⁺ (Usable Iron) Reductase->Fe2 7. Fe³⁺ -> Fe²⁺ Reduction & Release FoxE_apo Apo-FoxE Reductase->FoxE_apo Start Inconsistent Assay Results Problem_LowSignal Problem: Low or No Signal Start->Problem_LowSignal Problem_HighBG Problem: High Background Start->Problem_HighBG Problem_PoorRepro Problem: Poor Reproducibility Start->Problem_PoorRepro Cause_Induction Cause: Insufficient Fur-regulon induction? Problem_LowSignal->Cause_Induction Cause_Cells Cause: Cells not metabolically active? Problem_LowSignal->Cause_Cells Cause_Reagent Cause: Reagent (⁵⁵Fe-FoxE) issue? Problem_LowSignal->Cause_Reagent Cause_Wash Cause: Ineffective washing step? Problem_HighBG->Cause_Wash Cause_Filter Cause: Filter binding? Problem_HighBG->Cause_Filter Cause_Density Cause: Inconsistent cell density? Problem_PoorRepro->Cause_Density Cause_Time Cause: Variable incubation/wash times? Problem_PoorRepro->Cause_Time Cause_Pipette Cause: Pipetting error? Problem_PoorRepro->Cause_Pipette Sol_Induction Solution: Verify iron-depleted medium & extend starvation time. Cause_Induction->Sol_Induction Sol_Cells Solution: Harvest cells at mid-log phase (OD 0.4-0.6). Cause_Cells->Sol_Cells Sol_Reagent Solution: Check ⁵⁵Fe age. Ensure >2:1 molar ratio of FoxE to ⁵⁵Fe. Cause_Reagent->Sol_Reagent Sol_Wash Solution: Use cold wash buffer with 1mM citrate. Increase wash volume/reps. Cause_Wash->Sol_Wash Sol_Filter Solution: Test different filter materials (e.g., glass fiber). Cause_Filter->Sol_Filter Sol_Density Solution: Standardize starting OD and normalize final counts to cell number or protein. Cause_Density->Sol_Density Sol_Time Solution: Use a timer and stagger sample processing to ensure identical incubation for all. Cause_Time->Sol_Time Sol_Pipette Solution: Calibrate pipettes. Mix cell suspension before every aliquot. Cause_Pipette->Sol_Pipette

Caption: Troubleshooting decision tree for Ferrioxamine E assays.

References

  • Müller, G., & Raymond, K. N. (1984). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. Journal of Bacteriology. [Link]

  • Böhm, I., et al. (2011). Magnetic resonance cell-tracking studies: spectrophotometry-based method for the quantification of cellular iron content after loading with superparamagnetic iron oxide nanoparticles. Contrast Media & Molecular Imaging. [Link]

  • Killmann, H., et al. (1996). Conversion of the coprogen transport protein FhuE and the ferrioxamine B transport protein FoxA into ferrichrome transport proteins. FEMS Microbiology Letters. [Link]

  • Müller, G., & Raymond, K. N. (1984). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. American Society for Microbiology. [Link]

  • ResearchGate. (2014). What is the best way to quantify intracellular iron in human cells?. ResearchGate. [Link]

  • ResearchGate. (2015). Quantification of iron uptake and intracellular concentration. ResearchGate. [Link]

  • Chan, A. H., et al. (2022). Interactions of TonB-dependent transporter FoxA with siderophores and antibiotics that affect binding, uptake, and signal transduction. Proceedings of the National Academy of Sciences. [Link]

  • Matzanke, B. F., et al. (1991). Ferrioxamine transport mutants and the identification of the ferrioxamine receptor protein (FoxA) in Erwinia herbicola (Enterobacter agglomerans). Journal of Bacteriology. [Link]

  • Killmann, H., et al. (1996). Conversion of the coprogen transport protein FhuE and the ferrioxamine B transport protein FoxA into ferrichrome transport proteins. PubMed. [Link]

  • Andrews, S. C., et al. (2003). Bacterial iron homeostasis. FEMS Microbiology Reviews. [Link]

  • Stacey, A., et al. (2021). Cell-type specific iron content regulation revealed by single-cell iron quantification. ResearchGate. [Link]

  • Gasser, V., et al. (2024). The role of FoxA, FiuA, and FpvB in iron acquisition via hydroxamate-type siderophores in Pseudomonas aeruginosa. Communications Biology. [Link]

  • Ma, Y., et al. (2023). An Improved Ferrozine-Based Protocol for Safe, Reproducible, and Accurate Quantification of Iron in Biological and Chemical Samples. MDPI. [Link]

  • Sandy, M., & Butler, A. (2011). Iron uptake in symbiosis: The role of siderophore in the association between Vibrio fischeri and Euprymna scolopes. UNH Scholars' Repository. [Link]

  • Yun, C.-W., et al. (2000). Desferrioxamine-mediated Iron Uptake in Saccharomyces cerevisiae. ResearchGate. [Link]

  • Fielding, J. (1965). DIFFERENTIAL FERRIOXAMINE TEST FOR MEASURING CHELATABLE BODY IRON. Journal of Clinical Pathology. [Link]

  • Page, M. G. P. (2019). The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics. Clinical Infectious Diseases. [Link]

  • Ellermann, M., & Arthur, J. C. (2017). Siderophore-mediated iron acquisition and modulation of host-bacterial interactions. Genes & Immunity. [Link]

  • Hider, R. C., & Kong, X. (2010). Siderophore-Based Iron Acquisition and Pathogen Control. Microbiology and Molecular Biology Reviews. [Link]

  • The University of Liverpool Repository. (2017). Functionalized superparamagnetic iron oxide nanoparticles provide highly efficient iron-labeling in macrophages for magnetic resonance imaging. The University of Liverpool Repository. [Link]

  • ResearchGate. (2006). HPLC chromatogram of ferrioxamine E (FoxE) with the addition of desferrioxamine E (DFE). ResearchGate. [Link]

  • MacFarlane, Z. C., et al. (2020). Enhancement of growth media for extreme iron limitation in Escherichia coli. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Wójtowicz, H., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. ACS Publications. [Link]

  • Chu, B. C. H., et al. (2023). Siderophore uptake in bacteria and the battle for iron with the host; A bird's eye view. Biochemical Society Transactions. [Link]

  • Winkelmann, G. (2007). Siderophore-Based Iron Acquisition and Pathogen Control. Microbiology and Molecular Biology Reviews. [Link]

  • Abcam. (2019). Colorimetric Iron Quantification Assay. Protocols.io. [Link]

  • Yun, C. W., et al. (2000). Desferrioxamine-mediated iron uptake in Saccharomyces cerevisiae. Evidence for two pathways of iron uptake. The Journal of Biological Chemistry. [Link]

  • Yoshikawa, K., et al. (2006). Effect of Exogenous Siderophores on Iron Uptake Activity of Marine Bacteria under Iron-Limited Conditions. Applied and Environmental Microbiology. [Link]

  • Philpott, C. C., et al. (2002). Inhibition of ferrioxamine B-iron uptake in FIT-deleted strains. ResearchGate. [Link]

  • Kim, S., et al. (2022). Negatively Regulated Aerobactin and Desferrioxamine E by Fur in Pantoea ananatis Are Required for Full Siderophore Production and Antibacterial Activity, but Not for Virulence. Microbiology Spectrum. [Link]

Sources

Troubleshooting

Method refinement for consistent Ferrioxamine E activity in different media

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering variability in Ferrioxamine E activity assays. Ferrioxamine E, a hydroxamate-type siderophore, i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering variability in Ferrioxamine E activity assays. Ferrioxamine E, a hydroxamate-type siderophore, is a potent iron (III) chelator, making its quantification and functional assessment critical in microbiology, drug delivery, and chelation therapy research.[1] However, its activity is exquisitely sensitive to the biochemical environment. This center is designed to help you diagnose, troubleshoot, and refine your methods for robust and reproducible results across different experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my Ferrioxamine E activity drastically different between my defined minimal medium and a complex medium like TSB?

A: This is a classic challenge. The discrepancy arises from two primary factors: iron availability and interfering components. Complex media often contain sufficient trace iron from peptones and yeast extracts to suppress the organism's natural production of siderophores.[2][3] Conversely, a strictly controlled, iron-limited defined medium will induce high levels of production. Furthermore, components in complex media, such as phosphates or other chelating molecules, can interfere with the assay itself, leading to inaccurate readings.

Q2: I'm using the Chrome Azurol S (CAS) assay. What is the most common reason for inconsistent results?

A: The most frequent culprit is iron contamination. The CAS assay is a competition-based method where the siderophore removes iron from the CAS-iron dye complex, causing a color change.[4][5] Trace iron contamination in glassware, water, or media components can saturate the siderophore before it interacts with the dye, leading to false negatives or low activity readings. Meticulous acid-washing of all glassware is paramount.[6] Another common issue is pH variability, as the CAS-iron complex stability and the siderophore's chelation efficiency are pH-dependent.[7][8]

Q3: Can the pH of my culture medium affect Ferrioxamine E stability and function?

A: Absolutely. Ferrioxamine E's iron-chelating hydroxamate groups have specific pKa values. Its ability to form a stable, hexadentate complex with Fe(III) is optimal around neutral pH (e.g., pH 7.0).[9][10] At highly acidic pH, protonation of the hydroxamate groups can reduce chelation efficiency. While stable, extreme pH shifts can affect the equilibrium of the iron-binding reaction, influencing both biological activity and assay measurements.

Q4: My organism is supposed to produce Ferrioxamine E, but I'm detecting no activity in the supernatant. What should I check first?

A: First, confirm that your culture conditions are truly iron-limited. Supplementation with even low concentrations of iron citrate (e.g., 0.2 mM) can completely suppress desferrioxamine E biosynthesis.[2] Second, ensure your growth medium isn't antagonizing the assay. High phosphate concentrations are a known issue.[11] Third, verify your assay's functionality with a positive control using a known concentration of purified Desferrioxamine E mesylate salt (commercially available standard). This will differentiate between a production problem and an assay problem.

In-Depth Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving common issues with Ferrioxamine E activity assays.

Symptom 1: Low or No Detectable Siderophore Activity

If you observe minimal or no color change in your CAS assay or other detection methods, follow this diagnostic path.

dot graph TD { A[Start: Low/No Activity] --> B{Is a Positive Control Working?}; B -- No --> C[Troubleshoot Assay Reagents & Protocol]; B -- Yes --> D{Are Culture Conditions Iron-Limited?}; C --> C1[Recast CAS Reagent]; C --> C2[Check pH of Buffer]; C --> C3[Verify Spectrophotometer Settings]; D -- No --> E[Revise Culture Medium]; D -- Yes --> F{Is Medium Composition Interfering?}; E --> E1[Use Iron-Free Defined Medium]; E --> E2[Acid-Wash All Glassware]; F -- Yes --> G[Modify or Change Medium]; F -- No --> H[Investigate Biological Factors]; G --> G1[Lower Phosphate Concentration]; G --> G2[Test Alternative Carbon/Nitrogen Source]; H --> H1[Check Growth Phase]; H --> H2[Confirm Strain Integrity]; subgraph Legend direction LR Troubleshoot [style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] Verify [style=filled, fillcolor="#FBBC05", fontcolor="#202124"] Action [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"] end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#FBBC05, fontcolor="#202124" style C fill:#EA4335, fontcolor="#FFFFFF" style D fill:#FBBC05, fontcolor="#202124" style E fill:#4285F4, fontcolor="#FFFFFF" style F fill:#FBBC05, fontcolor="#202124" style G fill:#4285F4, fontcolor="#FFFFFF" style H fill:#EA4335, fontcolor="#FFFFFF" style C1 fill:#4285F4, fontcolor="#FFFFFF" style C2 fill:#4285F4, fontcolor="#FFFFFF" style C3 fill:#4285F4, fontcolor="#FFFFFF" style E1 fill:#4285F4, fontcolor="#FFFFFF" style E2 fill:#4285F4, fontcolor="#FFFFFF" style G1 fill:#4285F4, fontcolor="#FFFFFF" style G2 fill:#4285F4, fontcolor="#FFFFFF" style H1 fill:#4285F4, fontcolor="#FFFFFF" style H2 fill:#4285F4, fontcolor="#FFFFFF" } caption: Troubleshooting Flowchart for Low Siderophore Activity.

  • Causality Explained: This workflow first isolates the problem to either the assay itself or the biological production. If the positive control fails, the assay is flawed. If the control works, the problem lies with the experimental sample. The next logical step is to verify the primary condition for production: iron starvation.[2] Finally, if iron is limited, interference from media components or biological issues are the likely causes.

Symptom 2: High Variability Between Replicates

High standard deviations plague many quantitative biological assays. Here’s how to tighten your results.

  • Assess Pipetting and Dilution Accuracy: Small volume errors, especially during serial dilutions or addition of CAS reagent, are magnified in the final reading. Calibrate your pipettes and use fresh tips for every replicate.

  • Ensure Homogenous Samples: If taking aliquots from a larger culture, ensure it is well-mixed before each draw to get a consistent cell density and supernatant concentration.

  • Control for Incubation Time and Temperature: Both microbial growth (and thus siderophore production) and the CAS reaction kinetics are temperature-dependent. Incubate cultures and assay plates in a calibrated, stable environment. For the CAS assay, ensure the reaction time between adding the reagent and reading the absorbance is identical for all samples.[11]

  • Normalize to Cell Growth: Siderophore production is often linked to cell density. If comparing different media or conditions that affect growth rates, results will be more consistent if normalized. Measure Optical Density (OD600) of the culture and report siderophore activity as units per OD unit.

Media Composition and Its Impact

The choice of medium is the single most critical factor for achieving consistent Ferrioxamine E activity. A poorly chosen medium can both inhibit production and interfere with measurement.

Media ComponentPotential IssueScientific RationaleRefined Approach
Iron Source Suppression of ProductionIron is a co-repressor for the genes involved in siderophore biosynthesis. High bioavailability of iron signals to the microorganism that scavenging is unnecessary.[2]Use a defined minimal medium with no added iron. If trace iron is needed for initial growth, use a poorly bioavailable source like ferric oxide or maintain concentrations below 1 µM.
Phosphate (PO₄³⁻) Assay Interference & Iron SequestrationHigh phosphate can form insoluble iron phosphates, reducing iron availability but also potentially interfering with CAS assay chemistry.[11] Some studies use alkaline phosphate buffers to elute siderophores from purification columns, highlighting its interaction.[11]Use a low-phosphate medium or buffer system. Replace phosphate buffers with non-interfering alternatives like PIPES or MOPS, ensuring the pH is maintained at ~6.8-7.0.[7]
Complex N/C Sources (Peptone, Yeast Extract) Iron Contamination & Chelator InterferenceThese undefined components are a significant source of trace iron and may contain other molecules with iron-chelating properties, creating background noise in the assay.Use defined nitrogen (e.g., NH₄Cl) and carbon (e.g., glucose, succinate) sources. This provides complete control over the medium's composition.
Strong Buffers (e.g., Tris) Potential for Metal ChelationSome biological buffers can have a weak chelating effect on metals, which may cause subtle interference with the highly sensitive CAS assay.PIPES is a recommended buffer for CAS assay media as it has a negligible metal-binding capacity and buffers effectively at the required pH of 6.8.[7][8]

Refined Protocol: Quantitative Liquid CAS Shuttle Assay

This protocol is optimized to minimize variability and is adaptable for use in a 96-well plate format for higher throughput. It prioritizes chemical precision and includes essential controls.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Workflow for the Refined Quantitative CAS Shuttle Assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare a suitable iron-free minimal medium (e.g., M9 salts). Ensure all stock solutions are made with high-purity, iron-free water. Causality: Using a defined medium eliminates interfering variables from complex components.

  • Glassware Treatment: Meticulously wash all glassware and stir bars to be used for media and cultures with 6M HCl and rinse thoroughly with double-distilled or Milli-Q water to remove any trace iron.[6][8] Causality: This is the most critical step to prevent iron contamination that would otherwise mask siderophore activity.

  • CAS Assay Solution Preparation:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.

    • In a separate vessel, dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • In a third vessel, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH₂O.

    • Slowly add the FeCl₃ solution to the CAS solution while stirring, then slowly add the HDTMA solution. The final solution should be a deep blue. Autoclave and store in a plastic, light-protected bottle.[8] Causality: The specific order of mixing is crucial for the proper formation of the ternary dye-iron complex.

  • Inoculation and Growth: Inoculate the iron-free medium with your microbial strain. Grow the culture under its optimal conditions to the desired growth phase (late logarithmic phase is often optimal for siderophore production).

  • Preparation of Controls (Self-Validation):

    • Media Blank: Uninoculated iron-free medium. This sets the reference absorbance (Ar).

    • Positive Control: A known concentration of Desferrioxamine E mesylate (e.g., 100 µM) in your medium. This validates that the CAS assay is working correctly.

    • Negative Control: A non-siderophore-producing strain, if available.

  • Sample Collection: Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes). Carefully collect the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining cells.

  • Assay Execution (96-well plate):

    • In each well, mix 100 µL of supernatant (or control) with 100 µL of CAS assay solution.

    • Incubate the plate in the dark at room temperature for a standardized period (e.g., 20 minutes). Causality: Light can degrade the CAS reagent, and a fixed time ensures comparability between samples.

  • Data Acquisition: Measure the absorbance of each well at 630 nm using a microplate reader.[11]

  • Calculation: Calculate the percentage of siderophore units using the standard formula: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the media blank and As is the absorbance of the sample.[11] This calculation quantifies the drop in absorbance caused by the siderophore chelating iron away from the dye.

By implementing this structured troubleshooting approach and refined protocol, researchers can significantly improve the consistency and reliability of their Ferrioxamine E activity measurements, leading to more robust and publishable data.

References

  • DC Fine Chemicals. (2024). Ferrioxamine E: a powerful inhibitor for reliable cell cultures.

  • Kuznetsova, E., et al. (2024). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI.

  • Sigma-Aldrich. Ferrioxamine E for microbiology, = 95 20008-20-2.

  • Müller, K., & Winkelmann, G. (1987). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. Journal of Bacteriology.

  • Miller, M. J., & Malouin, F. (2019). Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics. Clinical Infectious Diseases, Oxford Academic.

  • Gomes, A. F. R., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega.

  • Wadas, T. J., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. ACS Publications.

  • Virginia Tech. (2025). Siderophore Detection assay. Protocols.io.

  • Beppu, T., et al. (2008). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. ResearchGate.

  • Gomes, A. F. R., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. PubMed Central, National Institutes of Health.

  • Wadas, T. J., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. National Institutes of Health.

  • Selvi, A. S. A., & Mala, J. G. S. (2018). Siderophores detection by using blue agar CAS assay methods. SciSpace.

  • Bibel, M. (2024). Quick note from the Bibel lab update #8: O-CAS assay for siderophore production detection.

  • Selvi, A. S. A., & Mala, J. G. S. (2019). Siderophores Detection by using Blue Agar CAS Assay Methods. ResearchGate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Iron Binding Affinity of Ferrioxamine E and Desferrioxamine B

For Researchers, Scientists, and Drug Development Professionals In the intricate world of bioinorganic chemistry and pharmacology, the precise quantification of metal-ligand interactions is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioinorganic chemistry and pharmacology, the precise quantification of metal-ligand interactions is paramount. This guide provides an in-depth comparison of the iron(III) binding affinities of two prominent hydroxamate siderophores: Ferrioxamine E and Desferrioxamine B. While structurally related, their subtle differences in architecture lead to significant distinctions in their thermodynamic stability, a critical parameter influencing their biological function and therapeutic potential.

Introduction to the Siderophores

Siderophores are low-molecular-weight chelating agents produced by microorganisms to scavenge for iron, an element essential for myriad biological processes.[1] Their exceptionally high affinity for ferric iron (Fe³⁺) has made them subjects of intense study, not only for understanding microbial life but also for clinical applications.

Desferrioxamine B (DFO-B) is a linear trihydroxamate siderophore produced by the bacterium Streptomyces pilosus.[2] It is perhaps the most well-known siderophore in clinical practice, marketed as Desferal®, and has been a cornerstone in the treatment of iron overload disorders like β-thalassemia for decades.[3][4] Its primary therapeutic action relies on its ability to bind free iron in the plasma and from storage proteins like ferritin, forming a stable complex that can be excreted by the kidneys.[5][6]

Ferrioxamine E (DFO-E) is a cyclic trihydroxamate siderophore produced by various bacteria, including Streptomyces glaucescens.[7][8] Unlike the linear DFO-B, DFO-E possesses a macrocyclic structure.[9] It plays a crucial role in bacterial iron acquisition and has been used as a growth-enriching agent for detecting Salmonella in industrial and food applications.[7][10]

The Chemistry of Iron Chelation

Both DFO-B and DFO-E are classified as hexadentate ligands. This means they utilize six donor oxygen atoms from their three hydroxamate functional groups to wrap around and form a highly stable, 1:1 octahedral complex with a single Fe³⁺ ion.[3][11] This comprehensive coordination is the basis for their powerful iron-binding capabilities, effectively sequestering the metal ion and preventing it from participating in deleterious redox reactions.[2]

Caption: General mechanism of a hexadentate siderophore coordinating an Fe³⁺ ion.

Quantifying Affinity: The Stability Constant

The definitive measure of a chelator's binding strength is its formation stability constant (K) , often expressed in its logarithmic form, log K or log β .[2] This value represents the equilibrium constant for the formation of the metal-ligand complex. A higher log K value signifies a more stable complex and, consequently, a higher binding affinity.

Experimental Determination of Stability Constants

A robust and widely accepted method for determining the stability constants of siderophores is competitive spectrophotometric titration . This protocol is self-validating as it relies on a well-characterized competing chelator, such as Ethylenediaminetetraacetic acid (EDTA), to establish a measurable equilibrium.

  • Preparation of Solutions: Prepare buffered solutions (e.g., pH 6.0) containing a known concentration of the siderophore (DFO-B or DFO-E) and Fe³⁺.

  • Introduction of Competitor: Add a known, and typically excess, concentration of EDTA to the iron-siderophore complex solution.

  • Equilibrium Establishment: Allow the solution to reach equilibrium, where the siderophore and EDTA compete for the Fe³⁺ ions. The reaction is as follows: Fe(Siderophore) + EDTA ⇌ Fe(EDTA) + Siderophore.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at a characteristic wavelength for the Fe(Siderophore) complex (e.g., around 420-430 nm). The change in absorbance reflects the shift in equilibrium.

  • Calculation: Using the known stability constant of Fe(EDTA) and the measured concentrations of all species at equilibrium, the conditional stability constant for the iron-siderophore complex can be calculated.[12]

  • pH-Independent Constant: To allow for universal comparison, this conditional constant is then corrected using the predetermined protonation constants (pKa values) of the siderophore to derive the absolute, pH-independent formation constant (log K).[12]

Caption: Workflow for determining stability constants via competitive titration.

Quantitative Comparison: DFO-E vs. DFO-B

Published experimental data consistently demonstrate that both siderophores are exceptionally potent iron chelators. However, a discernible difference in their binding affinity exists, rooted in their structural disparity.

CompoundStructureIron(III) Stability Constant (log K)Reference
Desferrioxamine BLinear30.6[12]
Ferrioxamine ECyclic~32.5[13]

Note: Stability constants can vary slightly based on experimental conditions.

Analysis: The data clearly indicates that Ferrioxamine E possesses a significantly higher iron binding affinity than Desferrioxamine B . The log K value for DFO-E is approximately two orders of magnitude greater than that of DFO-B. This heightened stability is largely attributed to the macrocyclic effect . The cyclic structure of DFO-E pre-organizes the hydroxamate binding groups into a conformation that is highly favorable for chelating the Fe³⁺ ion, resulting in a smaller entropic penalty upon complex formation compared to the more flexible, linear DFO-B.

Implications and Conclusion

The difference in iron affinity between these two molecules has profound implications for their respective roles.

  • Desferrioxamine B: Its log K of 30.6 provides an exquisite balance. It is strong enough to effectively chelate loosely bound iron from stores in the body, mitigating iron toxicity, but not so powerful as to strip iron from essential proteins like hemoglobin.[3][5] Its decades of clinical use have validated this "therapeutic window" of affinity.[14]

  • Ferrioxamine E: Its superior stability constant makes it an extremely efficient iron scavenger for microorganisms competing in iron-poor environments. From a drug development perspective, while its higher affinity is notable, the development of synthetic analogs often focuses on mimicking this pre-organized structure to create even more potent chelators for therapeutic or diagnostic purposes, for instance, by complexing with Gallium-68 for PET imaging.[13]

References

  • Vertex AI Search. Methods for Microbial Iron Chelator (Siderophore) Analysis. ResearchGate.
  • Remelli, M., et al. (2021). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. MDPI. Available from: [Link]

  • Wikipedia. Deferoxamine. Available from: [Link]

  • Schwyn, B., & Neilands, J. B. (1987). Universal CAS assay for the detection and determination of siderophores. ResearchGate. Available from: [Link]

  • Aznar, A., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. Available from: [Link]

  • Aznar, A., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. PubMed Central. Available from: [Link]

  • Gordeuk, V. R., et al. (1992). Iron chelation with desferrioxamine B in adults with asymptomatic Plasmodium falciparum parasitemia. PubMed. Available from: [Link]

  • Butler, A., & Theisen, R. M. (2010). Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores. PMC - NIH. Available from: [Link]

  • Remelli, M., et al. (2021). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. PMC - NIH. Available from: [Link]

  • Tenny, S., & Metcalf, M. P. (2023). Deferoxamine. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Schijf, J., et al. (2021). Determination of the Side-Reaction Coefficient of Desferrioxamine B in Trace-Metal-Free Seawater. Frontiers. Available from: [Link]

  • Gu, S., et al. (2020). High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria. PMC - NIH. Available from: [Link]

  • PubChem. Ferrioxamine E. Available from: [Link]

  • PubChem. Ferrioxamine E [M+Fe-2H]. Available from: [Link]

  • DC Fine Chemicals. (2024). Ferrioxamine E: a powerful inhibitor for reliable cell cultures. Available from: [Link]

  • Irizarry, D., et al. (2023). Chelating the valley of death: Deferoxamine's path from bench to wound clinic. Frontiers. Available from: [Link]

  • Hernlem, B. J., et al. (1996). Stability constants for complexes of the siderophore desferrioxamine B with selected heavy metal cations. Semantic Scholar. Available from: [Link]

  • Martin, J. D., et al. (2006). Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin. PMC - PubMed Central. Available from: [Link]

  • Kontoghiorghes, G. J. (2020). The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox. ResearchGate. Available from: [Link]

  • Guerra, J., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. ACS Publications. Available from: [Link]

  • Remelli, M., et al. (2021). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. ResearchGate. Available from: [Link]

  • ResearchGate. Structure of desferrioxamine E and desferrioxamine B. Available from: [Link]

  • van der Helm, D., et al. (1993). Iron(III) Chelating Resins. VI. Stability Constants of Iron(III)-Ligand Complexes on Insoluble Polymeric Matrices. Available from: [Link]

  • Dr.Oracle. What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)?. Available from: [Link]

  • ResearchGate. Iron Binding and Iron Removal Efficiency of Desferrioxamine Based Polymeric Iron Chelators: Influence of Molecular Size and Chelator Density. Available from: [Link]

Sources

Comparative

Comparative Efficacy of Ferrioxamine E and Other Siderophores in Promoting Salmonella Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Iron and Siderophores in Salmonella Pathogenesis Iron is an essential nutrient for virtually all bacterial pathogens, act...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Iron and Siderophores in Salmonella Pathogenesis

Iron is an essential nutrient for virtually all bacterial pathogens, acting as a critical cofactor for enzymes involved in DNA replication, energy metabolism, and cellular respiration.[1][2] However, within a host organism, iron is tightly sequestered by high-affinity binding proteins like transferrin and lactoferrin, creating an iron-limited environment that restricts bacterial growth.[3] To overcome this formidable defense, pathogenic bacteria such as Salmonella enterica have evolved sophisticated iron acquisition systems. A primary strategy is the synthesis and secretion of siderophores—small, high-affinity iron-chelating molecules that scavenge ferric iron (Fe³⁺) from the host environment.[1][3][4]

Salmonella produces two primary catecholate-type siderophores: enterobactin (also known as enterochelin) and its C-glucosylated derivative, salmochelin.[1][4] Additionally, Salmonella possesses the remarkable ability to utilize "xenosiderophores," which are siderophores produced by other microorganisms, including fungi and other bacteria.[5] One such prominent xenosiderophore is Ferrioxamine E, a hydroxamate-type siderophore produced by bacteria like Streptomyces. The ability to utilize ferrioxamine E is a distinguishing characteristic of S. enterica serotypes Typhimurium and Enteritidis, setting them apart from related species like Escherichia coli.[6][7]

This guide provides a comparative analysis of the efficacy of Ferrioxamine E versus Salmonella's endogenous siderophores, enterobactin and salmochelin, in promoting bacterial growth. We will delve into the mechanisms of uptake, present comparative data, and provide detailed experimental protocols for assessing siderophore efficacy, offering a comprehensive resource for researchers in microbiology and drug development.

Mechanisms of Siderophore-Mediated Iron Uptake in Salmonella

The uptake of iron-siderophore complexes is a multi-step, energy-dependent process. The ferric-siderophore complex first binds to a specific outer membrane receptor protein. This transport across the outer membrane is energized by the TonB-ExbB-ExbD complex. Once in the periplasm, the complex is bound by a periplasmic binding protein and transported across the inner membrane into the cytoplasm by an ABC (ATP-binding cassette) transporter.[6]

Salmonella possesses a suite of specific receptors for different siderophores:

  • Ferrioxamine E: Transport across the outer membrane is dependent on the FoxA receptor.[6][7]

  • Enterobactin: This siderophore can be transported by two different outer membrane receptors, FepA and IroN .[8][9]

  • Salmochelin: As a derivative of enterobactin, it is primarily transported via the IroN receptor.[9][10] This system provides a key advantage as salmochelin is not bound and neutralized by the host's innate immune protein, lipocalin-2, which effectively sequesters enterobactin.[1][3]

The inner membrane transport for hydroxamate siderophores like Ferrioxamine E relies on the FhuBCD ABC transporter complex.[6][7]

Siderophore_Uptake cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane FoxA FoxA FhuD FhuD FoxA->FhuD TonB-dependent FepA FepA FepB FepB FepA->FepB TonB-dependent IroN IroN IroN->FepB TonB-dependent FhuBC FhuB FhuC FhuD->FhuBC FepDGC FepD FepG FepC FepB->FepDGC Cytoplasm Cytoplasm FhuBC->Cytoplasm Fe³⁺ Release FepDGC->Cytoplasm Fe³⁺ Release Fe-Ferrioxamine E Fe-Ferrioxamine E Fe-Ferrioxamine E->FoxA Fe-Enterobactin Fe-Enterobactin Fe-Enterobactin->FepA Fe-Enterobactin->IroN Fe-Salmochelin Fe-Salmochelin Fe-Salmochelin->IroN

Figure 1. Siderophore-mediated iron uptake pathways in Salmonella.

Comparative Analysis of Siderophore Efficacy

The utility of a siderophore for Salmonella growth depends on several factors, including its binding affinity for iron, the efficiency of its transport system, and its ability to evade host defenses.

  • Ferrioxamine E: The ability to utilize Ferrioxamine E provides a significant advantage. It has been used as a supplement in enrichment and selection media to increase the speed and sensitivity of Salmonella detection from food and environmental samples.[6][7][11] This highlights its potent growth-promoting effect. Studies have shown that supplementing media with Ferrioxamine E can allow for the detection of just a few Salmonella cells within 24 hours.[6] Furthermore, the foxA gene, required for Ferrioxamine E uptake, is crucial for virulence; mutants lacking foxA are markedly attenuated in mouse models of infection.[7]

  • Enterobactin: As an endogenously produced siderophore, enterobactin is critical for iron acquisition. It possesses an exceptionally high affinity for ferric iron, one of the highest known in nature, allowing it to effectively compete for iron with host proteins.[1][12] However, its efficacy is countered by the host's innate immune protein lipocalin-2, which specifically sequesters and neutralizes enterobactin, preventing its re-uptake by the bacteria.[1][3]

  • Salmochelin: Salmochelin is a "stealth" siderophore. Its glucosylated structure prevents it from being recognized and bound by lipocalin-2.[1][3] This evasion of a key host defense mechanism makes salmochelin particularly important for Salmonella survival and growth within the host, especially in the inflamed intestine.

SiderophoreTypeSalmonella Receptor(s)Key AdvantageKey Disadvantage
Ferrioxamine E Hydroxamate (Xenosiderophore)FoxAPotent growth factor; not utilized by many competing bacteria (e.g., E. coli).[6]Relies on external production by other microbes.
Enterobactin Catecholate (Endogenous)FepA, IroNExtremely high iron affinity; produced by Salmonella itself.[1][8]Neutralized by host protein lipocalin-2.[1][3]
Salmochelin Catecholate (Endogenous)IroNEvades neutralization by lipocalin-2; produced by Salmonella itself.[1][3]May have slightly lower iron affinity than enterobactin under certain conditions.

Experimental Protocols: Assessing Siderophore Growth Promotion

To quantitatively compare the efficacy of different siderophores, a standardized growth promotion assay in iron-limited media is essential. This protocol describes a robust method for evaluating and comparing the ability of Ferrioxamine E, enterobactin, and salmochelin to support the growth of Salmonella enterica.

Causality Behind Experimental Choices
  • Iron-Limited Medium: To study the effect of siderophores, it's crucial to eliminate confounding sources of iron. A minimal medium like M9 or Vogel-Bonner is used, often treated with an iron chelator like 2,2'-dipyridyl to sequester any trace iron contamination.[9] This creates a condition of iron starvation, making bacterial growth dependent on the supplied siderophore.

  • Siderophore-Deficient Mutant: Using a Salmonella mutant strain unable to synthesize its own siderophores (e.g., an entB mutant) ensures that any observed growth is a direct result of the exogenously supplied siderophore and not from endogenous production.[12]

  • Controls: Including a negative control (no siderophore) and a positive control (iron-replete medium, e.g., with FeCl₃ or FeSO₄) is critical for validating that the medium is indeed iron-limited and that the bacterial strain is viable.

Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Data Analysis A Prepare iron-limited minimal medium (e.g., M9) + iron chelator (dipyridyl) E Inoculate medium with washed Salmonella to a low OD A->E B Prepare stock solutions of Ferrioxamine E, Enterobactin, Salmochelin, and FeCl₃ (control) F Aliquot into 96-well plate with different siderophores and controls B->F C Grow overnight culture of ΔentB Salmonella strain D Wash and resuspend overnight culture in saline to remove residual iron C->D D->E E->F G Incubate at 37°C with shaking F->G H Measure Optical Density (OD₆₀₀) at regular intervals (e.g., every hour) G->H I Plot growth curves (OD₆₀₀ vs. Time) H->I J Calculate growth rates and final bacterial density for each condition I->J

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Ferrioxamine E: A Mass Spectrometry-Centric Approach

Introduction: The Imperative for Rigorous Ferrioxamine E Validation Ferrioxamine E is a cyclic hydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by various bacteria.[1][2] Its exceptiona...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Ferrioxamine E Validation

Ferrioxamine E is a cyclic hydroxamate siderophore, a class of high-affinity iron-chelating compounds produced by various bacteria.[1][2] Its exceptional ability to sequester ferric iron (Fe³⁺) makes it a molecule of significant interest in microbiology, environmental science, and pharmacology. In clinical and research settings, its non-iron-bound form, desferrioxamine E, is investigated for its therapeutic potential. Given these high-stakes applications, the unambiguous confirmation of its identity and the precise quantification of its purity are not mere procedural formalities; they are foundational to scientific validity and patient safety.

This guide eschews a one-size-fits-all template. Instead, we will delve into the logic and practical application of mass spectrometry (MS) as the gold standard for the validation of Ferrioxamine E. We will explore how Liquid Chromatography-Mass Spectrometry (LC-MS) provides a self-validating system for both purity and identity, offering a level of specificity and sensitivity that traditional methods cannot match.

The Power of Mass Spectrometry: Beyond Retention Time and UV Absorbance

While techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are valuable, they fundamentally rely on inference. They tell you something is present at a specific retention time that absorbs light at a certain wavelength. Mass spectrometry, however, provides a direct, physical measurement of the molecule itself—its mass-to-charge ratio (m/z). When coupled with high-resolution analyzers and tandem MS capabilities, it delivers an unassailable molecular fingerprint. This guide will demonstrate how to leverage this power for a comprehensive validation workflow.

Experimental Workflow: A High-Level Overview

The core of our approach is the coupling of liquid chromatography with high-resolution mass spectrometry. This hyphenated technique allows us to physically separate Ferrioxamine E from potential contaminants before subjecting it to detailed mass analysis.

LCMS_Workflow cluster_0 Sample Introduction & Separation cluster_1 Mass Spectrometry Analysis Sample Ferrioxamine E Sample (in solution) HPLC HPLC System (Chromatographic Separation) Sample->HPLC Injection ESI Electrospray Ionization (ESI) (Ion Formation) HPLC->ESI Eluent Transfer MS Mass Analyzer (m/z Measurement) ESI->MS Detector Detector MS->Detector Data Data System (Purity & Identity Analysis) Detector->Data

Caption: High-level workflow for Ferrioxamine E validation using LC-MS.

Part 1: Purity Assessment by Quantitative LC-MS

Purity assessment answers the question: "What percentage of this sample is actually Ferrioxamine E?" Contaminants could include synthetic precursors, degradation products, or other related siderophores. An LC-MS approach provides the chromatographic resolution to separate these species and the mass-specific detection to quantify them accurately.

Causality Behind the Method: Why LC-MS for Purity?

The choice of LC-MS is deliberate. We couple chromatography with MS to achieve mass-specific quantification . Unlike a UV detector, which would quantify anything co-eluting that absorbs at the target wavelength, the mass spectrometer is set to monitor only the specific m/z of Ferrioxamine E. This eliminates false positives and ensures that what we are quantifying is, in fact, our target analyte. We operate under the principles outlined in the ICH Q2(R2) guidelines, which emphasize specificity as a cornerstone of validation.[3][4][5]

Experimental Protocol: LC-MS for Purity
  • Standard & Sample Preparation:

    • Prepare a stock solution of a certified Ferrioxamine E reference standard at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

    • Prepare a working standard at 10 µg/mL by diluting the stock solution.

    • Accurately weigh and dissolve the Ferrioxamine E test sample to the same target concentration of 10 µg/mL.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a robust choice for separating peptide-like molecules. Polystyrene-divinylbenzene phases can also be effective.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting good peak shape and efficient positive ionization.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[6]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Siderophores like Ferrioxamine E readily form protonated molecules ([M+H]⁺).[8][9]

    • Scan Mode: Full Scan (m/z 150-1000) for initial method development, followed by Selected Ion Monitoring (SIM) for quantification.

    • SIM Target Ion: Monitor the protonated molecule of Ferrioxamine E, [C₂₇H₄₇N₆O₉Fe + H]⁺, at m/z 654.27 .[1][10]

  • Data Analysis:

    • Integrate the peak area of the m/z 654.27 chromatogram for both the reference standard and the test sample.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation: Purity Comparison

The following table presents hypothetical data from such an analysis, demonstrating how purity is assessed against a known standard.

Sample ID Retention Time (min)Main Peak Area (m/z 654.27)Total Peak Area (all m/z)Calculated Purity (%)
Reference Standard 5.421,254,8001,258,90099.67
Test Sample Lot A 5.411,198,3001,221,50098.10

This data clearly shows that while the test sample is of high purity, it is marginally less pure than the certified reference material, a critical piece of information for quality control.

Part 2: Identity Confirmation by High-Resolution MS and MS/MS

Identity confirmation answers the question: "Is this molecule truly Ferrioxamine E?" This requires more than just a matching retention time. We need definitive proof of elemental composition and structural integrity.

Trustworthiness Through Orthogonal Validation: Accurate Mass and Fragmentation

This part of the protocol is a self-validating system. We use two orthogonal mass spectrometric properties to confirm identity:

  • Accurate Mass Measurement: Using a high-resolution mass spectrometer (HRMS) like an Orbitrap or FT-ICR, we measure the mass of the ion with extreme precision (typically < 5 ppm).[11][12] This allows for the confident determination of the elemental formula, ruling out other molecules with the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS): We isolate the parent ion (m/z 654.27) and fragment it using collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's specific chemical structure. This fragmentation pattern serves as a highly specific fingerprint, capable of distinguishing Ferrioxamine E from its structural isomers.[10][13]

Experimental Protocol: HRMS and MS/MS for Identity

This analysis can often be performed concurrently with the purity assessment by programming the mass spectrometer accordingly.

  • Instrumentation: A high-resolution LC-MS/MS system (e.g., LC-Q-TOF, LC-Orbitrap) is required.

  • LC Conditions: Same as the purity assessment protocol.

  • HRMS Parameters:

    • Acquisition Mode: Full scan with a resolving power > 60,000.

    • Mass Accuracy: Calibrate the instrument to ensure mass accuracy is below 5 ppm.

    • Analysis: Compare the measured accurate mass of the analyte peak with the theoretical exact mass of the protonated Ferrioxamine E.

  • MS/MS Parameters:

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

    • Precursor Ion: Isolate m/z 654.27.

    • Collision Energy: Apply a stepped collision energy (e.g., 15-40 eV) to generate a rich fragmentation spectrum.

    • Analysis: Compare the observed fragment ions with known fragmentation pathways for Ferrioxamine E. Key fragmentations often involve cleavages of the amide and C-N bonds within the cyclic structure.[9][10][13]

Data Presentation: Identity Confirmation
Parameter Theoretical Value (for [C₂₇H₄₇N₆O₉Fe + H]⁺) Observed Value (Test Sample) Result
Exact Mass 654.2680654.2675Pass (Δ 0.76 ppm)
Key MS/MS Fragments Expected fragments from C-N and amide bond cleavageObserved fragments match known patternsPass
Visualization: The Fragmentation Fingerprint of Ferrioxamine E

The following diagram illustrates the concept of MS/MS fragmentation, where the parent molecule is broken into smaller, diagnostic pieces.

FerrioxamineE_Fragmentation cluster_fragments Characteristic Fragment Ions parent Ferrioxamine E Ion [M+H]⁺ m/z 654.27 f1 Fragment A (e.g., loss of terminal group) m/z ~597 parent->f1 CID f2 Fragment B (e.g., C-N cleavage) m/z ~496 parent->f2 CID f3 Fragment C (e.g., amide cleavage) m/z ~414 parent->f3 CID

Caption: Conceptual MS/MS fragmentation of the Ferrioxamine E parent ion.

Part 3: Comparison with Alternative Analytical Techniques

To fully appreciate the superiority of a mass spectrometry-based approach, it is useful to compare it with other common analytical methods.

Technique Specificity Sensitivity Information Provided Key Limitation for Ferrioxamine E
LC-MS/MS Very High: Mass-specific detection and structural fingerprinting.Very High: Femtomole to attomole range.[8]Identity, Purity, Quantity, StructureHigh initial instrument cost.
HPLC-UV/Vis Low to Moderate: Relies on retention time and UV absorbance.Moderate: Nanogram to microgram range.Purity, QuantityCannot distinguish between compounds with similar retention times and UV spectra.[14] No definitive structural information.
NMR Spectroscopy Very High: Provides definitive structural elucidation.Low: Requires milligram quantities of pure sample.Definitive StructureLow sensitivity makes it unsuitable for trace impurity analysis. Not readily coupled with chromatography for complex mixtures.[15]
Colorimetric Assays (e.g., CAS) Very Low: Detects any iron-chelating compound, not specific to siderophore type.[16]Moderate Presence/Absence of SiderophoresCannot be used for purity or identity confirmation of a specific compound like Ferrioxamine E.[7]

Conclusion: An Integrated, Authoritative Approach

The validation of Ferrioxamine E demands more than a simple check-box exercise. It requires an analytical strategy that is specific, sensitive, and provides unequivocal proof of both purity and identity. As demonstrated, a workflow centered on high-resolution liquid chromatography-mass spectrometry provides an integrated and self-validating system. By confirming the elemental composition through accurate mass and verifying the molecular structure through MS/MS fragmentation, this approach offers an authoritative and trustworthy assessment that underpins the integrity of any subsequent research or clinical application.

References

  • Sidebottom, A. M., Karty, J. A., & Carlson, E. E. (2015). Accurate mass MS/MS/MS analysis of siderophores ferrioxamine B and E1 by collision-induced dissociation electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(11), 1899–1902. [Link]

  • Gledhill, M. (2001). Electrospray ionisation-mass spectrometry of hydroxamate siderophores. The Analyst, 126(8), 1359-1362. [Link]

  • Aron, A. L., & L. M. Sandy. (2024). Native metabolomics for mass spectrometry-based siderophore discovery. Methods in Enzymology. [Link]

  • Walker, L. R., Tfaily, M. M., Shaw, J. B., Hess, N. J., Paša-Tolić, L., & Koppenaal, D. W. (2017). Unambiguous identification and discovery of bacterial siderophores by direct injection 21 Tesla Fourier transform ion cyclotron resonance mass spectrometry. Metallomics, 9(1), 93-101. [Link]

  • Ferreira, M. J., et al. (2023). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

  • McCormack, P., Worsfold, P. J., & Gledhill, M. (2003). Separation and Detection of Siderophores Produced by Marine Bacterioplankton Using High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 75(11), 2647–2652. [Link]

  • Šebesta, M., et al. (2017). Characterization of microbial siderophores by mass spectrometry. Biotechnology Advances. [Link]

  • McCormack, P., Worsfold, P. J., & Gledhill, M. (2003). Separation and detection of siderophores produced by marine bacterioplankton using high-performance liquid chromatography with electrospray ionization mass spectrometry. Analytical chemistry, 75(11), 2647-52. [Link]

  • Sidebottom, A. M., et al. (2015). Accurate Mass MS/MS/MS Analysis of Siderophores Ferrioxamine B and E1 by Collision-Induced Dissociation Electrospray Mass Spectrometry. ResearchGate. [Link]

  • Boiteau, R. M., et al. (2016). LC-ICPMS ⁵⁶Fe-chromatogram of ferrichrome and ferrioxamine E (200 fmol...). ResearchGate. [Link]

  • Berner, I., Konetschny-Rapp, S., Jung, G., & Winkelmann, G. (1988). Characterization of ferrioxamine E as the principal siderophore of Erwinia herbicola (Enterobacter agglomerans). Biology of metals, 1(1), 51-6. [Link]

  • Bundy, R. M., et al. (2018). The ⁵⁶Fe ICP-MS spectra (top) of ferrioxamine E (A) in the 15 m sample,... ResearchGate. [Link]

  • Gelabert, A., et al. (2023). Quantitative Determination of Iron–Siderophore Complexes in Peat by Isotope-Exchange Size-Exclusion UPLC–Electrospray Ionization High-Resolution Accurate Mass (HRAM) Mass Spectrometry. Analytical Chemistry. [Link]

  • Ibisanmi, E., et al. (2017). Ferrioxamine Siderophores Detected amongst Iron Binding Ligands Produced during the Remineralization of Marine Particles. Frontiers in Marine Science. [Link]

  • University of Tartu. (n.d.). References – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu, Institute of Chemistry. [Link]

  • Gledhill, M. (2001). Electrospray ionisation-mass spectrometry of hydroxamate siderophores. The Analyst. [Link]

  • Palkina, K., et al. (2023). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI. [Link]

  • Ibisanmi, E., et al. (2017). Supplementary Material for Ferrioxamine siderophores amongst iron binding ligands... Frontiers. [Link]

  • Drozd, A., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. ACS Publications. [Link]

  • Markus, A., & Winkelmann, G. (2005). HPLC chromatogram of ferrioxamine E (FoxE) with the addition of... ResearchGate. [Link]

  • Traxler, M. F., et al. (2013). Integrated Metabolomics Approach Facilitates Discovery of an Unpredicted Natural Product Suite from Streptomyces coelicolor M145. ACS Chemical Biology. [Link]

  • Kumar, A., & T. S. Kumar. (2011). Iron Determination - A Review of Analytical Methods. Asian Journal of Research in Chemistry. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Drozd, A., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging... National Institutes of Health. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Dr. N. G. S. Arts and Commerce College. (2022). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I. YouTube. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Ferrioxamine E

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of Ferrioxamine E. We will delve into a detailed bioassay protocol, critic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of Ferrioxamine E. We will delve into a detailed bioassay protocol, critically compare it with alternative methods, and provide the scientific rationale behind each experimental step, ensuring a robust and reproducible validation process.

Introduction: The Significance of Ferrioxamine E and Its Biological Activity

Ferrioxamine E is a cyclic hydroxamate-type siderophore, a low-molecular-weight iron-chelating agent produced by various bacteria, most notably from the genus Streptomyces.[1] In the natural world, iron is essential for numerous biological processes, but its bioavailability is often extremely low. Siderophores like Ferrioxamine E are crucial survival tools, secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment.[2] The resulting Ferrioxamine E-iron complex is then recognized by specific receptors on the bacterial cell surface and internalized.[3][4]

Beyond its role in microbial iron acquisition, Ferrioxamine E has garnered significant interest for its diverse applications:

  • Microbiological Diagnostics: It serves as a growth-promoting supplement in culture media to enhance the detection and resuscitation of pathogens like Salmonella that rely on it as an iron source.[5]

  • Antimicrobial Potential: It exhibits a narrow spectrum of antagonistic activity against certain clinically relevant pathogens, including carbapenem-resistant Acinetobacter baumannii.[6]

  • Biomedical Research: Its strong affinity for iron makes it a valuable tool for studying iron metabolism and for applications in chelation therapy.[7][8]

Given these applications, simply confirming the presence of Ferrioxamine E through chemical means is insufficient. It is imperative to validate its biological activity —its ability to be recognized and utilized by a target microorganism. This guide details a specific bioassay for this purpose and compares it with other common methods.

Mechanism of Action: Ferrioxamine E-Mediated Iron Uptake

The biological activity of Ferrioxamine E is predicated on a multi-step process involving chelation, recognition, and transport.

cluster_extracellular Extracellular Environment (Iron-Limited) cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Fe3 Fe³⁺ (Insoluble) FOXE Ferrioxamine E (Fe³⁺-Siderophore Complex) Fe3->FOXE Chelation DFOE Desferrioxamine E (Siderophore) DFOE->FOXE Receptor Outer Membrane Siderophore Receptor FOXE->Receptor Specific Recognition & Binding Fe2 Fe²⁺ (Biologically Usable) Receptor->Fe2 Internalization & Iron Release (Reduction of Fe³⁺ to Fe²⁺) Metabolism Cellular Metabolism (e.g., DNA synthesis, respiration) Fe2->Metabolism

Caption: Ferrioxamine E-mediated iron acquisition pathway.

A Validated Bioassay Protocol for Ferrioxamine E Activity

The most direct method to confirm the biological activity of a siderophore is a cross-feeding bioassay. This assay relies on an "indicator" strain of bacteria that cannot produce its own siderophores but possesses the necessary receptors to uptake a specific siderophore provided externally.[2] For Ferrioxamine E, a suitable indicator is Staphylococcus aureus, a bacterium known to produce its own carboxylate-type siderophores but also capable of utilizing hydroxamate xenosiderophores.[9][10][11]

Principle

Under conditions of extreme iron starvation, the indicator strain (S. aureus) will fail to grow. However, if a biologically active Ferrioxamine E sample is supplied, it will chelate the trace iron in the medium, be transported into the bacterial cells, and release the iron, thereby "rescuing" growth. This results in a visible zone of growth around the point of application.

Experimental Protocol: Plate Bioassay

This protocol is designed as a self-validating system with integrated controls.

Materials:

  • Indicator Strain: Staphylococcus aureus RN6390 or a similar strain confirmed to utilize ferrioxamines.

  • Growth Medium: Tryptic Soy Broth (TSB) for inoculum preparation.

  • Assay Medium: Tris-buffered Minimal Salt (TMS) agar.

  • Iron Chelator: Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDHA).

  • Test Sample: Purified Ferrioxamine E solution (sterile filtered).

  • Positive Control: Desferal (Deferoxamine mesylate, a commercially available siderophore) solution (e.g., 1 mM).

  • Negative Control: Sterile deionized water or the buffer used to dissolve Ferrioxamine E.

  • Sterile Petri dishes, sterile filter paper discs (6 mm), micropipettes, incubator.

Step-by-Step Methodology:

  • Preparation of Iron-Depleted Assay Plates:

    • Prepare TMS agar according to standard formulations. To ensure iron limitation, use high-purity water and acid-washed glassware.

    • Autoclave the medium. While it is still molten (cooled to ~50°C), add a sterile solution of EDDHA to a final concentration of 20 µM.[9]

      • Causality: EDDHA is a high-affinity iron chelator that sequesters any residual Fe³⁺ in the medium, creating an iron-starved environment that prevents bacterial growth without a functional siderophore system.

    • Pour the TMS-EDDHA agar into sterile Petri dishes and allow them to solidify.

  • Preparation of Indicator Lawn:

    • Grow the S. aureus indicator strain in TSB overnight at 37°C.

    • Harvest the cells by centrifugation, wash them twice with sterile saline (0.9% NaCl) to remove residual nutrients and iron from the TSB.

    • Resuspend the cells in sterile saline to a final density of approximately 1x10⁴ cells/mL.

    • Add this cell suspension directly to the molten TMS-EDDHA agar before pouring, or spread-plate a small volume (e.g., 100 µL) onto the surface of pre-poured plates for a surface lawn. The former method provides more uniform results.[9]

  • Application of Samples and Controls:

    • Aseptically place sterile filter paper discs onto the surface of the solidified S. aureus-seeded agar plates.

    • Pipette 10 µL of the following onto separate discs:

      • Test Sample (Ferrioxamine E solution)

      • Positive Control (Desferal solution)

      • Negative Control (Sterile water/buffer)

    • Trustworthiness: The positive control validates that the indicator strain can respond to a known siderophore under the assay conditions. The negative control ensures that neither the solvent nor the paper disc promotes growth, confirming that any observed growth is due to the test sample.

  • Incubation and Data Collection:

    • Incubate the plates at 37°C for 24-48 hours.

    • Observe the plates for zones of bacterial growth around the filter paper discs.

    • Measure the diameter of the growth halo (in mm) for quantitative comparison. The activity is proportional to the size of the growth zone.

Workflow Diagram

A Prepare Iron-Depleted TMS + EDDHA Agar C Seed Molten Agar with S. aureus & Pour Plates A->C B Prepare S. aureus Indicator Inoculum B->C D Place Sterile Discs on Solidified Agar C->D E Apply Samples: - Test (Ferrioxamine E) - Positive Control (Desferal) - Negative Control (Buffer) D->E F Incubate at 37°C for 24-48 hours E->F G Observe & Measure Zones of Growth F->G H Interpret Results G->H

Caption: Workflow for the Ferrioxamine E cross-feeding bioassay.

Comparison with Alternative Methods: The Chrome Azurol S (CAS) Assay

While the bioassay confirms biological uptake, the most common alternative is the universal Chrome Azurol S (CAS) assay. It is crucial to understand the strengths and limitations of each.[12][13]

Principle of the CAS Assay

The CAS assay is a colorimetric method that detects any compound with iron-chelating properties, regardless of its biological function.[14] The assay solution contains a ternary complex of Chrome Azurol S (a dye), Fe³⁺, and a detergent (like HDTMA), which is blue. When a siderophore is added, it has a higher affinity for iron than the dye, so it removes the Fe³⁺ from the complex. This causes the free dye to be released, resulting in a color change from blue to orange or yellow.[15][16]

CAS Assay Principle CAS_Complex [Fe³⁺ - CAS Dye - HDTMA] Complex Result_Orange Free CAS Dye (Orange/Yellow) CAS_Complex->Result_Orange Iron Removal Siderophore Siderophore (e.g., Ferrioxamine E) Fe_Siderophore [Fe³⁺ - Siderophore] Complex Siderophore->Fe_Siderophore High-Affinity Chelation

Caption: The competitive iron exchange in the CAS assay.

Comparative Analysis
FeatureCross-Feeding BioassayChrome Azurol S (CAS) Assay
Principle Measures growth promotion via cellular uptake and utilization of the siderophore-iron complex.Measures the ability of a compound to chelate iron from a dye complex via a colorimetric reaction.[12][14]
Specificity High. Confirms specific biological activity for the chosen indicator organism. A positive result proves recognition and transport.Low. Universal assay that detects any strong iron chelator. It does not confirm biological relevance or uptake by a cell.
Data Type Semi-quantitative (zone of growth) or qualitative (growth/no growth).Can be qualitative (halo on agar) or quantitative (spectrophotometric reading in liquid).[14][17]
Key Question Answered "Can this specific bacterium use my Ferrioxamine E sample to acquire iron and grow?""Does my sample contain a compound that can bind to iron?"
Complexity Moderate. Requires handling of microbial cultures and aseptic techniques.Low to moderate. Primarily a chemical assay, but can be toxic to some microbes if incorporated directly into media.[18]
Primary Use Case Validating the functional, biological integrity of a specific siderophore for a target organism.High-throughput screening for siderophore production in microbial isolates; general quantification of iron-chelating activity.[13][17]

Expert Insight: The bioassay and the CAS assay are complementary, not mutually exclusive. A comprehensive validation strategy often involves using the CAS assay for initial screening and quantification, followed by the bioassay to confirm that the detected siderophore is biologically active in the context of the target application.

Data Interpretation and Troubleshooting

ObservationInterpretationPotential Cause(s) for Failure & Solution(s)
Clear growth zone around Test & Positive Control discs; No growth around Negative Control. Successful Validation. The Ferrioxamine E sample is biologically active and promotes the growth of S. aureus.N/A
No growth around any disc, including the Positive Control. Assay Failure. The conditions are too stringent or the indicator strain is non-viable.- Iron starvation is too severe: Decrease EDDHA concentration. - Inoculum is too low/non-viable: Verify cell count and viability of the indicator strain. - Incubation time is too short: Extend incubation to 48-72 hours.
Confluent growth across the entire plate. Assay Failure. Iron limitation was not achieved.- Iron contamination: Use acid-washed glassware and high-purity reagents. - EDDHA concentration is too low: Increase EDDHA concentration.
Growth around Positive Control, but not the Test Sample. Inactive Sample. The Ferrioxamine E sample lacks biological activity.- Degradation: Ferrioxamine E may have degraded during purification or storage. Verify sample integrity. - Incorrect Concentration: The concentration of the test sample may be too low. Test a range of concentrations.

Conclusion

Validating the biological activity of Ferrioxamine E is a critical step that extends beyond simple chemical detection. The Staphylococcus aureus cross-feeding bioassay presented here offers a robust, specific, and self-validating method to confirm that Ferrioxamine E is not merely an iron chelator, but a functional biological tool capable of being recognized and utilized by a target microorganism. While the CAS assay is invaluable for screening, the bioassay provides the definitive proof of biological function required for advanced research and development applications. By understanding the principles and executing the protocols detailed in this guide, researchers can confidently and accurately characterize the activity of their Ferrioxamine E preparations.

References

  • Pérez-Miranda, S., Cabirol, N., George-Téllez, R., Zamudio-Rivera, L. S., & Fernández, F. J. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Methods in Molecular Biology. [Link]

  • Springer, J., & Huston, A. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. JoVE. [Link]

  • Gomes, A. F. R., Sousa, E., & Resende, D. I. S. P. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

  • Virginia Tech. (2023). Siderophore Detection assay. Protocols.io. [Link]

  • Pérez-Miranda, S., et al. (1999). Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay. Journal of Microbiological Methods. [Link]

  • Rabsch, W., & Winkelmann, G. (1991). The specificity of bacterial siderophore receptors probed by bioassays. Biology of Metals. [Link]

  • DC Fine Chemicals. (2024). Ferrioxamine E: a powerful inhibitor for reliable cell cultures. DC Fine Chemicals Blog. [Link]

  • Bibel, M. (2024). Quick note from the Bibel lab update #8: O-CAS assay for siderophore production detection. Megan Bibel's Blog. [Link]

  • Schalk, I. J., et al. (2022). Screening for Microbial Metal-Chelating Siderophores for the Removal of Metal Ions from Solutions. MDPI. [Link]

  • Gomes, A. F. R., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]

  • Dale, S. E., Sebulsky, M. T., & Heinrichs, D. E. (2004). Role of Siderophore Biosynthesis in Virulence of Staphylococcus aureus: Identification and Characterization of Genes Involved in Production of a Siderophore. Infection and Immunity. [Link]

  • Sharma, A., & Johri, B. N. (2003). Medical Applications of Siderophores. Electronic Journal of General Medicine. [Link]

  • Shishkov, D., et al. (2024). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI. [Link]

  • Courcol, R. J., et al. (1997). Siderophore production by Staphylococcus aureus and identification of iron-regulated proteins. Infection and Immunity. [Link]

  • Murdoch, C. C., et al. (2023). Microbial interaction-induced siderophore dynamics lead to phenotypic differentiation of Staphylococcus aureus. Frontiers in Microbiology. [Link]

  • Chanchaem, T., et al. (2022). Drug Susceptibility, Siderophore Production, and Genome Analysis of Staphylococcus aureus Clinical Isolates from a University Hospital in Chiang Mai, Thailand. MDPI. [Link]

  • Courcol, R. J., et al. (1997). Siderophore production by Staphylococcus aureus and identification of iron-regulated proteins. ResearchGate. [Link]

  • Müller, G., & Raymond, K. N. (1984). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. Journal of Bacteriology. [Link]

  • Heptest. (n.d.). Ferrioxamine E. Heptest. [Link]

  • Jucha, K., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. Inorganic Chemistry. [Link]

  • Guitard, K. (2023). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Plant Pathology & Microbiology. [Link]

  • Tripod, J., & Keberle, H. (1962). [Biological assay with desferrioxamine]. Helvetica Physiologica et Pharmacologica Acta. [Link]

  • Jucha, K., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. ACS Publications. [Link]

  • Or-Geva, N., et al. (2022). Biomimetic Analogues of the Desferrioxamine E Siderophore for PET Imaging of Invasive Aspergillosis: Targeting Properties and Species Specificity. Journal of Medicinal Chemistry. [Link]

  • Or-Geva, N., et al. (2022). Biomimetic Analogues of the Desferrioxamine E Siderophore for PET Imaging of Invasive Aspergillosis: Targeting. Institute of Molecular and Translational Medicine. [Link]

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Validation

A Comparative Guide to Siderophore-Mediated Iron Competition: Ferrioxamine E vs. Enterobactin

Introduction: The Microbial Battle for Iron Iron is a paradox for life. It is the fourth most abundant element in the Earth's crust, yet its biological availability is profoundly limited.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Microbial Battle for Iron

Iron is a paradox for life. It is the fourth most abundant element in the Earth's crust, yet its biological availability is profoundly limited. In aerobic, neutral-pH environments, iron exists predominantly as insoluble ferric (Fe³⁺) hydroxides, with free Fe³⁺ concentrations as low as 10⁻¹⁸ M.[1] This concentration is far below the 10⁻⁶ to 10⁻⁸ M required by most microorganisms for essential processes like respiration, DNA synthesis, and catalysis.[2]

To overcome this scarcity, bacteria have evolved sophisticated iron acquisition systems. Central to these systems are siderophores : low-molecular-weight organic molecules synthesized and secreted to chelate environmental Fe³⁺ with high affinity.[1] Once an iron-siderophore complex is formed, it is recognized by specific receptors on the bacterial surface and transported into the cell.

This guide provides a comparative analysis of two archetypal siderophores: Enterobactin , the most powerful iron chelator known, and Ferrioxamine E , a widely distributed and potent member of the hydroxamate class. Understanding their distinct chemical properties and biological mechanisms is critical for researchers in microbiology, infectious disease, and drug development, particularly for those leveraging siderophore uptake pathways in "Trojan horse" antibiotic strategies.

Molecular Profile: Enterobactin, the Catecholate Champion

Enterobactin, primarily produced by Gram-negative bacteria like Escherichia coli and Salmonella typhimurium, represents the pinnacle of natural iron chelation.[3][4] It is a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine (DHBS), forming a rigid scaffold.[3]

  • Iron Coordination: The iron-chelating moieties are the three catecholate groups, which, upon deprotonation, provide six oxygen atoms to form an exceptionally stable octahedral complex with Fe³⁺.[5] This triscatecholate structure is the basis for its unparalleled iron-binding ability.

  • Binding Affinity: Enterobactin possesses the highest known formation constant for a ferric complex, with a K value frequently cited as 10⁴⁹ M⁻¹.[6] This allows bacteria to solubilize iron from minerals and even steal it from host iron-transport proteins like transferrin and lactoferrin.[7]

  • Uptake and Iron Release: The ferric-enterobactin (FeEnt) complex is recognized by the specific outer membrane receptor FepA in E. coli.[8] Transport across the outer membrane is an active process energized by the TonB-ExbB-ExbD complex.[8] Once in the periplasm, FeEnt is shuttled by the FepB protein to an inner membrane ABC transporter (FepD, FepG, FepC) for entry into the cytoplasm.[9] Due to the extreme stability of the complex, the cell cannot simply reduce the iron for release. Instead, it employs a specialized enzyme, ferric enterobactin esterase (Fes), to hydrolyze the siderophore's polyester backbone, destroying the complex and releasing the iron, which is subsequently reduced to its ferrous (Fe²⁺) state.[3]

Molecular Profile: Ferrioxamine E, the Hydroxamate Workhorse

Ferrioxamine E is a cyclic siderophore belonging to the hydroxamate class, produced by various species of Streptomyces and other actinomycetes.[10] The ferrioxamines are characterized by repeating units of α-amino-ω-hydroxyaminoalkane and succinic acid.

  • Iron Coordination: Ferrioxamine E coordinates Fe³⁺ via three hydroxamate groups, which also provide six oxygen atoms for a stable, hexadentate octahedral complex.[11] While strong, the electronic properties of hydroxamates result in a lower binding affinity compared to catecholates.[12]

  • Binding Affinity: The overall stability constant (logβ) for the Fe(III)-Ferrioxamine E complex has been determined to be 32.1, which translates to a formation constant (K_f) of approximately 10³²·¹ M⁻¹.[13] While orders of magnitude lower than enterobactin, this is still an exceptionally high affinity, enabling efficient iron scavenging.

  • Uptake and Iron Release: In organisms like Streptomyces pilosus, the intact Ferrioxamine E complex is transported into the cell via a dedicated uptake system.[12] Unlike the destructive release mechanism for enterobactin, iron release from ferrioxamines typically involves intracellular reduction of Fe³⁺ to Fe²⁺. The lower redox potential of the Fe²⁺ ion significantly weakens its affinity for the siderophore, causing it to dissociate.[13]

Head-to-Head Comparison: The Basis of Iron Competition

The fundamental differences in chemistry between enterobactin and Ferrioxamine E dictate their performance in a competitive iron-binding environment.

FeatureEnterobactinFerrioxamine ERationale for Difference
Siderophore Class CatecholateHydroxamateBased on the Fe³⁺-coordinating functional group.[2]
Molecular Weight ~669.6 g/mol ~653.5 g/mol Similar in size, but different backbone structures.
Fe³⁺ Formation Constant (K_f) ~10⁴⁹ M⁻¹[6]~10³²·¹ M⁻¹[13]The triscatecholate coordination of enterobactin provides a much more stable complex than the trihydroxamate of Ferrioxamine E.[12]
pFe 35.5~26-28 (Typical for Ferrioxamines)pFe (-log[Fe³⁺]free) at standard conditions reflects superior iron sequestration by enterobactin.
Fe³⁺/Fe²⁺ Redox Potential (pH 7) ~ -0.75 V~ -0.45 V (for Ferrioxamine B)The extreme stability of the Fe³⁺-enterobactin complex makes it much harder to reduce compared to the ferrioxamine complex.

The 17-order-of-magnitude difference in iron affinity is the critical determinant in direct competition. In an environment containing both siderophores, enterobactin will thermodynamically outcompete Ferrioxamine E for any available iron. This is a direct consequence of the superior electron-donating properties and hard base character of the catecholate groups compared to the hydroxamate groups.[7][12]

Visualization of Core Chemical Differences

G Fe_Ent Fe³⁺ C1 Catecholate Fe_Ent->C1 C2 Catecholate Fe_Ent->C2 C3 Catecholate Fe_Ent->C3 Fe_Fox Fe³⁺ H1 Hydroxamate Fe_Fox->H1 H2 Hydroxamate Fe_Fox->H2 H3 Hydroxamate Fe_Fox->H3

Caption: Simplified coordination of Fe³⁺ by catecholate and hydroxamate groups.

Comparative Iron Uptake Pathways

G

Caption: Contrasting mechanisms of iron uptake and release.

Experimental Framework: A Competitive Iron-Binding Assay

To empirically validate the superior chelating power of enterobactin, a direct competition experiment is required. The Chrome Azurol S (CAS) assay is a universal, colorimetric method ideal for this purpose.

Principle of the CAS Assay: The assay relies on a ternary complex of CAS dye, hexadecyltrimethylammonium bromide (HDTMA), and Fe³⁺, which is blue. A strong chelator, like a siderophore, will remove the iron from the dye complex, causing a color change from blue to orange/yellow. The degree of color change, measured spectrophotometrically at ~630 nm, is proportional to the amount of iron scavenged by the siderophore.

By introducing both Ferrioxamine E and enterobactin into the same CAS solution, we can quantify which molecule more effectively sequesters the limited supply of iron.

Experimental Workflow: Competitive CAS Assay

G

Caption: Workflow for a competitive siderophore binding assay using CAS.

Detailed Protocol: Competitive Liquid CAS Assay

This protocol is adapted from established methodologies and serves as a robust framework. All glassware must be acid-washed to eliminate trace iron contamination.

1. Preparation of CAS Assay Solution: a. CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water. b. FeCl₃ Solution: Prepare a fresh 1 mM FeCl₃ solution (in 10 mM HCl). c. HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water. d. Mixing: While stirring, slowly add the CAS solution to the HDTMA solution. Then, slowly add 10 mL of the FeCl₃ solution. The resulting solution should be a deep blue color. Autoclave and store in the dark. e. Buffer Solution: Prepare a suitable buffer for the desired pH (e.g., PIPES buffer for pH 6.8). f. Final Assay Solution: Just before use, mix 9 parts CAS/HDTMA/Fe solution with 1 part buffer.

2. Assay Setup (in 1.5 mL microcentrifuge tubes): a. Causality: Setting up individual controls is critical to establish a baseline for each siderophore's activity. The competition tube directly pits them against each other. b. Negative Control (Ar): 500 µL CAS Assay Solution + 500 µL Buffer. c. Ferrioxamine E Control (As_fox): 500 µL CAS Assay Solution + 400 µL Buffer + 100 µL Ferrioxamine E solution (e.g., 100 µM stock). d. Enterobactin Control (As_ent): 500 µL CAS Assay Solution + 400 µL Buffer + 100 µL Enterobactin solution (e.g., 100 µM stock). e. Competition (As_comp): 500 µL CAS Assay Solution + 300 µL Buffer + 100 µL Ferrioxamine E solution + 100 µL Enterobactin solution. Note: Volumes can be scaled for a 96-well plate format.

3. Incubation and Measurement: a. Vortex all tubes gently. b. Incubate at room temperature in the dark for 4 hours to allow the reaction to reach equilibrium. c. Transfer 200 µL from each tube to a 96-well plate. d. Read the absorbance at 630 nm using a plate reader.

4. Data Analysis and Interpretation: a. Causality: The calculation quantifies the amount of iron removed from the CAS dye. A lower absorbance reading indicates higher siderophore activity. b. Calculate the "Siderophore Units" as a percentage of iron chelated relative to the control: % Siderophore Units = [(Ar - As) / Ar] * 100 Where Ar is the absorbance of the negative control and As is the absorbance of the sample. c. Expected Outcome: The % Siderophore Units for the enterobactin control (As_ent) will be significantly higher than for the Ferrioxamine E control (As_fox). In the competition tube (As_comp), the result is expected to be nearly identical to the enterobactin-only tube, demonstrating that enterobactin has sequestered virtually all of the available iron, leaving none for the Ferrioxamine E.

Conclusion and Broader Implications

The comparative analysis unequivocally establishes enterobactin as the superior iron chelator over Ferrioxamine E. This dominance is rooted in its triscatecholate chemistry, which confers a thermodynamic stability that is orders of magnitude greater than the trihydroxamate structure of Ferrioxamine E. While both are highly effective siderophores in their native biological contexts, in direct competition, the battle for iron is decisively won by enterobactin.

This understanding has profound implications:

  • For Microbial Ecologists: It explains competitive dynamics in polymicrobial environments. An enterobactin-producing E. coli can effectively starve a nearby Streptomyces by monopolizing the local iron supply.

  • For Drug Development Professionals: The high-affinity uptake systems for these siderophores are attractive targets for "Trojan horse" antibiotics, where a bactericidal agent is conjugated to a siderophore to gain entry into the pathogen.[4] Knowing which siderophore systems are most efficient in a target pathogen is key to designing effective conjugates. For instance, targeting the FepA receptor with an enterobactin-based conjugate could be a powerful strategy against pathogenic E. coli.

Ultimately, the elegant molecular solutions that microbes have evolved for iron acquisition provide a rich field of study, offering insights into fundamental biochemistry and new avenues for antimicrobial strategies.

References
  • Wikipedia. Enterobactin. [Link]

  • Bionity. Enterobactin. [Link]

  • Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: An archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584–3588. [Link]

  • ResearchGate. (A) Structures of enterobactin (Ent) and ferri-enterobactin ([Fe-Ent]³⁻); (B) retrosynthetic analysis and design concept of EntKL. [Link]

  • Indigo Instruments. Enterobactin (Enterochelin) Siderophore Chelating Molecule Chemical Structure Model. [Link]

  • Müller, G., & Raymond, K. N. (1984). Specificity and mechanism of ferrioxamine-mediated iron transport in Streptomyces pilosus. Journal of Bacteriology, 160(1), 304–312. [Link]

  • Pishchany, G., & McCoy, K. M. (2023). Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies. Virulence, 14(1), 2169521. [Link]

  • Miethke, M., & Marahiel, M. A. (2007). Siderophore-Based Iron Acquisition and Pathogen Control. Microbiology and Molecular Biology Reviews, 71(3), 413–451. [Link]

  • Butler, A., & Theisen, R. M. (2010). Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores. Coordination Chemistry Reviews, 254(3-4), 288–296. [Link]

  • Noyce, A. J., & Lew, R. R. (2022). 10.2: Iron acquisition in bacteria- Siderophores. Chemistry LibreTexts. [Link]

  • van der Helm, D., Baker, J. R., Eng-Wilmot, D. L., Hossain, M. B., & Loghry, R. A. (1980). The crystal structure of ferrioxamine E. Journal of the American Chemical Society, 102(12), 4224–4231. [Link]

  • ResearchGate. Structure of desferrioxamine E and desferrioxamine B. [Link]

  • PubChem. Ferrioxamine E. [Link]

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  • Matzanke, B. F., Müller, G. I., & Raymond, K. N. (1984). Ferrioxamine-mediated iron transport in Streptomyces pilosus. ASM Journals. [Link]

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  • Wadas, T. J., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. Inorganic Chemistry, 60(23), 18076–18087. [Link]

  • Leeper, F. J., & Smith, F. W. (2017). Determination of the Molecular Structures of Ferric Enterobactin and Ferric Enantioenterobactin Using Racemic Crystallography. Journal of the American Chemical Society, 139(40), 14219–14224. [Link]

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Comparative

Cross-reactivity of Ferrioxamine E with different siderophore receptors

An In-Depth Technical Guide to the Cross-Reactivity of Ferrioxamine E with Siderophore Receptors Introduction: The Strategic Importance of Siderophore Recognition In the constant battle for essential nutrients, microorga...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity of Ferrioxamine E with Siderophore Receptors

Introduction: The Strategic Importance of Siderophore Recognition

In the constant battle for essential nutrients, microorganisms have evolved sophisticated molecular machinery to acquire growth-limiting elements from their environment. Iron, a critical cofactor for numerous cellular processes, is particularly scarce in aerobic environments and within host organisms, where it is often sequestered by high-affinity proteins like transferrin and lactoferrin. To overcome this challenge, many bacteria and fungi synthesize and secrete siderophores—low-molecular-weight chelators with an exceptionally high affinity for ferric iron (Fe³⁺)[1][2]. Once an iron-siderophore complex (ferrisiderophore) is formed, it is recognized by specific receptors on the microbial cell surface and transported into the cell[3][4].

This guide focuses on Ferrioxamine E, a cyclic hydroxamate siderophore produced by various actinomycetes and bacteria like Erwinia herbicola[5][6]. Understanding the specificity and cross-reactivity of Ferrioxamine E with different siderophore receptors is not merely an academic exercise. It holds significant implications for drug development, particularly for the "Trojan horse" strategy. This approach involves conjugating antibiotics to siderophores, tricking bacteria into actively transporting the toxic payload into their cells via their own iron uptake systems[7][8]. The success of such a strategy hinges on a deep understanding of which receptors recognize the siderophore vehicle.

This document provides a comparative analysis of Ferrioxamine E's interaction with various known siderophore receptors, supported by quantitative data and detailed experimental protocols for researchers aiming to explore these interactions.

The Landscape of Ferrioxamine E Recognition

The ability of a microorganism to utilize a siderophore it does not produce, known as xenosiderophore utilization, is a common survival strategy[2][9]. Ferrioxamine E is recognized by a range of receptors across different microbial species, highlighting its potential as a broad-spectrum delivery vehicle.

  • In the plant pathogen Erwinia herbicola (Enterobacter agglomerans), which produces Ferrioxamine E as its principal siderophore, a dedicated high-affinity transport system is present. Studies have shown that these cells efficiently internalize iron via ⁵⁵Fe-labeled Ferrioxamine E[5]. Interestingly, this organism can also utilize other siderophores like enterobactin and ferrichrome, indicating the presence of multiple, distinct receptor systems on its outer membrane[5].

  • In Escherichia coli , the transport of hydroxamate siderophores is well-studied. While the outer membrane receptor FhuA is specific for ferrichrome, the FhuE receptor recognizes linear hydroxamate siderophores like ferrioxamine B, coprogen, and rhodotorulic acid[3]. The periplasmic binding protein FhuD, which services these outer membrane receptors, exhibits broad specificity and has been shown to bind both ferrioxamine B and E, albeit with lower affinity than its primary ligands[4][9]. This interaction is critical as FhuD shuttles the ferrisiderophore from the outer membrane receptor to the inner membrane ABC transporter (FhuBC) for cytoplasmic entry[4]. Notably, the transport of ferrioxamine B in E. coli has been reported to be TonB-independent, suggesting a transport mechanism distinct from that of ferrichrome or enterobactin, which rely on the TonB-ExbB-ExbD energy-transducing system to cross the outer membrane[10][11].

  • In the pathogenic fungus Aspergillus fumigatus , Ferrioxamine E is recognized and internalized by the Sit1 transporter[12]. This highlights the cross-kingdom recognition of this particular siderophore.

  • In the Gram-positive pathogen Staphylococcus aureus , uptake of Ferrioxamine E analogues has also been demonstrated, indicating the presence of cognate receptors in this species as well[12].

Comparative Analysis of Receptor Interactions

Quantifying the interaction between a ferrisiderophore and its receptor is crucial for comparing cross-reactivity. The key parameters are the dissociation constant (Kd), which measures binding affinity (a lower Kd indicates higher affinity), and the transport kinetics parameters (Km and Vmax), which describe the efficiency of uptake.

SiderophoreOrganismReceptor/ProteinParameterValueReference
Ferrioxamine E Erwinia herbicolaSpecific Transport SystemKm0.1 µM[5]
Vmax8 pmol mg⁻¹ min⁻¹[5]
Ferrioxamine E Escherichia coliFhuD (Periplasmic Protein)Kd42 µM[9]
Ferrioxamine B Escherichia coliFhuD (Periplasmic Protein)Kd36 µM[9]

Note: Data on the binding affinity and transport kinetics of Ferrioxamine E with specific outer membrane receptors is limited in the literature, representing a key area for future research.

Experimental Methodologies for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of Ferrioxamine E, a multi-step experimental approach is required. This workflow allows researchers to move from qualitative observations of growth to quantitative measurements of binding and uptake.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Analysis A Growth Promotion Assay D Positive Growth Indicates Utilization A->D Observe Growth Zone B Siderophore Auxotroph Strain B->A Inoculate C Test Organism on Iron-Limited Media C->B Select/Engineer E Competitive Binding Assay D->E Proceed if positive F Siderophore Uptake Assay D->F Proceed if positive I Determine Kd E->I J Determine Km & Vmax F->J G Radiolabeled Ferrioxamine E (e.g., ⁶⁸Ga-FOXE) G->E Use as probe H Radiolabeled Iron (e.g., ⁵⁵Fe or ⁵⁹Fe) H->F Use as tracer

Caption: Experimental workflow for evaluating Ferrioxamine E cross-reactivity.

Growth Promotion Assays

This is the most fundamental method to determine if a microorganism can utilize Ferrioxamine E as an iron source. The principle is to create an iron-deficient environment where bacterial growth is contingent upon its ability to acquire iron from an exogenously supplied siderophore.

Causality Behind Experimental Choices:

  • Iron-Limited Medium: To force the bacteria to express their high-affinity siderophore uptake systems, which are typically repressed when iron is abundant[8]. Glassware must be acid-washed to remove trace iron contamination[13].

  • Siderophore Auxotroph: Using a mutant strain that cannot synthesize its own siderophores ensures that any observed growth is solely due to the utilization of the supplied Ferrioxamine E.

  • Disc Diffusion: This method creates a concentration gradient of the siderophore, and the diameter of the growth zone around the disc can provide a semi-quantitative measure of utilization efficiency.

Step-by-Step Protocol:

  • Prepare Iron-Deficient Agar Plates: Prepare a suitable growth medium (e.g., Brain Heart Infusion Agar) and render it iron-deficient. This can be achieved by adding an iron chelator like 2,2'-dipyridyl to the medium or by treating the liquid medium with Chelex-100 resin before adding agar[14].

  • Prepare Bacterial Lawn: Grow the test organism (ideally a siderophore auxotroph) in a liquid medium to mid-log phase. Spread a uniform lawn of the bacterial culture onto the iron-deficient agar plates[15].

  • Apply Ferrioxamine E: Aseptically place a sterile paper disc onto the center of the inoculated plate. Pipette a known amount (e.g., 10 µL of a 1 mg/mL solution) of sterile Ferrioxamine E onto the disc[15].

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for E. coli) for 24-48 hours.

  • Observation: A zone of growth around the paper disc indicates that the organism can utilize Ferrioxamine E. The absence of growth suggests it cannot. Include a negative control (disc with sterile water) and a positive control (a siderophore known to be used by the organism), if available.

Siderophore Uptake Assays

This quantitative assay measures the rate at which cells internalize iron via Ferrioxamine E. It typically uses radioisotopes to track the transport process.

Causality Behind Experimental Choices:

  • Radiolabeled Iron (⁵⁵Fe or ⁵⁹Fe): These isotopes allow for highly sensitive detection of iron transport into the cell. The experiment tracks the accumulation of radioactivity within the cells over time[7][8].

  • Iron-Starved Cells: Pre-culturing cells in iron-deficient media is critical to ensure maximal expression of the siderophore receptor and transport machinery[16].

  • Rapid Filtration: The uptake reaction must be stopped quickly to accurately measure transport at specific time points. Vacuum filtration through a membrane filter that retains cells but allows the medium to pass through is the standard method. This is followed by rapid washing to remove non-internalized radiolabel[16].

Step-by-Step Protocol:

  • Prepare Iron-Starved Cells: Grow the test organism in an iron-deficient broth to mid-log phase (e.g., OD₆₀₀ of ~0.5)[8]. Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a known cell density in the same buffer[16].

  • Prepare ⁵⁹Fe-Ferrioxamine E Complex: Prepare the ferrisiderophore complex by mixing Ferrioxamine E with ⁵⁹FeCl₃ at a slight molar excess of the siderophore. Allow the mixture to equilibrate for at least 15-30 minutes at room temperature[16].

  • Initiate Uptake: Start the transport assay by adding a specific concentration of the ⁵⁹Fe-Ferrioxamine E complex to the cell suspension. Incubate at the organism's optimal growth temperature with gentle shaking.

  • Sample Collection: At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw a defined volume (e.g., 1 mL) of the cell suspension.

  • Filtration and Washing: Immediately filter the sample through a 0.45 µm cellulose acetate filter. Rapidly wash the filter with an ice-cold wash buffer (e.g., 10 mM Tris, 0.9% NaCl) to stop the transport process and remove external radioactivity[16].

  • Quantify Radioactivity: Place the filter into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the intracellular radioactivity (counts per minute or pmol of Fe) against time. The initial linear portion of the curve represents the initial velocity (V) of uptake. By repeating the experiment with varying concentrations of the ⁵⁹Fe-Ferrioxamine E complex, the transport parameters Km and Vmax can be determined using Michaelis-Menten kinetics.

Competitive Binding Assays

This assay quantifies the binding affinity (Kd) of Ferrioxamine E to its receptor by measuring how effectively an unlabeled "cold" competitor displaces a radiolabeled ligand.

Causality Behind Experimental Choices:

  • Radiolabeled Ligand: A radiolabeled version of Ferrioxamine E (e.g., complexed with a radiometal like ⁶⁸Ga) or a known radiolabeled ligand for the target receptor is required as a probe[12][17].

  • Competition: The principle is that unlabeled Ferrioxamine E will compete with the radiolabeled probe for binding to the receptor. A high concentration of unlabeled ligand will displace most of the radiolabeled probe. The concentration of unlabeled ligand required to displace 50% of the bound radiolabel (the IC₅₀ value) is used to calculate the Kd.

  • Membrane Preparations or Whole Cells: The assay can be performed on whole cells or isolated outer membrane preparations containing the receptors of interest[18].

Step-by-Step Protocol:

  • Prepare Cells/Membranes: Grow and prepare iron-starved cells or isolate outer membrane fractions as described for the uptake assay[18].

  • Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of cells or membrane preparation.

  • Add Competitor and Probe: To each tube, add increasing concentrations of unlabeled Ferrioxamine E. Then, add a constant, low concentration of the radiolabeled probe (e.g., ⁶⁸Ga-Ferrioxamine E).

  • Incubation: Incubate the mixture at a suitable temperature (e.g., 37°C or on ice to minimize transport) for a sufficient time to reach binding equilibrium (e.g., 60 minutes)[18].

  • Separation of Bound and Free Ligand: Separate the cells/membranes from the buffer containing the unbound radiolabel. This is typically done by rapid filtration (as in the uptake assay) or by centrifugation, followed by careful removal of the supernatant.

  • Quantify Bound Radioactivity: Measure the radioactivity associated with the cell/membrane pellet or the filter using a gamma counter or scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the logarithm of the competitor (unlabeled Ferrioxamine E) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The inhibition constant (Ki), which reflects the binding affinity, can then be calculated using the Cheng-Prusoff equation.

Mechanism of Transport: A Generalized Model

The transport of ferrisiderophores across the double membrane of Gram-negative bacteria is a multi-step, energy-dependent process.

G cluster_OM Outer Membrane cluster_PP Periplasm cluster_IM Inner Membrane OMR Outer Membrane Receptor (OMR) PBP Periplasmic Binding Protein (PBP) OMR->PBP 2. Translocation ABC ABC Transporter (Permease + ATPase) PBP->ABC 3. Delivery Siderophore_in Ferrioxamine E ABC->Siderophore_in 4. Import Siderophore_out Ferrioxamine E Siderophore_out->OMR 1. Binding Iron_release Iron Release (Reduction/Hydrolysis) Siderophore_in->Iron_release 5. Cytoplasmic Processing TonB TonB Complex TonB->OMR Energy

Caption: Generalized siderophore transport pathway in Gram-negative bacteria.

  • Binding: The ferric-siderophore complex first binds to a specific outer membrane receptor (OMR)[3].

  • Translocation: This binding event triggers a conformational change in the receptor. In many systems, this process is energized by the TonB-ExbB-ExbD complex, which couples the proton motive force of the inner membrane to the outer membrane receptor, driving the translocation of the siderophore into the periplasm[19].

  • Periplasmic Shuttling: In the periplasm, the ferric-siderophore is captured by a high-affinity periplasmic binding protein (PBP), such as FhuD[4].

  • Inner Membrane Transport: The PBP delivers the complex to a dedicated ATP-binding cassette (ABC) transporter in the inner membrane[20].

  • Cytoplasmic Release: The ABC transporter utilizes the energy from ATP hydrolysis to pump the ferric-siderophore into the cytoplasm. Once inside, the iron is released from the siderophore, often through enzymatic reduction of Fe³⁺ to Fe²⁺ or hydrolysis of the siderophore itself.

Conclusion and Future Perspectives

Ferrioxamine E demonstrates significant cross-reactivity, serving as a viable iron source for a diverse range of bacteria and fungi. This promiscuity makes it an attractive scaffold for the development of broad-spectrum siderophore-antibiotic conjugates. However, the available quantitative data on its interaction with specific receptors remains sparse. A thorough characterization of the binding affinities and transport efficiencies of Ferrioxamine E and its derivatives with receptors from key human pathogens is a critical next step. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake these investigations, paving the way for the rational design of next-generation antimicrobials that hijack these essential microbial nutrient acquisition pathways.

References

  • Nelson, M., & Szaniszlo, P. J. (1992). TonB-independent ferrioxamine B-mediated iron transport in Escherichia coli K12. FEMS Microbiology Letters, 100(1-3), 191-196. [Link]

  • Verderosa, A. D., et al. (2024). Experimental methods for evaluating siderophore-antibiotic conjugates. Methods in Enzymology, 698, 25-58. [Link]

  • Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657. [Link]

  • Ali, M. S., et al. (2025). Siderophore Detection assay. protocols.io. [Link]

  • Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: an archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588. [Link]

  • Wyckoff, E. E., et al. (2022). Molecular Mechanism of Iron Transport Systems in Vibrio. Journal of Bacteriology & Mycology, 9(1), 1-10. [Link]

  • Gsell, A., et al. (2024). Biomimetic Analogues of the Desferrioxamine E Siderophore for PET Imaging of Invasive Aspergillosis: Targeting Properties and Species Specificity. Journal of Medicinal Chemistry. [Link]

  • van der Helm, D., & Poling, M. (1976). The Crystal Structure of Ferrioxamine E. Journal of the American Chemical Society, 98(1), 82-86. [Link]

  • Berner, I., et al. (1988). Characterization of ferrioxamine E as the principal siderophore of Erwinia herbicola (Enterobacter agglomerans). Biology of Metals, 1(1), 55-61. [Link]

  • Miethke, M., & Marahiel, M. A. (2007). Siderophore-Based Iron Acquisition and Pathogen Control. Microbiology and Molecular Biology Reviews, 71(3), 413-451. [Link]

  • Bibel, M. (2024). Quick note from the Bibel lab update #8: O-CAS assay for siderophore production detection. Bibel Lab Blog. [Link]

  • Virtual Microbiology. (n.d.). Example of a growth factor requirement and protocol. City University of New York. [Link]

  • Senthilkumar, M., et al. (2021). Detection of Siderophore Producing Microorganisms. In: Springer Protocols. [Link]

  • Witan, J., et al. (2021). Cyclic Analogs of Desferrioxamine E Siderophore for 68Ga Nuclear Imaging: Coordination Chemistry and Biological Activity in Staphylococcus aureus. ACS Omega, 6(47), 31835-31846. [Link]

  • Graf, E. G., & St. Geme, J. W. (2011). Iron uptake in symbiosis: The role of siderophore in the association between Vibrio fischeri and Euprymna scolopes. UNH Scholars' Repository. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Document. [Link]

  • Petrik, M., et al. (2021). New insights into radiolabelled siderophores for molecular imaging of bacterial infections. Nature Research. [Link]

  • Sokoloski, J. E., et al. (2000). Identification of a Siderophore Receptor Required for Ferric Ornibactin Uptake in Burkholderia cepacia. Infection and Immunity, 68(11), 6561-6567. [Link]

  • Ferguson, A. D., & Deisenhofer, J. (2002). TonB-dependent receptors-structural perspectives. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1565(2), 318-332. [Link]

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Validation

A Head-to-Head Comparison of Ferrioxamine E and Synthetic Iron Chelators: A Guide for Researchers

This guide provides an in-depth, objective comparison of the naturally occurring siderophore, Ferrioxamine E, and clinically established synthetic iron chelators. It is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the naturally occurring siderophore, Ferrioxamine E, and clinically established synthetic iron chelators. It is designed for researchers, scientists, and drug development professionals, offering a technical analysis supported by experimental data and protocols to inform future research and development in iron chelation therapy.

Introduction: The Critical Role of Iron Chelation

Iron is an essential element for nearly all living organisms, playing a pivotal role in processes from oxygen transport to DNA synthesis. However, an excess of iron is highly toxic. In the human body, iron overload, often resulting from conditions like β-thalassemia which requires frequent blood transfusions, leads to the accumulation of toxic non-transferrin-bound iron (NTBI).[1] This labile iron pool can catalyze the formation of reactive oxygen species, leading to significant tissue damage, particularly in the heart, liver, and endocrine glands.[1][2][3]

Iron chelation therapy is the primary treatment for managing iron overload.[2][4] Chelators are small molecules that bind tightly to metal ions like iron, forming a stable, non-toxic complex that can be excreted from the body.[5] For decades, the standard of care has been dominated by a few key players. This guide will compare the microbial siderophore Ferrioxamine E with the three most prominent synthetic iron chelators used in clinical practice: Deferoxamine (a close structural analog of other ferrioxamines), Deferiprone, and Deferasirox.

Chemical Profile and Mechanism of Action

The efficacy and behavior of an iron chelator are dictated by its chemical structure, particularly its denticity (the number of donor groups it uses to bind a single central metal atom) and the nature of its coordinating atoms.

  • Ferrioxamine E: A naturally occurring siderophore produced by bacteria like Streptomyces pilosus, Ferrioxamine E is a hexadentate chelator.[6][7][8] It uses six oxygen atoms from three hydroxamate groups to form a highly stable, octahedral complex with a ferric iron (Fe³⁺) ion.[9] This 1:1 stoichiometry and high binding affinity are characteristic of efficient siderophores. Its close relative, Desferrioxamine B (DFO), has a reported iron stability constant (log K) of 30.6.[9]

  • Deferoxamine (DFO, Desferal®): While technically a natural product isolated from Streptomyces pilosus, DFO functions as the clinical benchmark and is often compared against newer synthetic agents. Like Ferrioxamine E, it is a hexadentate hydroxamate-based siderophore.[1][5] Its high specificity for Fe³⁺ (stability constant ~10³¹) over other biologically relevant metal ions like calcium (stability constant ~10⁹) is a key therapeutic advantage.[5] However, its poor gastrointestinal absorption necessitates parenteral administration (subcutaneous or intravenous infusion).[5][10]

  • Deferiprone (DFP, Ferriprox®): A synthetic, orally active chelator, Deferiprone is a bidentate ligand, meaning it requires three molecules to fully bind a single Fe³⁺ ion (3:1).[1] While effective, particularly in removing iron from cardiac tissue, its lower denticity can lead to the formation of intermediate, partially-chelated iron complexes that may still be redox-active.[1][3]

  • Deferasirox (DFX, Exjade®): This is a more recent, orally active tridentate chelator, requiring two molecules to bind one Fe³⁺ ion (2:1).[1] Deferasirox has proven effective in reducing liver iron concentrations and is generally well-tolerated, though it requires careful monitoring of renal function.[1]

The fundamental difference in their binding mechanisms is a critical factor in their overall performance, influencing stability, pharmacokinetics, and potential for off-target effects.

Comparative Performance Analysis

The choice of an iron chelator depends on a balance of efficacy, route of administration, safety, and patient-specific factors.

Parameter Ferrioxamine E / Deferoxamine (DFO) Deferiprone (DFP) Deferasirox (DFX)
Origin Natural (Microbial Siderophore)SyntheticSynthetic
Denticity Hexadentate (1:1 with Fe³⁺)Bidentate (3:1 with Fe³⁺)Tridentate (2:1 with Fe³⁺)
Administration Parenteral (Subcutaneous/IV)[10]Oral[10]Oral[10]
Fe³⁺ Stability Constant (log K) ~30.6[9]Lower than DFOHigh
Key Efficacy Gold standard for iron removal, especially hepatic.[1]More effective in removing cardiac iron than DFO.[1][11][12][13]Effective in reducing liver iron and maintaining iron balance.[1]
Common Side Effects Local infusion site reactions, visual/auditory toxicity (at high doses).[14]Agranulocytosis, musculoskeletal pain, gastric intolerance, zinc deficiency.[1]Renal impairment, gastrointestinal disturbances, increased transaminases.[1][14]

A network meta-analysis of randomized controlled trials concluded that deferiprone demonstrated non-inferiority to deferoxamine and deferasirox in reducing iron load and had the highest probability of being the safest option.[15] However, other studies have highlighted that deferasirox carries a higher risk of adverse events compared to deferiprone.[15] Combination therapy, such as DFP with DFO, has also been used to enhance efficacy.[13]

Experimental Protocols for Chelator Comparison

To ensure trustworthy and reproducible comparisons between chelators, standardized assays are essential. Below are protocols for two fundamental experiments.

Protocol: Siderophore/Chelator Detection via Chrome Azurol S (CAS) Assay

This universal colorimetric assay is a foundational method for detecting and semi-quantifying the iron-chelating activity of siderophores like Ferrioxamine E.[16]

Causality: The CAS assay operates on the principle of competition. The CAS dye is complexed with Fe³⁺ and a detergent (HDTMA), forming a stable, blue-colored complex.[17] A strong iron chelator will sequester the iron from the dye, causing the free CAS dye to be released, which results in a color change from blue to orange/yellow.[16][17] This provides a visual and quantifiable measure of chelation strength.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware must be acid-washed to eliminate trace iron contamination, which could otherwise lead to false negatives or underestimated activity.[18][19]

  • Reagent Preparation:

    • CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Fe-HCl Solution: Prepare a fresh 1 mM FeCl₃ solution in 10 mM HCl. Using a fresh solution is critical for optimal complex formation.[19]

  • CAS Assay Solution (Shuttle Solution):

    • Slowly mix the CAS solution and the Fe-HCl solution.

    • While stirring vigorously, slowly add the HDTMA solution. The mixture should turn a deep blue color.

    • Autoclave this shuttle solution and store it in a dark, plastic container.

  • Assay Procedure (Liquid Assay):

    • To a microplate well, add your chelator sample (e.g., purified Ferrioxamine E or a synthetic chelator dissolved in an appropriate buffer).

    • Add the CAS shuttle solution to the well and mix.

    • Incubate at room temperature for a designated time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm using a spectrophotometer. A decrease in absorbance indicates iron chelation.

  • Data Analysis: The percentage of siderophore activity can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (buffer + CAS solution) and As is the absorbance of the sample.

Protocol: Ferrous Iron Chelating (FIC) Assay using Ferrozine

This assay specifically measures the ability of a compound to chelate ferrous iron (Fe²⁺), which is particularly relevant for assessing the prevention of Fenton-like reactions.

Causality: Ferrozine is a reagent that forms a stable, magenta-colored complex with Fe²⁺ ions, which can be measured spectrophotometrically at 562 nm.[20] When a chelating agent is present, it will bind the Fe²⁺ ions, preventing them from reacting with the ferrozine.[20][21] The degree of color inhibition is directly proportional to the chelating capacity of the sample.

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilutions of your test chelators and a reference standard (e.g., EDTA) in an appropriate buffer.[22]

  • Reaction Initiation:

    • In a microplate well, add the sample solution.

    • Add a 2 mM FeCl₂ solution to initiate the reaction.[21] Incubate for 10 minutes at room temperature to allow the chelator to bind the iron.[22]

  • Color Development:

    • Add a 5 mM ferrozine solution to the mixture.[21] The mixture is then stirred and left to stand for another 10 minutes.[21]

  • Measurement: Measure the optical density of the magenta-colored complex at 562 nm.[20][22]

  • Data Analysis: The percentage of ferrous ion chelation is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

Visualizing Experimental Workflows

Diagrams are essential for clarifying complex experimental procedures.

CAS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Result p1 Prepare Acid-Washed Glassware p2 Prepare CAS, HDTMA, and FeCl3 Solutions p1->p2 p3 Mix to create blue CAS Shuttle Solution p2->p3 a2 Add CAS Shuttle Solution p3->a2 Use in assay a1 Add Chelator Sample to Microplate a1->a2 a3 Incubate at RT a2->a3 a4 Measure Absorbance at 630 nm a3->a4 d1 Calculate % Chelation vs Control a4->d1 Data input d2 Result: Orange/Yellow Color (Chelation Positive) d1->d2

Caption: Workflow for the Chrome Azurol S (CAS) assay.

Conclusion and Future Perspectives

While Deferoxamine has long been the cornerstone of iron chelation therapy, the development of orally active synthetic chelators like Deferiprone and Deferasirox has significantly improved patient compliance and provided alternative therapeutic options.[13] Natural siderophores like Ferrioxamine E remain crucial as research tools and structural templates for designing new chelators.[7]

The ideal iron chelator would possess high, specific affinity for iron, oral bioavailability, good tissue penetration, and minimal toxicity.[5] Future research should focus on:

  • Targeted Delivery: Developing chelators that can more effectively penetrate specific tissues, such as the myocardium, to address organ-specific iron toxicity.

  • Novel Scaffolds: Exploring microbial diversity for new siderophore structures that could inspire next-generation synthetic analogs with improved safety and efficacy profiles.

  • Redox Activity: Designing chelators that not only sequester iron but also ensure the resulting complex is redox-inactive, preventing any potential for pro-oxidant activity.[4][23]

By combining insights from natural products like Ferrioxamine E with advances in medicinal chemistry, the field of iron chelation is poised to deliver even more effective and safer treatments for patients with iron overload disorders.

References

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  • Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Springer Protocols. [Link]

  • Future of toxicology--iron chelators and differing modes of action and toxicity: the changing face of iron chelation therapy. Semantic Scholar. [Link]

  • Use of Blue Agar CAS Assay for Siderophore Detection. PMC - NIH. [Link]

  • Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials. NIH. [Link]

  • Safety Profiles of Iron Chelators in Young Patients with Haemoglobinopathies. PDF. [Link]

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  • Use of Blue Agar CAS Assay for Siderophore Detection. ASM Journals. [Link]

  • A Review on Iron Chelators in Treatment of Iron Overload Syndromes. PMC - NIH. [Link]

  • The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI. [Link]

  • Comparison of Deferasirox, Deferiprone, and Desferrioxamine Effectiveness on Myocardial Iron Concentrations and Biventricular Function by Quantitative MR in Beta-Thalassemia Major. Blood | American Society of Hematology - ASH Publications. [Link]

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  • Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. [Link]

  • Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging. NIH. [Link]

  • Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials. PLOS One - Research journals. [Link]

  • Comparison of Deferoxamine, Deferiprone and Deferasirox Iron-Chelating Agents in Reducing Serum Ferritin Levels in Patients with Thalassemia Major. ResearchGate. [Link]

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Comparative

Part 1: The Foundation - Understanding the Ferrioxamine E Biosynthetic Pathway

An In-Depth Technical Guide to the Comparative Genomics of Ferrioxamine E Biosynthetic Gene Clusters For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Genomics of Ferrioxamine E Biosynthetic Gene Clusters

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the comparative genomic analysis of Ferrioxamine E biosynthetic gene clusters (BGCs). Ferrioxamine E, a potent hydroxamate siderophore, is a key molecule for iron acquisition in many bacteria, playing a critical role in microbial survival, pathogenesis, and inter-species competition.[1][2] Understanding the genetic architecture and evolutionary diversity of its BGCs can unlock new avenues for drug discovery, biocontrol strategies, and synthetic biology applications.

This guide eschews a rigid template, instead adopting a narrative that mirrors the scientific discovery process. We will journey from the fundamental biochemistry of Ferrioxamine E biosynthesis to a robust, field-proven bioinformatics workflow, explaining not just the how but the critical why behind each methodological choice.

The biosynthesis of Ferrioxamine E is a Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) pathway.[1][3] It begins with the amino acid L-lysine and proceeds through a conserved sequence of enzymatic reactions, typically encoded by a core set of four genes (desA, desB, desC, desD or orthologs).[3][4]

  • Lysine Decarboxylation: The pathway initiates with the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by a pyridoxal-phosphate-dependent lysine decarboxylase, commonly annotated as DesA (or DfoJ).[1][5]

  • Hydroxylation: Cadaverine undergoes monooxygenation at one of its terminal amino groups to yield N-hydroxy-cadaverine. This step is performed by an FAD-dependent monooxygenase, DesB (or DfoA).[1]

  • Acylation: The newly formed hydroxylamine is acylated. In the case of Ferrioxamine E, a succinyl group from succinyl-CoA is transferred, a reaction catalyzed by an N-acetyltransferase family enzyme, DesC (or DfoC).[5][6] This produces the key monomer, N-hydroxy-N-succinylcadaverine.

  • Assembly and Cyclization: Three units of this monomer are condensed and cyclized by an ATP-dependent NIS synthetase, DesD , to form the final cyclic siderophore, Ferrioxamine E.[4][7]

This core pathway provides the genetic signature we will hunt for in microbial genomes.

Ferrioxamine_E_Biosynthesis cluster_pathway Ferrioxamine E Biosynthetic Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine DesA/DfoJ (Decarboxylase) HydroxyCadaverine N-hydroxy-cadaverine Cadaverine->HydroxyCadaverine DesB/DfoA (Monooxygenase) Monomer N-hydroxy-N-succinyl-cadaverine HydroxyCadaverine->Monomer DesC/DfoC (Acyltransferase) DFE Desferrioxamine E Monomer->DFE DesD (NIS Synthetase) Comparative_Genomics_Workflow Input Genome Assemblies (FASTA/GenBank) AntiSMASH Step 1: BGC Identification antiSMASH Input->AntiSMASH GBK_Output Annotated BGCs (.gbk files) AntiSMASH->GBK_Output BiGSCAPE Step 2: BGC Clustering BiG-SCAPE GBK_Output->BiGSCAPE Clinker Step 3: Synteny Visualization Clinker GBK_Output->Clinker Phylo Step 4: Phylogenetic Analysis (e.g., MEGA, RAxML) GBK_Output->Phylo Extract core genes Network_Output Gene Cluster Families (GCFs) (Network Files) BiGSCAPE->Network_Output SVG_Output Comparative Figures (.svg) Clinker->SVG_Output Tree_Output Evolutionary Tree Phylo->Tree_Output

Caption: A validated bioinformatics workflow for comparative genomics of BGCs.

Experiment 1: Genome Mining for Ferrioxamine E BGCs with antiSMASH

Causality: The first crucial step is to identify putative siderophore BGCs within your target genomes. antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is the gold standard for this task. [8][9]It uses a curated database of profile Hidden Markov Models (pHMMs) to detect genes and gene combinations characteristic of known secondary metabolite pathways, including those for siderophores. [10][11] Protocol:

  • Access antiSMASH: Navigate to the antiSMASH web server or use a local command-line installation for high-throughput analysis. [9]2. Input: Upload your genome sequence(s) in GenBank or FASTA format. If using FASTA, the genome will be annotated first.

  • Configuration: Select the appropriate taxonomic domain (Bacteria). Ensure that all analysis options are enabled, particularly "KnownClusterBlast" and "Cluster-to-Cluster comparison," to compare your findings against the MIBiG database of experimentally characterized BGCs.

  • Execution: Run the analysis. The runtime will vary depending on genome size and server load.

  • Interpretation:

    • Navigate the results page to identify regions classified as "siderophore" or "NRPS-independent".

    • Examine the gene annotations within these clusters. Look for the presence of the core Ferrioxamine E enzymes: lysine decarboxylase, monooxygenase, acyltransferase, and an NIS synthetase.

    • The "KnownClusterBlast" feature will show similarity to known desferrioxamine clusters, providing a high level of confidence in your identification.

    • Download the GenBank (.gbk) file for each identified Ferrioxamine E BGC. These files contain the sequence and annotations required for downstream steps.

Experiment 2: Classifying BGCs into Gene Cluster Families with BiG-SCAPE

Causality: When analyzing dozens or hundreds of genomes, you need an automated way to group similar BGCs. BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) addresses this by constructing sequence similarity networks. [12][13]It calculates pairwise distances between BGCs based on their protein domain content, order, and sequence identity, then uses a clustering algorithm to group them into Gene Cluster Families (GCFs). [14][15]This provides a high-level overview of the diversity and distribution of your Ferrioxamine E clusters.

Protocol:

  • Installation: Install BiG-SCAPE and its dependencies (e.g., HMMER, Diamond) via Conda, as recommended in its documentation.

  • Input Preparation: Create a directory and place all the .gbk files of the Ferrioxamine E BGCs (obtained from antiSMASH) into it.

  • Execution: Run BiG-SCAPE from the command line. A typical command is:

    • The --cutoffs parameter sets the distance threshold for grouping clusters into a family; 0.3 is a commonly used starting point. [15]4. Interpretation:

    • BiG-SCAPE generates an interactive HTML report. Open the index.html file in your browser.

    • The network visualization will show each BGC as a node. Nodes are connected if their similarity score is above the specified cutoff. Clusters of connected nodes represent a GCF.

    • This allows you to quickly see which of your strains harbor highly similar Ferrioxamine E BGCs and which might be outliers with unique genetic features.

Experiment 3: Detailed Synteny and Homology Visualization with Clinker

Causality: While BiG-SCAPE provides a global view, Clinker is a powerful tool for generating publication-quality visualizations of the gene-level comparisons (synteny) between a smaller, focused set of BGCs. [16][17][18]It performs pairwise alignments of all proteins within the input clusters and displays homologous genes linked by colored blocks, making it easy to spot gene insertions, deletions, inversions, and variations in homology.

Protocol:

  • Installation: Install Clinker via pip: pip install clinker. [18]2. Input: Use the same .gbk files from antiSMASH for the BGCs you wish to directly compare (e.g., all members of a single GCF identified by BiG-SCAPE).

  • Execution: Run Clinker from the command line:

    • The -p flag generates an interactive HTML plot.

  • Interpretation and Customization:

    • Open the output HTML file. Homologous genes between clusters are linked. The color and intensity of the link correspond to the level of sequence identity.

    • Use the interactive controls to reorder clusters, change labels, and adjust identity thresholds.

    • This visualization is critical for identifying subtle but important differences, such as the presence of different regulatory or transporter genes flanking the core biosynthetic cassette. The output can be saved as an SVG file for publication.

Part 3: Synthesizing the Data - A Comparative Analysis

By integrating the results from this workflow, you can build a comprehensive comparison of Ferrioxamine E BGCs.

Comparative Data Summary

The table below illustrates the type of comparative data that can be generated. It synthesizes information on the presence of core biosynthetic genes and auxiliary genes, which often dictate the regulation, transport, and functional nuances of the siderophore system.

Strain/Species BGC Accession Core Genes Present Auxiliary Genes Notes
Streptomyces coelicolorM145desA, desB, desC, desDdesE (transporter), desF (reductase)Canonical BGC organization. [3][5]
Streptomyces globisporusbja209desA, desB, desC, desDdmdR1 (regulator), transporterIdentical BGC to other strains that produce Ferrioxamine B, indicating subtle regulation or enzymatic differences dictate the final product. [2]
Erwinia amylovoraCFBP1430dfoJ, dfoA, dfoCTransporter, regulatory elementsOrthologous core genes with high conservation. [1]
Rouxiella badensisSER3dfoJ, dfoA, dfoCdfoS (transporter/regulator)High synteny with BGCs from Pantoea and Rahnella genera. [6]
Hypothetical Strain XBGC_005desA, desB, desDNovel oxygenase, ABC transporterLacks a dedicated desC homolog, suggesting a potentially different acylation mechanism or substrate.

This structured comparison reveals key evolutionary patterns. For instance, the core biosynthetic cassette (desA-D or orthologs) is highly conserved, as expected for a pathway producing a conserved molecule. [2]However, significant diversity is often found in the flanking auxiliary genes—transporters, regulators, and tailoring enzymes. This is where functional divergence occurs, potentially leading to differences in siderophore uptake efficiency, regulation in response to iron levels, or even the production of novel structural analogues. [5]The comparative approach allows researchers to pinpoint these unique genetic features and prioritize strains for further experimental characterization and metabolite discovery.

References

  • Gilchrist, C.L.M., & Chooi, Y.-H. (2021). clinker & clustermap.js: automatic generation of gene cluster comparison figures. Bioinformatics, 37(16), 2473–2475. [Link]

  • bio.tools. (n.d.). clinker. Bioinformatics Tools and Services Discovery Portal. Retrieved from [Link]

  • Navarro-Muñoz, J. C., Selem-Mojica, N., et al. (2020). A computational framework to explore large-scale biosynthetic diversity. Nature Chemical Biology, 16(1), 60-68. [Link]

  • GitHub. (n.d.). gamcil/clinker: Gene cluster comparison figure generator. Retrieved from [Link]

  • Clinker Alignment Visualization. (n.d.). Retrieved from [Link]

  • GitHub. (n.d.). medema-group/BiG-SCAPE: Similarity networks of biosynthetic gene clusters. Retrieved from [Link]

  • Blin, K., Shaw, S., Kloosterman, A. M., et al. (2023). antiSMASH 7.0: new and improved predictions for detection, regulation, chemical structures and visualisation. Nucleic Acids Research, 51(W1), W46-W50. [Link]

  • Galaxy Community. (n.d.). BiG-SCAPE. Retrieved from [Link]

  • BiG-SCAPE CORASON. (n.d.). About. Retrieved from [Link]

  • My Biosoftware. (2021). clinker v0.0.23 – Gene Cluster Comparison Figure Generator. Retrieved from [Link]

  • Navarro-Muñoz, J. C., Selem-Mojica, N., et al. (2020). A computational framework to explore large-scale biosynthetic diversity. PMC. [Link]

  • Crosa, J. H., & Walsh, C. T. (2002). A complete structural characterization of the desferrioxamine E biosynthetic pathway from the fire blight pathogen Erwinia amylovora. PubMed. [Link]

  • ActinoBase. (n.d.). Bioinformatics. Retrieved from [Link]

  • Thu, T. P., Im, S., Kim, T., et al. (2023). Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways. Applied and Environmental Microbiology. [Link]

  • Shagdarova, B., et al. (2024). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI. [Link]

  • Flores-Vargas, R. D., et al. (2024). Biosynthesis of the Siderophore Desferrioxamine E in Rouxiella badensis SER3 and Its Antagonistic Activity Against Fusarium brachygibbosum. MDPI. [Link]

  • Medema, M. H., Blin, K., Cimermancic, P., et al. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences. Nucleic Acids Research, 39(Web Server issue), W339–W346. [Link]

  • Hoffmann, K. M., Kingsbury, J. S., et al. (2022). Chemoenzymatic Synthesis of Select Intermediates and Natural Products of the Desferrioxamine E Siderophore Pathway. NSF Public Access Repository. [Link]

  • Flora and Fauna. (n.d.). Identification of biosynthetic gene clusters using bioinformatic tools. Retrieved from [Link]

  • Holt Lab. (2015). Tools for bacterial comparative genomics. Retrieved from [Link]

  • antiSMASH. (n.d.). About antiSMASH. Retrieved from [Link]

  • mSystems. (n.d.). zDB: bacterial comparative genomics made easy. ASM Journals. [Link]

  • ResearchGate. (n.d.). Siderophore biosynthetic gene clusters and in vitro assay. Retrieved from [Link]

  • Barona-Gómez, F., Wong, U., et al. (2004). Identification of a Cluster of Genes that Directs Desferrioxamine Biosynthesis in Streptomyces coelicolor M145. Journal of the American Chemical Society. [Link]

  • Benhadj, M., et al. (2018). Comparative Genomics among Closely Related Streptomyces Strains Revealed Specialized Metabolite Biosynthetic Gene Cluster Diversity. I2BC: BIM. [Link]

  • Barona-Gómez, F., Wong, U., et al. (2004). Identification of a cluster of genes that directs desferrioxamine biosynthesis in Streptomyces coelicolor M145. PubMed. [Link]

  • Yamanaka, K., Ohta, T., et al. (2005). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. Microbiology. [Link]

  • Blin, K., Shaw, S., Augustijn, H. E., et al. (2025). antiSMASH 8.0: extended gene cluster detection capabilities and analyses of chemistry, enzymology, and regulation. Nucleic Acids Research. [Link]

  • Frontiers. (n.d.). Identification of Secondary Metabolite Gene Clusters in the Pseudovibrio Genus. Retrieved from [Link]

  • Frontiers. (n.d.). Ferrioxamine Siderophores Detected amongst Iron Binding Ligands Produced during the Remineralization of Marine Particles. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of desferrioxamine E and desferrioxamine B. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of desferrioxamine E and new analogues by directed fermentation and feeding fermentation. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Ferrioxamine E: A Comprehensive Guide to Safe Disposal for Laboratory Professionals

As a trusted partner in your research, we are committed to providing value that extends beyond the product itself. This guide offers an in-depth, procedural framework for the safe and compliant disposal of Ferrioxamine E...

Author: BenchChem Technical Support Team. Date: January 2026

As a trusted partner in your research, we are committed to providing value that extends beyond the product itself. This guide offers an in-depth, procedural framework for the safe and compliant disposal of Ferrioxamine E, ensuring the protection of both laboratory personnel and the environment. Ferrioxamine E is a bacterial siderophore with a high affinity for iron, making it a valuable tool in microbiology and biomedical research.[1][2][3] While not classified as a highly hazardous substance, its nature as an organometallic iron chelator necessitates adherence to proper disposal protocols to prevent environmental contamination.[4][5]

PART 1: CORE DIRECTIVE - Foundational Safety and Handling

Before initiating any disposal procedures, a thorough understanding of the compound's properties and immediate safety measures is paramount.

1.1 Personal Protective Equipment (PPE)

The first line of defense against accidental exposure is the consistent use of appropriate PPE.

Table 1: Essential PPE for Handling Ferrioxamine E

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against accidental splashes of Ferrioxamine E solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Type N95 (US) respirator.Recommended when handling the powder form to prevent inhalation.
1.2 First Aid Measures in Case of Exposure

In the event of accidental contact, immediate and appropriate action is crucial.

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • After skin contact: Wash off with soap and plenty of water.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

  • If inhaled: Move the individual into fresh air.

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Step-by-Step Disposal Protocol

The following protocol is designed to provide a clear, logical, and compliant pathway for the disposal of Ferrioxamine E waste. The underlying principle is the segregation and containment of the chemical waste to prevent its release into the sanitary sewer system or general waste.[6][7][8]

2.1 Waste Segregation at the Source

Proper segregation is the cornerstone of effective laboratory waste management.[9]

  • Solid Waste: All solid materials contaminated with Ferrioxamine E, such as weighing papers, pipette tips, and contaminated gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All aqueous solutions containing Ferrioxamine E, including unused stock solutions and experimental waste, must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless their compatibility is known.

2.2 Waste Container Management
  • Container Type: Use containers that are chemically compatible and can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Ferrioxamine E," and any other components in the waste stream (e.g., buffers, solvents).

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.

2.3 Final Disposal Procedure
  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste. They are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

  • Do Not Drain Dispose: Under no circumstances should Ferrioxamine E waste be poured down the drain.[8] Its introduction into the sewer system can have adverse environmental effects.[4][10]

PART 3: VISUALIZATION & FORMATTING - Disposal Workflow Diagram

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow.

Ferrioxamine_E_Disposal start Ferrioxamine E Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Sealed Container in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs final_disposal Compliant Disposal by EHS contact_ehs->final_disposal

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of Ferrioxamine E waste.

References
  • Environmental Impact of Organometallic Compounds | Solubility of Things. [Link]

  • 38266-9MG-F - Ferrioxamine E, 9 mg - Analytics-Shop. [Link]

  • Ferrioxamine E - BIOMAR Microbial Technologies. [Link]

  • Organometallic Compounds in the Environment. [Link]

  • Environmental distribution, analysis, and toxicity of organometal(loid) compounds - PubMed. [Link]

  • In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. [Link]

  • Story from my Analytical Chem professor. : r/chemistry - Reddit. [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Production of desferrioxamine E and new analogues by directed fermentation and feeding ... - PubMed. [Link]

  • A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC - NIH. [Link]

  • procedure for disposing of hazardous waste - MIT. [Link]

  • Ferrioxamine E: a powerful inhibitor for reliable cell cultures. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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